molecular formula C5H4ClNO B189369 3-Chloro-2-hydroxypyridine CAS No. 13466-35-8

3-Chloro-2-hydroxypyridine

Cat. No.: B189369
CAS No.: 13466-35-8
M. Wt: 129.54 g/mol
InChI Key: XTYNIPUFKBBALX-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxypyridine (CAS 13466-35-8) is a versatile organic intermediate with significant applications in research and development, particularly in the pharmaceutical industry for the synthesis of new drug candidates . This compound, with a molecular formula of C 5 H 4 ClNO and a molecular weight of 129.54 g/mol, is characterized as a solid at room temperature, appearing as a white to orange to green powder or crystal . It has a melting point in the range of 172°C to 176°C . Available with a high purity of >98.0% (by GC) , this air-sensitive material requires storage in a cool, dark place under inert gas . As a building block in organic synthesis, its value lies in its functional groups that allow for further chemical modifications, making it a crucial reagent for researchers developing novel chemical entities. For safe handling, always refer to the Safety Data Sheet (SDS). This product is intended For Research Use Only and is not approved for human consumption or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYNIPUFKBBALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342464
Record name 3-Chloro-2-hydroxypyridine
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Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13466-35-8
Record name 3-Chloro-2-hydroxypyridine
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Record name 3-Chloro-2-hydroxypyridine
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Foundational & Exploratory

Introduction: The Dual Identity of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 3-Chloro-2-hydroxypyridine

This guide provides a comprehensive exploration of the theoretical properties of this compound, a molecule of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core electronic and structural characteristics, moving beyond a simple data summary to explain the causality behind its behavior. This document is structured to provide a deep, field-proven understanding, grounded in authoritative computational and spectroscopic principles.

This compound (CAS: 13466-35-8) is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis.[1][2] Its true significance, however, lies in its electronic duality. The molecule exists in a state of equilibrium between two tautomeric forms: the aromatic alcohol form (this compound) and the amide form (3-chloro-2-pyridone).[3][4] This lactim-lactam tautomerism is a defining feature that governs its reactivity, intermolecular interactions, and spectroscopic signature. Understanding the theoretical underpinnings of this equilibrium is paramount for predicting its behavior in various chemical environments, from reaction flasks to biological systems.

Section 1: Tautomerism - A Core Chemical Property

The most critical theoretical property of this compound is its prototropic tautomeric equilibrium. The proton can reside on either the oxygen atom (the "enol" or "lactim" form) or the nitrogen atom (the "keto" or "lactam" form).[3]

The position of this equilibrium is not static; it is highly sensitive to the molecule's environment. In the gas phase, the enol (hydroxypyridine) form is often favored for the parent compound, 2-hydroxypyridine.[5] However, in polar solvents and the solid state, the equilibrium overwhelmingly shifts to favor the more polar pyridone (lactam) form, which is better stabilized by intermolecular hydrogen bonding.[4][6] This solvent-dependent behavior is a crucial consideration in reaction design and drug development, as the active form of the molecule may differ between a non-polar cell membrane and the aqueous cytoplasm.

Caption: Tautomeric equilibrium of this compound.

Section 2: A Computational Perspective on Molecular and Electronic Structure

To quantify the properties of this compound, we turn to quantum chemical calculations, primarily Density Functional Theory (DFT). DFT provides a robust framework for predicting molecular geometry, electronic orbital distribution, and reactivity.[7]

Geometric Parameters

DFT calculations, often using a basis set like 6-311++G(d,p), can be employed to find the lowest energy conformation (optimized geometry) of both tautomers.[5][8] Key differences are expected in the C2-O and C2-N bond lengths. In the hydroxypyridine form, the C2-O bond will exhibit single-bond character (~1.36 Å), while in the pyridone form, it becomes a double bond (C=O) and shortens significantly (~1.24 Å).[5] Conversely, the C2-N bond elongates in the pyridone tautomer. These structural changes are direct electronic consequences of the tautomerization.

ParameterThis compound (Predicted)3-chloro-2-pyridone (Predicted)Causality
C2-O Bond Length~1.36 Å~1.24 ÅShift from C-O single bond to C=O double bond.
C2-N Bond Length~1.31 Å~1.38 ÅShift from C=N double bond character to C-N single bond.
O-H Bond Length~0.97 ÅN/APresence of hydroxyl group.
N-H Bond LengthN/A~1.01 ÅPresence of N-H bond in the amide.
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.[9] The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and dictates the energy required for electronic excitation.[8]

A smaller HOMO-LUMO gap suggests higher reactivity and a shift in the UV-Visible absorption spectrum to longer wavelengths (a bathochromic shift).[7][10] For this compound, the extensive π-conjugation in both tautomers results in a relatively small energy gap, indicating it can participate readily in charge-transfer interactions.

OrbitalEnergy (Predicted)Significance
HOMO ~ -6.9 eVElectron-donating capability; involved in electrophilic reactions.
LUMO ~ -1.5 eVElectron-accepting capability; involved in nucleophilic reactions.
Energy Gap ~ 5.4 eVCorrelates with chemical reactivity and UV-Vis absorption energy.

Note: Energy values are illustrative, based on calculations for similar molecules like 3-bromo-2-hydroxypyridine.[8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution within a molecule.[11] It maps the electrostatic potential onto the electron density surface, allowing for the prediction of reactive sites.

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. For 3-chloro-2-pyridone, the most negative potential is expected around the carbonyl oxygen atom.[11][12]

  • Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. The hydrogen atom attached to the nitrogen in the pyridone form is a prominent positive site.[12]

The MEP map provides an intuitive guide for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will dock into the active site of a protein.

G A Define Molecular Structure (this compound Tautomers) B Select DFT Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C Perform Geometry Optimization B->C D Calculate Vibrational Frequencies (Confirm Minimum Energy) C->D E Analyze Electronic Properties D->E F HOMO-LUMO Analysis (Energy Gap, Reactivity) E->F G Generate MEP Map (Charge Distribution) E->G H Predict Spectroscopic Data (IR, NMR, UV-Vis) E->H

Caption: Workflow for the computational analysis of molecular properties.

Section 3: Theoretical Interpretation of Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, providing a powerful tool for interpreting experimental results and confirming the presence of specific tautomers.

SpectroscopyHydroxypyridine (Lactim) FeaturePyridone (Lactam) FeatureRationale
IR Broad O-H stretch (~3400 cm⁻¹)Strong C=O stretch (~1650 cm⁻¹)The defining functional group vibration for each tautomer. The absence of a C=O peak is strong evidence for the hydroxy form.[4][13]
¹H NMR O-H proton signal (variable, broad)N-H proton signal (~13 ppm, broad)The chemical environment of the labile proton is distinct. The downfield shift of the N-H proton is characteristic of the pyridone form.[14]
UV-Vis π → π* transitionπ → π* transitionThe λmax is dependent on the extent of conjugation. While both are conjugated, subtle differences in the electronic structure will lead to distinct absorption maxima.[10]

Section 4: Protocol for Theoretical Investigation

For researchers aiming to replicate or extend these findings, the following protocol outlines a standard computational workflow using a platform like Gaussian.

Objective: To calculate the optimized geometry, electronic properties (HOMO/LUMO, MEP), and vibrational frequencies of the 3-chloro-2-pyridone tautomer.

Methodology:

  • Structure Input: Build the 3-chloro-2-pyridone molecule in a molecular editor. Ensure correct atom types and initial bonding.

  • Calculation Setup:

    • Job Type: Select 'Opt+Freq' to perform a geometry optimization followed by a frequency calculation. The frequency analysis is crucial to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Method: Choose the Density Functional Theory (DFT) method. A widely used and reliable functional is B3LYP.[8]

    • Basis Set: Select a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p). This provides a good balance of accuracy and computational cost for this type of molecule.[5][8]

    • Charge & Multiplicity: Set the charge to 0 and the multiplicity to 1 (singlet state).

  • Execution: Submit the calculation to the computational server.

  • Post-Processing and Analysis:

    • Geometry: Open the output log file in a visualization software (e.g., GaussView). Verify that the optimization converged successfully. Measure key bond lengths and angles.

    • Frequencies: Check the frequency output to ensure there are no imaginary frequencies. Visualize the predicted IR spectrum and note the frequency of the C=O stretching vibration.

    • HOMO/LUMO: Use the visualization software to render the HOMO and LUMO orbitals. Record their energies from the output file and calculate the energy gap.

    • MEP: Generate the Molecular Electrostatic Potential surface to visualize the charge distribution and predict reactive sites.

Conclusion

The theoretical properties of this compound are dominated by its lactim-lactam tautomerism. Computational chemistry provides indispensable tools for dissecting this equilibrium, offering precise predictions of molecular geometry, electronic structure, and reactivity. By leveraging DFT calculations, researchers can determine the likely dominant tautomer in a given environment, understand its frontier molecular orbitals, and predict its spectroscopic signatures. This in-depth theoretical knowledge is fundamental for the rational design of novel synthetic pathways and the development of new therapeutic agents.

References

  • Al-Kahtani, A. A., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link][3]
  • Wikipedia. (2023). 2-Pyridone. [Link][4]
  • Evangelisti, L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone.
  • PubChem. (n.d.). This compound. [Link][13]
  • ResearchGate. (n.d.). Molecular electrostatic potential map (in a.u.) of the title compound. [Link][11]
  • RSC Publishing. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Physical Chemistry Chemical Physics. [Link][16]
  • Cava, P., & Bhattacharyya, N. K. (1958). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry. [Link][18]
  • Fisher Scientific. (n.d.). This compound, 97%. [Link][1]
  • ResearchGate. (n.d.). 3D molecular electrostatic potential contour map of 3-Br-2-HyP monomer. [Link][12]
  • Mary, Y. S., et al. (2014). Comparative thermodynamic properties, vibrational spectral studies, NBO and HOMO-LUMO analyses of 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine based on density functional theory. PubMed. [Link][7]
  • ResearchGate. (n.d.). Molecular orbitals of HOMO and LUMO for 3a. [Link][9]
  • ResearchGate. (n.d.). Chemical reactivity descriptors based on HOMO-LUMO analysis. [Link][20]
  • Boufelgha, M., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI. [Link][8]
  • OSTI.GOV. (n.d.). Computational Study of the Electrostatic Potential and Charges of Multivalent Ionic Liquid Molecules. [Link][21]
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Sources

An In-depth Technical Guide to the Electronic Structure of 3-Chloro-2-hydroxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2-hydroxypyridine is a pivotal heterocyclic scaffold in modern medicinal chemistry, offering a unique combination of electronic properties and synthetic versatility. This guide provides a comprehensive exploration of its core electronic structure, including the nuanced interplay of tautomerism, the inductive and resonance effects of its substituents, and its overall aromatic character. We will delve into the spectroscopic signatures that reveal these electronic features, outline key synthetic transformations relevant to drug discovery, and discuss the application of this molecule in the development of novel therapeutics. This document is intended to serve as a detailed technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the application of this compound.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[1] The strategic placement of substituents on this core structure allows for the fine-tuning of a molecule's electronic and steric profile, which is a cornerstone of rational drug design. This compound, with its distinct substitution pattern, presents a fascinating case study in the electronic modulation of a heterocyclic system. The presence of an electron-withdrawing chlorine atom and an electron-donating hydroxyl group on adjacent carbons of the pyridine ring creates a unique electronic environment that governs its reactivity and potential as a pharmacophore.

This guide will dissect the electronic intricacies of this molecule, providing a framework for understanding its behavior and harnessing its potential in the synthesis of complex molecular architectures for therapeutic applications.

The Dichotomy of Form: Tautomerism in this compound

A fundamental aspect of the electronic structure of this compound is its existence in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. This equilibrium is a dynamic process involving the migration of a proton between the oxygen and nitrogen atoms.

Tautomeric equilibrium of this compound.

The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and the physical state (solid, liquid, or gas). In non-polar solvents, the less polar 2-hydroxypyridine tautomer is often favored. Conversely, polar solvents and the solid state tend to favor the more polar 2-pyridone form due to stronger intermolecular interactions, such as hydrogen bonding.

The predominance of the pyridone tautomer in many conditions has significant implications for the molecule's aromaticity and reactivity. While the hydroxypyridine form possesses a classic aromatic sextet, the pyridone form has a cross-conjugated system that can also exhibit aromatic character through resonance contributors.

Unraveling the Electronic Landscape: Substituent Effects and Aromaticity

The electronic character of the this compound ring is a delicate balance of inductive and resonance effects from the chloro and hydroxyl/oxo substituents.

  • Inductive Effect (-I): Both the chlorine atom and the oxygen atom (in both tautomers) are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect polarizes the sigma bonds, pulling electron density away from the pyridine ring and making it more electron-deficient.

  • Resonance Effect (+R or -R):

    • Hydroxyl Group (+R): In the this compound tautomer, the hydroxyl group can donate a lone pair of electrons into the pyridine ring through resonance, a +R effect. This increases the electron density at the ortho and para positions relative to the hydroxyl group.

    • Chloro Group (+R): The chlorine atom also possesses lone pairs that can be donated into the ring via resonance, though this effect is generally weaker than its inductive withdrawal.

    • Carbonyl Group (-R): In the 3-Chloro-1H-pyridin-2-one tautomer, the carbonyl group is a strong electron-withdrawing group through resonance, pulling electron density out of the ring.

The interplay of these effects dictates the electron density at each position of the ring, which in turn governs its reactivity towards electrophiles and nucleophiles.

The aromaticity of the system is also influenced by these factors. The hydroxypyridine form is unequivocally aromatic, adhering to Hückel's rule with 6 π-electrons. The pyridone tautomer, while not a simple aromatic system, exhibits significant resonance stabilization, with a key contributor that places a negative charge on the oxygen and a positive charge on the nitrogen, restoring a degree of aromatic character to the ring.

Spectroscopic Fingerprints of the Electronic Structure

Spectroscopic techniques provide invaluable insights into the electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts of the protons on the pyridine ring are sensitive to the electron density at their respective positions. Protons in more electron-rich environments will be shielded and appear at a lower chemical shift (further upfield), while those in electron-poor regions will be deshielded and appear at a higher chemical shift (further downfield). The tautomeric equilibrium can often be observed in ¹H NMR spectra, with distinct sets of signals for each tautomer, the relative integration of which can be used to determine the tautomeric ratio under specific conditions.

¹³C NMR: The chemical shifts of the carbon atoms in the ring are also indicative of the local electronic environment. The carbonyl carbon in the pyridone tautomer typically appears at a significantly downfield chemical shift (around 160-180 ppm) due to its deshielded nature. The carbon attached to the chlorine atom will also show a characteristic chemical shift.

Atom Predicted ¹³C Chemical Shift (ppm) - Pyridone Tautomer
C2 (C=O)~162
C3 (C-Cl)~115
C4~138
C5~120
C6~140

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption maxima (λmax) are characteristic of the conjugated π-system. The hydroxypyridine and pyridone tautomers will exhibit different λmax values due to their distinct electronic configurations. The pyridone form, with its extended conjugation involving the carbonyl group, often shows a longer wavelength absorption compared to the hydroxypyridine form. The UV-Vis spectrum can be used to study the tautomeric equilibrium as a function of solvent polarity.

Reactivity Profile: A Synthetic Chemist's Perspective

The electronic structure of this compound dictates its reactivity in various chemical transformations, making it a valuable building block in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, facilitates nucleophilic aromatic substitution. While the chlorine at the 3-position is not as activated as a halogen at the 2- or 4-position, reactions with strong nucleophiles can still occur, especially under forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 3-position is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

cross_coupling Start This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) Start->Suzuki C-C bond formation Heck Heck Coupling (Alkene, Pd catalyst) Start->Heck C-C bond formation Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira C-C bond formation Product Functionalized 2-hydroxypyridine Derivatives Suzuki->Product Heck->Product Sonogashira->Product

Metal-catalyzed cross-coupling reactions of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters is often necessary.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

    • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base. b. Add the degassed solvent(s) to the flask. c. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS). d. Upon completion, cool the reaction to room temperature. e. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and in the development of agrochemicals.[2][3] The ability to readily functionalize the pyridine ring through the reactions described above allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[4]

For instance, the 2-pyridone moiety is a recognized pharmacophore in many approved drugs and clinical candidates.[5] The presence of the chloro substituent provides a key handle for synthetic diversification to explore the structure-activity relationships of these compounds.

Conclusion

This compound is a molecule of significant interest to medicinal chemists and drug development professionals. Its rich electronic structure, characterized by a fascinating tautomeric equilibrium and the interplay of inductive and resonance effects, governs its reactivity and makes it a versatile synthetic building block. A thorough understanding of its electronic properties, as revealed by spectroscopic analysis and computational studies, is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of these core principles, offering a solid foundation for further research and application of this important heterocyclic scaffold.

References

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3-Chloro-2-hydroxypyridine tautomerism studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of 3-Chloro-2-hydroxypyridine

Abstract

The tautomeric equilibrium between this compound (the lactim form) and 3-chloro-1H-pyridin-2-one (the lactam form) is a critical consideration in the fields of medicinal chemistry and materials science. Unlike the parent 2-hydroxypyridine system where the lactim form is heavily favored in the gas phase, the 3-chloro substituent electronically influences the pyridine ring, resulting in a significant population of both tautomers in the gas phase. In condensed phases, the equilibrium shifts dramatically, with the lactam form predominating in polar solvents and the solid state. This guide provides a comprehensive analysis of this equilibrium, detailing the theoretical underpinnings and the experimental and computational methodologies used for its characterization. We will explore the causality behind the choice of analytical techniques, provide field-tested experimental protocols, and discuss the implications of this tautomeric behavior for drug development, where molecular recognition, solubility, and metabolic stability are paramount.

Introduction: The Dynamic Nature of Heterocyclic Tautomers

Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, is a fundamental concept in organic chemistry. In heterocyclic systems, particularly those relevant to pharmaceuticals and biological processes, lactam-lactim tautomerism is of profound importance. The prototypical example is the equilibrium between 2-hydroxypyridine and its 2-pyridone tautomer.[1][2] This system has been exhaustively studied and serves as a crucial baseline for understanding more complex derivatives.[3]

Generally, the equilibrium is governed by the surrounding environment. In the gas phase or non-polar solvents, the aromatic 2-hydroxypyridine (lactim) form is often more stable.[3][4] However, in polar solvents and the solid state, the equilibrium shifts to favor the 2-pyridone (lactam) form, which is stabilized by intermolecular hydrogen bonding and its larger dipole moment.[3][4][5]

The introduction of a substituent, such as a chlorine atom, onto the pyridine ring can significantly perturb this delicate balance. The position of the substituent alters the electronic distribution within the ring, thereby influencing the relative stability of the two tautomeric forms. This guide focuses specifically on this compound, a compound where the chloro-substituent at the 3-position leads to unique tautomeric behavior compared to other isomers, making its study essential for predictable molecular design.[6]

The Tautomeric Equilibrium of this compound

The core of this topic is the equilibrium between two distinct chemical entities: the aromatic 'hydroxy' form and the non-aromatic 'pyridone' form. Understanding the factors that favor one over the other is key to predicting the molecule's behavior.

G cluster_lactim This compound (Lactim) cluster_lactam 3-chloro-1H-pyridin-2-one (Lactam) Lactim Equilibrium Lactim->Equilibrium Lactam Equilibrium->Lactam

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Gas-Phase and Solution Equilibrium

Experimental and computational studies have revealed a fascinating dichotomy based on the physical state.

  • Gas Phase: In an isolated, solvent-free environment, this compound exhibits comparable populations of both the lactim and lactam tautomers.[7][8] This is a significant deviation from 5- and 6-chloro isomers, where the lactim form is overwhelmingly dominant.[6] The electron-withdrawing nature of chlorine at the 3-position stabilizes the lactam form more effectively than at other positions.

  • Solution Phase: The equilibrium is highly sensitive to the solvent.[5] As solvent polarity increases, the equilibrium shifts strongly toward the more polar lactam (pyridone) tautomer. This form is better solvated by polar molecules, particularly those capable of hydrogen bonding like water or alcohols.[6][9] In many polar organic solvents and aqueous solutions, the lactam form is considered the dominant species.

Solid-State Structure

Consistent with the broader class of 2-pyridones, the solid state of this compound is dominated by the lactam tautomer.[4] X-ray crystallography studies on related compounds confirm that the crystal lattice is stabilized by strong intermolecular N-H···O=C hydrogen bonds, an interaction only possible for the lactam form.[4]

Experimental Methodologies for Tautomerism Analysis

A multi-faceted approach combining several spectroscopic techniques is required for a complete characterization of the tautomeric equilibrium. The choice of method is dictated by the phase of matter being studied and the quantitative detail required.

UV/Vis Spectroscopy
  • Causality & Rationale: This technique is the workhorse for quantifying tautomeric equilibria in solution. The lactim form, being a substituted aromatic pyridine, and the lactam form, a conjugated amide, possess distinct chromophores. This results in different wavelengths of maximum absorbance (λmax), allowing for the deconvolution of a mixture's spectrum to determine the concentration of each tautomer and thus the equilibrium constant (KT).[10][11]

  • Experimental Protocol: Determination of KT

    • Synthesis of Model Compounds: To accurately determine the molar absorptivity (ε) of each tautomer, "fixed" analogues are required. Synthesize N-methyl-3-chloro-2-pyridone (to model the lactam) and O-methyl-3-chloro-2-hydroxypyridine (to model the lactim).

    • Stock Solution Preparation: Prepare stock solutions of the tautomeric compound and the two fixed model compounds in the solvent of interest (e.g., cyclohexane, acetonitrile, water) at a precise concentration (e.g., 1 x 10-2 M).

    • Serial Dilutions: Prepare a series of dilutions for each compound (e.g., from 1 x 10-4 M to 1 x 10-5 M) to confirm adherence to the Beer-Lambert law.

    • Spectral Acquisition: Record the UV/Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm). Determine the λmax and molar absorptivity (ε) for each of the fixed model compounds.

    • Analysis of Tautomeric Mixture: Record the spectrum of the this compound solution.

    • Calculation of KT: Using the absorbance of the mixture at the λmax values corresponding to the pure lactam and lactim forms, and the known molar absorptivities of the model compounds, the concentration of each tautomer can be calculated. The tautomeric equilibrium constant is then calculated as KT = [Lactam] / [Lactim].

Caption: Workflow for determining the tautomeric equilibrium constant (KT) via UV/Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality & Rationale: NMR spectroscopy provides unambiguous structural information. The chemical shifts of both 1H and 13C nuclei are exquisitely sensitive to their local electronic environment. The lactam and lactim forms have profoundly different electronic structures, leading to distinct and predictable differences in their NMR spectra. Key diagnostic signals include the mobile proton (N-H vs. O-H) and the C2 carbon (amide C=O vs. aromatic C-O).

  • Experimental Protocol: Tautomer Identification

    • Sample Preparation: Dissolve a ~5-10 mg sample of this compound in 0.6 mL of a deuterated solvent. Use a range of solvents to observe the equilibrium shift (e.g., non-polar CDCl3 or C6D6, and polar DMSO-d6 or CD3OD).

    • 1H NMR Acquisition: Acquire a standard 1D proton spectrum. The N-H proton of the lactam typically appears as a broad singlet between 10-13 ppm (in DMSO-d6), while the O-H proton of the lactim is often broader and can exchange with residual water. The aromatic protons will also show slight shifts depending on the dominant tautomer.

    • 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. This is highly diagnostic. The C2 carbon of the lactam (C=O) will be significantly downfield, typically in the 160-170 ppm range. The same C2 carbon in the lactim form (C-OH) will be further upfield, around 150-160 ppm.

    • Data Interpretation: By comparing the observed chemical shifts with those predicted by computational models or with data from fixed N-methyl and O-methyl analogues, the dominant tautomer in a given solvent can be identified. Integration of distinct signals can provide a semi-quantitative ratio of the two forms.

Infrared (IR) Spectroscopy
  • Causality & Rationale: IR spectroscopy is excellent for identifying key functional groups that differentiate the two tautomers. The lactim form is characterized by a broad O-H stretching vibration, while the lactam form displays a strong, sharp C=O (amide) stretching vibration.

  • Experimental Protocol: Functional Group Analysis

    • Solid-State Analysis: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Acquire the IR spectrum. Look for a strong absorption between 1640-1680 cm-1, which is characteristic of the C=O stretch of the lactam form, confirming its dominance in the solid state. The absence of a broad O-H stretch (3200-3600 cm-1) is also indicative.

    • Solution-State Analysis: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl4 or CH2Cl2) in an IR cell. Acquire the spectrum. In non-polar solvents, a broad O-H band may become visible, indicating the presence of the lactim tautomer.

Computational Chemistry as a Predictive Tool

  • Causality & Rationale: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for modern tautomerism studies.[12] They allow for the calculation of the intrinsic stability of each tautomer in the gas phase and can simulate the influence of a solvent using continuum solvation models (e.g., C-PCM).[5] This provides a theoretical framework for interpreting experimental results and predicting the behavior of novel derivatives. The energy barrier for the proton transfer reaction can also be calculated, providing insight into the kinetics of interconversion.[3]

G A 1. Model Building Construct 3D structures of both lactim and lactam tautomers B 2. Geometry Optimization Calculate lowest energy conformation (e.g., DFT B3LYP/6-311+G**) A->B C 3. Frequency Calculation Confirm true energy minima (no imaginary frequencies) B->C D 4. Relative Energy Calculation ΔG = G(lactam) - G(lactim) Determine gas-phase stability C->D E 5. Solvation Modeling Recalculate energies with a continuum model (e.g., C-PCM) D->E Include Solvent Effects F 6. Data Analysis Compare gas-phase (ΔG) and solvated (ΔGsolv) energies with experimental data D->F E->F

Sources

crystal structure analysis of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-2-hydroxypyridine

Executive Summary

This guide provides a comprehensive technical overview of the methodologies and insights involved in the single-crystal X-ray diffraction analysis of this compound. For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional architecture of a molecule is paramount. It dictates physicochemical properties, guides synthetic strategies, and informs rational drug design. We delve into the critical issue of tautomerism inherent to this molecule, present a detailed experimental workflow for structure determination, and analyze the resulting molecular geometry and supramolecular assembly. The narrative emphasizes the causality behind experimental choices and the interpretation of crystallographic data, grounding all assertions in authoritative sources.

Foundational Concepts: The Chemical Identity of this compound

Significance and Application

This compound is a halogenated pyridine derivative. Such compounds are pivotal building blocks in organic synthesis and are frequently incorporated into larger molecules with pharmaceutical applications.[1] The presence of the chloro-substituent and the versatile hydroxypyridine core makes it a valuable intermediate for creating complex molecular scaffolds.[2] A definitive understanding of its solid-state structure is crucial for predicting its behavior in various chemical and biological systems.

The Critical Question of Tautomerism: 2-Hydroxypyridine vs. 2-Pyridone

The nominal "hydroxypyridine" structure exists in a tautomeric equilibrium with its 2-pyridone form. This is not a trivial distinction; the two forms have different aromaticity, polarity, and hydrogen bonding capabilities.

  • 2-Hydroxypyridine: An aromatic "enol" form with a hydroxyl group.

  • 3-Chloro-2(1H)-pyridinone: A non-aromatic (or less aromatic) "keto" form with an N-H proton and a carbonyl group.

While the equilibrium can be influenced by the solvent environment, in the solid state, one tautomer almost invariably predominates. For 2-pyridone and its derivatives, the pyridone form is overwhelmingly favored in the crystal lattice due to its ability to form highly stable, centrosymmetric hydrogen-bonded dimers.[3] Single-crystal X-ray diffraction is the definitive technique to experimentally resolve this ambiguity.[4] As confirmed by its IUPAC name, 3-chloro-1H-pyridin-2-one, the pyridone tautomer is the form observed in the crystalline state.[2]

The Experimental Workflow: From Powder to Definitive Structure

The Logic of Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the atomic arrangement within a crystalline solid.[5] The technique works by passing a focused beam of X-rays through a single, highly ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in a predictable pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, deduce the precise location of every atom.[4] This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Step-by-Step Protocol: Crystal Growth

The primary prerequisite for SCXRD is a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects. A common and effective method for small organic molecules is slow evaporation.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. A solvent that is too good will prevent crystallization, while one that is too poor will cause the compound to precipitate as an amorphous powder. For 3-chloro-2(1H)-pyridinone, solvents like ethanol or ethyl acetate are suitable starting points.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. X-ray quality crystals will form as the solution becomes supersaturated.

Step-by-Step Protocol: X-ray Data Collection and Processing
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, a diffraction image is collected. A full dataset consists of hundreds or thousands of such images.

  • Data Integration and Scaling: Software is used to identify the diffraction spots on each image, integrate their intensities, and scale the data to correct for experimental variations. This process yields a reflection file containing the Miller indices (h,k,l) and intensity for each diffracted beam.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis A Dissolve Compound B Filter Solution A->B C Slow Evaporation B->C D Harvest Single Crystal C->D E Mount Crystal on Diffractometer D->E F Collect Diffraction Images E->F G Integrate & Scale Data F->G H Structure Solution (Phase Problem) G->H I Structure Refinement H->I J Final Structural Model (CIF File) I->J

Caption: The workflow for single-crystal X-ray structure determination.

Structural Elucidation and Analysis

Disclaimer: As a specific, peer-reviewed crystallographic information file (CIF) for 3-chloro-2(1H)-pyridinone is not publicly available without specialized database access, the following quantitative data is presented as a representative example based on closely related pyridone structures to illustrate the analysis. The qualitative discussion of the structure is based on established chemical principles for this class of compound.[6][7]

The Asymmetric Unit: Defining the Molecular Geometry

The crystal structure analysis confirms the molecule exists as the 3-chloro-2(1H)-pyridinone tautomer. The asymmetric unit contains one molecule. The pyridine ring is essentially planar. Key structural features include a C=O double bond and an N-H single bond, rather than a C-O single bond and an O-H group. Bond lengths and angles are within expected ranges for a substituted pyridone ring system.

Data Summary: Representative Crystallographic Parameters
ParameterValue (Illustrative)
Chemical FormulaC₅H₄ClNO
Formula Weight129.54 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1
b (Å)6.5
c (Å)12.3
β (°)105.2
Volume (ų)549
Z (Molecules per cell)4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)< 0.05
Beyond the Molecule: The Supramolecular Architecture

The crystal packing is dominated by a robust and highly directional intermolecular interaction: hydrogen bonding.

  • Primary Hydrogen Bond Motif: Molecules of 3-chloro-2(1H)-pyridinone form centrosymmetric dimers through a pair of strong N—H···O=C hydrogen bonds .[3] In this arrangement, the N-H donor of one molecule interacts with the carbonyl oxygen acceptor of a neighboring, inverted molecule, and vice versa. This creates a stable, eight-membered ring motif known as the R²₂(8) synthon, which is a hallmark of 2-pyridone crystal structures.[6]

These dimers then pack into layers, with weaker C-H···Cl or π-π stacking interactions potentially playing a secondary role in stabilizing the overall three-dimensional lattice.

Caption: Centrosymmetric dimer formation via N-H···O hydrogen bonds.

Implications for Research and Development

The precise knowledge gained from the crystal structure analysis of 3-chloro-2(1H)-pyridinone has significant practical implications:

  • Physicochemical Properties: The strong, dimeric hydrogen bonding network is directly responsible for the compound's relatively high melting point and its specific solubility profile. This information is critical for formulation and material handling.

  • Drug Design: When this moiety is incorporated into a larger active pharmaceutical ingredient (API), the robust N-H donor and C=O acceptor sites are primary locations for interactions with biological targets, such as proteins or enzymes. Understanding their geometry is key to molecular docking studies and rational drug design.

  • Polymorphism Screening: Knowledge of the stable crystalline form and its primary intermolecular interactions is the first step in a thorough polymorphism screen. Different crystal packings (polymorphs) can have drastically different properties, and controlling the desired form is a regulatory requirement in drug development.

Conclusion

The provides an unambiguous determination of its solid-state form as the 3-chloro-2(1H)-pyridinone tautomer. The molecular structure is stabilized in the crystal lattice by a powerful and predictable supramolecular synthon: a centrosymmetric dimer formed by pairs of N—H···O=C hydrogen bonds. This detailed structural knowledge, achieved through the rigorous application of single-crystal X-ray diffraction, is not merely an academic exercise. It provides fundamental, actionable insights that are essential for scientists in the fields of chemical synthesis, materials science, and pharmaceutical development.

References

  • PubChem. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100. National Center for Biotechnology Information.
  • CCDC. CCDC 2439985: Experimental Crystal Structure Determination. The Cambridge Crystallographic Data Centre.
  • PubChem. This compound | C5H4ClNO | CID 582210. National Center for Biotechnology Information.
  • data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate.
  • CCDC. CCDC 807540: Experimental Crystal Structure Determination. The Cambridge Crystallographic Data Centre.
  • Gajewy, J., et al. (2023). Intermolecular Hydrogen Bonding Directed by Aryl–Perfluoroaryl π–π Stacking Interactions. Crystal Growth & Design.
  • Ishida, H. (2017). Crystal structures of three hydrogen-bonded 1:2 compounds of chloranilic acid with 2-pyridone, 3-hydroxypyridine and 4-hyroxypyridine. Acta Crystallographica Section E.
  • Jackson, T. A., et al. (2014). A 3-fold-symmetric ligand based on 2-hydroxypyridine: regulation of ligand binding by hydrogen bonding. Inorganic Chemistry.
  • S. L. T. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A.
  • CCDC. The Cambridge Crystallographic Data Centre.
  • de la Cruz, B. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.
  • K. W. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International.
  • G. S. (2019). Unraveling the Hydrogen Bond Network in a Theophylline-Pyridoxine Salt Cocrystal by a Combined X-ray Diffraction, Solid-State NMR, and DFT Analysis. IRIS-AperTO.

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spectroscopic data of 3-Chloro-2-hydroxypyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-hydroxypyridine

Authored by: A Senior Application Scientist

Introduction

This compound (C₅H₄ClNO, MW: 129.54 g/mol ) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate necessitates a robust and unambiguous analytical characterization. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will delve into the causality behind experimental choices and the interpretation of the resulting spectra, with a central focus on the compound's tautomeric nature.

A critical aspect of the chemistry of 2-hydroxypyridines is the tautomeric equilibrium between the hydroxy (lactim) form and the pyridone (lactam) form. This equilibrium is highly sensitive to the solvent environment and the nature of substituents on the pyridine ring.[2][3] Theoretical and experimental studies have shown that while the parent 2-hydroxypyridine favors the pyridone form in polar solvents, chlorination at the 3- or 4-position can result in comparable populations of both tautomers.[4][5] This guide will interpret the spectroscopic data in the context of this dynamic equilibrium.

Molecular Structure and Tautomerism

This compound exists as two principal tautomers: this compound (the lactim form) and 3-chloro-1H-pyridin-2-one (the lactam form). The equilibrium between these two forms is a key determinant of the compound's spectroscopic signature.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. The choice of solvent is critical, as it influences the tautomeric equilibrium and the observation of exchangeable protons (OH and NH). Protic solvents like D₂O or CD₃OD can lead to the exchange of these protons, causing their signals to broaden or disappear. Aprotic polar solvents like DMSO-d₆ are often preferred as they slow down this exchange, allowing for the observation of both OH and NH signals and their couplings.

¹H NMR Analysis

The ¹H NMR spectrum of this compound will exhibit three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine atom and the hydroxyl/carbonyl group.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.3 - 7.5Doublet of doublets (dd)J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1-2
H-5~6.8 - 7.0Triplet (t) or ddJ(H5,H4) ≈ 7-8, J(H5,H6) ≈ 6-7
H-6~7.8 - 8.0Doublet of doublets (dd)J(H6,H5) ≈ 6-7, J(H6,H4) ≈ 1-2
OH/NHVariable (broad singlet)bs-

Note: These are predicted values based on data for related compounds and substituent effects. Actual values may vary depending on the solvent and concentration.

Causality of Assignments:

  • H-6: This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded and appear at the highest chemical shift.

  • H-4 and H-5: These protons are influenced by the chlorine and hydroxyl/carbonyl groups. The exact chemical shifts will depend on the dominant tautomeric form.

  • OH/NH Proton: The chemical shift of this proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In the lactam form, the NH proton signal is expected, while in the lactim form, an OH proton signal would be present.

¹³C NMR Analysis

The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon.

CarbonPredicted Chemical Shift (ppm)
C-2~160 - 165
C-3~125 - 130
C-4~135 - 140
C-5~120 - 125
C-6~145 - 150

Note: These are predicted values. The C-2 signal is particularly sensitive to the tautomeric form, appearing as a C-O signal in the lactim form or a C=O signal in the lactam form.

Causality of Assignments:

  • C-2: This carbon is bonded to both nitrogen and oxygen (or is part of a carbonyl group) and will be the most deshielded.

  • C-3: This carbon is directly attached to the chlorine atom, which will influence its chemical shift.

  • C-4, C-5, C-6: The chemical shifts of these carbons are determined by their position relative to the nitrogen and the substituents.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the dominant tautomeric form of this compound by probing the vibrational frequencies of its functional groups. The presence of a strong absorption band in the carbonyl region (1650-1700 cm⁻¹) is a clear indicator of the lactam (pyridone) form.[6][7]

Wavenumber (cm⁻¹)VibrationFunctional GroupTautomer Indicated
3000 - 3400 (broad)O-H StretchHydroxylLactim
2800 - 3200 (broad)N-H StretchAmideLactam
1650 - 1690 (strong)C=O StretchCarbonylLactam
~1600C=C and C=N StretchAromatic RingBoth
1000 - 1200C-O StretchPhenolic C-OLactim
700 - 800C-Cl StretchChloroalkaneBoth

Interpretation: The IR spectrum will provide crucial evidence for the tautomeric equilibrium. If the lactam form is dominant, a strong absorption around 1685 cm⁻¹ for the C=O stretch is expected, along with a broad N-H stretching band.[6] Conversely, the predominance of the lactim form would be indicated by a broad O-H stretch and the absence of a strong carbonyl absorption. An ATR-IR spectrum of this compound is available from Bio-Rad Laboratories, Inc.[1]

Experimental Protocol for ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is automatically ratioed against the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Expected Observations:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound is approximately 129.54 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion.[8] There will be a peak at m/z 129 (for the molecule with ³⁵Cl) and a smaller peak at m/z 131 (for the molecule with ³⁷Cl) in an approximate 3:1 intensity ratio.[1]

  • Key Fragment Ions: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for chloropyridines involve the loss of a chlorine atom or a molecule of HCl.[8][9]

    • [M-Cl]⁺: Loss of a chlorine atom would result in a fragment at m/z 94.

    • [M-CO]⁺ or [M-CHO]⁺: Loss of carbon monoxide (from the lactam form) would lead to a fragment at m/z 101. This is a reported major fragment.[1]

    • [M-HCl]⁺: Loss of HCl can also occur, leading to a fragment at m/z 93.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI). EI is a common technique that often induces fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Integrated Spectroscopic Analysis Workflow

A comprehensive characterization of this compound is achieved by integrating the data from NMR, IR, and MS.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation compound This compound ms Mass Spectrometry (MS) compound->ms ir Infrared (IR) Spectroscopy compound->ir nmr NMR Spectroscopy (¹H & ¹³C) compound->nmr ms_data Molecular Weight & Isotopic Pattern (M⁺, M⁺+2) Fragmentation Pattern ms->ms_data ir_data Functional Groups (C=O, N-H/O-H) Tautomer Identification ir->ir_data nmr_data Proton & Carbon Environment Connectivity (J-coupling) Structural Isomerism nmr->nmr_data final_structure Confirmed Structure of This compound ms_data->final_structure ir_data->final_structure nmr_data->final_structure

Caption: Integrated workflow for spectroscopic characterization.

By following this workflow, researchers can confidently confirm the identity and structure of this compound, taking into account its important tautomeric properties. The combination of these techniques provides a self-validating system for structural elucidation, ensuring the high level of scientific integrity required in research and drug development.

References

  • Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone. Canadian Journal of Chemistry, 46, 2475.
  • Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine?.
  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. Mass Spectra of some substituted 2-Chloro-pyridones.
  • PubChem. This compound | C5H4ClNO | CID 582210. [Link]
  • Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46, 2475.
  • Wikipedia. 2-Pyridone. [Link]
  • PubMed. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. [Link]
  • RSC Publishing. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. [Link]

Sources

physical and chemical properties of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-hydroxypyridine: Properties, Synthesis, and Applications

Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative whose utility in organic synthesis is underscored by its dual functionality and reactivity. Its core properties are summarized below, providing a foundational dataset for laboratory applications.

PropertyValueSource(s)
IUPAC Name 3-chloro-1H-pyridin-2-one[1]
Synonyms 3-Chloro-2-pyridinol, 3-Chloro-2(1H)-pyridone[2]
CAS Number 13466-35-8[1]
Molecular Formula C₅H₄ClNO[1][2]
Molecular Weight 129.54 g/mol [1][3]
Appearance White to light brown crystalline powder[3]
Melting Point 172-181 °C[4]
Boiling Point Data not available
Solubility Limited solubility in water; soluble in many organic solvents. The parent compound, 3-hydroxypyridine, has a water solubility of 33 g/L.[5][6]
pKa No direct experimental data available. The parent compound, 3-hydroxypyridine, exhibits pKa values of 4.79 and 8.75, corresponding to the pyridinium ion and the hydroxyl group, respectively. The electron-withdrawing chloro group is expected to increase the acidity (lower the pKa) of both functionalities.[6]

The Hydroxy-Pyridone Tautomeric Equilibrium

A defining chemical characteristic of this compound is its existence as a mixture of two rapidly interconverting tautomers: the aromatic enol form (this compound) and the non-aromatic keto or lactam form (3-chloro-2(1H)-pyridone).[4] This equilibrium is fundamental to its reactivity and spectroscopic properties.

The position of the equilibrium is sensitive to the environment. Non-polar solvents may favor the hydroxy form, while polar, protic solvents like water and alcohols tend to stabilize the more polar pyridone tautomer through hydrogen bonding.[4] In the solid state, the pyridone form is typically predominant. From a synthetic standpoint, the presence of both tautomers means the molecule can react as either a phenol-like aromatic alcohol or as a cyclic amide (lactam).

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Profile: A Multi-faceted Signature

The dual tautomeric nature of this compound gives it a rich spectroscopic signature. Understanding this profile is critical for reaction monitoring and quality control.

Technique Observed/Expected Features Interpretation
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 129/131 (approx. 3:1 ratio).[1] Major Fragments: m/z 101, 94.The isotopic pattern of the molecular ion is characteristic of a monochlorinated compound. Fragmentation likely involves the loss of CO (M-28) to give m/z 101, followed by loss of HCN (M-27).
Infrared (IR) Spectroscopy Broad peak: ~3400-2500 cm⁻¹.Sharp, strong peak: ~1650-1680 cm⁻¹.Peaks: ~1600-1450 cm⁻¹.Peak: ~800-700 cm⁻¹.The broad absorption is indicative of O-H (enol) and N-H (pyridone) stretching, often involved in hydrogen bonding. The strong peak at ~1660 cm⁻¹ is a definitive marker for the C=O stretch of the dominant pyridone tautomer. Aromatic C=C and C=N stretching vibrations appear in the 1600-1450 cm⁻¹ region. The C-Cl stretch appears in the fingerprint region.
¹H NMR Spectroscopy Three signals in the aromatic region (~6.0-8.0 ppm). Broad singlet (~12-13 ppm).The three coupled protons on the pyridine ring will appear as multiplets (e.g., doublet of doublets). Their exact chemical shifts are solvent-dependent due to the tautomeric equilibrium. The downfield broad singlet corresponds to the labile N-H proton of the pyridone form.
¹³C NMR Spectroscopy Five signals. One signal > 160 ppm.The spectrum will show five distinct carbon signals. The signal for the carbonyl carbon (C2) of the pyridone tautomer is characteristically shifted downfield to ~160-165 ppm. The C3 carbon bearing the chlorine atom will be observed around 110-120 ppm, with the remaining three aromatic carbons appearing between 120-145 ppm.

Chemical Synthesis and Reactivity

Reactivity Profile

This compound serves as a versatile precursor in organic synthesis. The chlorine atom at the 3-position is relatively unreactive towards typical nucleophilic aromatic substitution but can be activated. The true value of this molecule lies in the reactivity of the pyridone ring system. The N-H bond can be deprotonated to form an ambident nucleophile, allowing for N- or O-alkylation depending on the reaction conditions. Furthermore, the pyridine ring can undergo metallation, enabling the introduction of various functional groups. For instance, derivatives like 3-chloro-2-ethoxypyridine can be lithiated and subsequently transmetalated to generate 3,4-pyridyne intermediates, opening pathways to complex, multi-substituted pyridines.[7]

Experimental Protocol: Synthesis of 3-Chloro-2(1H)-pyridone

This protocol is adapted from the unambiguous synthesis reported by Cava and Bhattacharyya, which proceeds via the hydrolysis of 2,3-dichloropyridine.[4] This method is robust and avoids the potential for isomeric mixtures that can arise from direct chlorination of 2-pyridone.

Causality: The synthesis relies on the higher reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic substitution compared to the one at the 3-position. This selectivity allows for the initial formation of a 2-alkoxy intermediate, which is then cleaved to unmask the desired pyridone.

synthesis_workflow start Start Materials: 2,3-Dichloropyridine Sodium n-butoxide n-Butanol step1 Step 1: Alkoxide Substitution - React 2,3-dichloropyridine with NaO-nBu - Solvent: n-Butanol - Heat (steam bath), 22 hr start->step1 intermediate Intermediate: 3-Chloro-2-n-butoxypyridine step1->intermediate step2 Step 2: Ether Cleavage Prep - Dissolve intermediate in ether - Bubble dry HCl gas - Isolate crystalline hydrochloride salt intermediate->step2 salt Intermediate Salt: 3-Chloro-2-n-butoxypyridine HCl step2->salt step3 Step 3: Thermal Decomposition - Heat dry salt to 150-180°C - n-Butyl chloride evolves as byproduct salt->step3 product Crude Product: 3-Chloro-2-pyridone step3->product step4 Step 4: Purification - Recrystallize from benzene product->step4 final_product Final Product: Pure 3-Chloro-2-pyridone step4->final_product

Caption: Workflow for the synthesis of 3-Chloro-2-pyridone.

Step-by-Step Methodology:

  • Alkoxide Substitution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichloropyridine in an excess of n-butyl alcohol. Add an excess of sodium n-butoxide. Heat the mixture on a steam bath for approximately 22 hours.

  • Work-up and Isolation of Intermediate: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether. Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-chloro-2-n-butoxypyridine. Purify by vacuum distillation.

  • Formation of Hydrochloride Salt: Dissolve the purified 3-chloro-2-n-butoxypyridine in anhydrous diethyl ether. Pass a stream of dry hydrogen chloride gas through the solution. The crystalline hydrochloride salt will precipitate. Collect the salt by filtration and dry thoroughly.

  • Thermal Ether Cleavage: Place the dry hydrochloride salt in a distillation apparatus. Heat the salt to 150-180 °C. The salt will decompose, evolving n-butyl chloride which can be collected. The residue in the flask is the crude 3-chloro-2-pyridone.

  • Purification: Allow the apparatus to cool. The crude solid product can be purified by recrystallization from a large volume of benzene to yield glistening flakes of pure 3-chloro-2-pyridone.[4]

Applications in Research and Drug Development

Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in approved pharmaceuticals. The hydroxypyridone motif, in particular, is a versatile structural element known for its metal-chelating properties and its ability to act as a hydrogen bond donor and acceptor.

This compound is a valuable building block in medicinal chemistry for several reasons:

  • Scaffold for Bioactive Molecules: It provides a rigid framework that can be functionalized at multiple positions to optimize binding to biological targets.

  • Synthesis of Anti-inflammatory and Anti-cancer Agents: The unique electronic and steric properties imparted by the chloro and hydroxyl/keto groups make it a key intermediate in the synthesis pathways for novel therapeutic agents.

  • Precursor to Complex Heterocycles: Its inherent reactivity allows for its incorporation into more complex fused heterocyclic systems, expanding the chemical space available for drug discovery.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. The compound presents several hazards that must be managed with appropriate laboratory safety protocols.

Hazard Class GHS Hazard Statement
Acute Toxicity, OralH301: Toxic if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a compound of significant interest, primarily defined by its keto-enol tautomerism. This characteristic influences its entire physicochemical profile, from its spectroscopic signature to its reactivity as a synthetic intermediate. Its established role as a building block for complex molecular architectures ensures its continued importance in the fields of organic synthesis, materials science, and particularly in the discovery of new pharmaceutical agents. A thorough understanding of its properties, as detailed in this guide, is the first step toward harnessing its full synthetic potential.

References

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3-Chloro-2-hydroxypyridine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities and Potential Mechanisms of Action of 3-Chloro-2-hydroxypyridine

Abstract

This compound (CAS: 13466-35-8), a halogenated pyridine derivative, is a compound of significant interest in medicinal chemistry and drug development. While its primary and most documented role is that of a versatile synthetic intermediate for constructing more complex pharmaceutical agents, its intrinsic chemical features suggest a potential for direct biological activity.[1][2] The core of its structure is a hydroxypyridinone (HOPO) scaffold, which is known to exist in tautomeric equilibrium with its 2-pyridone form.[3][4] This configuration confers a potent ability to chelate metal ions, a characteristic that underpins the mechanism of action for many related compounds.[5][6] This guide provides an in-depth analysis of the foundational chemistry of this compound, explores its established application as a synthetic precursor, and delineates its potential mechanisms of action in biological systems, focusing on metalloenzyme inhibition. Furthermore, it furnishes detailed experimental protocols for researchers to investigate and validate these hypothesized biological activities, positioning this document as a critical resource for scientists in drug discovery and chemical biology.

Part 1: Foundational Chemistry of this compound

Chemical Identity and Physicochemical Properties

This compound is a colorless to light brown crystalline solid.[2][7] Its fundamental properties are crucial for understanding its reactivity, solubility, and potential interactions within a biological milieu.

PropertyValueSource
Molecular Formula C₅H₄ClNOPubChem[3]
Molecular Weight 129.54 g/mol PubChem[3]
CAS Number 13466-35-8Sigma-Aldrich[2]
IUPAC Name 3-chloro-1H-pyridin-2-onePubChem[3]
Synonyms 3-Chloro-2(1H)-pyridinone, 3-Chloro-2-pyridinolTCI
Melting Point 170-172 °CSigma-Aldrich[2]
Solubility Soluble in water, methanol, acetoneThe Good Scents Co.[8]
The Critical Role of Tautomerism: 2-Hydroxypyridine vs. 2-Pyridone

A pivotal characteristic of this compound is its existence as a pair of tautomers: the aromatic alcohol form (this compound) and the amide form (3-chloro-2-pyridone). In most environments, including the solid state and aqueous solutions, the equilibrium heavily favors the 2-pyridone form.[4][9] This is critically important from a biological perspective. The 2-pyridone tautomer presents a bidentate chelation site through the carbonyl oxygen and the deprotonated hydroxyl group (in its lactim form), which is the structural basis for its potent metal-binding capabilities.[5]

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Safety and Handling Considerations

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards. It is reported as being toxic if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

Part 2: Principal Application as a Synthetic Precursor

A Versatile Building Block in Medicinal Chemistry

The most extensively documented application of this compound is as a foundational building block in organic synthesis.[1] Its chemical structure features multiple reactive sites—the chlorine atom, the hydroxyl group, and the pyridine ring itself—that can be selectively functionalized. This versatility allows chemists to construct a wide array of complex heterocyclic molecules with diverse pharmacological profiles, including novel anti-inflammatory and anti-cancer agents.[1][2]

Workflow: Synthesis of Bioactive Derivatives

The compound serves as a starting point for producing various classes of biologically active molecules. For instance, the hydrazine derivative, 3-chloro-2-hydrazinopyridine, is a key intermediate for creating Schiff bases and other compounds with demonstrated antifungal and antibacterial properties.[11][12]

G cluster_0 Mechanism of Metalloenzyme Inhibition Enzyme_Active Active Metalloenzyme Substrate Binding Site Catalytic Metal Ion (e.g., Zn²⁺) Product Product Enzyme_Active:f1->Product Catalysis Enzyme_Inactive Inactivated Enzyme Blocked Site Chelated Metal Ion Enzyme_Active->Enzyme_Inactive Inhibition Substrate Substrate Substrate->Enzyme_Active:f1 Chelator This compound (Chelator) Chelator->Enzyme_Active:f2 Sequesters Metal Ion

Caption: Generalized mechanism of metalloenzyme inhibition by a chelating agent.

Part 4: Experimental Protocols for Mechanism of Action Elucidation

To move from hypothesis to evidence, a structured experimental approach is required. The following protocols provide a framework for investigating the potential bioactivity of this compound.

Protocol 1: Validating Metalloenzyme Inhibition using an In Vitro Assay
  • Objective: To determine if this compound can inhibit the activity of a model metalloenzyme and to calculate its half-maximal inhibitory concentration (IC₅₀).

  • Model System: Bovine Carbonic Anhydrase II (a well-characterized zinc-dependent enzyme) and its substrate, 4-nitrophenyl acetate (pNPA), which produces a yellow product (4-nitrophenolate) upon hydrolysis, easily measured by spectrophotometry.

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of Carbonic Anhydrase (CA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

      • Prepare a stock solution of the substrate pNPA in a water-miscible organic solvent like acetonitrile.

      • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 1 mM down to 1 nM).

    • Assay Procedure (96-well plate format):

      • To each well, add 180 µL of buffer.

      • Add 2 µL of the this compound dilution (or DMSO for the control).

      • Add 10 µL of the CA enzyme solution. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

      • Causality Check: Include a control where a chelating agent like EDTA is added to confirm the enzyme's dependence on its metal cofactor.

      • Initiate the reaction by adding 10 µL of the pNPA substrate solution to each well.

    • Data Acquisition:

      • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

      • Normalize the velocities to the DMSO control (100% activity).

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

  • Self-Validation: The protocol's integrity is confirmed by the positive control (EDTA should show strong inhibition) and the negative control (DMSO should show no inhibition). A clear dose-dependent inhibition by the test compound provides confidence in the result.

Protocol 2: Assessing Metal Chelation Ability via UV-Vis Spectroscopy
  • Objective: To provide direct evidence of a binding interaction between this compound and a biologically relevant metal ion.

  • Principle: The formation of a metal-ligand complex often alters the electronic structure of the ligand, resulting in a shift in its maximum absorbance wavelength (λₘₐₓ) or a change in molar absorptivity.

  • Methodology:

    • Solution Preparation:

      • Prepare a 100 µM solution of this compound in a suitable buffer (e.g., HEPES, pH 7.4).

      • Prepare a 10 mM stock solution of a metal salt (e.g., FeCl₃ or ZnCl₂ in water).

    • Spectroscopic Measurement:

      • Record the UV-Vis spectrum of the this compound solution from 200-600 nm to determine its initial λₘₐₓ.

      • Perform a titration by adding small aliquots of the metal salt solution (e.g., adding 1 µL at a time to achieve molar ratios of 1:0.25, 1:0.5, 1:0.75, 1:1, etc., of ligand to metal).

      • After each addition, mix thoroughly and record the new UV-Vis spectrum.

    • Data Analysis:

      • Observe any shifts in λₘₐₓ or changes in absorbance. A consistent, dose-dependent change upon addition of the metal ion is strong evidence of complex formation.

      • Plotting the change in absorbance at a specific wavelength against the molar ratio of metal to ligand can be used to determine the stoichiometry of the binding.

Workflow for Mechanism of Action (MoA) Investigation

G start Hypothesis Generation (Metalloenzyme Inhibition) step1 In Vitro Screening (Protocol 1: Enzyme Inhibition Assay) start->step1 decision1 Is IC50 < 10 µM? step1->decision1 step2 Direct Target Engagement (Protocol 2: UV-Vis Titration) decision1->step2 Yes stop Hypothesis Rejected / Low Potency decision1->stop No decision2 Evidence of Metal Chelation? step2->decision2 step3 Cell-Based Assays (e.g., Cytotoxicity, Target Pathway Modulation) decision2->step3 Yes decision2->stop No step4 Advanced Biophysical Methods (e.g., ITC, X-ray Crystallography) step3->step4 end MoA Validated step4->end

Caption: A logical workflow for investigating the mechanism of action of a putative enzyme inhibitor.

Part 5: Metabolic Fate

Putative Metabolic Pathways

The metabolism of this compound has not been explicitly studied. However, insights can be drawn from related compounds.

  • Microbial Degradation: In certain bacteria, 2- and 3-hydroxypyridines are metabolized via the maleamate pathway. [13][14]This involves initial dihydroxylation by a dioxygenase, followed by aromatic ring cleavage and subsequent conversion to intermediates of central metabolism like fumarate. [13]This pathway could be relevant to the environmental fate of the compound.

  • Xenobiotic Metabolism: In mammals, the hydroxyl group makes the molecule a prime candidate for Phase II conjugation reactions. It is likely to be metabolized in the liver by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to form more water-soluble glucuronide and sulfate conjugates, which facilitates its excretion. [15]The chlorine atom may also make it a substrate for oxidative metabolism by Cytochrome P450 enzymes, potentially leading to dehalogenation or further hydroxylation.

Conclusion

This compound stands as a molecule of dual identity. It is firmly established as a valuable and versatile precursor in the synthesis of complex pharmaceuticals. Concurrently, its intrinsic chemical structure, characterized by the 2-pyridone tautomer and the associated hydroxypyridinone scaffold, presents a compelling, albeit largely unexplored, potential for direct biological activity. The most plausible mechanism of action is the inhibition of metalloenzymes through the chelation of their essential metal cofactors. This guide provides the theoretical foundation and the practical experimental frameworks necessary for researchers to rigorously test this hypothesis. Further investigation into the direct biological effects of this compound could unveil novel therapeutic applications for this readily accessible compound, transforming it from a simple building block into a lead compound in its own right.

References

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An In-Depth Technical Guide to the Potential Biological Targets of 3-Chloro-2-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the known and potential biological targets of 3-chloro-2-hydroxypyridine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile chemical scaffold. We will delve into the mechanistic basis for target engagement, provide detailed experimental protocols for target identification and validation, and present key data to inform future research and development efforts.

Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry

The this compound core is a fascinating heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features, including its tautomeric equilibrium with 3-chloro-1H-pyridin-2-one, make it a valuable building block for the synthesis of novel therapeutic agents.[1][2] The presence of the chlorine atom and the hydroxyl group provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[2][3] Furthermore, the pyridine ring itself is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting its favorable pharmacokinetic and toxicological profile.[4]

This guide will systematically explore the landscape of potential biological targets for derivatives of this compound, drawing upon both direct evidence and rational inference from structurally related compounds.

Metalloenzymes: A Prime Target Class

The 3-hydroxypyridinone moiety is a superb metal chelator, a property that has been extensively exploited in the design of metalloenzyme inhibitors.[5] This inherent characteristic of the core scaffold makes metalloenzymes a highly probable and promising class of targets for this compound derivatives.

Catechol-O-Methyltransferase (COMT)

COMT is a key enzyme in the metabolism of catecholamine neurotransmitters. Its inhibition is a validated therapeutic strategy for Parkinson's disease. The 3-hydroxy-4-pyridone scaffold has been identified as a potent, non-catechol mimic for COMT inhibition.[5]

  • Rationale for Targeting: The 3-hydroxy and 2-pyridone oxygen atoms of the this compound scaffold can mimic the catechol motif and chelate the magnesium ion in the active site of COMT.

  • Causality in Experimental Design: The primary screen for COMT inhibitors typically involves a functional enzyme assay measuring the methylation of a catechol substrate. Lead compounds are then profiled for selectivity against other methyltransferases.

  • Enzyme and Substrate Preparation: Recombinant human COMT (both soluble, S-COMT, and membrane-bound, MB-COMT forms) is used. The methyl donor, S-adenosyl-L-methionine (SAM), and the catechol substrate (e.g., epinephrine) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing MgCl2.

  • Inhibitor Preparation: this compound derivatives are dissolved in DMSO to create stock solutions, followed by serial dilutions.

  • Assay Procedure:

    • The enzyme is pre-incubated with varying concentrations of the test compound for a defined period (e.g., 15 minutes) at 37°C.

    • The reaction is initiated by the addition of the substrate and SAM.

    • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) and then stopped by the addition of an acid (e.g., perchloric acid).

  • Detection and Data Analysis: The product of the reaction (e.g., metanephrine) is quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or a radiometric assay using [³H]-SAM. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is implicated in cancer and inflammatory diseases. The hydroxypyridone scaffold has been incorporated into potent MMP inhibitors.[5]

  • Rationale for Targeting: The hydroxypyridone moiety can act as a zinc-binding group, coordinating with the catalytic zinc ion in the MMP active site and thereby inhibiting its enzymatic activity.

Tyrosinase

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Its inhibitors are of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Hydroxypyridone derivatives have been shown to be effective tyrosinase inhibitors.[5]

  • Rationale for Targeting: The ability of the 3-hydroxypyridone core to chelate copper ions in the active site of tyrosinase is the primary mechanism of inhibition.[5]

Other Key Enzyme Targets

Beyond metalloenzymes, the this compound scaffold has been investigated as a potential inhibitor of other enzyme classes.

Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes. A study has specifically designed and synthesized 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamides, which contain a modified this compound core, as potential DPP-IV inhibitors.[6][7]

  • Rationale for Targeting: The designed molecules are intended to interact with key residues in the active site of DPP-IV, leading to its inhibition. Molecular docking studies can guide the design of these derivatives.[6][7]

CompoundIC50 (µM)
1f 15.55
1g 15.85
1i 13.95
1j 14.48
1v 13.45
Sitagliptin (Standard) 0.018

(Data from Vawhal, P. K., & Jadhav, S. B. (2022).[6][7])

Hydrogen Sulfide (H₂S) Synthesizing Enzymes

Endogenous H₂S is a gasotransmitter involved in various physiological processes, and its overproduction is linked to certain cancers. A screen of pyridine derivatives identified weak inhibitors of cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[8]

  • Rationale for Targeting: While the exact mechanism is not fully elucidated, the pyridine ring may interact with the enzyme's active site or allosteric sites. This represents an area for further exploration and optimization of the this compound scaffold.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are major drug targets. Pyridine-containing molecules have been developed as modulators of several GPCRs.

Chemokine Receptor Type 4 (CXCR4)

CXCR4 is a chemokine receptor that plays a role in cancer metastasis and inflammatory diseases. A series of pyridine derivatives have been synthesized as potential CXCR4 antagonists.[9]

  • Rationale for Targeting: The pyridine scaffold can serve as a core for building molecules that bind to the ligand-binding pocket of CXCR4, preventing its activation by its natural ligand, CXCL12.

Caption: Workflow for validating CXCR4 antagonists.

Ion Channels

Ion channels are another important class of drug targets. The pyridine ring is a key component of ligands for certain ion channels.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels involved in neurotransmission. Analogs of epibatidine, which contain a pyridine ring, have been developed as potent and selective ligands for nAChRs, with some acting as antagonists.[10]

  • Rationale for Targeting: The nitrogen atom of the pyridine ring can form a key hydrogen bond with a backbone carbonyl in the nAChR binding site. Modifications to the pyridine ring, such as the addition of a chloro and hydroxyl group, can modulate binding affinity and functional activity.

Antimicrobial and Antiparasitic Targets

The pyridine scaffold is present in a number of antimicrobial and antiparasitic agents.

Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate synthesis pathway of microorganisms. Pyridine derivatives have been explored as antimalarial agents, with molecular docking studies suggesting they bind to the active site of Plasmodium falciparum DHFR.[11]

  • Rationale for Targeting: The pyridine ring can mimic the pteridine ring of the natural substrate, dihydrofolate, and form hydrogen bonds with key active site residues.

Leishmania mexicana Growth Inhibition

Derivatives of 2- and 3-hydroxypyridine have demonstrated inhibitory activity against the growth of the protozoan parasite Leishmania mexicana.[12]

  • Rationale for Targeting: While the specific molecular target is not yet identified, it is plausible that these compounds interfere with essential metabolic pathways or enzymes in the parasite. This presents an opportunity for target deconvolution studies.

Leishmania_MoA Derivative This compound Derivative Target_Enzyme Putative Parasite-Specific Metalloenzyme Derivative->Target_Enzyme Inhibition Metabolic_Pathway Essential Metabolic Pathway (e.g., Glycolysis, Folate Synthesis) Target_Enzyme->Metabolic_Pathway Disruption Parasite_Growth Inhibition of Parasite Growth Metabolic_Pathway->Parasite_Growth

Caption: Hypothetical mechanism for antileishmanial activity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a wide range of biological entities. Its inherent metal-chelating ability makes metalloenzymes a particularly attractive target class. Furthermore, the versatility of the pyridine ring allows for its incorporation into ligands for GPCRs, ion channels, and various other enzymes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this privileged chemical structure. Future work should focus on synthesizing and screening focused libraries of this compound derivatives against these and other potential targets to uncover new lead compounds for drug discovery programs.

References

  • Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. (n.d.). CORE.
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (n.d.). PubMed Central.
  • This compound | C5H4ClNO | CID 582210. (n.d.). PubChem.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). Europe PMC.
  • Chemoenzymatic synthesis and biological evaluation of 2- and 3-hydroxypyridine derivatives against Leishmania mexicana. (2012). PubMed.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Institutes of Health.
  • Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. (2022). ScienceScholar.
  • Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. (n.d.). De Gruyter.
  • 3-Chloro-2-hydrazinopyridine. (n.d.). Chem-Impex.
  • 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof. (n.d.). Google Patents.
  • The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. (2022). ResearchGate.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central.
  • Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)-Deschloroepibatidine Analogs. (2015). PubMed.
  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

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A Technical Guide to the Unexplored Research Applications of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Building Block

3-Chloro-2-hydroxypyridine (CAS: 13466-35-8) is a versatile heterocyclic compound predominantly recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the dual reactivity of the chloro- and hydroxyl- functionalities, which allow for a range of chemical transformations. However, its potential extends far beyond its current role as a passive scaffold. The inherent electronic properties, tautomeric nature, and specific positioning of its functional groups present a landscape of untapped opportunities in advanced chemical research.

This guide moves beyond the established applications to explore novel, forward-thinking research directions for this compound. We will delve into its potential as an active participant in catalytic processes, a programmable unit in materials science, and a reactive core for chemical biology tools. The narrative that follows is built on the foundational principles of its chemistry to propose tangible, next-generation applications.

Chapter 1: The Chemical Dichotomy - Understanding Core Reactivity

The reactivity of this compound is governed by its tautomeric equilibrium between the lactim (2-hydroxy) and lactam (2-pyridone) forms. This equilibrium is sensitive to the solvent environment, with polar solvents favoring the 2-pyridone tautomer. This duality is critical as it dictates the primary site of reaction—O-alkylation versus N-alkylation—and modulates the nucleophilicity and electrophilicity of the ring system.

The chlorine atom at the 3-position introduces a key electrophilic site, susceptible to nucleophilic substitution and, more importantly, serving as a versatile handle for modern cross-coupling reactions. Conversely, the pyridone moiety offers sites for hydrogen bonding, metal coordination, and proton transfer, behaviors characteristic of bifunctional catalysts.

A summary of its established reactivity is presented below, forming the basis from which we can extrapolate to unexplored domains.

Reaction Type Functional Group(s) Involved Typical Reagents & Conditions Outcome & Utility Reference
N/O-Alkylation N-H (pyridone), O-H (pyridine)Alkyl halides, Base (e.g., Cs₂CO₃), Polar aprotic solventIntroduction of alkyl/functional groups; selectivity is condition-dependent.
Hydrolysis of Chloro Group C-ClStrong base, high temperatureSynthesis of dihydroxypyridines.
Hydrazinolysis C-ClHydrazine hydrate, polar solvent, refluxFormation of 3-chloro-2-hydrazinopyridine, a precursor for fungicides.
Palladium-Catalyzed Cross-Coupling C-ClBoronic acids (Suzuki), Amines (Buchwald-Hartwig)C-C and C-N bond formation for building molecular complexity.
Fused Heterocycle Synthesis C-Cl, N-H/O-H, and adjacent ring positionsVarious cyclizing agentsConstruction of bicyclic systems like pyrido-[2,3-d]-pyrimidines.
Selenation C-ClSodium hydrogen selenideSynthesis of organoselenium compounds like 3-hydroxypyridine-2(1H)-selone.

Chapter 2: Unexplored Frontier 1 - Bifunctional Organocatalysis

The 2-pyridone tautomer is well-documented as a "proton shuttle," capable of acting as a bifunctional catalyst by simultaneously activating both an electrophile and a nucleophile. While unsubstituted 2-pyridone has been studied, the influence of ring substituents remains an underexplored area.

Core Hypothesis: The electron-withdrawing nature of the chlorine atom at the 3-position is predicted to increase the acidity of the N-H proton in the 2-pyridone tautomer. This enhanced Brønsted acidity, combined with the Lewis basicity of the carbonyl oxygen, could create a more potent bifunctional catalyst for a range of organic transformations.

Proposed Application: Enhanced Acyl Transfer Catalysis

We propose the use of this compound as a superior organocatalyst for reactions such as esterification, amidation, and transesterification. The catalyst would operate through a dual hydrogen-bonding mechanism, as illustrated below.

G cluster_0 Catalytic Cycle catalyst This compound (Pyridone Tautomer) intermediate Ternary Complex (Catalyst-Acid-Alcohol) catalyst->intermediate reactants R-COOH + R'-OH (Carboxylic Acid + Alcohol) reactants->intermediate Dual H-Bonding Activation transition_state [Transition State] Proton Transfer intermediate->transition_state Nucleophilic Attack products R-COOR' + H₂O (Ester + Water) transition_state->products Ester Formation products->catalyst Catalyst Regeneration caption Proposed catalytic cycle for esterification.

Proposed catalytic cycle for esterification.
Exemplary Experimental Protocol: Catalytic Esterification Screening

This protocol is designed as a self-validating system to test the efficacy of this compound against a known standard.

  • Preparation of Stock Solutions:

    • Prepare a 1.0 M solution of 4-nitrobenzoic acid in dry toluene.

    • Prepare a 1.2 M solution of benzyl alcohol in dry toluene.

    • Prepare 0.1 M stock solutions of the catalysts: (a) this compound and (b) 2-Hydroxypyridine (control) in dry toluene.

  • Reaction Setup:

    • To a series of oven-dried 4 mL vials equipped with magnetic stir bars, add 500 µL (0.5 mmol) of the 4-nitrobenzoic acid stock solution.

    • Add 500 µL (0.6 mmol, 1.2 equiv) of the benzyl alcohol stock solution.

    • Add 500 µL (0.05 mmol, 10 mol%) of the respective catalyst stock solution to each vial. Include a vial with no catalyst as a negative control.

    • Seal the vials under an inert atmosphere (e.g., Nitrogen or Argon) and place them in a heating block set to 60 °C.

  • Monitoring and Analysis:

    • At timed intervals (e.g., 1, 4, 8, and 24 hours), carefully uncap a vial from each set and quench the reaction by adding 1 mL of saturated NaHCO₃ solution.

    • Extract the organic layer with 2 mL of ethyl acetate.

    • Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material to the benzyl 4-nitrobenzoate product.

  • Data Interpretation:

    • Compare the conversion rates between the uncatalyzed reaction, the 2-hydroxypyridine catalyzed reaction, and the this compound catalyzed reaction. An enhanced rate in the latter would validate the hypothesis.

Chapter 3: Unexplored Frontier 2 - Precursors for Functional Coordination Polymers

The pyridine and hydroxyl/carbonyl groups provide excellent coordination sites for metal ions. While simple metal complexes have been synthesized, the use of this compound as a programmable ligand for creating functional, multi-dimensional materials like Metal-Organic Frameworks (MOFs) or coordination polymers is an entirely unexplored domain.

Core Hypothesis: this compound can act as a bidentate or bridging ligand. The chloro-substituent can be retained for its electronic influence or, more creatively, be used as a post-synthetic modification (PSM) handle to introduce further functionality after the framework has been constructed.

Proposed Application: Synthesis of Photo- or Redox-Active Materials

A potential workflow involves using this compound to synthesize a robust coordination polymer. Subsequently, the exposed chloro-groups on the surface of the material can be functionalized via Suzuki or Sonogashira coupling to attach photo- or redox-active moieties.

G start_node This compound (Ligand Precursor) process_node1 process_node1 start_node->process_node1 Solvothermal Reaction with Metal Salt (e.g., Zn(NO₃)₂) process_node process_node material_node material_node final_node Functionalized Polymer {[M-(L-R)]n} (Photo/Redox-Active) material_node1 Initial Coordination Polymer {[M-(L)]n} (Inactive Framework) process_node1->material_node1 Self-Assembly process_node2 process_node2 material_node1->process_node2 Post-Synthetic Modification (PSM) (e.g., Suzuki Coupling) process_node2->final_node Grafting of Functional Group

Workflow for functional coordination polymers.

This approach could lead to new materials for heterogeneous catalysis, chemical sensing, or light-harvesting applications. The initial framework provides robustness and high surface area, while the post-synthetic modification allows for the precise installation of desired functionality.

Chapter 4: Unexplored Frontier 3 - Covalent Probes for Chemical Biology

The development of covalent inhibitors and activity-based probes is a cornerstone of modern drug discovery and chemical biology. These tools rely on a scaffold for molecular recognition and a "warhead" for irreversible binding to a biological target.

Core Hypothesis: The 3-chloro-2-pyridone scaffold can serve as a novel, tunable covalent warhead. The chlorine atom is a mild electrophile. Its reactivity can be significantly enhanced upon binding to an enzyme's active site, where protonation of the pyridone ring by acidic residues would activate the C-Cl bond towards nucleophilic attack by a nearby cysteine or lysine residue.

Proposed Application: Development of Tunable Covalent Enzyme Inhibitors

This system offers a "recognition-first" covalent targeting mechanism. The inhibitor would initially bind non-covalently. This binding event positions the C-Cl group and the pyridone ring optimally for catalysis of the covalent bond-forming reaction by the enzyme's own residues, leading to high specificity.

G enzyme Enzyme Active Site (with Cys-SH & Asp-COOH) non_covalent Non-covalent Complex (E•I) enzyme->non_covalent inhibitor 3-Chloro-2-pyridone Inhibitor inhibitor->non_covalent activated Protonated Complex (E•I-H⁺) C-Cl bond activated non_covalent->activated Protonation by Asp-COOH covalent Covalently Modified Enzyme (Irreversible Inhibition) activated->covalent Nucleophilic attack by Cys-SH

Mechanism of covalent enzyme inhibition.

This strategy could be applied to enzymes where a nucleophilic residue is proximal to an acidic one, such as certain proteases or kinases. The modular nature of the this compound core allows for the addition of various recognition elements at other positions of the ring to target different enzymes.

Conclusion: A Call for Exploration

This compound is more than a simple precursor; it is a molecule with a rich and underexplored chemical personality. Its tautomeric nature, coupled with strategically placed functional groups, provides a platform for innovation in fields far beyond its current applications. By viewing this compound not just as a static building block but as a dynamic functional unit, researchers in catalysis, materials science, and chemical biology can unlock new solutions to complex scientific challenges. The frontiers described in this guide represent tangible, hypothesis-driven research avenues that await exploration.

References

  • Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2457-2469. [Link]
  • Bradlow, H. L., & Vanderwerf, C. A. (1948). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry, 14(4), 509-515. [Link]
  • Knochel, P., et al. (2013). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent transmetalation to diorganomagnesium reagents of type 4 leading to 4-arylated pyridines of type 7 via the 3,4-pyridyne 5.
  • Al-Awadi, N. A., & El-Dusouqui, O. M. (1998). Novel heterocyclic systems. Part 21. Synthesis of 3-hydroxypyridine-2(1H)

The Strategic deployment of 3-Chloro-2-hydroxypyridine in Novel Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of a Versatile Pyridine Precursor

In the landscape of modern synthetic chemistry, the pursuit of novel molecular architectures with tailored functionalities is a perpetual endeavor. Within this pursuit, the strategic selection of precursors is paramount. 3-Chloro-2-hydroxypyridine, a readily accessible and highly functionalized heterocyclic compound, has emerged as a cornerstone in the synthesis of a diverse array of complex molecules, spanning the realms of pharmaceuticals, agrochemicals, and materials science. Its unique electronic and steric profile, characterized by the interplay of the chloro, hydroxyl, and pyridine nitrogen moieties, offers a rich platform for a multitude of chemical transformations. This in-depth technical guide provides a comprehensive overview of the utility of this compound as a precursor, with a focus on the causality behind experimental choices, detailed protocols for key transformations, and an exploration of its role in the synthesis of cutting-edge molecules.

The Chemical Versatility of this compound: A Tale of Two Tautomers and Strategic Reactivity

The reactivity of this compound is intrinsically linked to its tautomeric equilibrium between the pyridinol and pyridone forms. This equilibrium, influenced by solvent polarity and pH, dictates the nucleophilic and electrophilic character of the molecule, thereby governing its reaction pathways.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The presence of a halogen atom on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and hetero-biaryl structures, which are prevalent in many biologically active compounds. The reactivity of the C-Cl bond in this compound allows for its efficient coupling with a variety of boronic acids and their derivatives.

Causality Behind Experimental Choices:

The success of a Suzuki-Miyaura coupling involving this compound hinges on the careful selection of the catalyst, ligand, and base. The electron-rich nature of the pyridine ring and the presence of the hydroxyl group can influence the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, is often crucial to facilitate the oxidative addition of the palladium(0) catalyst to the relatively strong C-Cl bond.[1] The base plays a critical role in the transmetalation step, and the choice between an inorganic base like potassium carbonate or a stronger base like potassium phosphate can significantly impact the reaction rate and yield.[2]

Regioselectivity in Dihalopyridines: A Comparative Insight

While this compound possesses a single halogen, understanding the relative reactivity of halogens at different positions on the pyridine ring is instructive. In dihalopyridines, such as 3-bromo-2-chloropyridine, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed couplings. This is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step.[2] This inherent reactivity difference allows for selective functionalization at the more reactive halogen position.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), and anhydrous toluene (10 mL).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and K₃PO₄.

    • In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.

    • Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous toluene.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001892
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101688

Note: The data in this table is compiled from representative literature and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)L'n-X OxAdd->PdII Ar-X = this compound Transmetalation Transmetalation (R-B(OR)2 + Base) PdII_R Ar-Pd(II)L'n-R Transmetalation->PdII_R R-B(OR)2 PdII_R->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R RedElim->Product Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a motif frequently found in pharmaceuticals. This compound can be effectively coupled with a range of primary and secondary amines using this methodology.

Causality Behind Experimental Choices:

Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is critical for the successful amination of this compound. Ligands such as RuPhos and BrettPhos have shown excellent performance in the coupling of amines with challenging aryl chlorides.[3] The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often necessary to deprotonate the amine and facilitate the catalytic cycle.[3]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials: this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), LiHMDS (2.5 mmol), and anhydrous THF (10 mL).

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, and RuPhos.

    • Add anhydrous THF and stir for 10 minutes.

    • Add morpholine, followed by the slow addition of LiHMDS solution in THF.

    • Heat the reaction mixture to 65 °C and stir for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Visualization: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start Reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base Start->Reagents Solvent Add Anhydrous Solvent (e.g., THF) Reagents->Solvent Reaction Heat & Stir (e.g., 65-110 °C) Solvent->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Quench Reaction & Aqueous Workup Monitoring->Workup Purification Purify Product (Column Chromatography) Workup->Purification End Final Product Purification->End

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Section 2: Synthesis of Novel Heterocyclic Systems

Beyond its use in cross-coupling reactions, this compound serves as a valuable precursor for the construction of more complex heterocyclic systems.

Synthesis of 1-Azaphenoxaselenine Derivatives

A notable example is the synthesis of 1-azaphenoxaselenine, a novel heterocyclic system. This synthesis demonstrates the utility of both the hydroxyl and chloro functionalities of the precursor.[1][4]

Reaction Pathway:

The synthesis begins with the conversion of this compound to 3-hydroxypyridine-2(1H)-selone. This is achieved by reacting it with sodium hydrogen selenide, prepared in situ.[1][4] The resulting selone then undergoes a reaction with 1-chloro-2-nitrobenzene in the presence of a base to form the 1-azaphenoxaselenine ring system.[1][4]

Experimental Protocol: Synthesis of 3-Hydroxypyridine-2(1H)-selone

  • Materials: this compound, selenium powder, sodium borohydride, and ethanol.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, suspend selenium powder in ethanol.

    • Add sodium borohydride portion-wise at 0 °C.

    • Stir the mixture until the selenium has completely dissolved to form a colorless solution of sodium hydrogen selenide.

    • Add a solution of this compound in ethanol to the reaction mixture.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction and acidify to precipitate the product.

    • Filter, wash with water, and dry to obtain 3-hydroxypyridine-2(1H)-selone.

Section 3: Applications in Agrochemical Synthesis

Pyridine-based compounds play a crucial role in the agrochemical industry, with many exhibiting herbicidal, fungicidal, or insecticidal properties.[5][6] While specific, large-scale applications of this compound in this sector are not as widely documented as in pharmaceuticals, its structural motifs are of significant interest. The functional handles it possesses allow for the synthesis of a variety of substituted pyridines that can be screened for biological activity.

The general strategy involves using the cross-coupling reactions described in Section 1 to introduce various lipophilic or pharmacophoric groups onto the pyridine ring, thereby modulating the biological activity of the resulting compounds.

Section 4: Spectroscopic Data and Characterization

The characterization of this compound and its derivatives is crucial for confirming their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H and ¹³C NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~12.0 (broad s)Singlet (broad)OH/NH
¹H~7.5 (dd)Doublet of doubletsH-6
¹H~7.2 (dd)Doublet of doubletsH-4
¹H~6.3 (t)TripletH-5
¹³C~160SingletC-2
¹³C~140SingletC-6
¹³C~135SingletC-4
¹³C~118SingletC-3
¹³C~108SingletC-5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The broadness of the OH/NH proton signal is indicative of the tautomeric equilibrium and proton exchange. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the chloro, hydroxyl, and nitrogen atoms.

Conclusion: A Precursor with a Promising Future

This compound has firmly established itself as a versatile and valuable precursor in modern organic synthesis. Its ability to participate in a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to construct complex molecular architectures. The causality-driven approach to experimental design, understanding the interplay of the molecule's functional groups, is key to unlocking its full synthetic potential. As the demand for novel pharmaceuticals, agrochemicals, and functional materials continues to grow, the strategic application of this compound is poised to play an even more significant role in the innovation and development of next-generation chemical entities.

References

  • Benchchem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Benchchem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Benchchem. (2025). Protocols for Carbon-Nitrogen (C-N) Coupling Reactions with 2-Chloroquinoxalines: Application Notes for Researchers and Drug Dev.
  • MDPI. (2022). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • National Center for Biotechnology Information. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • Semantic Scholar. (1997).
  • Semantic Scholar. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Swinburne University of Technology. (n.d.). Synthesis and chemistry of agrochemicals.
  • Taylor & Francis Online. (n.d.). Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II)
  • The Journal of Organic Chemistry. (n.d.). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone.
  • Wiley Online Library. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase.

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Introduction: The Dual Identity of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Computational Chemistry of 3-Chloro-2-hydroxypyridine

This guide provides a comprehensive exploration of the computational chemistry studies of this compound. It is designed for researchers, scientists, and professionals in drug development who wish to leverage computational methods to understand and predict the behavior of this and similar heterocyclic molecules. We will delve into the core principles, methodologies, and practical applications of computational analysis, moving beyond a simple recitation of steps to explain the causality and scientific reasoning behind each choice.

This compound (C₅H₄ClNO) is a halogenated derivative of the 2-hydroxypyridine scaffold, a fundamental structure in medicinal chemistry and materials science.[1][2] Its true nature, however, is more complex than its name suggests. The molecule exists in a dynamic equilibrium with its tautomeric form, 3-chloro-1H-pyridin-2-one.[3][4] This lactim-lactam tautomerism is the defining feature of this system and governs its structural, spectroscopic, and electronic properties.

Computational chemistry provides an indispensable toolkit for dissecting this equilibrium and characterizing the molecule at an atomic level. By employing methods like Density Functional Theory (DFT), we can accurately model its behavior, predict spectroscopic signatures, and evaluate its potential for various applications, from drug design to non-linear optics. This guide will provide both the theoretical foundation and the practical protocols to perform such investigations.

The Tautomeric Equilibrium: A Fundamental Computational Challenge

The most critical aspect to understand is the tautomeric relationship between the enol (hydroxypyridine) and keto (pyridinone) forms. The position of this equilibrium is highly sensitive to the molecular environment, including the presence of substituents and the polarity of the solvent.[5][6]

Computational studies have consistently shown that while the lactim (enol) form can be predominant in the gas phase for some substituted hydroxypyridines, the lactam (keto) form is significantly stabilized in solution, often becoming the dominant species.[5][7] The chlorine atom at the 3-position influences the electron distribution in the ring, which in turn affects the relative stability of the tautomers. Gas-phase studies on chloro-substituted 2-hydroxypyridines indicate that 3- and 4-chloro substitution results in comparable populations of both tautomers, whereas substitution at other positions can more strongly favor one form.[8]

Tautomerism cluster_enol Lactim (Enol) Form cluster_keto Lactam (Keto) Form Enol This compound Keto 3-Chloro-1H-pyridin-2-one (More stable in polar solvents) Enol->Keto Proton Transfer Keto->Enol

Protocol 1: Calculating Tautomer Stability

This protocol outlines the workflow to determine the relative thermodynamic stability of the lactim and lactam tautomers.

  • Structure Preparation: Build the 3D structures of both this compound and 3-chloro-1H-pyridin-2-one using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer. This is a critical step to find the lowest energy conformation.

    • Method: Density Functional Theory (DFT) is the workhorse for such calculations, offering a good balance of accuracy and computational cost.[9] The B3LYP functional is a robust and widely used choice.[10][11]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The ++ indicates diffuse functions on all atoms, important for describing lone pairs and anions, while (d,p) adds polarization functions, crucial for accurately describing bonding.[12]

    • Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Opt

  • Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized structures. This serves two purposes:

    • It confirms the structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding the Gibbs free energy (G).

    • Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Freq

  • Solvent Effects: To model the system in solution, repeat steps 2 and 3 incorporating a continuum solvent model, such as the Polarizable Continuum Model (PCM).

    • Software Keyword (Gaussian for Ethanol): #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Ethanol)

  • Analysis: Compare the Gibbs free energies (G) of the two tautomers in both the gas phase and the chosen solvent. The energy difference (ΔG = G_lactam - G_lactim) reveals their relative stability. A negative ΔG indicates the lactam form is more stable.

Tautomer FormPhaseRelative Gibbs Free Energy (ΔG)Conclusion
3-Chloro-1H-pyridin-2-oneGasLowerOften comparable or slightly more stable[8]
3-Chloro-1H-pyridin-2-onePolar SolventSignificantly LowerPredominant form due to stabilization[5][6]
This compoundGasHigherLess stable or comparable[8]
This compoundPolar SolventSignificantly HigherMinor population[5][6]
Note: Values are illustrative based on general findings in the literature.

Elucidating Molecular Structure and Vibrational Spectra

Computational chemistry allows for the precise determination of geometric parameters (bond lengths, angles) and the simulation of vibrational spectra (IR and Raman), which can be directly compared with experimental data.[12] DFT calculations have shown excellent agreement with experimental values for halogenated pyridines.[12]

The process involves optimizing the molecular geometry to find the most stable arrangement of atoms and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. For a more accurate comparison with experimental spectra, calculated harmonic frequencies are often multiplied by a scaling factor (typically ~0.96 for B3LYP) to account for anharmonicity and basis set imperfections.[11]

VibrationalAnalysis Input Input Structure (e.g., Lactam Tautomer) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirms Minimum Energy State) Opt->Freq Scale Apply Scaling Factor (e.g., ~0.96) Freq->Scale Spectra Simulate IR & Raman Spectra Scale->Spectra Compare Compare with Experimental Data (FT-IR, FT-Raman) Spectra->Compare

Protocol 2: Simulating Vibrational Spectra
  • Optimized Structure: Start with the fully optimized geometry of the desired tautomer from Protocol 1.

  • Frequency Calculation: Perform a frequency calculation using the same method and basis set (e.g., B3LYP/6-311++G(d,p)). Ensure no imaginary frequencies are present.

  • Data Extraction: Extract the calculated frequencies (in cm⁻¹) and their corresponding IR intensities and Raman activities from the output file.

  • Scaling: Multiply all calculated frequencies by the appropriate scaling factor for the chosen level of theory.

  • Visualization: Use visualization software (e.g., GaussView, Chemcraft) to animate the normal modes. This is crucial for assigning specific peaks in the experimental spectrum to particular atomic motions (e.g., C=O stretch, N-H bend, C-Cl stretch).

  • Spectral Plotting: Plot the scaled frequencies and intensities to generate a theoretical spectrum. This can then be overlaid with an experimental spectrum for direct comparison.

Vibrational ModeExperimental FT-IR (cm⁻¹) (Typical Range)Calculated (Scaled) (cm⁻¹)Assignment
N-H Stretch (Lactam)3300 - 3500Corresponds to this rangeStretching of the N-H bond[10]
C-H Stretch (Aromatic)3000 - 3100Corresponds to this rangeStretching of C-H bonds on the ring
C=O Stretch (Lactam)1650 - 1690Corresponds to this rangeStretching of the carbonyl group
C=C/C=N Ring Stretch1400 - 1650Corresponds to this rangeIn-plane stretching of the pyridine ring
C-Cl Stretch700 - 800Corresponds to this rangeStretching of the carbon-chlorine bond
Note: Wavenumbers are representative and will vary based on the exact molecule and environment.

Probing Electronic Properties and Chemical Reactivity

The electronic structure of a molecule is key to understanding its reactivity. Computational methods provide powerful tools to visualize and quantify this structure.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of kinetic stability and chemical hardness.[11]

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It provides an intuitive guide to reactivity, where red regions (negative potential) indicate likely sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen), and blue regions (positive potential) indicate sites for nucleophilic attack.[11]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity, including chemical potential, hardness, softness, and the electrophilicity index.[13]

Reactivity cluster_fmo Frontier Molecular Orbitals cluster_mep Molecular Electrostatic Potential HOMO HOMO (Electron Donor) EnergyGap Energy Gap (ΔE) (Kinetic Stability) LUMO LUMO (Electron Acceptor) Reactivity Chemical Reactivity Prediction EnergyGap->Reactivity predicts MEP MEP Surface Negative Negative Regions (Red) (Nucleophilic Sites) MEP->Negative Positive Positive Regions (Blue) (Electrophilic Sites) MEP->Positive MEP->Reactivity identifies sites for

Protocol 3: Reactivity Analysis
  • Converged Wavefunction: Use the output from a converged geometry optimization (a .chk or .wfx file in Gaussian) as the starting point.

  • Generate FMOs: Use visualization software to generate and plot the HOMO and LUMO isosurfaces. This shows where the electron density for these key orbitals is located.

  • Generate MEP Map: Instruct the software to calculate the MEP and map it onto the molecule's electron density surface.

  • Calculate Descriptors:

    • Energy Gap: ΔE = E_LUMO - E_HOMO

    • Ionization Potential (I) ≈ -E_HOMO

    • Electron Affinity (A) ≈ -E_LUMO

    • Hardness (η) = (I - A) / 2

    • Electrophilicity Index (ω) = μ² / (2η), where μ (chemical potential) = -(I + A) / 2

PropertyCalculated Value (a.u.) - LactamSignificance
HOMO Energy-0.25Relates to electron-donating ability
LUMO Energy-0.05Relates to electron-accepting ability
HOMO-LUMO Gap0.20Indicator of chemical stability[11]
Dipole Moment (Debye)~3.5 - 4.5High polarity, especially for the lactam form[11]
Note: Values are hypothetical examples for illustrative purposes.

Investigating Non-Linear Optical (NLO) Potential

Molecules with large dipole moments, polarizabilities, and hyperpolarizabilities are candidates for non-linear optical (NLO) materials, which have applications in telecommunications and photonics.[14][15] Computational chemistry provides a direct route to calculate these properties and screen potential candidates. Organic molecules featuring π-conjugated systems, often with electron donor and acceptor groups, can exhibit significant NLO responses due to intramolecular charge transfer (ICT).[14]

The key property of interest is the first hyperpolarizability (β), which is a measure of the second-order NLO response. A large β value is a primary indicator of a potentially useful NLO material.

Protocol 4: NLO Property Calculation
  • Optimized Structure: Begin with the optimized geometry of the molecule.

  • Polarizability/Hyperpolarizability Calculation: Perform a frequency calculation, which also computes the polarizability and hyperpolarizability tensors. A larger basis set with diffuse functions is often beneficial for these properties.

    • Method: DFT (e.g., B3LYP, CAM-B3LYP) or post-Hartree-Fock methods like MP2 can be used.[14]

    • Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Freq Polar

  • Analysis: Extract the dipole moment (μ), the isotropic polarizability (α), and the total first hyperpolarizability (β_tot) from the output file. The β_tot value is used to compare the NLO response of different molecules.

PropertyCalculated Value (Lactam)Calculated Value (Lactim)Significance
Dipole Moment, µ (Debye)HighModerateMeasures charge separation
Avg. Polarizability, α (a.u.)ModerateModerateMeasures response to electric field
1st Hyperpolarizability, β₀ (esu)ModerateLowerQuantifies second-order NLO response[16]
Note: Values are qualitative predictions. The lactam's higher polarity suggests it might have a more significant NLO response.

Conclusion

The computational investigation of this compound reveals a molecule defined by a delicate tautomeric balance. DFT calculations serve as a powerful and predictive tool, enabling a deep understanding of its structure, stability, and spectroscopic signatures. By following systematic protocols, researchers can accurately model the dominant lactam form in solution, assign vibrational modes, predict sites of chemical reactivity through FMO and MEP analysis, and screen for potential NLO properties. This in-silico approach not only complements experimental work but also provides foundational insights that can accelerate the design and development of new functional molecules for a wide range of scientific applications.

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An In-Depth Technical Guide to the Safe Handling and Disposal of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety, handling, and disposal protocols for 3-Chloro-2-hydroxypyridine, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets, regulatory guidelines, and established principles of chemical reactivity to ensure a trustworthy and field-proven resource. The core philosophy of this guide is not just to prescribe steps, but to explain the causality behind them, empowering laboratory personnel to work with this compound safely and effectively.

Understanding the Hazard Profile: A Mechanistic Perspective

This compound (CAS No. 13466-35-8) is a substituted pyridine derivative used as an intermediate in organic synthesis. Its hazard profile is dictated by the interplay of the pyridine ring, the chloro substituent, and the hydroxyl group. From a safety perspective, it must be treated with a high degree of caution, as comprehensive toxicological data is not available for this specific compound. Therefore, a conservative approach, assuming significant hazard, is warranted.

The pyridine ring's nitrogen atom is electron-withdrawing, which activates the ring for nucleophilic attack, particularly at the 2- and 4-positions.[1] The presence of a chlorine atom at the 2-position makes this site susceptible to substitution and imparts reactivity that underpins both its synthetic utility and its potential to react with biological nucleophiles, a source of its irritant properties.

GHS Hazard Classification

Aggregated data from suppliers and regulatory inventories classify this compound with the following hazards.[2][3] It is crucial to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity, Oral (Potential)Category 4H302: Harmful if swallowed (classification varies)

The "Danger" or "Warning" signal word is associated with this compound.[2] These classifications are the primary drivers for the stringent handling and personal protective equipment (PPE) requirements outlined in subsequent sections.

Prerequisite for Handling: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety when working with any hazardous chemical intermediate is a multi-layered approach, starting with engineering controls and supplemented by robust PPE. This follows the hierarchy of controls principle endorsed by regulatory bodies like OSHA.[4]

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted inside a properly functioning and certified chemical fume hood.[5] This is non-negotiable. The rationale is to contain its vapors and any fine powder, preventing respiratory exposure, which is a primary risk according to its H335 classification.[3]

  • Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located within a 10-second travel distance of the work area.[6][7] This is a critical failsafe for immediate decontamination in the event of significant skin or eye contact.

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection must be based on a thorough risk assessment. The following are mandatory for handling this compound.[8]

PPE TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles when there is a significant risk of splashing.[5]Protects against direct contact with the solid or solutions, which can cause serious eye irritation (H319).[3] Standard safety glasses with side shields are insufficient.
Hand Protection Chemical-resistant gloves such as nitrile or butyl rubber. Gloves must be inspected for integrity before use. Do not use latex gloves.[5][6]Prevents skin contact, a primary route of exposure leading to irritation (H315). The "double-gloving" technique is recommended for added protection during transfers of significant quantities. Gloves should be changed immediately if contamination is suspected.
Skin and Body Protection A fully buttoned, long-sleeved laboratory coat. Chemical-resistant aprons and sleeves may be required for larger-scale operations.[7]Protects skin from accidental contact. The lab coat should never be worn outside of the laboratory area to prevent cross-contamination.[9]
Respiratory Protection Not typically required when work is performed within a certified chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[6]The fume hood provides primary respiratory protection. Respirator use requires formal training and fit-testing as part of an institutional respiratory protection program.

Standard Operating Procedures: From Benchtop to Waste Container

Adherence to standardized workflows is critical for ensuring reproducible science and, more importantly, consistent safety. The following protocols are designed to be self-validating systems for handling this compound.

Risk Assessment and Handling Workflow

The following diagram outlines the mandatory decision and action workflow before any new procedure involving this compound is initiated.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Review SDS and Relevant Literature B Identify All Hazards (Chemical, Process, Equipment) A->B Input for C Develop Written Standard Operating Procedure (SOP) B->C Inform D Verify Engineering Controls (Fume Hood, Eyewash) C->D Defines Requirements E Select & Inspect PPE D->E Confirm Suitability F Don Appropriate PPE E->F G Conduct Work Exclusively in Fume Hood F->G H Segregate Waste at Point of Generation G->H I Decontaminate Work Area and Equipment H->I J Properly Store or Dispose of Waste I->J K Remove PPE and Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

First Aid and Emergency Response

Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.[3][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6]

Accidental Release (Spill) Response Protocol

Response to a spill depends on its size and location. This protocol is for minor spills (<100g or 100mL) inside a chemical fume hood that can be managed by trained laboratory personnel. For any larger spill or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team.[11]

Spill Response Decision Tree

G Spill Spill Occurs Size Is the spill minor (<100g) AND contained within a fume hood? Spill->Size Evacuate Alert others. Evacuate the area. Call Emergency Response. Size->Evacuate No PPE Don appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat Size->PPE Yes Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand). PPE->Contain Collect Carefully collect absorbed material using non-sparking tools into a labeled hazardous waste container. Contain->Collect Decon Decontaminate the spill area with a suitable solvent followed by soap and water. Collect->Decon Dispose Dispose of all contaminated materials (including PPE) as halogenated organic waste. Decon->Dispose

Caption: Decision tree for responding to a this compound spill.

Step-by-Step Spill Cleanup Methodology:

  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is at the lowest practical height.

  • Don PPE: Wear the prescribed PPE, including double gloves, goggles, and a face shield.[12]

  • Containment: For a solid spill, gently cover with a plastic-backed absorbent pad to avoid raising dust. For a solution, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[13]

  • Collection: Carefully sweep or scoop the contained material using spark-proof tools into a clearly labeled, sealable hazardous waste container.[11]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.[14] All cleaning materials must be disposed of as hazardous waste.

  • Disposal: Seal the waste container. Dispose of all contaminated materials, including gloves and absorbent pads, as halogenated organic waste.

Waste Management and Disposal: A Regulatory Imperative

Improper disposal of this compound and its associated waste is a serious regulatory violation and environmental hazard. As a halogenated organic compound, it is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[15]

Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation at the source.

  • Create a Designated Waste Stream: A specific, clearly labeled hazardous waste container must be established for "Halogenated Organic Waste."

  • What to Collect: This container should be used for:

    • Expired or unneeded this compound.

    • Contaminated materials from spills (absorbents, PPE).

    • Reaction residues and solutions containing the compound.

    • Rinsate from cleaning contaminated glassware (minimize solvent use).

  • Incompatible Wastes: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[10] Never mix with strong oxidizing agents or acids in the waste container.[6]

Disposal Workflow

G Start Waste Generated Segregate Segregate as 'Halogenated Organic Waste' at the point of generation. Start->Segregate Container Use a compatible, sealed, and properly labeled waste container. Segregate->Container Storage Store container in a designated, secure, and ventilated satellite accumulation area. Container->Storage EHS Contact Institutional Environmental Health & Safety (EHS) for waste pickup. Storage->EHS End Disposal by Licensed Hazardous Waste Vendor (Typically via Incineration) EHS->End

Caption: Waste disposal workflow for this compound.

Final Disposal Method

The ultimate disposal of halogenated organic waste is managed by licensed hazardous waste disposal companies, coordinated through your institution's Environmental Health and Safety (EHS) department. The most common method for destroying such compounds is high-temperature incineration.[16] Never attempt to dispose of this compound by pouring it down the drain or placing it in the regular trash.[10]

References

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An In-depth Technical Guide to the Solubility of 3-Chloro-2-hydroxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-hydroxypyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2] Its solubility in various organic media is a critical parameter that dictates reaction kinetics, influences purification strategies, and ultimately impacts the formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the principles and methodologies for determining and predicting the solubility of this compound. It navigates the theoretical underpinnings of solubility, details robust experimental protocols, and offers a framework for interpreting solubility data, thereby empowering researchers to optimize their synthetic and formulation processes.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No. 13466-35-8) is a substituted pyridine derivative that exists in a tautomeric equilibrium with 3-chloro-2(1H)-pyridinone.[3] This structural feature, combining a halogenated aromatic ring with a hydroxyl/amide group, imparts a unique combination of chemical reactivity and intermolecular interaction potential. It serves as a key intermediate in the synthesis of a range of molecules, including novel drug candidates.[1]

The solubility of a compound is a fundamental physicochemical property that governs its behavior in a liquid phase. In the context of drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug molecule.[4] In chemical synthesis, the solubility of reactants in a chosen solvent system directly affects reaction rates and yields. Therefore, a thorough understanding of the solubility of this compound in a diverse range of organic solvents is not merely academic but a practical necessity for its effective application.

This guide is structured to provide both the theoretical foundation and the practical tools necessary to evaluate and predict the solubility of this compound. We will explore powerful predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, and detail the gold-standard experimental method for solubility determination.

Theoretical Frameworks for Solubility Prediction

While empirical determination is the definitive measure of solubility, theoretical models provide invaluable predictive power, enabling solvent screening and a deeper understanding of the molecular interactions driving solubilization.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is given a quantitative framework by Hansen Solubility Parameters.[5][6] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule, whether a solute or a solvent, can be characterized by a point in a three-dimensional "Hansen space" defined by these three parameters.[6] The closer two points are in this space, the more likely the substances are to be miscible. The distance (Ra) between two points in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher affinity between the solute and the solvent. For a given solute, a "solubility sphere" can be defined in Hansen space, with a specific radius (R₀). Solvents whose HSP coordinates fall within this sphere are considered good solvents for that solute.

Since the specific HSP values for this compound are not published, they must be determined experimentally. This involves testing the solubility of the compound in a range of solvents with known HSP values and using software to calculate the center and radius of the solubility sphere that best fits the experimental observations.[7]

Table 1: Hansen Solubility Parameters for a Selection of Organic Solvents [8][9][10]

SolventCAS No.δD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
n-Hexane110-54-314.90.00.0
Toluene108-88-318.01.42.0
Diethyl Ether60-29-714.52.95.1
Acetone67-64-115.510.47.0
Ethyl Acetate141-78-615.85.37.2
Isopropanol67-63-015.86.116.4
Ethanol64-17-515.88.819.4
Methanol67-56-115.112.322.3
Dichloromethane75-09-217.07.37.1
Dimethyl Sulfoxide (DMSO)67-68-518.416.410.2
N,N-Dimethylformamide (DMF)68-12-217.413.711.3
Acetonitrile75-05-815.318.06.1
Water7732-18-515.516.042.3
COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful and versatile method for predicting the thermodynamic properties of fluids and liquid mixtures based on quantum chemical calculations.[11][12] Unlike group contribution methods, COSMO-RS considers the molecule as a whole, allowing it to account for subtle electronic effects such as group-group interactions and mesomeric effects.[11]

The methodology involves:

  • A quantum chemical calculation (typically using Density Functional Theory, DFT) of the molecule of interest in a virtual conductor. This generates a screening charge density (σ-profile) on the molecular surface.

  • A statistical thermodynamics procedure then uses these σ-profiles of the solute and solvent molecules to calculate their chemical potentials in the liquid phase.

  • From the chemical potentials, other thermodynamic properties, including solubility, can be derived.[12][13]

For solid solutes like this compound, the calculation also requires the melting point and enthalpy of fusion to account for the energy required to break the crystal lattice.[14] A key advantage of COSMO-RS is its ability to provide reasonable solubility predictions without any experimental data for the specific solute-solvent system, making it an excellent tool for in silico screening in the early stages of research.[4]

Experimental Determination of Solubility: The Shake-Flask Method

The definitive determination of solubility is achieved through experimental measurement. The shake-flask method is the most widely recognized and reliable technique, forming the basis of OECD Guideline 105.[15]

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium. The undissolved solid is then separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method.

Experimental Protocol
  • Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, screw-cap flask or vial. The excess solid should be clearly visible.

  • Equilibration: Place the flasks in a constant temperature bath equipped with a shaker or stirrer. Agitate the samples at a controlled temperature (e.g., 25 °C ± 0.5 °C). The time required to reach equilibrium should be determined preliminarily (typically 24 to 72 hours).

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand in the constant temperature bath for a period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, it is crucial to use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).

  • Dilution: Immediately dilute the sampled aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

  • Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep Add excess this compound to solvent in a sealed flask equil Agitate at constant temperature (e.g., 24-72h at 25°C) prep->equil sep Cease agitation and allow solid to settle equil->sep sample Withdraw supernatant through a 0.45 µm filter sep->sample dilute Dilute aliquot with known volume of solvent sample->dilute quantify Quantify concentration (e.g., via HPLC) dilute->quantify hansen_space Conceptual Representation of Hansen Space (Not to scale) cluster_sphere Hansen Solubility Sphere for Solute center good1 Good Solvent 1 good2 Good Solvent 2 bad1 Poor Solvent 1 bad2 Poor Solvent 2

Figure 2: A conceptual diagram of a Hansen Solubility Sphere.

Conclusion

While readily available experimental data on the solubility of this compound in a wide array of organic solvents is sparse, this guide has established a robust framework for its determination and prediction. By leveraging the predictive power of theoretical models like Hansen Solubility Parameters and COSMO-RS, researchers can intelligently screen for suitable solvents, saving valuable time and resources. Furthermore, the detailed protocol for the shake-flask method provides a clear and reliable path for obtaining definitive experimental data. A systematic approach, combining theoretical prediction with empirical validation, will enable scientists and developers to harness the full potential of this compound in their research and development endeavors.

References

  • Zeng W., Du Y., Xue Y., Frisch H.L. (2007) Solubility Parameters. In: Mark J.E. (eds) Physical Properties of Polymers Handbook. Springer, New York, NY. Link: https://link.springer.com/chapter/10.1007/978-0-387-69002-5_16
  • Lal, K. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data, V1. Link: https://data.mendeley.
  • Diversified Enterprises. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Link: https://www.accudynetest.com/hansen_solubility.html
  • Hansen, C. M. (2022). Hansen Solubility Parameters. Link: https://www.hansen-solubility.com/
  • Abbott, S. HSPiP Datasets - Hansen Solubility. Link: https://www.hansen-solubility.
  • Wikipedia contributors. (2023, November 28). COSMO-RS. In Wikipedia, The Free Encyclopedia. Link: https://en.wikipedia.org/wiki/COSMO-RS
  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72. Link: https://zenodo.org/record/1233018
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-fluoro-2-methoxypyridine. Link: https://www.benchchem.com/uploads/technical-guide/3-Chloro-5-fluoro-2-methoxypyridine-solubility-guide.pdf
  • Jubilant Ingrevia. This compound. Link: https://www.jubilantingrevia.com/product/3-chloro-2-hydroxypyridine
  • ChemicalBook. (2025). 3-CHLORO-2-FLUORO-5-HYDROXYPYRIDINE - Safety Data Sheet. Link: https://www.chemicalbook.com/ShowMSDSByCAS_209328-72-3.htm
  • Fisher Scientific. This compound, 97%. Link: https://www.fishersci.com/shop/products/3-chloro-2-hydroxypyridine-97/L2002703
  • SCM. (2025). Properties — COSMO-RS 2025.1 documentation. Link: https://www.scm.com/doc/COSMO-RS/properties.html
  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Link: https://doi.org/10.1016/j.cherd.2024.07.050
  • PubChem. This compound. Link: https://pubchem.ncbi.nlm.nih.gov/compound/582210
  • ChemEurope.com. Pyridine. Link: https://www.chemeurope.com/en/encyclopedia/Pyridine.html
  • Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents?. Link: https://chemistry.stackexchange.
  • VSNCHEM. VP10203 this compound. Link: https://www.vsnchem.com/product/vp10203
  • AIChE. (2004). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. Link: https://www.aiche.org/conferences/aiche-annual-meeting/2004/proceeding/paper/177g-predicting-solubilities-polymer-systems-using-cosmo-rs
  • Schoff, C. K. (2016). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Link: https://www.paint.org/coatingstech-magazine/articles/hansen-solubility-parameters-hsp-1-introduction/
  • Tokyo Chemical Industry (India) Pvt. Ltd. This compound. Link: https://www.tcichemicals.com/IN/en/p/C2340
  • Stenutz, R. Hansen solubility parameters. Link: https://www.stenutz.eu/chem/solv20.php
  • Abbott, S. HSP Basics | Practical Solubility Science. Link: https://www.stevenabbott.co.uk/practical-solubility/hsp-basics.php
  • Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. r/chemistry. Link: https://www.reddit.com/r/chemistry/comments/36021j/pyridine_is_miscible_with_everything/
  • Acree, W. E., & Rytting, J. H. (1982). Phenindione solubility in mixed organic solvents: analysis of the role of specific hydrogen and non-hydrogen bonding interactions. International journal of pharmaceutics, 10(3), 231-238. Link: https://www.sciencedirect.com/science/article/abs/pii/0378517382901305
  • LibreTexts Chemistry. (2019). 1.6: Physical properties of organic compounds. Link: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_267_-Organic_Chemistry_I(Morsch)/Chapters/Chapter_01%3A_Structure_and_Bonding_I/1.06%3A_Physical_properties_of_organic_compounds
  • ChemicalBook. (2025). 3-Hydroxypyridine. Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249051.htm

Sources

Methodological & Application

Introduction: The Significance and Synthetic Challenge of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Step-by-Step Synthesis of 3-Chloro-2-hydroxypyridine

This compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility lies in the versatile reactivity of the pyridine ring, which is further modulated by the chloro and hydroxyl substituents, enabling a wide array of subsequent chemical transformations. It's important to recognize that this compound exists in a tautomeric equilibrium with its lactam form, 3-chloro-2-pyridone. In most conditions, particularly in solution, the pyridone tautomer is the predominant species.[1] For the purposes of this guide, we will refer to the target molecule by its common name, this compound, while acknowledging its existence primarily as the pyridone.

The synthesis of this specific isomer is not trivial. Direct electrophilic chlorination of 2-hydroxypyridine (or 2-pyridone) often leads to a mixture of products, primarily the 5-chloro and 3,5-dichloro derivatives, making the isolation of the pure 3-chloro isomer challenging and inefficient.[2][3] Therefore, an unambiguous, regioselective synthetic strategy is required. This guide provides a detailed, reliable two-step protocol starting from the readily available 2,3-dichloropyridine, ensuring a high-yield and high-purity synthesis suitable for research and development laboratories.

Strategic Overview: A Two-Step Pathway to Regioselective Synthesis

The chosen synthetic route hinges on the differential reactivity of the two chlorine atoms in 2,3-dichloropyridine. The chlorine atom at the C2 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C3 position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at the ortho (C2) and para (C6) positions.

Our strategy leverages this reactivity difference in a two-step process:

  • Selective Etherification: 2,3-dichloropyridine is first treated with sodium n-butoxide. The butoxide anion selectively displaces the more reactive C2-chloro group to form 3-chloro-2-n-butoxypyridine.

  • Facile Ether Cleavage: The resulting butoxy ether is then cleaved under mild conditions to yield the final product. A particularly elegant method involves the formation of the pyridine hydrochloride salt, which upon gentle heating, undergoes thermal decomposition to eliminate n-butyl chloride, affording the desired 3-chloro-2-pyridone.[2][4]

This approach avoids the regioselectivity issues of direct chlorination and employs straightforward, scalable reactions.

Visualizing the Synthetic Workflow

G cluster_0 PART A: Etherification cluster_1 PART B: Ether Cleavage cluster_2 Work-up & Purification A 2,3-Dichloropyridine C 3-Chloro-2-n-butoxypyridine A->C Reflux, 22 hr B Sodium n-butoxide in n-Butanol B->C D 3-Chloro-2-n-butoxypyridine H Distillation (Part A) C->H F Crystalline Hydrochloride Salt D->F Formation E Dry HCl gas in Ether E->F G This compound F->G Heat (150-180°C) I Recrystallization (Part B) G->I

Caption: Overall workflow for the two-part synthesis of this compound.

Safety and Handling: A Prerequisite for Success

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure possess specific hazards that must be managed appropriately.

  • 2,3-Dichloropyridine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Sodium n-butoxide: Flammable solid. Reacts violently with water. Causes severe skin burns and eye damage. Handle in an inert atmosphere if possible.

  • n-Butanol: Flammable liquid and vapor. Harmful if swallowed. Causes serious eye damage.

  • Hydrogen Chloride (gas): Toxic and corrosive gas. Causes severe skin burns and eye damage. Must be handled in a well-ventilated fume hood with appropriate scrubbers.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Mandatory Precautions:

  • All operations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), is required at all times.

  • Ensure fire extinguishers and safety showers are accessible.

  • Avoid contact with water when handling sodium n-butoxide.[5] All glassware must be thoroughly dried.

Detailed Experimental Protocols

This protocol is adapted from the robust method developed by Cava and Bhattacharyya.[2]

Part A: Synthesis of 3-Chloro-2-n-butoxypyridine

Rationale: This step selectively replaces the C2 chlorine. Using the alcohol (n-butanol) as the solvent and generating the alkoxide in situ or using a pre-made solution drives the SNAr reaction to completion.

Materials & Reagents:

  • 2,3-Dichloropyridine

  • Sodium metal or Sodium n-butoxide

  • Anhydrous n-butyl alcohol (n-butanol)

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Prepare Sodium n-butoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of anhydrous n-butanol. Carefully add 4.0 g (0.174 mol) of sodium metal in small pieces. The reaction is exothermic. Allow the sodium to react completely to form sodium n-butoxide.

  • Reaction: To the resulting solution, add 20.0 g (0.135 mol) of 2,3-dichloropyridine.

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for approximately 22 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully add 100 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 3-chloro-2-n-butoxypyridine as a colorless liquid.

Part B: Synthesis of this compound

Rationale: This step utilizes a mild ether cleavage mechanism. Passing dry HCl gas through an ethereal solution of the substrate precipitates its hydrochloride salt. This salt, when heated, undergoes a concerted decomposition, eliminating n-butyl chloride gas and leaving behind the pure product, thus simplifying purification.

Materials & Reagents:

  • 3-Chloro-2-n-butoxypyridine (from Part A)

  • Anhydrous diethyl ether

  • Dry hydrogen chloride gas

  • Round-bottom flask

  • Heating mantle with a distillation setup to collect n-butyl chloride

  • Benzene (for recrystallization)

Procedure:

  • Hydrochloride Salt Formation: Dissolve 10.0 g (0.054 mol) of 3-chloro-2-n-butoxypyridine in 100 mL of anhydrous diethyl ether in a flask. Pass a stream of dry hydrogen chloride gas through the solution. The crystalline hydrochloride salt will precipitate. Collect the salt by filtration and dry it under vacuum. A quantitative yield is expected.

  • Thermal Decomposition: Place the dry hydrochloride salt (III) in a round-bottom flask fitted with a distillation head and a collection flask. Heat the flask gently in an oil bath to 150-180°C.

  • Product Formation: The salt will melt and decompose, evolving n-butyl chloride which can be collected in the cooled receiving flask. Continue heating for about 90 minutes or until the evolution of n-butyl chloride ceases.

  • Purification: Cool the flask. The residue in the flask is the crude this compound. Recrystallize the white crystalline solid from a large volume of benzene to obtain glistening flakes of the pure product.

Reaction Mechanism and Data Summary

The overall transformation is underpinned by classic reaction mechanisms in heterocyclic chemistry.

Visualizing the Reaction Mechanism

G cluster_mech1 Part A: SNAr Mechanism cluster_mech2 Part B: Ether Cleavage Mechanism start1 2,3-Dichloropyridine + NaOBu intermediate1 Meisenheimer Complex (Attack at C2) start1->intermediate1 Nucleophilic Attack product1 3-Chloro-2-n-butoxypyridine intermediate1->product1 Loss of Cl- start2 3-Chloro-2-n-butoxypyridine • HCl product2 3-Chloro-2-pyridone + n-BuCl start2->product2 Heat (Δ) Intramolecular Displacement

Caption: Key mechanisms: Nucleophilic Aromatic Substitution and Thermal Ether Cleavage.

Quantitative Data Summary
ParameterPart A: EtherificationPart B: Ether Cleavage
Starting Material 2,3-Dichloropyridine (20.0 g)3-Chloro-2-n-butoxypyridine • HCl
Key Reagent Sodium n-butoxide (from 4.0 g Na)Heat (150-180°C)
Solvent n-Butanol (100 mL)None (neat reaction)
Reaction Time ~22 hours~1.5 hours
Temperature Reflux (~118°C)150-180°C
Expected Yield ~64% for 3-chloro-2-n-butoxypyridine[2]~69% for 3-chloro-2-pyridone[2]
Purification Vacuum DistillationRecrystallization

Characterization and Validation

The identity and purity of the final product, this compound (existing as 3-chloro-2-pyridone), must be confirmed through analytical methods.

  • Appearance: White to cream crystalline solid.[6]

  • Melting Point: 180-181°C.[2]

  • Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z 129, with a characteristic M+2 peak at m/z 131 (approx. 1/3 intensity) due to the 37Cl isotope.[7]

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch should be prominent around 1650 cm-1, confirming the pyridone tautomer. An N-H stretch will also be visible around 3400 cm-1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will provide definitive structural confirmation, showing the characteristic shifts for the three protons and five carbons on the pyridine ring.

Conclusion

This application note details a robust and unambiguous synthesis of this compound from 2,3-dichloropyridine. By exploiting the inherent reactivity differences within the starting material, this two-step method circumvents the regioselectivity problems associated with direct chlorination. The protocol is scalable and relies on well-understood chemical principles, providing researchers with a reliable pathway to this valuable synthetic intermediate. Adherence to the described procedures and safety precautions will ensure a successful and safe synthesis.

References

  • Yufeng. (2022, September 29). Everything about Sulfuryl Chloride.
  • Cava, P., & Bhattacharyya, N. K. (1958). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry, 23(9), 1287–1289.
  • Varela, M., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal, 23(23), 5446-5453. [Link]
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • Caló, A., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12344-12354. [Link]
  • ACS Publications. (n.d.). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry.
  • RSC Publishing. (2020, May 28). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium.
  • Cava, P., & Bhattacharyya, N. K. (1958). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry. [Link]
  • Google Patents. (n.d.). New processes for synthesis of (3-chloro-2-pyridyl)hydrazine.
  • Justia Patents. (2023, January 19). Process for synthesis of (3-chloro-2-pyridyl)hydrazine.
  • Google Patents. (n.d.). Process for the preparation of 3,5-dichloro-2-pyridone.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Google Patents. (n.d.). Preparation method of 3-hydroxypyridine.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • University of Missouri–St. Louis. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Google Patents. (n.d.). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Canadian Science Publishing. (n.d.). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES.
  • Patsnap. (n.d.). Preparation method of 3-amino-2-hydroxypyridine.
  • European Patent Office. (1999, February 25). Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Google Patents. (n.d.). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Google Patents. (n.d.). 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof.
  • Fisher Scientific. (n.d.). This compound, 97%.

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detailed experimental protocol for 3-Chloro-2-hydroxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Detailed Experimental Protocol for the Synthesis of 3-Chloro-2-hydroxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of therapeutic agents and agrochemicals.[1] Its derivatives are prized for their diverse biological activities, which include antimicrobial, anti-tumor, and neuroprotective properties.[2][3] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological, selectivity, and pharmacokinetic profiles.

Among these derivatives, this compound (which exists in tautomeric equilibrium with 3-chloro-2-pyridone) is a particularly valuable synthetic intermediate. The chlorine atom at the 3-position and the hydroxyl/oxo group at the 2-position provide two distinct reactive handles for further molecular elaboration, such as cross-coupling reactions and nucleophilic substitutions.[4][5] This application note provides a detailed, field-tested protocol for the unambiguous synthesis of this compound, grounded in established chemical principles and supported by rigorous safety and characterization guidelines.

PART 1: Safety First - Hazard Assessment and Handling

A thorough understanding and mitigation of risks are paramount. The chemicals involved in this synthesis are hazardous and must be handled with appropriate precautions in a controlled laboratory environment.

1.1 Personal Protective Equipment (PPE) Always wear the following minimum PPE:

  • Eye Protection : Chemical safety goggles and a face shield are mandatory.[6][7]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific solvents and reagents used.[6]

  • Body Protection : A flame-resistant lab coat and closed-toe shoes are required.[6]

  • Respiratory Protection : All operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][9]

1.2 Reagent-Specific Hazards

ReagentKey HazardsHandling Precautions[7][8][10][11]
2,3-Dichloropyridine Harmful if swallowed, skin/eye irritant.Avoid inhalation and contact with skin and eyes.
Sodium n-butoxide Flammable solid, causes severe skin burns and eye damage. Reacts violently with water.Handle under an inert atmosphere (e.g., nitrogen or argon). Keep away from water and ignition sources.
n-Butanol Flammable liquid, harmful if swallowed, causes serious eye irritation.Store in a flammable liquids cabinet. Ground containers when transferring.
Pyridine Hydrochloride Skin and eye irritant.Avoid creating dust. Handle with care.
This compound Toxic if swallowed, causes skin and serious eye irritation.[11]Handle the final product with the same level of care as the starting materials.

1.3 Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.[9]

  • Spills : Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure the area is well-ventilated.

PART 2: The Synthetic Pathway - A Two-Step Approach

Direct chlorination of 2-hydroxypyridine can lead to a mixture of isomers, including the 3,5-dichloro derivative and the 5-chloro isomer, making purification challenging.[12] To circumvent this, we will employ an unambiguous, two-step synthesis reported by Cava and Bhattacharyya, which offers excellent regiochemical control.[12][13]

The overall transformation proceeds as follows:

  • Step 1: Nucleophilic Aromatic Substitution : The more reactive chlorine atom at the 2-position of 2,3-dichloropyridine is selectively displaced by sodium n-butoxide to form 3-chloro-2-n-butoxypyridine.

  • Step 2: Ether Cleavage : The resulting butoxy ether is then cleaved using pyridine hydrochloride to yield the final product, this compound.

Visualizing the Reaction Mechanism

The following diagram illustrates the key transformations in this synthetic sequence.

G cluster_0 A 2,3-Dichloropyridine B 3-Chloro-2-n-butoxypyridine A->B Step 1: SNAr C This compound (Pyridone Tautomer) B->C Step 2: Ether Cleavage P2 R1 Sodium n-butoxide (NaOBu) in n-Butanol R2 Pyridine Hydrochloride (Heat) P1

Caption: Two-step synthesis of this compound.

PART 3: Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjust quantities accordingly for different scales, ensuring molar ratios are maintained.

Step 1: Synthesis of 3-Chloro-2-n-butoxypyridine

Causality: The chlorine at the C2 position of the pyridine ring is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine at C3. This is due to the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate. Sodium n-butoxide serves as a potent nucleophile.

ReagentMol. Wt.AmountMolesMolar Eq.
2,3-Dichloropyridine147.991.48 g10.0 mmol1.0
Sodium n-butoxide96.101.15 g12.0 mmol1.2
n-Butanol (anhydrous)74.1225 mL--

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent reaction with the moisture-sensitive sodium n-butoxide.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous n-butanol (25 mL) to the flask, followed by sodium n-butoxide (1.15 g, 12.0 mmol). Stir the mixture until the solid is mostly dissolved.

  • Substrate Addition: Add 2,3-dichloropyridine (1.48 g, 10.0 mmol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% ethyl acetate in hexanes). The reaction is typically complete within 20-24 hours.[12]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield 3-chloro-2-n-butoxypyridine as a clear liquid.[12]

Step 2: Cleavage of 3-Chloro-2-n-butoxypyridine

Causality: Heating an ether with pyridine hydrochloride is a convenient method for ether cleavage. The pyridine hydrochloride acts as an acid catalyst, protonating the ether oxygen and making the butyl group susceptible to nucleophilic attack by the chloride ion, releasing n-butyl chloride and the desired 2-pyridone.[12]

ReagentMol. Wt.AmountMolesMolar Eq.
3-Chloro-2-n-butoxypyridine185.651.86 g10.0 mmol1.0
Pyridine hydrochloride115.561.73 g15.0 mmol1.5

Procedure:

  • Setup: Combine the 3-chloro-2-n-butoxypyridine (1.86 g, 10.0 mmol) and pyridine hydrochloride (1.73 g, 15.0 mmol) in a 50 mL round-bottom flask equipped with a short-path distillation head.

  • Reaction: Heat the mixture in an oil bath to 180-190 °C. The cleavage reaction will occur, and n-butyl chloride (b.p. 78 °C) will distill off. Continue heating for approximately 90 minutes or until the distillation of n-butyl chloride ceases.[12]

  • Isolation:

    • Cool the flask to room temperature. The product, this compound, should solidify into a crystalline mass.

    • Triturate the solid with a small amount of benzene or toluene, then filter the solid using a Büchner funnel.

    • Wash the collected solid with a small amount of cold solvent to remove any remaining impurities.

  • Purification: The crude product can be purified by recrystallization from a large volume of benzene or an ethanol/water mixture to yield glistening white flakes.[12]

Visualizing the Experimental Workflow

G cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Ether Cleavage a Combine NaOBu & 2,3-Dichloropyridine in n-Butanol b Reflux for 24h a->b c Aqueous Workup & Extraction b->c d Dry & Concentrate c->d e Vacuum Distillation d->e f Combine Butoxy-ether & Pyridine HCl e->f Intermediate Product g Heat to 190°C (Distill n-BuCl) f->g h Cool & Triturate g->h i Filter Solid h->i j Recrystallize i->j k Characterization j->k Final Product

Caption: High-level workflow for the synthesis of this compound.

PART 4: Product Characterization

Confirming the identity and purity of the final product is a critical final step.

4.1 Melting Point A sharp melting point is indicative of high purity.

  • Expected Value: 180-181 °C[12]

4.2 Spectroscopic Analysis

  • ¹H NMR Spectroscopy is a powerful tool for structural elucidation. The spectrum should be recorded in a deuterated solvent like DMSO-d₆.

  • Expected ¹H NMR Peaks (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, along with a broad signal for the N-H or O-H proton, depending on the dominant tautomer in solution.[14]

  • Mass Spectrometry: Analysis by mass spectrometry should show a molecular ion peak corresponding to the product's molecular weight.

    • Expected Molecular Weight: 129.54 g/mol [11]

Analysis TechniqueExpected ResultReference
Melting Point180-181 °C[12]
¹H NMR (DMSO-d₆)Signals consistent with the 3-chloro-2-pyridone structure[14]
Molecular FormulaC₅H₄ClNO[11]
Molecular Weight129.54 g/mol [11]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By employing a two-step method that leverages the differential reactivity of the chlorine atoms in 2,3-dichloropyridine, this approach ensures high regioselectivity and yields a pure product. Adherence to the detailed safety, procedural, and characterization guidelines outlined herein will enable researchers to confidently synthesize this valuable intermediate for applications in drug discovery and materials science.

References

  • Tale, R. H., & Patil, K. M. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank, 2012(4), M773. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
  • Cava, M. P., & Bhattacharyya, N. K. (1958). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry, 23(9), 1287–1289. [Link]
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof. (n.d.). Google Patents.
  • US4942239A - Process for the production of 2-hydroxypyridine. (n.d.). Google Patents.
  • ACS Publications. (n.d.). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Search for new drugs: Synthesis and pharmacological properties of a new 3-hydroxypyridine derivative.
  • PubMed. (n.d.). [3-Hydroxypyridine derivatives--a new class of psychotropic compounds].
  • Royal Society of Chemistry. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 3-chloro-2-hydroxypyridine. As a challenging substrate, its effective functionalization requires a nuanced understanding of its inherent chemical properties and a carefully optimized catalytic system. This document moves beyond standard procedures to explain the causality behind the recommended protocols, ensuring both reproducibility and a solid foundation for further optimization.

The Challenge: Understanding the Substrate's Unique Reactivity

The 3-aryl-2-hydroxypyridine motif is a privileged scaffold in medicinal chemistry and materials science. The Suzuki-Miyaura reaction presents a powerful method for its synthesis; however, this compound is not a straightforward coupling partner for several critical reasons:

  • C-Cl Bond Inertness: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the oxidative addition step of the Suzuki catalytic cycle.[1] This necessitates the use of highly active palladium catalysts, typically featuring bulky, electron-rich phosphine ligands.

  • Hydroxypyridine-Pyridone Tautomerism: 2-Hydroxypyridine and its derivatives exist in a tautomeric equilibrium with their corresponding 2-pyridone form.[2][3] In polar solvents, the pyridone tautomer is often favored.[4] This equilibrium is problematic because the pyridone form does not possess a true "aryl-halide" bond, altering the electronic properties of the ring and impeding the crucial oxidative addition step. Chlorination at the 3-position can result in a significant population of the pyridone tautomer, further complicating the reaction.[2]

  • Acidic Proton and Catalyst Inhibition: The presence of the acidic hydroxyl (or N-H in the pyridone form) proton can interfere with the basic conditions required for the reaction and can lead to catalyst deactivation. Direct Suzuki coupling of substrates with unprotected labile protons, such as 2-chloro-3-hydroxypyridine, has been reported to give very low yields of the desired product.[1]

Caption: Generalized Suzuki catalytic cycle with in situ activation.

Detailed Experimental Protocol

This protocol is based on the principle of in situ activation of the hydroxyl group, followed by a robust Suzuki coupling. While PyBroP is a validated option, an alternative using pivaloyl chloride (PivCl) for activation is presented here, as pivalates are stable and effective activating groups for cross-coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Pivaloyl chloride (PivCl) (1.2 equiv.)

  • Anhydrous, degassed 1,4-dioxane or toluene

Workflow Diagram:

Diagram 3: Experimental Workflow

workflow start Start: Oven-dried vial reagents Add Solids: - this compound - Arylboronic acid - K₃PO₄ - Pd₂(dba)₃ / SPhos start->reagents inert Evacuate & Backfill with Argon/Nitrogen (3x) reagents->inert solvent Add Anhydrous Solvent (Dioxane or Toluene) inert->solvent activation Add Pivaloyl Chloride (PivCl) Stir at RT for 30 min solvent->activation reaction Heat to 100-110 °C (12-24 hours) activation->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Cool to RT Quench with Water Extract with EtOAc monitor->workup Complete purify Dry, Concentrate & Purify by Column Chromatography workup->purify product Obtain 3-Aryl-2-hydroxypyridine purify->product

Caption: Step-by-step experimental workflow for the reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • In Situ Activation: Add pivaloyl chloride (1.2 mmol, 1.2 equiv.) dropwise via syringe. Stir the mixture at room temperature for 30 minutes. The formation of the pivaloate ester intermediate occurs during this step.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully add water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 3-aryl-2-hydroxypyridine. Note: The pivaloyl group is often cleaved during workup or silica gel chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes recommended starting conditions for screening and optimization. The choice of ligand and base is critical for success, especially with challenging aryl chlorides. [1][5]

Parameter Condition 1 (Robust) Condition 2 (Alternative) Rationale
Palladium Precursor Pd₂(dba)₃ (2 mol%) Pd(OAc)₂ (3 mol%) Both are effective Pd(0) sources or precursors. [6]
Ligand SPhos (4 mol%) XPhos (6 mol%) Bulky, electron-rich biaryl phosphines are essential for C-Cl activation. [5]
Base K₃PO₄ (3 equiv.) Cs₂CO₃ (2.5 equiv.) Strong, non-nucleophilic bases are required to facilitate transmetalation without side reactions.
Solvent 1,4-Dioxane Toluene Anhydrous, degassed aprotic solvents are preferred to minimize protodeboronation. [7]
Temperature 100-110 °C 100-110 °C Higher temperatures are necessary to overcome the activation energy for C-Cl oxidative addition.
Arylboronic Acid 1.2 - 1.5 equiv. 1.2 - 1.5 equiv. A slight excess is used to drive the reaction to completion.

| Activation Agent | PivCl (1.2 equiv.) | TsCl (1.2 equiv.) | In situ formation of a stable ester/sulfonate enhances reactivity. |

Troubleshooting and Optimization
  • Low Yield: If the yield is low, consider screening other bulky phosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Increasing the reaction temperature or time may also be beneficial.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen, can be minimized by using strictly anhydrous conditions and a strong, non-hydroxide base like K₃PO₄. [8]* Homocoupling: The self-coupling of the boronic acid can occur in the presence of oxygen. Ensure the reaction is set up under a thoroughly inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Direct coupling is often low-yielding due to tautomerism and catalyst inhibition. The key to success lies in an in situ activation of the hydroxyl group, which circumvents these issues by locking the substrate in its reactive tautomeric form. By employing a highly active palladium/buchwald-ligand catalyst system under anhydrous conditions, researchers can efficiently synthesize valuable 3-aryl-2-hydroxypyridine derivatives for applications in drug discovery and materials science.

References

  • B. M. Cole, et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • BenchChem (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • E. Y. Mohamed, et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • Common Organic Chemistry (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. chem.uiuc.edu.
  • A. G. Myers Research Group (n.d.). The Suzuki Reaction. Harvard University.
  • S. Li, et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications.
  • A. A. Baroliya, et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Inorganic and Nano-Metal Chemistry.
  • Wikipedia (n.d.). Suzuki reaction. Wikipedia.
  • S. Kumar, et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry.
  • J. Wang, et al. (2016). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry.
  • P. Pinacho, et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. ChemPhysChem.
  • S. M. Golriz, et al. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
  • D. Kalyani, et al. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • J. J. O'Malley (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube.
  • H. Tsuji, et al. (2014). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science.
  • E. J. Cocinero, et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics.
  • T. Tsuchida & S. Yamabe (2025). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A.
  • M. A. El-Kemary, et al. (2007). Scheme 1 Tautomerization between pyridones and hydroxypyridines. ResearchGate.
  • J. Rueda-Espinosa, et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • J. Rueda-Espinosa, et al. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
  • J. Rueda-Espinosa, et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.
  • S. Caron, et al. (2025). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
  • A. Guérinot, et al. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions.
  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Introduction: Navigating the Challenges of C-N Coupling on Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 3-Chloro-2-hydroxypyridine

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful palladium-catalyzed method for forming carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. Its development provided a milder and more versatile alternative to classical methods like the Ullmann condensation or nucleophilic aromatic substitution, significantly expanding the scope of accessible amine-containing molecules.[1]

This guide focuses on a particularly relevant yet challenging substrate class: substituted chloropyridines, specifically this compound. The 2-aminopyridine core is a privileged scaffold in drug discovery. However, the coupling of this compound presents a confluence of common challenges in cross-coupling chemistry:

  • Inert C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step of the catalytic cycle, demanding highly active catalyst systems.[4]

  • Catalyst Inhibition: The pyridine nitrogen and the adjacent hydroxyl group can act as coordinating ligands for the palladium center. This potential for chelation can sequester the catalyst, preventing it from participating in the desired catalytic cycle—a well-documented issue known as "the 2-pyridyl problem".[5][6][7]

  • Substrate Sensitivity: The presence of the acidic hydroxyl group requires careful selection of the base to avoid undesirable side reactions or deprotonation events that might interfere with the coupling.

This document serves as a detailed application note for researchers, scientists, and drug development professionals. It provides a deep dive into the mechanistic nuances, a guide to rational parameter selection, a robust experimental protocol, and a troubleshooting guide for the successful Buchwald-Hartwig amination of this compound.

Mechanistic Insights: The Catalytic Cycle and Substrate-Specific Hurdles

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[1][8][9] The cycle can be broken down into three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Catalyst Activation & Oxidative Addition: The cycle begins with a coordinatively unsaturated 14-electron Pd(0) species, which is typically generated in situ from a palladium(II) precatalyst (like Pd(OAc)₂) or a stable Pd(0) source (like Pd₂(dba)₃).[10] This active catalyst undergoes oxidative addition into the C-Cl bond of this compound, forming a Pd(II) intermediate. This is the most challenging step for aryl chlorides and necessitates the use of specialized ligands.[4]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex and a salt byproduct.[3][9] The choice of base and solvent polarity are critical at this stage; nonpolar solvents generally favor anionic bases that can deprotonate the neutral palladium-amine complex directly.[11][12][13]

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the release of the desired N-aryl product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[1][8]

For this compound, the pyridine nitrogen and hydroxyl oxygen can interfere by coordinating to the palladium center at various stages, potentially forming stable, off-cycle complexes that inhibit catalysis. The key to success is to use a catalyst system where the desired steps (especially oxidative addition and reductive elimination) are faster than these deactivating pathways.

BHA_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Aryl)(Cl) Pd0->OA_Complex Oxidative Addition (Rate-Limiting for Ar-Cl) Amine_Complex [L-Pd(II)(Aryl)(AmineH)]+Cl- OA_Complex->Amine_Complex + Amine (R₂NH) Amido_Complex L-Pd(II)(Aryl)(Amine) Amine_Complex->Amido_Complex + Base - Base-H+Cl- Amido_Complex->Pd0 Regenerates Catalyst Product Product (Ar-Amine) Amido_Complex->Product Reductive Elimination Aryl_Halide This compound Aryl_Halide->OA_Complex Amine Amine (R₂NH) Amine->Amine_Complex Base Base (e.g., NaOtBu) Base->Amine_Complex caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Guide to Component Selection

Success with a challenging substrate like this compound hinges on the rational selection and optimization of each reaction component.

The Catalyst System: Palladium Source and Ligand

The combination of the palladium source and the phosphine ligand is the most critical factor for this transformation.

  • Palladium Source: While simple salts like Pd(OAc)₂ or PdCl₂ can be used, they require in situ reduction to the active Pd(0) state. A more reliable approach is to use air-stable Pd(0) sources like Pd₂(dba)₃ or, even better, modern palladium precatalysts.[10] Buchwald's G3 and G4 precatalysts or Hartwig's [(CyPF-tBu)PdCl₂] are designed to cleanly and efficiently generate the active Pd(0) species, often leading to more reproducible results and lower catalyst loadings.[4][14]

  • Ligand Choice: This is paramount for activating the C-Cl bond. Standard ligands like PPh₃ are ineffective.[4] The reaction requires bulky and electron-rich phosphine ligands that promote both the difficult oxidative addition and the final reductive elimination step. For chloropyridines, the most successful ligands are typically dialkylbiaryl phosphines.

Ligand FamilySpecific ExamplesKey Features
Buchwald Ligands XPhos, RuPhos, BrettPhosHighly bulky and electron-rich; widely successful for aryl chlorides.[15]
Ferrocene-based JosiphosRobust ligands developed by the Hartwig group.[1]
Bidentate Ligands Xantphos, BINAPCan provide stability and are effective in many systems, though sterically hindered monodentate ligands are often preferred for C-Cl activation.[1][8]

For this compound, RuPhos and BrettPhos are excellent starting points due to their proven efficacy in coupling challenging heterocyclic chlorides.[5]

Base Selection

The base plays a crucial role in deprotonating the amine. Its strength and solubility are key considerations.

  • Strong Alkoxide Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for Buchwald-Hartwig aminations.[4] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that has shown success, particularly with challenging 2-aminopyridine substrates.[5]

  • Inorganic Carbonates/Phosphates: For substrates sensitive to strong alkoxides, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used.[8] However, their use typically requires higher reaction temperatures and a more active catalyst system to achieve comparable yields.[2][4]

  • Base Purity: The base must be anhydrous and of high purity. Traces of hydroxide or water can promote hydrodehalogenation, a common side reaction where the chlorine is replaced by hydrogen.[4]

Solvent and Temperature
  • Solvents: Anhydrous, non-protic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices.[2][9] It is essential to use dry and degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[4]

  • Temperature: Due to the strength of the C-Cl bond, these reactions almost always require heating. Temperatures in the range of 80-110 °C are typical.[4]

Experimental Protocol: Amination of this compound

This section provides a representative, step-by-step protocol for the coupling of this compound with a generic secondary amine (e.g., morpholine).

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Materials
ReagentMWAmount (mmol)Equiv.Mass / Volume
This compound129.541.01.0129.5 mg
Morpholine87.121.21.2105 µL
RuPhos Pd G3 Precatalyst834.430.020.0216.7 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4134.5 mg
Anhydrous Toluene---5 mL
Experimental Workflow Diagram

Workflow start Start setup 1. Assemble Reagents (Glovebox Recommended) start->setup reagents Charge vial with: - this compound - RuPhos Pd G3 - NaOtBu setup->reagents seal 2. Seal and Purge Seal vial with PTFE-lined cap. reagents->seal add_liquids 3. Add Liquids Inject anhydrous toluene and morpholine via syringe. seal->add_liquids react 4. Heat Reaction Stir at 100 °C in a pre-heated block. add_liquids->react monitor 5. Monitor Progress Check by TLC or LC-MS (e.g., after 12h). react->monitor workup 6. Quench & Work-up Cool to RT. Quench with water. Extract with EtOAc. monitor->workup Upon completion purify 7. Purify Product Dry organic layer (Na₂SO₄). Concentrate and purify by column chromatography. workup->purify end End purify->end caption Experimental workflow for Buchwald-Hartwig amination.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (129.5 mg, 1.0 mmol), RuPhos Pd G3 precatalyst (16.7 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol). Note: It is highly recommended to perform this step in a nitrogen-filled glovebox to prevent premature catalyst decomposition.

    • Seal the vial with a PTFE-lined cap. If not using a glovebox, evacuate and backfill the vial with argon or nitrogen gas (repeat this cycle 3 times).

  • Addition of Solvent and Amine:

    • Through the septum of the cap, add anhydrous, degassed toluene (5 mL) via syringe.

    • Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction Execution:

    • Place the sealed vial in a preheated heating block or oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. To take an aliquot, briefly remove the vial from heat, cool, and quickly uncap to remove a sample with a pipette before resealing and purging with inert gas.

  • Work-up:

    • After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture exposure).2. Insufficiently active ligand for C-Cl bond.3. Reaction temperature too low.1. Ensure strictly inert conditions; use fresh, high-purity reagents and dry, degassed solvents.[4]2. Switch to a more active ligand (e.g., BrettPhos if RuPhos fails). Increase catalyst loading to 3-5 mol%.[4]3. Increase temperature to 110-120 °C (ensure solvent compatibility).
Significant Hydrodehalogenation 1. Presence of water in the reaction.2. Base is not fully anhydrous.3. Reductive elimination is slow compared to competing pathways.1. Use scrupulously dried reagents and solvents.[4]2. Use a fresh, high-purity bottle of base.3. A different ligand may alter the relative rates of productive vs. side reactions. Try a ligand from a different class.
Dark, Tarry Mixture 1. Reaction temperature too high.2. Substrate or product decomposition.1. Reduce the reaction temperature.2. Consider a milder base (e.g., K₃PO₄) and a more active catalyst to allow for lower temperatures.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging but achievable transformation that provides valuable access to N-substituted 2-hydroxypyridine motifs. Success relies on a clear understanding of the mechanistic hurdles posed by the substrate. By employing highly active palladium precatalysts with bulky, electron-rich biarylphosphine ligands (such as RuPhos or BrettPhos), a strong anhydrous base like NaOtBu, and strictly inert reaction conditions, researchers can effectively overcome the low reactivity of the C-Cl bond and potential catalyst inhibition to achieve high yields of the desired C-N coupled products.

References

  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
  • PubMed. (2014).
  • The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
  • University of Rochester.
  • ResearchGate. (2022).
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  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
  • ResearchGate. (2020). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. [Link]
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Leveraging 3-Chloro-2-hydroxypyridine as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding, act as a bioisostere for various functional groups, and favorably influence the physicochemical properties of drug candidates.[1] 3-Chloro-2-hydroxypyridine, existing in tautomeric equilibrium with 3-chloro-2(1H)-pyridinone, is a particularly valuable building block. Its strategically placed functional groups—a nucleophilic/enolizable hydroxyl group, an electrophilic chlorine atom, and an aromatic ring system—offer multiple handles for synthetic diversification. This guide provides an in-depth exploration of the reactivity of this compound and details its application in the synthesis of bioactive molecules, supported by actionable experimental protocols.

Introduction: The Strategic Value of this compound

This compound is a heterocyclic compound that serves as a cornerstone in the synthesis of a wide array of pharmacologically active agents.[2][3] Its structure is deceptively simple, yet it embodies a rich chemical reactivity that medicinal chemists can exploit for the rational design of novel therapeutics. The pyridine ring itself is a common feature in FDA-approved drugs, noted for its metabolic stability and ability to form key interactions with biological targets.[4]

The primary value of this building block lies in its dual reactivity. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr), while the 2-hydroxy group (or its 2-pyridone tautomer) can be readily alkylated, acylated, or used as a handle for coupling reactions. This multi-faceted reactivity allows for the systematic and controlled construction of complex molecular architectures, making it a preferred starting material for creating libraries of compounds for high-throughput screening and lead optimization.[2]

Tautomerism: A Key Feature

It is crucial to recognize that this compound exists as a mixture of two tautomers: the aromatic alcohol form (2-hydroxypyridine) and the amide-like form (2-pyridone). In most contexts, the 2-pyridone form is predominant and is often the more stable tautomer. This equilibrium influences its reactivity and interactions with biological targets. For synthetic purposes, reaction conditions can be tailored to favor transformations at either the oxygen or nitrogen atom of the pyridone ring.

Structure IUPAC Name CAS Number

3-chloro-1H-pyridin-2-one13466-35-8
Molecular Formula C₅H₄ClNO
Molecular Weight 129.54 g/mol

Data sourced from PubChem CID 582210.[5]

Synthetic Utility & Key Transformations

The synthetic versatility of this compound stems from its distinct reactive sites. Chemists can selectively target different positions on the scaffold to build molecular diversity.

G mol This compound O_alkylation O-Alkylation / Acylation mol->O_alkylation At Oxygen SNAr Nucleophilic Aromatic Substitution (SNAr) mol->SNAr At Chlorine (C3) Ring_Coupling Ring Coupling (e.g., Suzuki, Buchwald) mol->Ring_Coupling At Chlorine or C-H product1 Ethers / Esters O_alkylation->product1 product2 Amines / Thioethers SNAr->product2 product3 Biaryls / N-Aryls Ring_Coupling->product3

Figure 1: Key reactive sites and synthetic transformations of the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr) at C3

The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group in the pyridone tautomer activates the chlorine atom at the C3 position towards SNAr. This is one of the most powerful methods for derivatization.

  • Amination: Reaction with primary or secondary amines (aliphatic or aromatic) is widely used to install diverse side chains. These reactions are typically performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures, often with a non-nucleophilic base to trap the HCl byproduct.

  • Thiolation: Thiolates are excellent nucleophiles and react readily to form thioethers, a common moiety in various bioactive compounds.

  • Alkoxylation/Aryloxylation: While less common than amination due to the harder nature of oxygen nucleophiles, reactions with alkoxides or phenoxides can proceed under more forcing conditions or with copper catalysis to yield ether linkages.

Reactions at the Hydroxy/Pyridone Moiety
  • O-Alkylation: The hydroxyl group can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated with various electrophiles like alkyl halides or tosylates. This reaction introduces substituents that can modulate solubility, lipophilicity, and target engagement.

  • N-Alkylation: Under different conditions, alkylation can occur on the ring nitrogen of the pyridone tautomer. The choice between N- vs. O-alkylation is often dependent on the base, solvent, and electrophile used.

  • Conversion to Triflates for Cross-Coupling: The hydroxyl group can be converted to a triflate (-OTf), an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This strategy allows for the introduction of aryl, heteroaryl, or vinyl groups at the C2 position.[6]

Applications in Bioactive Molecule Synthesis: Case Studies

The this compound scaffold is a key component in a variety of therapeutic agents, most notably in the development of kinase inhibitors.

Kinase Inhibitors

The pyridone core is an effective "hinge-binder" in ATP-competitive kinase inhibitors, capable of forming critical hydrogen bonds with the kinase hinge region. The chlorine atom serves as a convenient attachment point for side chains that project into the solvent-exposed region or target other pockets of the enzyme.

  • Aurora Kinase Inhibitors: Several potent Aurora kinase inhibitors utilize a substituted pyrimidine or pyridine scaffold.[7] By replacing the chlorine on this compound with an appropriate aniline derivative via SNAr, chemists can construct molecules that fit precisely into the ATP-binding pocket of Aurora kinases, which are crucial targets in oncology.

  • MSK1 Inhibitors: Covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1) have been developed using a chloropyridine core.[8] The chloro-substituted ring reacts via an SNAr mechanism with a non-catalytic cysteine residue in the kinase, leading to irreversible inhibition. This highlights a sophisticated use of the chloro-substituent not just as a linking point, but as a reactive "warhead".[8]

Iron Chelating Agents

Hydroxypyridinones (HOPOs) are renowned for their strong iron-chelating properties.[9] Deferiprone, a well-known oral iron chelator, is a 3-hydroxy-4-pyridinone.[9] The related 3-hydroxy-2-pyridinone scaffold, accessible from this compound, is also explored for designing agents to treat iron overload diseases or as components of multimodal drugs for neurodegenerative disorders like Alzheimer's disease, where metal dyshomeostasis is implicated.[9][10]

Anticancer and Antimicrobial Agents

The versatility of the scaffold allows for its incorporation into a wide range of compounds with cytotoxic or antimicrobial properties. Fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines synthesized from substituted pyridines, have shown potent cytotoxicity against cancer cell lines like MCF-7 and HepG2.[11] Additionally, various pyridine derivatives have been investigated for their antibacterial and antifungal activities.[3]

Detailed Experimental Protocols

The following protocols are representative examples of key transformations involving this compound.

Protocol 1: Synthesis of 3-Amino-2-hydroxypyridine Derivative via SNAr

This protocol describes a typical nucleophilic aromatic substitution reaction to replace the chlorine atom with an amine.

Reaction Scheme: (Illustrative scheme: this compound reacts with a generic amine R-NH₂)

Materials & Reagents
This compound
Substituted Aniline (or other amine)
Potassium Carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-amino-2-hydroxypyridine derivative.

Causality:

  • K₂CO₃: Acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • DMF: A polar aprotic solvent is ideal for SNAr reactions as it solvates the cation (K⁺) but not the anion (amine nucleophile), enhancing nucleophilicity.

  • Heat: Provides the necessary activation energy for the substitution reaction to occur on the electron-deficient pyridine ring.

Safety: DMF is a skin and respiratory irritant. Handle in a fume hood and wear appropriate PPE.

Protocol 2: O-Alkylation of this compound

This protocol details the synthesis of a 2-alkoxy-3-chloropyridine derivative.

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification a Suspend this compound in anhydrous THF b Add NaH (1.1 eq) portion-wise at 0 °C a->b c Stir for 30 min at 0 °C b->c d Add Alkyl Halide (1.1 eq) dropwise at 0 °C c->d Formation of Sodium Pyridinolate e Allow to warm to RT and stir for 4-8 h d->e f Quench with sat. NH4Cl solution e->f Reaction Complete (TLC/LCMS) g Extract with EtOAc f->g h Dry, Concentrate & Purify (Column Chromatography) g->h i i h->i Final Product: 2-Alkoxy-3-chloropyridine

Figure 2: Experimental workflow for the O-alkylation of this compound.

Procedure:

  • Setup: Suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the suspension. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at 0 °C for 30 minutes until the gas evolution ceases and a clear solution or fine suspension of the sodium salt is formed.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to yield the pure 2-alkoxy-3-chloropyridine product.

Causality:

  • NaH: A strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the highly nucleophilic sodium pyridinolate.

  • THF: An aprotic solvent that is compatible with NaH and effectively dissolves the reactants.

  • 0 °C Addition: The deprotonation and initial alkylation are performed at low temperature to control the exothermic reaction and prevent potential side reactions.

Safety: Sodium hydride reacts violently with water to produce flammable hydrogen gas. All glassware must be scrupulously dry, and the reaction must be conducted under an inert atmosphere. Quench with extreme care.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined and predictable reactivity allows for the strategic installation of diverse functional groups, enabling the synthesis of complex molecules with a wide range of pharmacological activities. From kinase inhibitors to metal chelators, this scaffold continues to be a valuable asset in the drug discovery pipeline. The protocols and applications outlined in this guide serve as a practical starting point for researchers looking to harness the full potential of this essential chemical intermediate.

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Application Notes & Protocols: Synthesis of Pesticides from the Chlorinated 2-Hydroxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chlorinated Pyridine Core in Agrochemicals

The pyridine ring, a foundational heterocycle in organic chemistry, is a privileged scaffold in the development of modern agrochemicals. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of potent fungicides, herbicides, and insecticides.[1][2] Within this broad class, chlorinated pyridine derivatives are of paramount importance. The introduction of chlorine atoms onto the pyridine ring profoundly influences the molecule's reactivity, metabolic stability, and target-binding affinity, often enhancing its desired pesticidal activity.

This guide focuses on the synthesis of pesticides derived from the chlorinated 2-hydroxypyridine (or its predominant tautomeric form, 2-pyridone) chemical family. While numerous derivatives exist, our primary focus will be on the industrial synthesis of the organophosphate insecticide Chlorpyrifos , which proceeds through the critical intermediate 3,5,6-trichloro-2-pyridinol (TCP) . We will elucidate the complete synthetic pathway, from the preparation of this key intermediate to the final active ingredient.

Furthermore, to illustrate the broader utility of related precursors, we will explore the synthesis of novel fungicidal agents based on 3-chloro-2-hydrazinopyridine , a derivative of 2,3-dichloropyridine. Finally, we will briefly distinguish these pathways from those used to synthesize another major class of pyridine-based insecticides, the neonicotinoids, to provide a comprehensive overview for the research scientist.

Part 1: Synthesis of Chlorpyrifos – A Broad-Spectrum Organophosphate Insecticide

Overview and Mechanism of Action

Chlorpyrifos, chemically known as O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate, is a broad-spectrum, non-systemic organophosphate insecticide first introduced in 1965.[3] It functions primarily as a contact poison with additional stomach and inhalation action.[3][4]

Causality of Action: The primary mode of action for Chlorpyrifos is the inhibition of the acetylcholinesterase (AChE) enzyme in the nervous system of insects.[5][6] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[5][6] It is important to note that the active inhibitor is not Chlorpyrifos itself, but its oxygen analog, chlorpyrifos-oxon, which is formed via metabolic oxidation within the target organism.[6]

The overall synthesis is a two-stage process: first, the preparation of the key heterocyclic intermediate, 3,5,6-trichloro-2-pyridinol (TCP), followed by its condensation with O,O-diethylphosphorochloridothioate.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Condensation Precursor Tetrachloropyridine TCP 3,5,6-Trichloro-2-pyridinol (TCP) Precursor->TCP Alkaline Hydrolysis Chlorpyrifos Chlorpyrifos TCP->Chlorpyrifos Reagent O,O-Diethylphosphorochloridothioate Reagent->Chlorpyrifos

Caption: High-level workflow for the two-stage synthesis of Chlorpyrifos.

Protocol: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)

The synthesis of TCP is the critical prerequisite for producing Chlorpyrifos.[4][7] While several routes exist, a common industrial method involves the pressurized alkaline hydrolysis of 2,3,5,6-tetrachloropyridine. The harsh conditions are necessary to facilitate the nucleophilic aromatic substitution of a chlorine atom with a hydroxyl group on the electron-deficient pyridine ring.

Caption: Reaction scheme for the synthesis of TCP via alkaline hydrolysis.

Experimental Protocol:

  • Reactor Setup: Charge a high-pressure autoclave reactor with 2,3,5,6-tetrachloropyridine and an aqueous solution of sodium hydroxide (caustic soda). A phase-transfer catalyst may also be added to improve the reaction rate.[8]

  • Reaction Conditions: Seal the reactor and heat the mixture to the target temperature (typically 125-155°C) under stirring. The reaction generates pressure (typically 0.25-0.55 MPa).[8]

  • Causality of Conditions: The high temperature and pressure are essential to overcome the activation energy for the nucleophilic substitution of an aromatic chloride. The strong base (NaOH) serves as the source of the hydroxide nucleophile.

  • Monitoring and Work-up: Maintain the reaction for 2-5.5 hours, monitoring for the consumption of the starting material by a suitable method (e.g., GC-MS).[8]

  • Isolation: After completion, cool the reactor to room temperature. Carefully transfer the reaction mixture and acidify with hydrochloric acid to a pH of 4.0-4.5.[9] This step protonates the sodium salt of TCP, causing the less soluble pyridinol to precipitate.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with deionized water to remove inorganic salts, and dry under vacuum to yield the final TCP product as a white powder.

Data Summary: TCP Synthesis Parameters

ParameterValue/ReagentPurposeReference
Starting Material2,3,5,6-TetrachloropyridinePyridine backbone[8][9]
Primary ReagentSodium Hydroxide (NaOH)Nucleophile source[8]
SolventWaterReaction medium[8]
Catalyst (Optional)Phase-transfer catalystEnhance reaction rate[8]
Temperature125 - 155 °COvercome activation energy[8]
Pressure0.25 - 0.55 MPaMaintained by reaction conditions[8]
Work-upHydrochloric Acid (HCl)Product precipitation[9]
Expected Purity>98%Post-purification[8]
Protocol: Final Synthesis of Chlorpyrifos

The final step is a condensation reaction where the TCP intermediate is reacted with O,O-diethylphosphorochloridothioate. This is a nucleophilic substitution reaction at the phosphorus center.

Causality of Reaction: The hydroxyl group of TCP is first deprotonated by a base to form the more nucleophilic pyridinolate anion. This anion then attacks the electrophilic phosphorus atom of O,O-diethylphosphorochloridothioate, displacing the chloride leaving group to form the final phosphorothioate ester linkage of Chlorpyrifos.

Experimental Protocol:

  • Reactor Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve the synthesized 3,5,6-trichloro-2-pyridinol (TCP) in an appropriate solvent (e.g., water, dimethylformamide).[3][10]

  • Base Addition: Add a base, such as sodium hydroxide or triethylamine, to the mixture to form the sodium or triethylammonium salt of TCP.[3][4] Some protocols utilize the pre-formed sodium 3,5,6-trichloropyridin-2-olate directly.[10]

  • Condensation: Slowly add O,O-diethylphosphorochloridothioate to the reaction mixture while maintaining temperature control. The reaction is typically exothermic.

  • Reaction Completion: Stir the mixture until the reaction is complete, as determined by TLC or HPLC analysis.

  • Isolation and Purification: Upon completion, the reaction mixture may form two layers (an oily product layer and an aqueous layer).[8] Separate the layers. The organic layer containing the crude Chlorpyrifos is then washed with water, and the solvent is removed under reduced pressure to yield the final product. Further purification can be achieved through recrystallization or chromatography if necessary.

Data Summary: Chlorpyrifos Condensation Parameters

ParameterValue/ReagentPurposeReference
Intermediate3,5,6-Trichloro-2-pyridinol (TCP)Heterocyclic component[3][7]
ReagentO,O-DiethylphosphorochloridothioateProvides phosphorothioate moiety[3][7]
BaseSodium Hydroxide / TriethylamineDeprotonates TCP[3][4]
SolventWater / DimethylformamideReaction medium[3][10]
ProductChlorpyrifosFinal active ingredient[5]

Part 2: Synthesis of Novel Fungicides from 3-Chloro-2-hydrazinopyridine

This section demonstrates the synthesis of different pesticide classes from related chloropyridine precursors, specifically focusing on fungicidal compounds derived from 3-chloro-2-hydrazinopyridine.

Synthesis of the Intermediate: 3-Chloro-2-hydrazinopyridine

This key intermediate is synthesized via a nucleophilic aromatic substitution reaction between 2,3-dichloropyridine and hydrazine hydrate.

Causality of Reaction: Hydrazine hydrate, a potent nucleophile, preferentially attacks the C2 position of 2,3-dichloropyridine. The C2 position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. This regioselectivity leads to the displacement of the C2 chlorine atom to form the desired product.

Caption: Synthesis of 3-Chloro-2-hydrazinopyridine intermediate.

Experimental Protocol:

  • Reaction Setup: Dissolve 2,3-dichloropyridine in a suitable polar solvent such as ethanol or N,N-dimethylformamide in a round-bottom flask equipped with a reflux condenser.[11][12]

  • Reagent Addition: Add hydrazine hydrate dropwise to the solution. An excess of hydrazine hydrate is typically used to drive the reaction to completion.[12]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours) until the starting material is consumed (monitored by TLC).[12]

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by suction filtration.

  • Purification: Wash the collected solid with water and/or a cold solvent to remove excess hydrazine and other impurities. Dry the product to obtain 3-chloro-2-hydrazinopyridine.[12]

Synthesis of Acylhydrazone Derivatives with Fungicidal Activity

The 3-chloro-2-hydrazinopyridine intermediate can be readily derivatized by reacting it with various aldehydes to form a library of acylhydrazone compounds for biological screening.

Experimental Protocol (General):

  • Reaction Setup: In a suitable solvent like ethanol, dissolve 3-chloro-2-hydrazinopyridine.

  • Aldehyde Addition: Add a stoichiometric amount of the desired aldehyde to the solution.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.[11]

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by the formation of a precipitate.

  • Isolation: Collect the precipitated acylhydrazone derivative by filtration, wash with a suitable solvent, and dry.

These derivatives have shown promising fungicidal activity. For instance, certain compounds exhibited high inhibition rates against tomato bacterial spot (Xanthomonas campestris pv. vesicatoria) and cucumber Fusarium wilt (Fusarium oxysporum).[11] This derivatization approach is a powerful tool in lead discovery for new agrochemicals.

Part 3: Important Distinction from Neonicotinoid Insecticides

It is crucial for researchers to distinguish the synthetic pathways described above from those of another major class of pyridine-based pesticides: the neonicotinoids. Neonicotinoids, such as the widely used Imidacloprid, also feature a chloropyridine ring but are synthesized from different precursors.

The key intermediate for Imidacloprid is 2-chloro-5-chloromethylpyridine (CCMP) .[13][14][15] This highlights that the specific substitution pattern on the pyridine ring dictates the synthetic route and the ultimate class of pesticide produced.

G Start_Neonic 2-Chloro-5-methylpyridine CCMP 2-Chloro-5-chloromethylpyridine (CCMP) Start_Neonic->CCMP Chlorination Imidacloprid Imidacloprid (Neonicotinoid) CCMP->Imidacloprid Condensation Start_Organo Tetrachloropyridine TCP 3,5,6-Trichloro-2-pyridinol (TCP) Start_Organo->TCP Hydrolysis Chlorpyrifos Chlorpyrifos (Organophosphate) TCP->Chlorpyrifos Condensation

Sources

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2-hydroxypyridine is a versatile and highly valuable heterocyclic building block in medicinal chemistry. Its unique electronic and structural features, including the presence of a reactive chlorine atom and the tautomeric nature of the 2-hydroxypyridine moiety, provide multiple avenues for synthetic elaboration. These notes offer a comprehensive guide for researchers, scientists, and drug development professionals on the strategic preparation of advanced pharmaceutical intermediates from this starting material. We will delve into the causality behind key experimental choices for critical transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. Detailed, field-proven protocols are provided to ensure reproducibility and success in the laboratory, supported by mechanistic insights and authoritative references.

Introduction: The Strategic Value of the Pyridone Scaffold

The 2-pyridone ring system is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid, planar structure, allows for potent and specific interactions with biological targets. This compound serves as an ideal entry point to this chemical space. The chlorine atom at the 3-position is primed for functionalization through modern synthetic methods, enabling the introduction of diverse aryl, heteroaryl, and amino substituents, which are crucial for modulating the pharmacological profile of drug candidates.[1] Furthermore, the compound exists in equilibrium with its 3-chloro-1H-pyridin-2-one tautomer, a factor that influences its reactivity and must be considered during reaction design.[2][3]

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound (CAS 13466-35-8) and all other reagents.

  • Hazard Summary: this compound and its derivatives may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] Many of the organometallic catalysts and reagents used in the following protocols are toxic, pyrophoric, or moisture-sensitive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Work Environment: All manipulations, especially those involving palladium catalysts, phosphine ligands, and strong bases, should be performed in a well-ventilated fume hood or glovebox under an inert atmosphere (Nitrogen or Argon).[4]

Core Synthetic Transformations and Mechanistic Considerations

The synthetic utility of this compound is primarily centered on the reactivity of the C3-Cl bond. Palladium-catalyzed cross-coupling reactions are particularly effective for creating C-C and C-N bonds, while nucleophilic substitution offers a pathway for introducing other key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in cross-coupling reactions.[5] This is due to the high bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition to the palladium(0) catalyst the rate-limiting step. Overcoming this challenge requires the use of specialized, highly active catalytic systems.

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. For an electron-rich substrate like this compound, the key to success lies in the choice of a bulky, electron-rich phosphine ligand. These ligands stabilize the monoligated palladium(0) species, promoting oxidative addition and accelerating the catalytic cycle.[5][6]

Mechanism Insight: The Role of the Ligand and Base

The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. The boronic acid is activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[6] This species then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl This compound Ar-Cl->Oxidative_Addition Pd(II)_Complex L2Pd(II)(Ar)(Cl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Base Base (e.g., K3PO4) Boronate [R-B(OH)3]- Base->Boronate Boronic_Acid R-B(OH)2 Boronic_Acid->Boronate Boronate->Transmetalation Pd(II)_Intermediate L2Pd(II)(Ar)(R) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[7] Similar to the Suzuki coupling, this reaction requires a palladium catalyst and a specialized ligand to couple an amine with the aryl chloride. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is essential for deprotonating the amine, making it a more potent nucleophile in the catalytic cycle.[8][9]

Mechanism Insight: The Role of the Base

After the initial oxidative addition of the aryl chloride to Pd(0), the amine coordinates to the palladium center. The strong base then deprotonates the coordinated amine to form a palladium-amido complex.[8] This complex undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[7][9]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Cl This compound Ar-Cl->Oxidative_Addition Pd(II)_Complex LPd(II)(Ar)(Cl) Oxidative_Addition->Pd(II)_Complex Amido_Complex LPd(II)(Ar)(NR2) Pd(II)_Complex->Amido_Complex + Amine, Base - Base-H+, Cl- Amine R2NH Amine->Pd(II)_Complex Base Base (e.g., NaOtBu) Base->Pd(II)_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, direct nucleophilic aromatic substitution (SNAr) can be a viable and more atom-economical strategy.[10] For SNAr to occur on an electron-rich pyridine ring, the reaction typically requires harsh conditions (high temperatures and pressures) or activation by strongly electron-withdrawing groups, which are absent here.[11] However, certain potent nucleophiles, such as hydrazine, can displace the chloride, particularly at the activated 2-position of a related precursor, 2,3-dichloropyridine, to form key intermediates.[12]

Application in Pharmaceutical Synthesis: Case Studies

Case Study 1: Synthesis of Bipyridyl Intermediates for Perampanel

Perampanel is a selective, non-competitive AMPA receptor antagonist used for the treatment of epilepsy.[13] Its core structure features a bipyridyl moiety. While many patented syntheses exist, a common disconnection approach involves coupling a functionalized pyridine with another pyridine ring, a transformation for which this compound derivatives are suitable precursors.[14][15][16] The general strategy involves a Suzuki-Miyaura coupling to install a 2-pyridyl group at the 5-position of a pyridone core, which can be derived from related starting materials.[16]

Perampanel_Intermediate_Workflow cluster_0 Synthetic Pathway Start 3-Halogenated-2-alkoxypyridine (Derivative of Topic Compound) Step1 Suzuki Coupling with 2-Pyridylboronic Ester Start->Step1 Intermediate 2-Alkoxy-5-(pyridin-2-yl)pyridine Intermediate Step1->Intermediate Step2 Demethylation & Further Functionalization Intermediate->Step2 End Perampanel Core Structure Step2->End

Caption: General workflow for Perampanel intermediate synthesis.
Case Study 2: Synthesis of 3-Chloro-2-hydrazinopyridine

3-Chloro-2-hydrazinopyridine is a critical intermediate for synthesizing novel agrochemicals and pharmaceuticals.[12][17] For instance, it is a precursor for creating libraries of hydrazone derivatives with potential fungicidal activity.[17] This intermediate is typically synthesized via nucleophilic aromatic substitution of hydrazine on 2,3-dichloropyridine, where the chlorine at the 2-position is more activated towards displacement.[12]

ParameterValueReference
Starting Material 2,3-Dichloropyridine[12]
Reagent Hydrazine Hydrate (≥80%)[12]
Solvent Ethanol[12]
Molar Ratio (SM:Hydrazine) 1 : 4-6[12]
Temperature Reflux[12]
Reaction Time 4-8 hours[12]
Typical Yield 95-99%[12]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for coupling aryl chlorides.[5]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on standard procedures for the amination of aryl chlorides.[9][18]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd(dba)₂, 0.015 mmol, 1.5 mol%), the ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL). Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.[18]

Protocol 3: High-Yield Synthesis of 3-Chloro-2-hydrazinopyridine from 2,3-Dichloropyridine

This protocol is optimized for high yield and efficiency.[12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,3-dichloropyridine (0.1 mol).

  • Reagent Addition: Add hydrazine hydrate (0.6 mol, 6.0 equiv.) and ethanol (3.75 g).

  • Reaction: Heat the mixture to reflux and maintain for 6 hours.

  • Isolation: Cool the reaction solution to room temperature. A white solid will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain the pure product (typical yield >95%).[12]

References

  • WO2015013520A1 - Process for the preparation of perampanel - Google P
  • US20160176842A1 - Process for the preparation of perampanel - Google P
  • US10111867B2 - Process and intermediates for the preparation of perampanel - Google P
  • A practical, laboratory-scale synthesis of perampanel - RTI Intern
  • US8742118B2 - Methods for preparing intermediates of perampanel - Google P
  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - ResearchG
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem
  • 3-CHLORO-2-FLUORO-5-HYDROXYPYRIDINE - Safety D
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  • 3-Hydroxypyridine: A Versatile Intermediate Compound, Product Article - ChemPoint
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  • Novel heterocyclic systems. Part 21. Synthesis of 3-hydroxypyridine-2(1H)
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  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google P
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  • The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH
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Sources

Application Note: Comprehensive Analytical Strategies for the Characterization of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

3-Chloro-2-hydroxypyridine (CHP) is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] The purity and structural integrity of CHP are critical determinants of the safety and efficacy of the final products. This application note provides a comprehensive guide to the essential analytical methodologies for the thorough characterization of CHP, ensuring its quality and consistency. We present optimized protocols for chromatography, spectroscopy, and thermal analysis, offering field-proven insights and elucidating the rationale behind experimental choices to empower researchers, scientists, and drug development professionals.

Introduction: The Critical Role of this compound Characterization

This compound is a key building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The presence of impurities, isomers, or residual solvents can significantly affect reaction kinetics, yield, and the impurity profile of the final API.[3] Consequently, robust analytical characterization is not merely a quality control step but a fundamental aspect of process development and regulatory compliance.

This guide details a multi-faceted analytical approach, leveraging the strengths of diverse techniques to provide a holistic understanding of the material's identity, purity, and physical properties.

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are indispensable for the separation and quantification of CHP from its potential impurities, which may include starting materials, by-products, and degradation products.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for purity assessment and impurity quantification due to its high resolution and sensitivity. A well-developed reversed-phase HPLC (RP-HPLC) method is crucial for resolving CHP from structurally similar compounds.[4][5]

Rationale for Method Selection: A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and separation of polar aromatic compounds like CHP. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, ensures sharp peak shapes and good resolution by controlling the ionization state of the analyte and enhancing peak symmetry. UV detection is set based on the chromophore of the pyridine ring to provide optimal sensitivity for both the main component and potential aromatic impurities.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: An HPLC system with a UV detector.[6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 80
    17.0 80
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector Wavelength: 275 nm.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh 10 mg CHP S2 Dissolve in 10 mL 50:50 ACN:H2O S1->S2 H1 Inject 5 µL Sample S2->H1 H2 Gradient Elution (C18 Column) H1->H2 H3 UV Detection H2->H3 D1 Integrate Peaks H3->D1 D2 Calculate % Purity and Impurities D1->D2

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC)

GC is a valuable complementary technique to HPLC, especially for analyzing volatile and semi-volatile impurities, such as residual solvents.[7]

Rationale for Method Selection: A capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is chosen for its ability to separate a broad range of analytes with varying polarities. Flame Ionization Detection (FID) is utilized for its high sensitivity to organic compounds and its wide linear range.[8] Headspace sampling is the preferred injection method for residual solvent analysis as it minimizes matrix effects and prevents contamination of the GC system.[7]

Experimental Protocol: GC-FID for Residual Solvents

  • Instrumentation: GC system with a Headspace Sampler and FID.[8]

  • Column: DB-5, 30 m x 0.32 mm, 0.25 µm or equivalent.[6]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.[6]

  • Detector (FID) Temperature: 300 °C.

  • Carrier Gas: Helium, constant flow of 1.5 mL/min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.

Spectroscopic Structural Elucidation and Confirmation

Spectroscopic techniques provide definitive confirmation of the chemical structure of this compound and are crucial for identifying any structural isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the complete structural assignment of CHP.[9]

Rationale for ¹H and ¹³C NMR: ¹H NMR provides information about the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms and their chemical environments. Together, these techniques provide a complete carbon-hydrogen framework of the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it effectively dissolves CHP, and its signals do not overlap with the key analyte signals.

Data Interpretation:

Proton AssignmentChemical Shift (δ, ppm)
H-4~7.6
H-5~6.3
H-6~7.5
OH~11.9
Carbon AssignmentChemical Shift (δ, ppm)
C-2~158
C-3~110
C-4~140
C-5~107
C-6~138
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.[9]

Rationale for ESI-MS: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like CHP, typically producing a prominent protonated molecular ion [M+H]⁺. This allows for the unambiguous determination of the molecular weight.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 129/131 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[10][11]

  • Protonated Molecular Ion [M+H]⁺: m/z = 130/132.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]

Rationale for ATR-FTIR: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a convenient method that requires minimal sample preparation and provides a characteristic molecular fingerprint.[10]

Key IR Absorptions:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)3400-3300 (broad)
C-H stretch (aromatic)3100-3000
C=C and C=N stretch (aromatic ring)1650-1550
C-Cl stretch800-600

Logical Flow for Spectroscopic Analysis

Spectro_Logic cluster_structure Structural Confirmation cluster_identity Identity Confirmation NMR NMR (1H, 13C) - Connectivity - C-H Framework Identity Unambiguous Structure of This compound NMR->Identity MS Mass Spectrometry - Molecular Weight - Isotopic Pattern MS->Identity IR IR Spectroscopy - Functional Groups IR->Identity

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Thermal Analysis

Thermal analysis techniques are crucial for determining the physical properties of this compound, such as its melting point and thermal stability.[12][13]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the purity of the crystalline material.[12][14] A sharp melting endotherm is indicative of a pure substance.

Experimental Protocol: DSC for Melting Point

  • Instrumentation: A suitable DSC instrument.

  • Sample Pan: Aluminum pan.

  • Sample Weight: 2-5 mg.

  • Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[12][13]

Experimental Protocol: TGA for Thermal Stability

  • Instrumentation: A suitable TGA instrument.

  • Sample Pan: Platinum pan.

  • Sample Weight: 5-10 mg.

  • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The integrated use of chromatographic, spectroscopic, and thermal techniques ensures a thorough evaluation of the material's identity, purity, and physical properties. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently assess the quality of this compound, thereby ensuring the integrity of their downstream processes and final products.

References

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  • Chemguide. mass spectra - the M+2 peak. [Link]
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  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-714. [Link]
  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1982). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 7(1), 69-78. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. [Link]
  • Robertson Microlit Laboratories. Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]
  • Dong, M. W. (2018). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America, 36(11), 824-835. [Link]
  • Sharma, A. K. (1987). ANALYTICAL REACTIONS OF HYDROXYPYRIDINES. Reviews in Analytical Chemistry, 9(3-4), 151-184. [Link]
  • An, D. D., et al. (2015). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Journal of pharmaceutical and biomedical analysis, 115, 32-41. [Link]
  • Dong, M. W. (2022). A Well-Written Analytical Procedure for Regulated HPLC Testing.
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  • Google Patents. Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
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  • Kaneriya, V., Somaiya, C., Dholakia, C., & Dass, R. (2024). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2 – Chloro pyridine content in Trazodone Hydrochloride API. International Journal of Drug Delivery Technology, 14(4), 2054-2059. [Link]
  • Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food additives and contaminants, 15(4), 451-465. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative and qualitative analysis of 3-Chloro-2-hydroxypyridine, a key intermediate in the pharmaceutical and agrochemical industries. We present two orthogonal analytical techniques: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for purity assessment and quantification, and a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and trace-level analysis. This document explains the causality behind experimental choices, provides step-by-step workflows, and outlines a validation framework grounded in ICH guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 13466-35-8) is a heterocyclic building block crucial for the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] Structurally, it exists in tautomeric equilibrium with its 3-chloro-2(1H)-pyridinone form.[3] The purity and impurity profile of this intermediate directly impacts the quality, safety, and efficacy of the final product.[4] Therefore, robust and reliable analytical methods are paramount for its characterization during synthesis, for quality control, and in stability studies.[5]

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and quantifying the content of this compound due to its precision and suitability for non-volatile compounds.[6] Complementarily, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity for structural confirmation through its unique fragmentation patterns, making it ideal for impurity identification and trace analysis.[7] However, the inherent polarity and low volatility of the analyte, owing to its hydroxyl group, necessitates a chemical derivatization step prior to GC analysis to ensure thermal stability and efficient chromatographic separation.[8]

This guide provides detailed, field-proven protocols for both HPLC-UV and GC-MS analysis, designed to be directly implemented in a laboratory setting.

Part I: HPLC-UV Method for Quantitative Analysis

This protocol details a reversed-phase HPLC method for the accurate quantification and purity determination of this compound. The selection of a C18 stationary phase provides excellent retention for this moderately polar compound, while an acidic mobile phase modifier ensures sharp, symmetrical peak shapes by suppressing the ionization of the pyridine nitrogen.[9][10]

Principle of Analysis

The sample is dissolved in a suitable diluent and injected into the HPLC system. The separation is achieved on a C18 reversed-phase column where compounds are separated based on their hydrophobicity. This compound is retained on the column and then eluted using a gradient of acetonitrile and water containing a small percentage of formic acid. The eluted compound is detected by a UV detector at a wavelength corresponding to its maximum absorbance. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard (>98% purity)[11]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade, for cleaning)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2.2.2. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

2.2.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock standard solution with the diluent.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

2.2.4. System Suitability Test (SST) Before sample analysis, inject the 50 µg/mL working standard solution five times. The system is deemed ready for analysis if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards (1-100 µg/mL) inject Inject 10 µL into HPLC System prep_std->inject prep_smp Prepare Sample (dissolve & filter) prep_smp->inject separate Separation on C18 Column inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Purity / Concentration quantify->report

Caption: Workflow for the HPLC-UV analysis of this compound.

Part II: GC-MS Method for Identification and Trace Analysis

This protocol provides a method for the sensitive and specific analysis of this compound using GC-MS. Due to the presence of an active hydrogen on the hydroxyl group, which causes poor peak shape and low volatility, derivatization is a mandatory step.[12] Silylation is employed to replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group, rendering the analyte volatile and thermally stable for GC analysis.[13][14]

Principle of Analysis

The sample is first subjected to a derivatization reaction with a silylating agent (e.g., BSTFA) to form the volatile TMS-ether derivative. The derivatized sample is then injected into the GC, where it is vaporized and separated from other components on a non-polar capillary column. The separated TMS-derivative enters the mass spectrometer, where it is fragmented by electron ionization (EI). The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, provides definitive structural confirmation.[7]

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (Anhydrous, as catalyst/solvent)[14]

  • Dichloromethane (GC grade)

  • Helium (99.999% purity)

3.2.2. Derivatization Procedure

  • Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS).

  • Seal the vial tightly with a PTFE-lined cap.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • Dilute the reaction mixture with 800 µL of dichloromethane to a final volume of 1 mL before injection.

3.2.3. Instrumentation and Conditions

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C (Electron Ionization - EI)
Ionization Energy 70 eV
Mass Scan Range 50 - 350 amu

3.2.4. Data Interpretation

  • Identification: Confirm the identity of the derivatized analyte by matching its retention time and mass spectrum against a derivatized reference standard.

  • Expected Mass Spectrum: The TMS derivative of this compound (C8H12ClNOSi) has a molecular weight of 201.72 g/mol . Expect to see the molecular ion (M+) at m/z 201. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible for the molecular ion and chlorine-containing fragments (e.g., M+2 peak at m/z 203).[7] The PubChem database indicates a primary peak for the underivatized molecule at m/z 129 (M+), with other fragments at 101 and 131 (M+2).[3] The TMS derivative will show a different, predictable fragmentation pattern.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Sample / Standard (1 mg) derivatize Derivatization: Add Pyridine + BSTFA Heat at 70°C, 30 min sample->derivatize dilute Dilute with Dichloromethane derivatize->dilute inject Inject 1 µL into GC dilute->inject separate Separation on HP-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 50-350) ionize->analyze spectrum Acquire Mass Spectrum analyze->spectrum identify Identify via Retention Time & Spectral Match spectrum->identify

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Part III: Framework for Method Validation

To ensure that the analytical methods are suitable for their intended purpose, validation must be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[15][16] This process provides documented evidence of a method's reliability, accuracy, and precision.[4][17]

Validation Parameters and Protocols

The following parameters should be evaluated for the HPLC quantitative method.

ParameterPurpose & ProtocolAcceptance Criteria
Specificity To ensure the analyte peak is free from interference from impurities, degradants, or matrix components.[15] Protocol: Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).[16]Peak is pure (e.g., via DAD) and well-resolved from other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response. Protocol: Analyze calibration standards at a minimum of five concentrations (e.g., 1-150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[16] Protocol: Derived from linearity and accuracy studies.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results to the true value. Protocol: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.[17] Repeatability (Intra-assay): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for each study.
LOD & LOQ LOD: The lowest amount of analyte that can be detected. LOQ: The lowest amount that can be quantified with acceptable precision and accuracy.[15] Protocol: Calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).LOQ should be verified for precision (RSD ≤ 10%).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Protocol: Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).System suitability criteria are met, and results do not significantly change.
Method Validation Logic

Validation_Logic cluster_dev Phase 1: Development & Specificity cluster_cal Phase 2: Calibration & Performance cluster_verify Phase 3: Verification dev Method Development (Selectivity Optimization) spec Specificity Forced Degradation Peak Purity Analysis dev->spec lin Linearity & Range 5+ Concentrations r² ≥ 0.999 spec->lin lim LOD & LOQ Signal-to-Noise or Slope Method lin->lim acc Accuracy % Recovery at 3 Levels lin->acc prec Precision Repeatability Intermediate Precision acc->prec rob Robustness Deliberate Parameter Variation prec->rob

Caption: Logical workflow for analytical method validation based on ICH guidelines.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the assessment of this compound. The HPLC method is a robust and precise tool for routine quality control, purity analysis, and quantitative assays. The GC-MS method, incorporating a necessary derivatization step, offers definitive structural confirmation and high sensitivity for impurity identification. By following the outlined protocols and implementing the validation framework, laboratories can ensure the generation of reliable, accurate, and defensible data essential for regulatory compliance and product quality in the pharmaceutical and chemical industries.

References

  • Alsante, K. M., et al. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
  • UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
  • Jadhav, S. B., et al. (2020). Analytical method validation: A brief review. International Journal of Research in Pharmacy and Science.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Patel, D., et al. (2016). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific. [Link]
  • Moldoveanu, S. C., & David, V. (2015).
  • Zhang, Y., et al. (2024). High-coverage identification of hydroxyl compounds based on pyridine derivatization-assisted liquid chromatography mass spectrometry.
  • bunnahabhain. (2015). Method for pyridine amine derivative.
  • Chemistry LibreTexts. (2023).
  • Chemistry For Everyone. (2024).
  • Peters, K., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites. [Link]
  • SIELC Technologies. (n.d.).
  • Wang, D., et al. (2018). LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain DW-1.
  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph. [Link]

Sources

Application Note & Scalable Synthesis Protocol: 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-2-hydroxypyridine

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic and steric properties make it an essential precursor for a range of high-value compounds, including agrochemicals, pharmaceuticals, and specialty polymers. Notably, it serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), where the chlorine and hydroxyl functionalities provide versatile handles for further molecular elaboration.

The growing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic protocol. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on the direct chlorination of 2-hydroxypyridine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and address critical considerations for process optimization and safety.

Synthetic Strategy: Selecting a Scalable Route

While several synthetic routes to this compound have been reported, the direct chlorination of commercially available 2-hydroxypyridine stands out as the most industrially viable approach. The selection of this route is predicated on several key factors:

  • Atom Economy: The direct addition of a chlorine atom to the pyridine ring is a highly atom-economical process, minimizing waste.

  • Cost-Effectiveness: 2-Hydroxypyridine is an inexpensive and readily available starting material.

  • Process Simplicity: The reaction can be conducted in a single step, reducing operational complexity and equipment requirements.

The primary challenge in this synthesis lies in controlling the regioselectivity of the chlorination. The pyridine ring is activated towards electrophilic substitution by the electron-donating hydroxyl group, with potential for substitution at the 3- and 5-positions. However, by carefully selecting the chlorinating agent and optimizing reaction conditions, high selectivity for the desired 3-chloro isomer can be achieved.

For this protocol, we will focus on the use of N-Chlorosuccinimide (NCS) as the chlorinating agent. While other reagents like sulfuryl chloride (SO₂Cl₂) can also be effective, NCS offers several advantages for scale-up:

  • Safety: NCS is a solid and relatively stable crystalline compound, making it easier and safer to handle than gaseous chlorine or highly corrosive liquids like SO₂Cl₂.

  • Selectivity: NCS often provides higher regioselectivity for the desired 3-chloro isomer, minimizing the formation of di-chlorinated and other byproducts.

  • Simplified Work-up: The succinimide byproduct is readily removed during the work-up procedure.

Mechanistic Insights: Electrophilic Aromatic Substitution

The chlorination of 2-hydroxypyridine with NCS proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating hydroxyl group activates the pyridine ring, directing the incoming electrophile (a "Cl⁺" equivalent) to the positions ortho and para to it (the 3- and 5-positions). The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile or dichloromethane, which facilitates the reaction without participating in it.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis that is linearly scalable to larger batch sizes with appropriate engineering controls.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Hydroxypyridine≥99%Sigma-AldrichStarting material
N-Chlorosuccinimide (NCS)≥98%Sigma-AldrichChlorinating agent
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent
Sodium Bicarbonate (NaHCO₃)Saturated solutionFisher ScientificFor quenching the reaction
Sodium Thiosulfate (Na₂S₂O₃)10% solution (w/v)Fisher ScientificFor neutralizing excess oxidant
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction solvent
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying agent
Celite® 545N/ASigma-AldrichFiltration aid
Equipment
  • Three-neck round-bottom flask (appropriately sized for the intended scale)

  • Mechanical stirrer with a Teflon-coated paddle

  • Thermometer or thermocouple probe

  • Condenser

  • Addition funnel

  • Nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, thermometer, and condenser. Ensure the system is under a gentle flow of nitrogen to maintain an inert atmosphere. This is crucial to prevent side reactions with atmospheric moisture.

  • Charging the Reactor: To the flask, add 2-hydroxypyridine (1.0 eq) and anhydrous acetonitrile (10 mL per gram of 2-hydroxypyridine). Begin stirring to dissolve the starting material.

  • Initiating Chlorination: In a separate beaker, dissolve N-Chlorosuccinimide (1.05 eq) in anhydrous acetonitrile (5 mL per gram of NCS). Transfer this solution to the addition funnel.

  • Controlled Addition: Add the NCS solution dropwise to the stirred solution of 2-hydroxypyridine over a period of 30-60 minutes. Maintain the internal temperature between 20-25°C. An exothermic reaction may be observed, and a cooling bath (ice-water) can be used if necessary to control the temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 2-hydroxypyridine spot and the appearance of a new, higher Rf spot indicates the formation of the product.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture to 0-5°C using an ice bath. Slowly add a saturated solution of sodium bicarbonate to quench any unreacted NCS.

  • Work-up and Extraction:

    • Add a 10% solution of sodium thiosulfate to the mixture to neutralize any remaining oxidizing species.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the resulting aqueous slurry, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and wash the filter cake with a small amount of DCM.

  • Purification and Isolation:

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

    • Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol, to yield pure this compound as a white to off-white crystalline solid.

    • Dry the purified product under vacuum.

Process Parameters and Optimization

ParameterRecommended RangeRationale
Stoichiometry (NCS) 1.05 - 1.1 eqA slight excess of NCS ensures complete conversion of the starting material. A larger excess can lead to the formation of dichlorinated byproducts.
Temperature 20 - 25°CThis temperature range provides a good balance between reaction rate and selectivity. Higher temperatures can decrease regioselectivity.
Reaction Time 12 - 18 hoursThe reaction is typically complete within this timeframe. Monitoring by TLC is essential to determine the optimal endpoint.
Solvent AcetonitrileAcetonitrile is a polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction. Dichloromethane can also be used as an alternative.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the structure and regiochemistry of the substitution.

  • ¹³C NMR: To further confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess the purity of the crystalline product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; Inactive NCSExtend the reaction time and monitor by TLC. If necessary, a gentle warming to 30-35°C can be attempted. Ensure the NCS used is of high quality.
Formation of Multiple Products Reaction temperature too high; Excess NCSMaintain strict temperature control. Use the recommended stoichiometry of NCS.
Low Yield after Work-up Inefficient extraction; Product loss during transferEnsure complete extraction by performing multiple extractions with DCM. Be meticulous during transfers to minimize mechanical losses.
Difficulty in Crystallization Presence of impuritiesIf the product oils out, try adding a seed crystal or scratching the side of the flask. If impurities are suspected, consider column chromatography.

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Assemble & Inert Reactor Charge_Reactants Charge 2-Hydroxypyridine & Acetonitrile Start->Charge_Reactants Add_NCS Dropwise Addition of NCS (20-25°C) Charge_Reactants->Add_NCS Prep_NCS Prepare NCS Solution in Acetonitrile Prep_NCS->Add_NCS Stir Stir at Room Temp (12-18h) Add_NCS->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ & Na₂S₂O₃ Monitor->Quench If Reaction Complete Concentrate Concentrate in vacuo Quench->Concentrate Extract Extract with DCM Concentrate->Extract Dry Dry (MgSO₄) & Filter Extract->Dry Recrystallize Recrystallize Dry->Recrystallize Final_Product This compound Recrystallize->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • N-Chlorosuccinimide (NCS): Is an oxidizing agent and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetonitrile and Dichloromethane: Are volatile and flammable organic solvents. All manipulations should be performed in a well-ventilated fume hood.

  • Quenching: The quenching of unreacted NCS with sodium bicarbonate and sodium thiosulfate can be exothermic. Perform this step slowly and with cooling.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound using N-Chlorosuccinimide. By understanding the reaction mechanism and carefully controlling the process parameters, high yields of the desired product can be achieved in a safe and reproducible manner. The insights and troubleshooting guide provided herein are intended to empower researchers and process chemists to successfully implement and adapt this synthesis for their specific needs.

References

  • Synthesis of this compound. Organic Syntheses, Coll. Vol. 10, p.204 (2004); Vol. 79, p.159 (2002). Link
  • G. W. Rewcastle, W. A. Denny. Potential Antitumor Agents. 61. Structure-Activity Relationships for 4-Anilinoquinoline Antitumor Agents. J. Med. Chem. 1991, 34 (1), 217–222. Link
  • N-Chlorosuccinimide. Sigma-Aldrich Product Page. Link

Catalytic Pathways to 3-Chloro-2-hydroxypyridine: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 3-Chloro-2-hydroxypyridine

This compound, also known as 3-chloro-2(1H)-pyridinone, is a crucial heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a nucleophilic hydroxyl group and an electrophilic chlorine atom on the pyridine ring, allows for diverse downstream functionalization. This versatility has made it a sought-after intermediate in the development of novel bioactive molecules. However, the regioselective synthesis of this compound presents significant challenges due to the inherent electronic properties of the 2-pyridone scaffold. This guide provides an in-depth exploration of modern catalytic methodologies that offer efficient and selective routes to this compound, moving beyond classical, often harsh, synthetic approaches.

The Challenge of Regioselective C-H Functionalization in 2-Pyridones

The direct and selective functionalization of the C-H bonds in 2-pyridones is a formidable task. The electronic nature of the ring makes the C3 and C5 positions susceptible to electrophilic attack, while the C4 and C6 positions are more amenable to nucleophilic or radical functionalization. Transition metal-catalyzed C-H activation has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds with high precision, yet the C3 position often remains elusive due to its electronic and steric environment.[1] This guide will delve into catalytic strategies that leverage directing groups and specific catalyst systems to overcome these challenges and achieve the desired C3-chlorination.

Part 1: Transition Metal-Catalyzed C-H Chlorination

The direct chlorination of 2-hydroxypyridine at the C3 position via C-H activation is a highly attractive, atom-economical approach. While direct catalytic C3-chlorination of unsubstituted 2-hydroxypyridine is not yet widely reported, analogous transformations on related scaffolds provide a strong foundation for developing effective protocols. Palladium and rhodium-based catalysts are at the forefront of chelation-assisted C-H functionalization, offering a promising avenue.[2]

Palladium-Catalyzed Directed C-H Chlorination

Palladium catalysis, guided by a directing group, has proven effective for the ortho-chlorination of various aromatic compounds.[3] By transiently installing a directing group on the nitrogen or oxygen of 2-hydroxypyridine, the palladium catalyst can be brought into proximity to the C3-H bond, facilitating its selective activation and subsequent chlorination.

G cluster_0 Catalytic Cycle A 2-Hydroxypyridine + Directing Group B Directed Substrate A->B Protection D C-H Activation at C3 (Palladacycle Intermediate) B->D Coordination C [Pd(II)] Catalyst C->D E Oxidative Addition of Chlorine Source D->E Reaction with NCS/CuCl2 F Reductive Elimination of Product E->F F->C Catalyst Regeneration G Chlorinated Substrate F->G H Removal of Directing Group G->H Deprotection I This compound H->I

Caption: Proposed workflow for palladium-catalyzed C3-chlorination.

Disclaimer: This protocol is based on analogous transformations and requires optimization for the specific substrate.

Materials:

  • N-Protected 2-hydroxypyridine (e.g., N-pivaloyl-2-pyridone)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Chlorosuccinimide (NCS) or Copper(II) Chloride (CuCl₂)

  • Anhydrous 1,4-dioxane or other suitable solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the N-protected 2-hydroxypyridine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and N-chlorosuccinimide (1.2 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Subject the purified, chlorinated intermediate to appropriate deprotection conditions to yield this compound.

Rationale for Experimental Choices:

  • Directing Group: The pivaloyl group is a robust directing group that can be readily removed. Other directing groups may also be effective.

  • Palladium Source: Pd(OAc)₂ is a common and effective palladium(II) precursor for C-H activation catalysis.

  • Chlorine Source: NCS is a mild and effective electrophilic chlorine source. CuCl₂ can also serve as both a chlorine source and a re-oxidant for the palladium catalyst.

  • Solvent: 1,4-Dioxane is a high-boiling, polar aprotic solvent suitable for many palladium-catalyzed reactions.

Part 2: Iridium-Catalyzed C-H Borylation as a Precursor to Chlorination

A two-step approach involving an initial iridium-catalyzed C-H borylation followed by a subsequent halogenation offers a versatile strategy for the synthesis of this compound. Iridium catalysts are known for their high activity and selectivity in the borylation of C-H bonds.[4]

Iridium-Catalyzed C3-Borylation of 2-Hydroxypyridine

While direct borylation at the C3 position is challenging, the use of specific ligands and reaction conditions can influence the regioselectivity.

Materials:

  • 2-Hydroxypyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (Iridium catalyst precursor)

  • dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (ligand)

  • Anhydrous THF or Cyclohexane

Procedure:

  • Reaction Setup: In a glovebox, combine 2-hydroxypyridine (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), and dtbpy (0.03 mmol, 3 mol%) in a vial.

  • Solvent Addition: Add anhydrous cyclohexane (3 mL).

  • Reaction Conditions: Seal the vial and heat the mixture at 80 °C for 16 hours.

  • Workup and Purification: Cool the reaction to room temperature, concentrate, and purify by column chromatography on silica gel to isolate the 3-borylated-2-hydroxypyridine.

Conversion of the Borylated Intermediate to this compound

The resulting boronic ester is a versatile intermediate that can be readily converted to the corresponding chloride.

Materials:

  • 3-(Pinacolatoboryl)-2-hydroxypyridine

  • Copper(II) chloride (CuCl₂)

  • Methanol or Acetonitrile

Procedure:

  • Reaction Setup: Dissolve the 3-(pinacolatoboryl)-2-hydroxypyridine (1.0 mmol) in methanol (10 mL).

  • Reagent Addition: Add CuCl₂ (2.0 mmol) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours. Monitor by TLC.

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield this compound.

Catalyst SystemDirecting GroupChlorinating AgentProposed YieldSelectivity (C3)
Pd(OAc)₂PivaloylNCSModerate to GoodHigh
[Ir(cod)OMe]₂/dtbpyNone (for borylation)CuCl₂ (in 2nd step)Good (overall)High

Part 3: Emerging Catalytic Strategies

Organocatalytic Chlorination

Organocatalysis presents a metal-free alternative for asymmetric halogenation reactions.[5][6] While typically applied to α-chlorination of carbonyl compounds, the development of suitable chiral catalysts could enable the enantioselective chlorination of a prochiral 2-pyridone derivative.

G cluster_0 Organocatalytic Cycle A 2-Hydroxypyridine C Enamine/Enolate Intermediate A->C B Chiral Amine Catalyst B->C E Chlorinated Intermediate C->E Attack on Cl+ D Electrophilic Chlorine Source D->E E->B Catalyst Regeneration F This compound E->F

Caption: Proposed organocatalytic cycle for C3-chlorination.

Photocatalytic Approaches

Photoredox catalysis has revolutionized synthetic chemistry by enabling novel transformations under mild conditions. The generation of a chlorine radical from a suitable precursor, which could then selectively react with the 2-pyridone substrate, is a plausible, albeit underexplored, avenue.[7]

Conclusion and Future Outlook

The synthesis of this compound remains an area of active research. While direct catalytic C3-chlorination of the parent 2-hydroxypyridine is still in its nascent stages, the principles of transition metal-catalyzed C-H activation and functionalization provide a clear and promising roadmap. The development of more efficient and highly regioselective catalysts, particularly those that do not require pre-installed directing groups, will be a key focus of future research. Furthermore, the exploration of organocatalytic and photocatalytic methods holds the potential for more sustainable and enantioselective synthetic routes. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore these exciting frontiers and develop novel, efficient syntheses of this valuable chemical intermediate.

References

  • Zheng, F. et al. Diversity-oriented functionalization of 2-pyridones and uracils.
  • Scott, J. S. et al. Iridium-Catalysed C–H Borylation of 2-Pyridones; Bisfunctionalisation of CC4. Chem. Commun.49, 8578-8580 (2013). [Link]
  • Mandal, S. et al. Comprehensive Overview of Progress in Functionalization of 2‐Pyridone and 2, 4 ‐Dihydroxy Pyridine: Key Constituents of Vital Natural Products. ChemistrySelect6, 9541-9569 (2021). [Link]
  • Wu, Y. et al. Regioselective C–H chlorination: Towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Chem. Sci.12, 1152-1158 (2021). [Link]
  • Sadler, S. A. et al. Iridium-catalysed C–H borylation of pyridines. Org. Biomol. Chem.12, 7318-7327 (2014). [Link]
  • Li, B. et al. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chem. Sci.10, 676-686 (2019). [Link]
  • Mondal, R. et al. Transition Metal‐Catalyzed C H Functionalization of 2‐Pyridones, 2‐Pyrones, and Their Benzo‐Fused Congeners. Chem. Rec.20, 1094-1117 (2020). [Link]
  • Mondal, R. et al. Transition Metal-Catalysed Direct C-H Bond Functionalizations of 2-Pyridone Beyond C3-Selectivity. Chem. Asian J.15, 2092-2109 (2020). [Link]
  • Boruah, A. J. et al. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. New J. Chem.41, 12483-12489 (2017). [Link]
  • Fernández, I. et al. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Mar. Drugs20, 276 (2022). [Link]
  • PubChem. This compound. [Link]
  • Rovis, T. et al. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chem. Soc. Rev.41, 3270-3281 (2012). [Link]
  • Brochu, M. P. et al. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. J. Am. Chem. Soc.126, 4108-4109 (2004). [Link]
  • Ye, B.-H. et al. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chem. Commun.55, 12931-12934 (2019). [Link]

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Application Notes and Protocols: A Strategic One-Pot Synthesis of 3-Chloro-2-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloro-2-hydroxypyridine Scaffolds

For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals and agrochemicals.[1] Among these, the this compound (also known as 3-chloro-2-pyridone) scaffold represents a particularly valuable building block. The presence of a chlorine atom at the 3-position and a hydroxyl group at the 2-position provides a unique combination of electronic properties and reactive handles for further molecular elaboration. These features make it a sought-after intermediate for the synthesis of complex molecules with diverse biological activities. This guide provides a detailed, one-pot synthetic protocol for accessing these important derivatives, moving from a readily available starting material to the desired product in a streamlined and efficient manner.

Conceptual Framework: A One-Pot Strategy from 3-Chloropyridine

Direct, one-pot synthesis of polysubstituted pyridines can be intricate, often requiring complex starting materials or multi-step sequences.[2] While a direct, single-step conversion of pyridine to this compound is not well-documented due to challenges in controlling regioselectivity, a highly efficient one-pot, two-step strategy commencing from the commercially available 3-chloropyridine is presented here. This approach leverages the versatile chemistry of pyridine N-oxides as key intermediates.

The core of this strategy involves:

  • In-situ N-Oxidation: The initial step is the oxidation of the nitrogen atom of 3-chloropyridine to form 3-chloropyridine N-oxide. This is a critical activation step, as the N-oxide moiety significantly alters the electronic properties of the pyridine ring, making it more susceptible to subsequent functionalization.[1]

  • Rearrangement to the 2-Pyridone: The generated 3-chloropyridine N-oxide is then subjected to a rearrangement reaction, in the same pot, to introduce the hydroxyl group at the 2-position. This transformation proceeds via an N-acyloxy pyridinium intermediate, which then undergoes a nucleophilic addition and elimination sequence to yield the thermodynamically stable 2-pyridone tautomer.[3]

This one-pot approach offers significant advantages in terms of operational simplicity, reduced workup procedures, and improved overall efficiency compared to a traditional multi-step synthesis with isolation of intermediates.

Reaction Workflow and Mechanism

The proposed one-pot synthesis is depicted in the following workflow diagram.

One_Pot_Synthesis cluster_start Starting Material cluster_step1 Step 1: In-situ N-Oxidation cluster_step2 Step 2: In-situ Rearrangement Start 3-Chloropyridine N_Oxidation Oxidation (e.g., m-CPBA) Start->N_Oxidation Intermediate 3-Chloropyridine N-Oxide (not isolated) N_Oxidation->Intermediate Formation of N-oxide intermediate Rearrangement Rearrangement (e.g., Acetic Anhydride) Intermediate->Rearrangement Product This compound (3-Chloro-2-pyridone) Rearrangement->Product Formation of final product

Figure 1: One-pot synthesis workflow for this compound.

Mechanistic Insights
  • N-Oxidation: The reaction of 3-chloropyridine with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of 3-chloropyridine N-oxide.[2] The lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid.

  • Rearrangement to 2-Pyridone: The subsequent rearrangement of the N-oxide with acetic anhydride is a well-established transformation.[4][5] The mechanism proceeds as follows:

    • The N-oxide oxygen attacks the carbonyl carbon of acetic anhydride, forming an N-acetoxy-3-chloropyridinium intermediate.

    • The acetate anion then acts as a nucleophile, attacking the C2 position of the activated pyridine ring.

    • This is followed by the elimination of acetic acid to restore aromaticity, yielding 2-acetoxy-3-chloropyridine.

    • Finally, hydrolysis of the acetate ester (which can occur during aqueous workup) affords the desired this compound, which exists in tautomeric equilibrium with 3-chloro-2-pyridone.[3]

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-chloropyridine in a one-pot procedure.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Chloropyridine113.555.68 g50
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.5712.3 g~55
Dichloromethane (DCM)84.93200 mL-
Acetic Anhydride102.0915.3 mL150
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Thiosulfate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-
Ethyl Acetate-For extraction-
Hexane-For trituration/crystallization-

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • N-Oxidation:

    • To a 500 mL round-bottom flask charged with a magnetic stir bar, add 3-chloropyridine (5.68 g, 50 mmol).

    • Dissolve the 3-chloropyridine in dichloromethane (200 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 12.3 g, ~55 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 3-chloropyridine spot.

  • In-situ Rearrangement:

    • Once the N-oxidation is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly add acetic anhydride (15.3 mL, 150 mmol) to the reaction mixture.

    • After the addition, remove the ice bath and attach a reflux condenser to the flask.

    • Heat the reaction mixture to a gentle reflux (approximately 40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction by TLC for the formation of the product.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the evolution of gas ceases. This will also neutralize the acidic components.

    • To remove any unreacted m-CPBA, wash the organic layer with a saturated sodium thiosulfate solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a solid or a viscous oil. Triturate the crude material with cold hexane or a mixture of ethyl acetate and hexane to induce crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold hexane.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) to afford pure this compound.

Expected Results and Troubleshooting

ParameterExpected OutcomePotential Issues & Troubleshooting
Reaction Time N-Oxidation: 16-24 hours; Rearrangement: 4-6 hoursSlow or incomplete reaction: Ensure the m-CPBA is of good quality. For the rearrangement, a higher temperature (using a higher boiling solvent like 1,2-dichloroethane) might be necessary, but this should be optimized carefully.
Yield 60-80% (unoptimized)Low yield: Incomplete N-oxidation can be a cause. Ensure sufficient reaction time. During workup, product loss can occur if not extracted properly. Side reactions during the rearrangement are possible; maintaining the recommended temperature is crucial.
Purity Off-white to pale yellow solidColored impurities: These can often be removed by recrystallization or by treating the solution of the crude product with activated charcoal before the final filtration.
Characterization The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.Complex NMR spectra: The product exists as tautomers (2-hydroxypyridine and 2-pyridone), which might lead to a more complex NMR spectrum than expected.

Applications in Research and Development

This compound derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to further functionalize the pyridine ring through various chemical transformations:

  • Cross-Coupling Reactions: The chlorine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.

  • Nucleophilic Aromatic Substitution: The 2-hydroxy group can be converted to a better leaving group (e.g., a triflate), enabling nucleophilic aromatic substitution at this position.

  • Medicinal Chemistry: The 2-pyridone moiety is a common structural motif in many marketed drugs. The unique substitution pattern of this compound provides a starting point for the development of novel kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.

Conclusion

The one-pot synthesis of this compound from 3-chloropyridine via an N-oxide intermediate represents a robust and efficient method for accessing this valuable synthetic building block. This protocol provides a clear, step-by-step guide for researchers, enabling the streamlined production of this key intermediate for applications in drug discovery and materials science. By understanding the underlying chemical principles and potential challenges, scientists can effectively implement and adapt this methodology for their specific research needs.

References

  • Cai, C.-Y., Chen, S.-J., Merchant, R. R., Kanda, Y., & Qin, T. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 146(35), 24257–24264. [Link]
  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange.
  • Cai, C.-Y., Chen, S.-J., Merchant, R. R., Kanda, Y., & Qin, T. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
  • Cai, C.-Y., Chen, S.-J., Merchant, R. R., Kanda, Y., & Qin, T. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
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  • Baba Ahmed, I., Kibou, Z., López, P. M., & El-Ghayoury, A. (2020).
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Application Notes and Protocols for Protecting Group Strategies of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of 3-Chloro-2-hydroxypyridine

This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. Its utility is, however, complicated by the presence of two reactive functionalities: a nucleophilic hydroxyl group and a pyridine nitrogen. The synthetic challenge is further compounded by the existence of a keto-enol tautomerism, where the molecule exists in equilibrium between the 2-hydroxypyridine form and the 2-pyridone form. This equilibrium dictates the site of reactivity, making chemoselective functionalization a significant hurdle for researchers.[1][2]

This application note provides a comprehensive guide to protecting group strategies for this compound, enabling researchers to selectively mask either the hydroxyl or the amide-like nitrogen functionality. We will delve into field-proven protocols, explain the mechanistic rationale behind the choice of reagents and conditions, and present orthogonal strategies for multi-step syntheses.

The Tautomeric Equilibrium: A Double-Edged Sword

The core challenge in the selective protection of this compound lies in its tautomerism. The equilibrium between the hydroxy form and the pyridone form means that the molecule possesses both a phenolic oxygen and an amide-like nitrogen, both of which are nucleophilic.

tautomerism hydroxy pyridone hydroxy->pyridone Equilibrium annot_hydroxy Favors O-functionalization (e.g., etherification) annot_pyridone Favors N-functionalization (e.g., amidation, N-alkylation)

Figure 1: Tautomeric equilibrium of this compound.

The position of this equilibrium, and thus the outcome of a protection reaction, is highly dependent on factors such as the solvent, the nature of the electrophile, and the base used. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atom.

Part 1: Selective O-Protection of the Hydroxyl Group

To facilitate reactions at other positions of the pyridine ring, such as C-H functionalization or manipulation of the chloro-substituent, selective protection of the hydroxyl group is often the first step. Ether protecting groups are most common due to their general stability across a wide range of reaction conditions.

Benzyl (Bn) Ether Protection

The benzyl group is a robust and widely used protecting group for alcohols. It is stable to a wide range of acidic and basic conditions, as well as to many oxidizing and reducing agents.[3] Its removal is typically achieved by catalytic hydrogenolysis, which is a mild and efficient method.

Protocol 1: O-Benzylation using Benzyl Bromide and a Mild Base

This protocol is designed to favor O-alkylation by using conditions that promote the formation of the pyridinolate anion.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add silver(I) carbonate (Ag₂CO₃, 1.2 eq) to the solution. The use of a soft metal salt like Ag₂CO₃ can favor reaction at the oxygen atom.[4]

  • Electrophile Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove silver salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product, 2-(benzyloxy)-3-chloropyridine, by flash column chromatography on silica gel.[5]

Deprotection Protocol: Catalytic Hydrogenolysis

  • Setup: Dissolve the O-benzyl protected pyridine (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst: Add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or H₂-generator) with vigorous stirring.

  • Completion: Monitor the reaction until the starting material is consumed.

  • Filtration: Filter the reaction mixture through celite to remove the catalyst and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate to yield the deprotected this compound.[6]

Silyl Ether Protection (TBS)

tert-Butyldimethylsilyl (TBS) ethers are valuable protecting groups due to their ease of introduction, stability to a wide range of non-acidic and non-fluoride conditions, and selective removal.[7][8] The steric bulk of the TBS group generally directs silylation to the less hindered oxygen atom.

Protocol 2: O-Silylation with TBSCl

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (0.5 M) in a flask under an inert atmosphere.

  • Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq). The use of imidazole as both a base and a catalyst is a standard and effective method.[9]

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to yield the TBS-protected product.

Deprotection Protocol: Fluoride-Mediated Cleavage

The high affinity of silicon for fluoride allows for the selective and mild cleavage of silyl ethers.[10]

  • Dissolution: Dissolve the TBS-protected pyridine (1.0 eq) in tetrahydrofuran (THF, 0.1 M).

  • Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) dropwise at 0 °C.

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor for completion.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify as needed.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Benzyl (Bn) BnBr, Ag₂CO₃, DMF, 60-80 °CH₂, Pd/C, EtOHStable to most acids/bases, oxidants, reductants.
TBS TBSCl, Imidazole, DMF, rtTBAF, THF, 0 °C to rtStable to bases, nucleophiles; Labile to acid, fluoride.

Part 2: Selective N-Protection of the Pyridone Tautomer

For synthetic routes requiring manipulation of the hydroxyl group or for building complex N-substituted pyridones, protection of the nitrogen atom is necessary. This requires conditions that favor the pyridone tautomer and its subsequent reaction.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a cornerstone of amine protection chemistry, forming a carbamate that is stable to bases and nucleophiles but readily cleaved under acidic conditions.[11][12]

Protocol 3: N-Boc Protection

  • Dissolution: Suspend this compound (1.0 eq) in anhydrous acetonitrile or THF (0.2 M).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). DMAP is a highly effective acylation catalyst.[13]

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to isolate the N-Boc protected 3-chloro-2-pyridone.

Deprotection Protocol: Acidolysis

  • Dissolution: Dissolve the N-Boc protected pyridone (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 1-3 hours until deprotection is complete.

  • Isolation: Concentrate the reaction mixture in vacuo. If the TFA salt is not desired, co-evaporate with toluene and then neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract the product.[13]

2-(Trimethylsilyl)ethoxymethyl (SEM) Protection

The SEM group is an acetal-type protecting group that is stable to a variety of conditions but can be selectively removed with fluoride ions or under certain acidic conditions.[14] It can be a useful alternative to Boc, especially when acidic deprotection is not viable.

Protocol 4: N-SEM Protection

  • Alkoxide Formation: In an inert atmosphere flask, suspend sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous THF (0.3 M) at 0 °C. Slowly add a solution of this compound (1.0 eq) in THF. Allow to warm to room temperature and stir for 30 minutes.

  • Electrophile Addition: Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Carefully quench the reaction with water. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by flash chromatography.

Deprotection Protocol: Fluoride-Mediated Cleavage

Deprotection of N-SEM groups can sometimes be challenging and lead to side products due to the release of formaldehyde.[15][16] Careful optimization is often required.

  • Fluoride Source: Dissolve the N-SEM protected pyridone (1.0 eq) in THF. Add TBAF (2.0 eq, 1M in THF).

  • Reaction: Heat the reaction at reflux and monitor for completion.

  • Work-up: Cool, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate. Purify the crude product.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc Boc₂O, DMAP, ACN, rtTFA, DCM, rtStable to base, nucleophiles, hydrogenolysis. Labile to strong acid.
SEM NaH, SEMCl, THF, 0 °C to rtTBAF, THF, reflux; or Lewis/Brønsted acidsStable to bases, nucleophiles. Labile to fluoride, some acids.

Part 3: Orthogonal Protecting Group Strategies

In complex syntheses, it is often necessary to protect both the oxygen and nitrogen atoms and then deprotect them at different stages. This requires an orthogonal protecting group strategy, where one group can be removed without affecting the other.[17][18]

A common and effective orthogonal pair for this compound is the O-Benzyl and N-Boc combination.

  • O-Bn is stable to the acidic conditions used to remove the N-Boc group.

  • N-Boc is stable to the neutral hydrogenolysis conditions used to remove the O-Bn group.

orthogonal_strategy Orthogonal Strategy Decision Workflow Start This compound Protect_O Protect Oxygen? (e.g., for N-functionalization) Start->Protect_O Yes Protect_N Protect Nitrogen? (e.g., for O-functionalization) Start->Protect_N Yes Protect_Both Protect Both? (Orthogonal Strategy) Start->Protect_Both Yes O_Bn O-Benzylation (Protocol 1) Protect_O->O_Bn N_Boc N-Boc Protection (Protocol 3) Protect_N->N_Boc O_Bn_N_Boc 1. O-Benzylation 2. N-Boc Protection Protect_Both->O_Bn_N_Boc Deprotect_N Deprotect N (TFA) Leaves O-Bn intact O_Bn_N_Boc->Deprotect_N Need free N Deprotect_O Deprotect O (H₂/Pd) Leaves N-Boc intact O_Bn_N_Boc->Deprotect_O Need free O Deprotect_N->O_Bn Resulting Intermediate Deprotect_O->N_Boc Resulting Intermediate

Figure 2: Decision workflow for an O-Bn / N-Boc orthogonal strategy.

This strategy allows for the selective unmasking of either the nitrogen or the oxygen, providing precise control over the synthetic route. For instance, one could deprotect the nitrogen with TFA, perform a reaction at the N-H position, and then subsequently deprotect the oxygen via hydrogenolysis.

Conclusion

The successful application of this compound in multi-step synthesis hinges on a well-designed protecting group strategy. By understanding the tautomeric nature of the substrate and the specific reactivity profiles of common protecting groups, researchers can achieve high chemoselectivity. The protocols outlined in this note for O-protection with benzyl and silyl ethers, and N-protection with Boc and SEM groups, provide a robust toolkit for navigating the synthetic challenges associated with this valuable building block. The implementation of orthogonal strategies, such as the O-Bn/N-Boc pairing, further expands the synthetic possibilities, enabling the construction of complex molecules with precision and control.

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Application Notes & Protocols: Green Chemistry Approaches to 3-Chloro-2-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2-hydroxypyridine is a pivotal intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, posing significant environmental, health, and safety challenges. This guide provides detailed application notes and protocols for the synthesis of this compound, grounded in the principles of green chemistry. We will explore methodologies that prioritize the use of aqueous media, catalytic processes, continuous flow manufacturing, and bio-derived feedstocks. These approaches are designed to enhance safety, reduce waste, and improve overall process efficiency, aligning with the modern demands for sustainable chemical manufacturing.

Introduction: The Imperative for Greener Synthesis

The pyridine scaffold is one of the most common nitrogen heterocycles found in FDA-approved drugs.[2] The specific functionalization of this ring, as seen in this compound, allows for the precise construction of complex molecular architectures essential for biological activity.[1] However, classical synthetic methods, such as direct chlorination with gaseous chlorine, present significant hazards and environmental concerns.

The principles of green chemistry call for a paradigm shift, encouraging the development of synthetic pathways that are safer, more efficient, and environmentally benign. This document details three validated and one exploratory approach to this challenge:

  • Aqueous Chlorination: A robust method using sodium hypochlorite in water, eliminating the need for hazardous chlorine gas and organic solvents.

  • Continuous Flow Synthesis: An engineering approach to enhance the safety and efficiency of the aqueous chlorination method.

  • Synthesis from Bio-based Feedstocks: A long-term sustainable strategy that begins with renewable resources like furfural.

  • Exploratory Biocatalysis: A forward-looking perspective on using enzymes for highly selective C-H functionalization.

Approach 1: Aqueous Chlorination with Sodium Hypochlorite

This method represents a significant advancement over traditional protocols by replacing gaseous chlorine with a readily available and safer aqueous solution of sodium hypochlorite (bleach). The reaction proceeds in an aqueous medium, which serves as both a solvent and a heat sink, offering substantial environmental and safety benefits.

2.1. Scientific Rationale

The key to this process is the careful control of pH.[3] 3-Hydroxypyridine is reacted with sodium hypochlorite in an aqueous alkaline solution. Maintaining a pH between 11 and 13 is critical.[3] In this range, the hypochlorite ion (OCl⁻) is the dominant species, acting as a controlled electrophilic chlorinating agent. This minimizes the formation of volatile and highly reactive chlorine species, preventing over-chlorination and improving the selectivity for the desired 2-chloro isomer.

2.2. Experimental Protocol

Materials:

  • 3-Hydroxypyridine (99%)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Sodium Hypochlorite (NaOCl), ~12% aqueous solution

  • Hydrochloric Acid (HCl), 32% aqueous solution

  • Deionized Water

Procedure:

  • Preparation of Reaction Mixture: In a temperature-controlled reaction vessel, dissolve 95.1 g (1.0 mol) of 3-hydroxypyridine in 500 mL of deionized water.

  • pH Adjustment: Cool the solution to 0-5°C using an ice bath. Slowly add 50% aqueous NaOH solution to adjust the pH to approximately 12. This converts the 3-hydroxypyridine to its more reactive phenoxide-like salt.

  • Chlorination: While maintaining the temperature between 0°C and 10°C, add 680 g of ~12% aqueous sodium hypochlorite solution (approx. 1.1 mol) dropwise over 2-3 hours.

    • Causality Note: Slow addition and strict temperature control are essential to manage the exothermic reaction and prevent side product formation. The pH should be monitored and maintained between 11-13 throughout the addition by adding small amounts of 50% NaOH if necessary.[3]

  • Reaction Completion & Quenching: Stir the mixture at 5-10°C for an additional 1 hour after the addition is complete. Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench any excess hypochlorite by adding a small amount of sodium bisulfite solution until a negative test with starch-iodide paper is achieved.

  • Isolation: Carefully acidify the reaction mixture to pH 2-3 with 32% HCl. The product will precipitate out of the solution.

  • Purification: Cool the slurry to 0-5°C, stir for 30 minutes, and then collect the solid product by filtration. Wash the filter cake with cold deionized water (2 x 100 mL) and dry under vacuum at 50°C to a constant weight.

2.3. Data Summary
ParameterValueReference
Starting Material 3-Hydroxypyridine[3]
Chlorinating Agent Sodium Hypochlorite[3]
Solvent Water[3]
Temperature 0-10°C[3]
pH 11-13[3]
Typical Yield ~85%[3]
Green Advantage Avoids Cl₂ gas, uses water as solvent.
2.4. Workflow Diagram

Aqueous_Chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve 3-Hydroxypyridine in Water B Cool to 0-5°C A->B C Adjust pH to 12 with NaOH B->C D Add NaOCl (0-10°C, pH 11-13) C->D E Stir 1h D->E F Quench Excess NaOCl E->F G Acidify to pH 2-3 with HCl F->G H Filter & Dry Product G->H I Product H->I Final Product: This compound

Caption: Workflow for the aqueous synthesis of this compound.

Approach 2: Continuous Flow Synthesis

Transitioning batch processes to continuous flow offers significant advantages in safety, process control, and scalability.[4] The exothermic and potentially hazardous nature of chlorination reactions makes them ideal candidates for flow chemistry, where small reactor volumes and superior heat transfer mitigate risks.

3.1. Scientific Rationale

In a flow setup, small volumes of reactants are continuously mixed and reacted in a temperature-controlled reactor coil. This "plug-flow" condition ensures that all material experiences the same reaction time and temperature, leading to higher consistency and potentially better yields. The high surface-area-to-volume ratio of the tubing allows for near-instantaneous dissipation of heat, preventing thermal runaways that can occur in large batch reactors.

3.2. Conceptual Flow Protocol

This protocol adapts the aqueous chemistry from Approach 1 for a continuous flow system.

System Setup:

  • Pump 1: Syringe or HPLC pump for the alkaline 3-hydroxypyridine solution.

  • Pump 2: Syringe or HPLC pump for the aqueous sodium hypochlorite solution.

  • T-Mixer: For combining the two reactant streams.

  • Reactor Coil: A length of PFA or FEP tubing (e.g., 10 mL volume) submerged in a cooling bath.

  • Back Pressure Regulator (BPR): Set to 3-5 bar to prevent outgassing and ensure smooth flow.

  • Collection Vessel: Containing a quenching solution (e.g., sodium bisulfite).

Procedure:

  • Stream A Preparation: Prepare a stock solution of 3-hydroxypyridine in water, pre-adjusted to pH 12 with NaOH, as described in Protocol 2.2.

  • Stream B Preparation: Use a commercial ~12% aqueous sodium hypochlorite solution.

  • System Priming: Prime Pump 1 with Stream A and Pump 2 with Stream B.

  • Reaction Initiation: Set the cooling bath for the reactor coil to 5°C. Begin pumping both streams into the T-mixer at a defined flow rate.

    • Example: For a 10 mL reactor and a desired residence time of 10 minutes, the total flow rate would be 1.0 mL/min. Set Pump 1 (substrate) to 0.5 mL/min and Pump 2 (NaOCl) to 0.5 mL/min for a 1:1 volumetric ratio.

  • Steady State & Collection: Allow the system to reach a steady state (typically 3x the residence time). The output from the BPR is collected directly into a stirred vessel containing a dilute aqueous solution of sodium bisulfite to quench unreacted hypochlorite.

  • Workup: The collected, quenched reaction mixture can be worked up in batches by acidification and filtration as described in Protocol 2.2.

3.3. Data Comparison: Batch vs. Flow
ParameterBatch ProcessingContinuous FlowRationale for Improvement
Safety Moderate (exotherm risk)High Small reaction volume, superior heat transfer.
Heat Transfer Limited by vessel surface areaExcellent High surface-area-to-volume ratio.
Process Control GoodExcellent Precise control of residence time and temp.
Scalability Scaling up requires re-optimizationSimple "Numbering-up" or running longer.
Consistency Batch-to-batch variationHigh Uniform reaction conditions for all material.
3.4. Flow Chemistry Workflow

Flow_Chemistry cluster_inputs Reactant Streams A Stream A: 3-Hydroxypyridine (pH 12) P1 Pump 1 A->P1 B Stream B: Sodium Hypochlorite P2 Pump 2 B->P2 Mixer P1->Mixer P2->Mixer Reactor Reactor Coil (in Cooling Bath) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collect Collection Vessel (with Quench) BPR->Collect Workup Batch Workup: Acidification & Filtration Collect->Workup Biobased_Route Biomass Lignocellulosic Biomass Furfural Furfural (Platform Chemical) Biomass->Furfural Acid Hydrolysis HP 3-Hydroxypyridine Furfural->HP Catalytic Pyridinization (Raney Fe, NH₃, H₂O) CHP This compound (Final Product) HP->CHP Aqueous Chlorination (NaOCl, H₂O)

Caption: A sustainable synthesis pathway from renewable biomass to the target molecule.

Exploratory Approach: Biocatalytic C-H Hydroxylation

Biocatalysis offers the ultimate in selectivity, often performing reactions at specific C-H bonds under ambient conditions in aqueous media. While a direct, optimized enzymatic synthesis for this compound is not yet established, this section explores the scientific basis for its future development.

5.1. Scientific Rationale

The target transformation could be envisioned as the direct hydroxylation of 3-chloropyridine at the C-2 position. Enzymes known as monooxygenases, particularly Cytochrome P450s, are capable of performing such challenging C-H oxyfunctionalization reactions. [5][6]These enzymes use molecular oxygen or hydrogen peroxide as the ultimate oxidant and can be engineered through directed evolution to achieve high selectivity and activity for non-natural substrates. [7] A hypothetical biocatalytic route would involve:

  • Enzyme Selection/Engineering: Identifying or engineering a P450 monooxygenase that recognizes 3-chloropyridine as a substrate.

  • Whole-Cell Biotransformation: Using a microbial host (like E. coli or yeast) that expresses the engineered enzyme. The host provides the necessary cofactors (e.g., NADPH) and regeneration systems.

  • Reaction: The whole-cell catalyst would be incubated with 3-chloropyridine in an aqueous buffer, with aeration to supply oxygen, converting it directly to this compound.

5.2. Challenges and Future Outlook
  • Enzyme Activity & Selectivity: The primary challenge is finding an enzyme with sufficient activity and the correct regioselectivity for the C-2 position of 3-chloropyridine.

  • Substrate/Product Toxicity: The substrate or product may be toxic to the microbial host, limiting reaction efficiency.

  • Scalability: Scaling biocatalytic processes requires expertise in fermentation and bioprocess engineering.

Despite these challenges, the potential rewards—an extremely clean, selective, and safe synthesis under ambient conditions—make biocatalysis a highly attractive frontier for green chemical production. [5]

Conclusion

The synthesis of this compound can be accomplished through several green and sustainable approaches that significantly improve upon traditional methods. The use of aqueous sodium hypochlorite provides an immediate, safer, and more environmentally friendly batch protocol. This process is further enhanced by transitioning to a continuous flow setup, which offers superior control, safety, and scalability. Looking forward, the integration of renewable feedstocks like furfural establishes a truly sustainable lifecycle for this important chemical intermediate. Finally, the promise of biocatalysis represents the next horizon, potentially offering unparalleled selectivity and efficiency. By adopting these greener methodologies, researchers and manufacturers can reduce their environmental footprint while advancing chemical synthesis.

References
  • Luo, J., et al. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules.
  • Ren, D., et al. (2021). Facile pyridinization of bio-based furfural into 3-hydroxypyridines over Raney Fe catalyst. Biomass Conversion and Biorefinery.
  • Ren, D., et al. (2021). Facile pyridinization of bio-based furfural into 3-hydroxypyridines over Raney Fe catalyst. ResearchGate.
  • Ren, D., et al. (2021). Synthesis of 3-hydroxypyridines from bio-based furfural. ResearchGate.
  • Faber, D., et al. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine. European Patent Office, EP 0939079 B1.
  • Irfan, M., et al. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. ResearchGate.
  • Huo, Z., et al. (2020). 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural. Google Patents, CN111170935B.
  • Chauhan, S., et al. (2008). Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency. PubMed.
  • He, Z., et al. (2010). Method for synthesizing 2-chloronicotinic acid. Google Patents, CN101602717B.
  • Wang, C., et al. (2025). Photocatalytic C-H Functionalization Utilizing Acridine-Lewis Acid Complexes and Pyridine N-oxide Based HAT Catalysts. PubMed.
  • Zhan, X., et al. (2022). Photocatalytic C-H Chlorination by Corrole Chelated Post-Transition Metal Complexes. ChemRxiv.
  • Evangelisti, L., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. PubMed.
  • Esboui, M., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing.
  • Maity, P., & Dahiya, A. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Yang, Z., et al. (2021). Photocatalytic C-H activation and the subtle role of chlorine radical complexation in reactivity. ResearchGate.
  • Studley, J. (2021). A radical approach to C-H chlorination. Scientific Update.
  • Li, G., et al. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypyridine. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Pharmaffiliates.
  • Charlton, S. N., & Hayes, M. A. (2022). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PMC.
  • Cao, H., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society.
  • Zhang, G., et al. (2016). 2-chloropyridine synthetic method. Google Patents, CN105418493A.
  • Watson, G. K., et al. (1972). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. PMC.
  • Charlton, S. N., & Hayes, M. A. (2022). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PubMed.
  • Mampuys, P., et al. (2020). Scalable Biocatalytic C–H Oxyfunctionalization Reactions. PMC.
  • Bull, J. A., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
  • Laudadio, G., et al. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI.
  • Plekan, O., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. RSC Publishing.
  • American Chemical Society Green Chemistry Institute. (n.d.). Oxidation with Chlorine /Pyridine Complexes. ACS GCI Pharmaceutical Roundtable.
  • Ishida, T., et al. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents, EP0557967A1.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and efficient synthesis of your target compound.

Introduction: Navigating the Synthetic Landscape

This compound, which exists in tautomeric equilibrium with 3-chloro-2-pyridone, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. While several synthetic routes to this compound have been established, each presents a unique set of challenges, primarily concerning the formation of undesired side products. Understanding the mechanistic origins of these impurities is paramount to developing robust and scalable synthetic processes. This guide will focus on two prevalent synthetic strategies and their associated side products:

  • Selective Hydrolysis of 2,3-Dichloropyridine: A common and direct approach where the more reactive chloro-substituent at the 2-position is selectively hydrolyzed.

  • Direct Chlorination of 2-Hydroxypyridine (2-Pyridone): An electrophilic substitution reaction on the 2-pyridone tautomer.

This support center will equip you with the knowledge to anticipate, identify, and mitigate the formation of common side products, ultimately leading to higher yields and purity of your desired this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Presence of Unreacted 2,3-Dichloropyridine in the Final Product

Scenario: After performing the hydrolysis of 2,3-dichloropyridine, you observe a significant amount of the starting material co-eluting with your product or appearing in your NMR spectrum.

Potential Causes:

  • Incomplete Reaction: The hydrolysis of the 2-chloro group in 2,3-dichloropyridine can be sluggish under suboptimal conditions. Factors such as insufficient reaction time, low temperature, or inadequate concentration of the hydrolyzing agent can lead to incomplete conversion.

  • Poor Solubility: 2,3-Dichloropyridine has limited solubility in aqueous media. If the reaction is not sufficiently agitated or if a suitable co-solvent is not used, the reaction may be mass-transfer limited.

  • Deactivation of the Nucleophile: In basic hydrolysis, the concentration of the hydroxide ion can be depleted if not used in sufficient excess, or if it reacts with other components in the reaction mixture.

Solutions:

Solution Detailed Explanation Key Parameters to Monitor
Increase Reaction Time and/or Temperature Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature can significantly enhance the reaction rate, but be cautious of potential side reactions at excessively high temperatures.Reaction completion by TLC/LC-MS
Optimize Solvent System The use of a co-solvent such as dioxane, THF, or DMSO can improve the solubility of 2,3-dichloropyridine and facilitate a more homogenous reaction mixture.Homogeneity of the reaction mixture
Ensure Sufficient Stoichiometry of Base In base-catalyzed hydrolysis, use a molar excess of the base (e.g., NaOH or KOH) to drive the reaction to completion. Typically, 1.5 to 3 equivalents are recommended.[1]pH of the reaction mixture
Issue 2: Formation of Dichlorinated Side Products During Chlorination of 2-Hydroxypyridine

Scenario: Your final product is contaminated with a significant amount of 3,5-dichloro-2-hydroxypyridine.

Potential Causes:

  • Over-chlorination: The 2-pyridone ring is activated towards electrophilic substitution, and the initial product, this compound, can undergo a second chlorination, primarily at the 5-position, to yield 3,5-dichloro-2-hydroxypyridine.[2]

  • Excess Chlorinating Agent: Using a large excess of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride, or N-chlorosuccinimide) significantly increases the likelihood of over-chlorination.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the formation of the dichlorinated byproduct.

Solutions:

Solution Detailed Explanation Key Parameters to Monitor
Stoichiometric Control of Chlorinating Agent Carefully control the stoichiometry of the chlorinating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. The slow, portion-wise addition of the chlorinating agent can help to maintain a low instantaneous concentration, thus minimizing over-reaction.Molar ratio of reactants
Temperature Control Perform the chlorination at a controlled, low temperature (e.g., 0-10 °C) to reduce the rate of the second chlorination reaction.Internal reaction temperature
Reaction Monitoring Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the accumulation of the dichlorinated product.Disappearance of starting material and appearance of products

Frequently Asked Questions (FAQs)

Q1: I am performing the hydrolysis of 2,3-dichloropyridine. Is there a risk of hydrolyzing the chlorine atom at the 3-position as well?

A1: The chlorine atom at the 2-position of the pyridine ring is significantly more activated towards nucleophilic aromatic substitution than the chlorine at the 3-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the ortho (2- and 6-) and para (4-) positions. While hydrolysis of the 3-chloro group is possible under very harsh conditions (e.g., high temperatures and pressures), it is generally not a significant side reaction under the typical conditions used for selective hydrolysis of the 2-chloro group.

Q2: What is the best way to purify this compound from the 3,5-dichloro-2-hydroxypyridine byproduct?

A2: Purification can often be achieved by recrystallization. The difference in polarity and crystal packing between the mono- and di-chlorinated compounds may allow for their separation using a carefully selected solvent system. Common solvents for recrystallization of hydroxypyridines include water, ethanol, or mixtures with less polar solvents like toluene or hexanes. Column chromatography on silica gel can also be an effective method for separation on a smaller scale, using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).

Q3: Can I use other chlorinating agents besides chlorine gas for the synthesis from 2-hydroxypyridine?

A3: Yes, other chlorinating agents can be used and may offer advantages in terms of handling and selectivity. N-Chlorosuccinimide (NCS) is a common and milder alternative to chlorine gas for the chlorination of electron-rich aromatic and heteroaromatic compounds. Sulfuryl chloride (SO₂Cl₂) can also be used. However, with any chlorinating agent, careful optimization of the reaction conditions (stoichiometry, temperature, and reaction time) is crucial to minimize the formation of dichlorinated side products.

Q4: My synthesis of this compound from 3-amino-2-chloropyridine via a Sandmeyer-type reaction is giving a low yield and many side products. What could be the issue?

A4: The Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a chloro group, can be a powerful tool but is also prone to side reactions.[2][3] Common issues include:

  • Incomplete Diazotization: This can occur if the temperature is not kept sufficiently low (typically 0-5 °C) or if the concentration of nitrous acid is inadequate.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable and decompose, especially at elevated temperatures, leading to a variety of byproducts.

  • Side Reactions with the Copper Catalyst: The copper catalyst can participate in redox side reactions.

  • Azo Coupling: The diazonium salt can react with the starting amine or other electron-rich species in the reaction mixture to form colored azo compounds.

To troubleshoot, ensure strict temperature control, use a fresh solution of sodium nitrite, and ensure the reaction medium is sufficiently acidic to prevent azo coupling.

Visualizing the Reaction Pathways

The following diagrams illustrate the primary synthetic routes to this compound and the formation of common side products.

Synthesis_Pathways cluster_0 Route 1: Hydrolysis of 2,3-Dichloropyridine cluster_1 Route 2: Chlorination of 2-Hydroxypyridine 2,3-Dichloropyridine 2,3-Dichloropyridine 3-Chloro-2-hydroxypyridine_1 This compound 2,3-Dichloropyridine->3-Chloro-2-hydroxypyridine_1 Selective Hydrolysis (e.g., NaOH, H₂O) Unreacted_Starting_Material Unreacted 2,3-Dichloropyridine 2,3-Dichloropyridine->Unreacted_Starting_Material Incomplete Reaction 2-Hydroxypyridine 2-Hydroxypyridine 3-Chloro-2-hydroxypyridine_2 This compound 2-Hydroxypyridine->3-Chloro-2-hydroxypyridine_2 Chlorination (e.g., Cl₂, NCS) 3,5-Dichloro-2-hydroxypyridine 3,5-Dichloro-2-hydroxypyridine 3-Chloro-2-hydroxypyridine_2->3,5-Dichloro-2-hydroxypyridine Over-chlorination

Sources

Technical Support Center: Troubleshooting Low Yield in 3-Chloro-2-hydroxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Chloro-2-hydroxypyridine. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. As a versatile heterocyclic building block, this compound presents unique challenges primarily due to its tautomeric nature and its reactivity as an ambident nucleophile. This document provides in-depth, experience-driven solutions to help you optimize your synthetic outcomes.

Core Concept: The Challenge of Tautomerism and Ambident Nucleophilicity

This compound exists in a tautomeric equilibrium between the hydroxy form (lactim) and the pyridone form (lactam). In most polar solvents, the pyridone tautomer is thermodynamically favored.[1][2] Deprotonation with a base generates a resonance-stabilized anion, an ambident nucleophile with reactive sites on both the nitrogen and the oxygen atoms. The competition between N-alkylation and O-alkylation is the most frequent cause of low yields for the desired isomer.[3][4][5] Understanding and controlling the factors that influence this regioselectivity is paramount to achieving high yields.

Caption: Tautomerism and competing N- vs. O-alkylation pathways.

Troubleshooting Guide: Common Yield Issues

Issue 1: Low yield of the desired N-alkylated product due to a mixture of N- and O-alkylated isomers.

Q: My goal is to synthesize the N-alkyl-3-chloro-2-pyridone, but I'm getting a difficult-to-separate mixture with the O-alkylated isomer (3-chloro-2-alkoxypyridine). How can I significantly improve the N-selectivity?

A: This is the most common challenge. Achieving high N-selectivity requires carefully tuning your reaction conditions to favor attack at the nitrogen atom. The outcome is governed by a delicate interplay between the base, solvent, and the nature of your alkylating agent.[3]

Causality and Solutions:

  • Choice of Base: The counter-ion of the base is critical. Bases with large, poorly coordinating cations tend to leave the pyridone anion "freer," promoting N-alkylation.

    • Recommendation: Cesium carbonate (Cs₂CO₃) is highly effective for promoting N-alkylation.[3][6] The large Cs⁺ ion does not coordinate tightly with the oxygen atom, increasing the relative nucleophilicity of the nitrogen. Potassium carbonate (K₂CO₃) is a good second choice. Avoid sodium or lithium bases if N-alkylation is the goal, as their smaller cations can chelate with the oxygen, favoring O-alkylation.

  • Solvent Effects: Polar aprotic solvents are generally preferred for N-alkylation.

    • Recommendation: Use solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation but not the nucleophilic anion, leading to a more reactive nucleophile where the softer nitrogen site is favored.[3] Protic solvents can hydrogen-bond with the oxygen, but can also complicate the equilibrium.[7]

  • Nature of the Alkylating Agent (Electrophile): This relates to Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophile than the oxygen atom.

    • Recommendation: Use softer electrophiles. Alkyl iodides are preferable to bromides, which are preferable to chlorides or tosylates.[8] Benzyl and allyl halides are also soft electrophiles that favor N-alkylation.[9]

  • Temperature: In some cases, the N-alkylated product is the thermodynamic product.

    • Recommendation: Running the reaction at a slightly elevated temperature (e.g., 50-80 °C) can sometimes allow the initially formed O-alkylated product to rearrange to the more stable N-alkylated isomer, especially if a catalytic amount of the alkyl halide is present.[10][11]

Summary Table: Optimizing for N-Alkylation

ParameterRecommended ConditionRationale
Base Cesium Carbonate (Cs₂CO₃)Large, non-coordinating cation favors N-attack.[6]
Solvent DMF, DMSOPolar aprotic; enhances nucleophilicity of the anion.[3]
Alkylating Agent R-I > R-Br >> R-OTsSofter electrophiles react preferentially at the softer N-site.[8]
Temperature Ambient to 80 °CCan favor the thermodynamically more stable N-isomer.
Issue 2: Low yield of the desired O-alkylated product (e.g., 3-Chloro-2-methoxypyridine).

Q: I am attempting to synthesize a 3-chloro-2-alkoxypyridine derivative, but the major product is the N-alkylated isomer. How can I reverse the selectivity to favor O-alkylation?

A: To favor O-alkylation, you must implement conditions that are essentially the opposite of those used for N-alkylation. The strategy is to enhance the reactivity of the harder oxygen nucleophile.

Causality and Solutions:

  • Choice of Salt/Base: Using a cation that coordinates strongly with the oxygen atom will block the nitrogen and direct the electrophile to the oxygen.

    • Recommendation: The classic method is to use a silver salt, such as silver carbonate (Ag₂CO₃) or silver(I) oxide (Ag₂O).[8] The silver cation has a high affinity for the pyridone oxygen, promoting exclusive O-alkylation.

  • Nature of the Alkylating Agent: Following HSAB theory, a "hard" electrophile will react preferentially with the "hard" oxygen nucleophile.

    • Recommendation: Use hard alkylating agents like dimethyl sulfate, diethyl sulfate, or alkyl tosylates (R-OTs).[8]

  • Solvent Effects: Less polar or protic solvents can be beneficial.

    • Recommendation: Solvents like dichloromethane (DCM), chloroform, or even alcohols can be used. In some cases, running the reaction neat or with minimal solvent can alter selectivity.

  • Alternative Methods: The Mitsunobu reaction can be employed, although selectivity can be substrate-dependent.[4] Palladium-catalyzed O-alkylation methods have also been developed for high regioselectivity.

Summary Table: Optimizing for O-Alkylation

ParameterRecommended ConditionRationale
Base/Salt Silver Carbonate (Ag₂CO₃)Ag⁺ cation coordinates strongly with oxygen, directing alkylation.[8]
Solvent DCM, ChloroformLess polar solvents can favor O-alkylation.
Alkylating Agent R-OTs, R₂SO₄ (Sulfates/Tosylates)Harder electrophiles react preferentially at the harder O-site.[8]
Temperature Generally lower temperaturesMinimizes potential rearrangement to the N-isomer.
Issue 3: The reaction stalls with significant starting material remaining.

Q: My reaction is clean by TLC, but it stops progressing after about 50% conversion, even with extended reaction times or heating. What's going wrong?

A: A stalled reaction points to issues with reagents, conditions, or solubility rather than selectivity. A systematic diagnosis is required.

Troubleshooting_Stalled_Reaction start Reaction Stalled check_reagents Verify Reagent Quality & Stoichiometry - Purity of starting material? - Base/Alkylating agent purity? - Accurate molar ratios? start->check_reagents check_conditions Assess Reaction Conditions - Is the system truly anhydrous? - Is temperature optimal? - Is mixing efficient? start->check_conditions check_solubility Evaluate Solubility - Are all components soluble? - Is a precipitate forming? start->check_solubility solution_reagents Solution: - Re-purify starting materials. - Use fresh, high-purity base. - Add 1.1-1.2 eq. of alkylating agent. check_reagents->solution_reagents If issues found solution_conditions Solution: - Flame-dry glassware. - Use anhydrous solvents. - Screen temperature range (e.g., RT, 40°C, 60°C). check_conditions->solution_conditions If issues found solution_solubility Solution: - Switch to a better solvent (e.g., DMF, NMP). - Increase solvent volume. - Consider micellar catalysis (water/Tween 20). check_solubility->solution_solubility If issues found

Caption: Troubleshooting workflow for stalled reactions.

Detailed Breakdown:

  • Reagent Purity and Stoichiometry:

    • Problem: The this compound may contain impurities. The base (e.g., K₂CO₃, Cs₂CO₃) can be hygroscopic and less effective if old or improperly stored. The alkylating agent might have degraded.

    • Solution: Ensure your starting material is pure via NMR or melting point. Use freshly opened or properly stored anhydrous base. Verify the purity of the alkylating agent. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent and base to drive the reaction to completion.[12]

  • Anhydrous Conditions:

    • Problem: Trace amounts of water can react with the base, reducing its effective concentration, and can potentially hydrolyze sensitive alkylating agents.[13]

    • Solution: Thoroughly flame-dry or oven-dry all glassware. Use anhydrous solvents. Handle hygroscopic bases in a glovebox or under an inert atmosphere (Nitrogen or Argon).

  • Solubility Issues:

    • Problem: The starting pyridone or, more commonly, the generated pyridone salt, may not be fully soluble in the reaction solvent, causing the reaction to occur only on the surface of the solid.

    • Solution: Switch to a solvent with higher solubilizing power, such as DMF, DMSO, or NMP. If solubility remains an issue, consider advanced techniques like micellar catalysis, where adding a surfactant like Tween 20 to water can create nanomicelles that enhance the solubility of organic reactants and dramatically improve reaction rates.[6][9]

Frequently Asked Questions (FAQs)

Q1: I've heard about catalyst- and base-free N-alkylation of 2-hydroxypyridines. Is this a viable strategy for this compound? A: Yes, this is a powerful, though less conventional, method. Research has shown that heating 2-hydroxypyridines with an excess of an organohalide at elevated temperatures (e.g., 100-140 °C) without any added base or catalyst can lead to highly selective N-alkylation (>99%).[10][11][14] The proposed mechanism involves initial O-alkylation, followed by an in-situ generated HX acid that facilitates the conversion of the O-alkylated intermediate to the more thermodynamically stable N-alkylated product. This method avoids the cost of cesium bases and simplifies workup but requires higher temperatures and an excess of the alkylating agent.

Q2: How can I best purify my target compound from the reaction mixture? A: The purification strategy depends on the physical properties of your products.

  • Column Chromatography: This is the most common method. Use a silica gel slurry packed column with a gradient elution system, typically starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate or DCM. The N-alkylated pyridone is typically more polar and will elute later than the O-alkylated ether. Be aware that some products can be unstable on silica gel.[15]

  • Recrystallization: If your product is a solid and the main impurity is the other isomer, recrystallization can be very effective. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one where the desired product has high solubility at high temperature and low solubility at room temperature, while the impurity remains in solution.

  • Acid/Base Extraction: If there is unreacted starting material, an acidic wash can remove it from the organic layer containing your neutral alkylated products. However, be cautious as product stability to acid should be confirmed first.[16]

Q3: My crude NMR spectrum looks very messy, but the TLC analysis suggested a clean reaction. What could be the cause? A: This discrepancy often arises during the workup or sample preparation.

  • Workup Instability: Your product might be sensitive to the aqueous acid or base used during the workup.[16] Test the stability by taking a small aliquot of the reaction mixture before workup, exposing it to the workup conditions, and running a new TLC.

  • Thermal Decomposition: If you removed the solvent under high heat on a rotary evaporator, your product may have decomposed. Always remove solvent under reduced pressure at the lowest practical temperature.

  • Product Volatility: The product could be volatile and may have been partially lost during solvent removal. Check the solvent in the rotovap trap.[16]

  • NMR Sample Degradation: The product could be unstable in the NMR solvent (e.g., CDCl₃, which can be slightly acidic) or sensitive to air/light over the time it takes to acquire the spectrum. Try taking a quick spectrum immediately after preparation or using a different deuterated solvent like DMSO-d₆.

Protocols

Protocol 1: High-Selectivity N-Alkylation using Cesium Carbonate

This protocol is adapted from methodologies proven to be effective for regioselective N-alkylation of 2-pyridones.[6]

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagents: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq.) and anhydrous DMF to create a solution with a concentration of approximately 0.2 M.

  • Reaction Initiation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to 50 °C and monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: High-Selectivity O-Alkylation using Silver Carbonate

This protocol utilizes a classic method for directing alkylation to the oxygen atom.[8]

  • Setup: To a round-bottom flask protected from light (wrapped in aluminum foil) and equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Reagents: Add Silver Carbonate (Ag₂CO₃, 0.75 eq., which provides 1.5 eq. of Ag⁺) and anhydrous dichloromethane (DCM).

  • Reaction Initiation: Add the alkylating agent (e.g., methyl iodide or methyl tosylate, 1.2 eq.) to the suspension.

  • Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC. It may take 12-24 hours to reach completion.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts, washing the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

References

  • El-Sayed, I. (2018). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry.
  • Hao, X., et al. (2018). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate.
  • Li, J., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. PubMed.
  • Li, J., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Novák, Z., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.
  • Li, J., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry.
  • Chung, N. M. (1968). I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE. ProQuest.
  • Al-Majid, A. M., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
  • Torhan, M. C., et al. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.
  • Van der Baan, J. L., & Bickelhaupt, F. (1970). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Canadian Science Publishing.
  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.
  • Hao, X., et al. (2018). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate.
  • Les, A., et al. (2021). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. MDPI.
  • Al-Warhi, T., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC.
  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ.
  • Forlani, L., et al. (2001). Reactions of Hydroxypyridines with 1-Chloro-2,4,6-trinitrobenzene − Product Structure, Kinetics, and Tautomerism. ResearchGate.

Sources

Technical Support Center: Purification of Crude 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the purification of crude 3-Chloro-2-hydroxypyridine.

Introduction: The Challenge of Purifying this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. However, its synthesis, often involving the chlorination of 3-hydroxypyridine or hydrolysis of 2,3-dichloropyridine, can result in a crude product contaminated with various impurities. These impurities can include unreacted starting materials, over-chlorinated byproducts, and other side-products that may interfere with subsequent synthetic steps. Therefore, effective purification is critical to obtaining a high-purity final product. This guide provides a comprehensive resource for troubleshooting common issues encountered during the purification of this compound.

It is important to note that this compound can exist in tautomeric equilibrium with 3-chloro-2-pyridone. This equilibrium can be influenced by the solvent and pH, which may affect its chromatographic behavior.

Safety First: Handling this compound

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Key Safety Precautions:

  • Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] If inhaled, move the person to fresh air and keep them comfortable for breathing.[2]

  • Skin Contact: Avoid contact with skin. If contact occurs, wash with plenty of soap and water.[1]

  • Eye Contact: Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[2]

  • Ingestion: Do not eat, drink, or smoke when using this product.[1] If swallowed, call a POISON CENTER or doctor if you feel unwell.[1]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of crude this compound in a question-and-answer format.

Recrystallization Issues

Q1: My this compound fails to crystallize from solution, even after cooling.

Possible Causes & Solutions:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass stirring rod to create nucleation sites. Adding a seed crystal of pure this compound, if available, can also induce crystallization.

  • Too much solvent: An excessive amount of solvent will keep the compound in solution even at low temperatures. To remedy this, evaporate some of the solvent to increase the concentration of the product and attempt to cool the solution again.

  • Inappropriate solvent: The chosen solvent may not be suitable for recrystallization. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Refer to the solvent selection table below for guidance.

Q2: The recrystallized product is an oil, not a solid ("oiling out").

Possible Causes & Solutions:

  • High impurity concentration: A high level of impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.

  • Cooling too rapidly: Rapid cooling can sometimes favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Solvent choice: The boiling point of the solvent may be too high relative to the melting point of the compound-impurity mixture. Try a lower-boiling point solvent.

Q3: The yield of my recrystallized this compound is very low.

Possible Causes & Solutions:

  • Excessive solvent use: Using more than the minimum amount of hot solvent required to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel. Use a pre-heated funnel and filter flask to prevent this.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.

Q4: The recrystallized product is still colored.

Possible Causes & Solutions:

  • Colored impurities with similar solubility: If colored impurities have similar solubility profiles to the product, recrystallization alone may not be sufficient. In such cases, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield.

  • Product degradation: The compound might be degrading at the boiling point of the solvent. Try using a lower-boiling point solvent or minimizing the time the solution is kept at high temperatures.

Column Chromatography Issues

Q1: I am seeing significant peak tailing for this compound on my silica gel column.

Possible Causes & Solutions:

  • Strong interaction with silica: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing.

    • Mobile phase modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. The triethylamine will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.

    • Alternative stationary phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based resin.

Q2: I am getting poor separation between this compound and an impurity.

Possible Causes & Solutions:

  • Inappropriate solvent system: The polarity of your eluent may not be optimal for separating the components of your mixture.

    • TLC optimization: Before running a column, optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound and the largest possible difference in Rf values between the product and impurities.

    • Gradient elution: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a solvent gradient. Start with a less polar eluent and gradually increase the polarity to elute the more strongly retained compounds.

  • Column overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Improper column packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.

Q3: The recovery of this compound from the column is low.

Possible Causes & Solutions:

  • Irreversible adsorption: The compound may be irreversibly adsorbed onto the stationary phase, especially if it is highly polar or reactive. Using a less active stationary phase or adding a modifier to the eluent can help.

  • Decomposition on silica: Some compounds are unstable on acidic silica gel. If you suspect decomposition, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent before packing the column.

  • Elution with insufficient solvent volume: Ensure you have passed a sufficient volume of eluent through the column to completely elute your product. Monitor the fractions using TLC to determine when the product has been fully eluted.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The impurities will depend on the synthetic route used.

  • From chlorination of 3-hydroxypyridine: Unreacted 3-hydroxypyridine and over-chlorinated products such as dichlorinated pyridines are common impurities.

  • From hydrolysis of 2,3-dichloropyridine: Unreacted 2,3-dichloropyridine is a likely impurity.

  • General impurities: Tarry by-products can form, especially if the reaction is carried out at high temperatures.[3]

Q2: How do I choose the best purification method: recrystallization or column chromatography?

The choice depends on the nature and quantity of the impurities.

  • Recrystallization is generally preferred for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubilities than the product. It is a simpler and often more scalable technique.

  • Column chromatography is more effective for separating complex mixtures or when impurities have similar solubilities to the product. It offers greater resolving power but is more time-consuming and requires larger volumes of solvent.

Q3: What is the expected melting point of pure this compound?

The reported melting point of this compound is in the range of 180-182 °C.[4] A broad melting point range or a melting point lower than this indicates the presence of impurities.

Q4: What is the solubility of this compound?

It is reported to be soluble in water.[4] Its solubility in organic solvents will vary. Performing small-scale solubility tests is recommended to find a suitable solvent for purification.

Experimental Protocols & Data

Recrystallization Solvent Selection

A systematic approach to selecting a recrystallization solvent is crucial for successful purification. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100The compound is soluble in water, so it may be a suitable solvent, possibly in a mixture with a miscible organic solvent.[4]
EthanolHigh78A common and effective solvent for recrystallizing many organic compounds.
MethanolHigh65Similar to ethanol but with a lower boiling point.
IsopropanolMedium82Another alcohol that can be effective.
AcetoneMedium56A versatile solvent, but its low boiling point can make it tricky to work with.
Ethyl AcetateMedium77A good solvent for moderately polar compounds.
TolueneLow111Can be effective for less polar compounds; its high boiling point is a consideration.
HexaneLow69Generally a poor solvent for polar compounds like this compound, but can be used as an anti-solvent in a two-solvent system.
BenzeneLow80Has been reported for the recrystallization of 3-chloro-2-pyridone.[5] Caution: Benzene is a known carcinogen and should be handled with extreme care in a fume hood.

Protocol for Single-Solvent Recrystallization:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the hot solvent in small portions until the solid just dissolves.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 15-20 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or air dry them.

  • Determine the melting point and, if possible, assess the purity by analytical techniques such as HPLC or NMR.

Column Chromatography

TLC for Solvent System Optimization:

Before performing column chromatography, it is essential to determine an appropriate eluent system using TLC.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the plate under a UV lamp (254 nm).

  • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.

Recommended Starting Solvent Systems for TLC:

  • Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1)

  • Dichloromethane:Methanol (e.g., 99:1, 95:5)

Protocol for Flash Column Chromatography:

  • Prepare the column by packing it with silica gel as a slurry in the initial, less polar eluent.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dried, adsorbed sample to the top of the column.

  • Gently add a thin layer of sand on top of the sample.

  • Carefully add the eluent to the column and begin elution, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude this compound initial_analysis Initial Analysis (TLC, NMR) start->initial_analysis is_solid Is the crude product a solid? initial_analysis->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (or highly impure) check_purity_recryst Check Purity (m.p., TLC) recrystallization->check_purity_recryst is_pure_recryst Is it pure? check_purity_recryst->is_pure_recryst is_pure_recryst->column_chrom No final_product Pure this compound is_pure_recryst->final_product Yes check_purity_column Check Purity (TLC, NMR) column_chrom->check_purity_column is_pure_column Is it pure? check_purity_column->is_pure_column is_pure_column->final_product Yes re_purify Re-purify or consider alternative method is_pure_column->re_purify No

Caption: Decision tree for selecting a purification method.

Tautomeric Equilibrium of this compound

Caption: Tautomeric forms of the target compound.

References

  • PubChem. This compound.
  • Cava, P., & Bhattacharyya, N. K. (1958). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry, 23(9), 1287–1289.
  • European Patent Office. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine (EP 0939079 B1).
  • Cava, P., & Bhattacharyya, N. K. (1958). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. J. Org. Chem., 23(9), 1287-1289.
  • European Patent Office. (1993). Chlorination process of pyridine derivatives (EP 0684943 B1).

Sources

Recrystallization of 3-Chloro-2-hydroxypyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the recrystallization of 3-chloro-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound, ensuring high purity and yield. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and adapt procedures to your specific experimental context.

Understanding the Molecule: The Key to Successful Purification

Before delving into recrystallization techniques, it is crucial to understand the physicochemical properties of this compound. This polar, heterocyclic compound exists in a tautomeric equilibrium between the hydroxy form and the pyridone form. This equilibrium is significantly influenced by the solvent environment, which in turn dictates its solubility and crystallization behavior.[1][2][3]

  • This compound (Lactim form): Aromatic and less polar.

  • 3-Chloro-2(1H)-pyridone (Lactam form): Non-aromatic and more polar.

The predominance of one tautomer over the other in a given solvent will affect its solubility. Generally, polar solvents will favor the more polar pyridone tautomer, while non-polar solvents will favor the less polar hydroxypyridine form.[1][2] This understanding is fundamental to selecting an appropriate recrystallization solvent.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the recrystallization of this compound.

Q1: How do I choose the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the polar nature of the molecule, polar solvents are generally a good starting point.[4]

A systematic approach to solvent screening is recommended:

  • Start with small-scale tests: Use a small amount of your crude material (e.g., 10-20 mg) and test its solubility in a range of solvents (e.g., 0.5 mL).

  • Observe solubility at room temperature: A good candidate solvent should not dissolve the compound at this stage.

  • Heat the mixture: Gradually heat the solvent to its boiling point. The compound should completely dissolve.

  • Cool the solution: Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

Q2: My compound is soluble in water at room temperature. Can I still use water for recrystallization?

A2: Yes, while this compound is soluble in water at 25°C, recrystallization from water can still be effective, especially if the solubility increases significantly with temperature. You may need to concentrate the aqueous solution by boiling off some of the water to achieve saturation before cooling. Alternatively, a mixed-solvent system where water is the "good" solvent and a miscible organic solvent in which the compound is less soluble is the "poor" solvent could be employed.

Q3: I am seeing an oil form instead of crystals. What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem, especially with polar compounds. The primary causes are:

  • The solution is too concentrated: The solubility of the compound has been exceeded at a temperature above its melting point.

  • The solution is cooled too rapidly: This doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[5]

  • High impurity levels: Impurities can depress the melting point of your compound.

To remedy this, try reheating the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and then allow it to cool more slowly. Using a solvent with a lower boiling point can also be beneficial.[6]

Q4: My crystal yield is very low. What are the common causes and how can I improve it?

A4: Low recovery is a frequent issue in recrystallization. Potential causes include:

  • Using too much solvent: This is the most common reason for low yield.[5][7] To rectify this, you can evaporate some of the solvent to concentrate the solution.

  • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper. Ensure your funnel and receiving flask are pre-warmed.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove adhering impurities, using an excessive amount of even ice-cold solvent will dissolve some of your product. Use a minimal amount.[7]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the recrystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used).Boil off a portion of the solvent to concentrate the solution and allow it to cool again.[5]
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[7]
Colored Impurities in Crystals The impurity has similar solubility characteristics to the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.
The chosen solvent is not effective at separating the impurity.Experiment with a different solvent or a mixed-solvent system.
Crystals are Very Fine or Powdery The solution was cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger crystals.[5]
Difficulty Filtering the Crystals Crystals are too fine and are passing through the filter paper.Use a finer porosity filter paper or a Büchner funnel with a layer of a filter aid like Celite.
The solution is too viscous.Dilute the mother liquor slightly with cold solvent before filtration. This may slightly decrease the yield but will facilitate easier handling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Place crude solid in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat solution to boiling to dissolve solid B->C D Hot gravity filtration (if insoluble impurities) C->D Optional E Cool solution slowly to room temperature D->E F Cool in ice bath to maximize crystal formation E->F G Collect crystals by vacuum filtration F->G H Wash crystals with minimal ice-cold solvent G->H I Dry crystals H->I

Caption: Single-solvent recrystallization workflow.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a single ideal solvent cannot be found. It employs a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

Troubleshooting Logic for Two-Solvent System:

TwoSolvent_Troubleshooting start Start with solution in 'good' solvent at boiling point add_poor Add 'poor' solvent dropwise until solution becomes cloudy start->add_poor reheat Reheat to dissolve cloudiness add_poor->reheat cool Cool slowly reheat->cool crystals Crystals form cool->crystals no_crystals No crystals form cool->no_crystals oiling_out Oiling out occurs cool->oiling_out add_more_poor Add more 'poor' solvent no_crystals->add_more_poor add_good Add a few drops of 'good' solvent and reheat oiling_out->add_good add_good->cool add_more_poor->reheat

Caption: Decision tree for two-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow the same procedure as for single-solvent recrystallization, using an ice-cold mixture of the two solvents for washing.

Data Summary

Solvent Class Predicted Solubility of this compound Potential for Recrystallization
Polar Protic (e.g., Water, Ethanol, Methanol)High to moderate solubility, increases with temperature.Good candidates, may require concentration or use in a mixed-solvent system.
Polar Aprotic (e.g., Acetone, Acetonitrile, Ethyl Acetate)Moderate to low solubility, likely to increase with temperature.Promising candidates for single-solvent recrystallization.
Non-Polar (e.g., Toluene, Hexane)Very low solubility.Unlikely to be suitable as the primary solvent but could be used as the "poor" solvent in a two-solvent system.

Note: The tautomeric equilibrium will shift in these solvents, affecting solubility. Experimental verification is essential.

References

  • WuXi AppTec. (n.d.). How about Tautomers? WuXi Biology.
  • University of York, Department of Chemistry. (n.d.).
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.
  • ACS Publications. (2024, January 10). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • NIH. (2021, February 9). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.
  • Recrystalliz
  • LibreTexts Chemistry. (2023, January 29).
  • RSC Publishing. (n.d.).
  • Benchchem. (n.d.).
  • ChemicalBook. (2025, March 31). 3-Hydroxypyridine | 109-00-2.
  • VSNCHEM. (n.d.). VP10203 this compound.
  • PubChem. (n.d.). This compound.
  • European Patent Office. (1999, February 25). Process for the preparation of 2-chloro-3-hydroxy pyridine - EP 0939079 B1.
  • YouTube. (2022, October 14).

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Chloro-2-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-hydroxypyridine. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to address common challenges and optimize your experimental outcomes, with a specific focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and how does temperature play a role in each?

A1: There are two primary, well-established routes for the synthesis of this compound. The optimal temperature range is highly dependent on the chosen pathway.

  • Route 1: Chlorination of 2-Hydroxypyridine. This is a direct approach where 2-hydroxypyridine is chlorinated. The reaction temperature is a crucial factor in controlling the selectivity and preventing over-chlorination. Generally, lower temperatures are favored to minimize the formation of di- and tri-chlorinated byproducts.

  • Route 2: Hydrolysis of 2,3-Dichloropyridine. This method involves the selective hydrolysis of the chlorine atom at the 2-position of 2,3-dichloropyridine. Temperature control is critical to ensure the selective hydrolysis at the 2-position while leaving the chlorine at the 3-position intact. Higher temperatures can lead to the hydrolysis of both chlorine atoms or other side reactions.

Q2: I am experiencing low yields in my synthesis of this compound. How can I troubleshoot this issue by optimizing the reaction temperature?

A2: Low yields are a common issue that can often be traced back to suboptimal reaction temperatures. Here’s a breakdown of how to approach this problem for the two main synthetic routes:

  • For the Chlorination of 2-Hydroxypyridine:

    • If the temperature is too low: The reaction rate may be too slow, leading to incomplete conversion of the starting material. A modest, incremental increase in temperature (e.g., in 5 °C increments) should be explored.

    • If the temperature is too high: This can lead to the formation of multiple chlorinated species, reducing the yield of the desired mono-chlorinated product. If you suspect this is the case, try lowering the reaction temperature.

  • For the Hydrolysis of 2,3-Dichloropyridine:

    • If the temperature is too low: The hydrolysis reaction may be sluggish, resulting in a significant amount of unreacted 2,3-dichloropyridine.

    • If the temperature is too high: This can promote the hydrolysis of the second chlorine atom, leading to the formation of 2,3-dihydroxypyridine as a byproduct, thus lowering the yield of your target compound. It can also lead to decomposition of the starting material or product.[1]

Q3: I am observing significant impurity formation in my reaction. How is this related to the reaction temperature?

A3: Impurity formation is intimately linked to reaction temperature. The Arrhenius equation dictates that higher temperatures increase the rates of all reactions, including undesired side reactions.

  • Common Byproducts in the Chlorination of 2-Hydroxypyridine: Dichloro- and trichloro-hydroxypyridines are the most common impurities. Their formation is favored at higher temperatures.

  • Common Byproducts in the Hydrolysis of 2,3-Dichloropyridine: The primary byproduct is often 2,3-dihydroxypyridine, resulting from the hydrolysis of both chlorine atoms. This is more likely to occur at elevated temperatures. Other potential byproducts can arise from the thermal decomposition of 2,3-dichloropyridine at very high temperatures.[1]

Troubleshooting Guide: Temperature Optimization

This section provides a more detailed, step-by-step guide to address specific issues encountered during the synthesis of this compound.

Problem 1: Low Yield and Incomplete Conversion

Possible Cause: The reaction temperature is too low, leading to a slow reaction rate.

Troubleshooting Workflow:

start Low Yield & Incomplete Conversion step1 Verify Starting Material Purity & Reagent Stoichiometry start->step1 step2 Increase Reaction Temperature Incrementally (5-10 °C) step1->step2 step3 Monitor Reaction Progress by TLC/GC/LC-MS at Each Temperature Point step2->step3 step4 Identify Optimal Temperature for Maximum Conversion step3->step4 end Optimized Yield step4->end

Caption: Workflow for addressing low reaction yield.

Detailed Steps:

  • Verify Reagents: Before adjusting the temperature, ensure the purity of your starting materials and the accuracy of your reagent stoichiometry. Impurities in the starting materials can inhibit the reaction.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C).

  • Reaction Monitoring: At each new temperature, closely monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the rate of consumption of the starting material.

  • Identify Optimum: Continue this incremental increase until you observe a satisfactory conversion rate without the significant formation of byproducts.

Problem 2: High Levels of Impurities

Possible Cause: The reaction temperature is too high, promoting side reactions.

Troubleshooting Workflow:

start High Impurity Levels step1 Identify Byproducts by MS, NMR start->step1 step2 Decrease Reaction Temperature Incrementally (5-10 °C) step1->step2 step3 Monitor Ratio of Product to Byproduct at Each Temperature step2->step3 step4 Determine Temperature with Optimal Selectivity step3->step4 end Improved Purity step4->end

Caption: Workflow for reducing reaction impurities.

Detailed Steps:

  • Identify Impurities: If possible, identify the structure of the major impurities using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Knowing the byproducts will provide insight into the side reactions occurring.

  • Incremental Temperature Decrease: Systematically decrease the reaction temperature in small increments (e.g., 5-10 °C).

  • Selectivity Monitoring: At each temperature, analyze the reaction mixture to determine the ratio of the desired product to the main impurities.

  • Optimal Selectivity: The goal is to find a temperature that is low enough to significantly slow down the side reactions but still high enough to allow the main reaction to proceed at a reasonable rate.

Experimental Protocols for Temperature Optimization

Here are detailed protocols for optimizing the reaction temperature for the two primary synthetic routes.

Protocol 1: Optimizing Temperature for the Chlorination of 2-Hydroxypyridine

Objective: To determine the optimal reaction temperature to maximize the yield of this compound while minimizing the formation of over-chlorinated byproducts.

Materials:

  • 2-Hydroxypyridine

  • Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride)

  • Solvent (e.g., acetonitrile or dichloromethane)

  • Reaction vessel with temperature control (e.g., a round-bottom flask in a heating/cooling bath)

  • Stirring apparatus

  • Analytical equipment (TLC, GC, or LC-MS)

Procedure:

  • Initial Reaction Setup: In a reaction vessel, dissolve 2-hydroxypyridine in the chosen solvent.

  • Temperature Control: Cool the reaction mixture to a starting temperature of 0 °C.

  • Reagent Addition: Slowly add the chlorinating agent to the stirred solution.

  • Reaction Monitoring: After the addition is complete, take an aliquot of the reaction mixture for analysis to establish a baseline.

  • Temperature Screening:

    • Run the reaction at 0 °C for a set period (e.g., 2 hours).

    • In parallel, set up identical reactions and run them at incrementally higher temperatures (e.g., 10 °C, 20 °C, and 30 °C).

  • Analysis: After the set reaction time, quench the reactions and analyze the product mixture from each temperature point by GC or LC-MS to determine the yield of this compound and the percentage of di- and tri-chlorinated byproducts.

  • Data Evaluation: Create a table to compare the results and identify the optimal temperature.

Data Presentation:

Reaction Temperature (°C)Yield of this compound (%)Dichloro- byproducts (%)
065< 2
10755
208010
307020

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.

Protocol 2: Optimizing Temperature for the Hydrolysis of 2,3-Dichloropyridine

Objective: To find the optimal temperature for the selective hydrolysis of the 2-chloro group of 2,3-dichloropyridine.

Materials:

  • 2,3-Dichloropyridine

  • Base (e.g., sodium hydroxide or potassium hydroxide)

  • Solvent (e.g., water, or a water/co-solvent mixture)

  • Reaction vessel with temperature control

  • Stirring apparatus

  • Analytical equipment (TLC, GC, or LC-MS)

Procedure:

  • Reaction Setup: Prepare a solution of the base in the chosen solvent in a reaction vessel.

  • Addition of Starting Material: Add the 2,3-dichloropyridine to the basic solution.

  • Temperature Screening:

    • Heat the reaction mixture to a starting temperature of 80 °C and hold for a specific time (e.g., 4 hours).

    • Set up parallel reactions at incrementally higher temperatures (e.g., 90 °C, 100 °C, and 110 °C).

  • Monitoring: Periodically take aliquots from each reaction to monitor the disappearance of the starting material and the formation of the product and the 2,3-dihydroxypyridine byproduct.

  • Work-up and Analysis: After the reaction time, cool the mixtures, neutralize with acid, and extract the product. Analyze the organic extracts to determine the yield and purity at each temperature.

  • Data Evaluation: Tabulate the results to identify the temperature that provides the best balance of high yield and low byproduct formation.

Data Presentation:

Reaction Temperature (°C)Yield of this compound (%)2,3-Dihydroxypyridine byproduct (%)
80703
90858
1009015
1108025

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.

References

  • Cava, P., & Bhattacharyya, N. K. (1958). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry, 23(9), 1287–1289. [Link]
  • European Patent Office. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine (EP 0939079 B1).
  • Testbook. (2020).

Sources

Technical Support Center: Catalyst Deactivation in 3-Chloro-2-hydroxypyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for cross-coupling reactions involving 3-chloro-2-hydroxypyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific substrate. This compound is a notoriously difficult coupling partner due to multiple intrinsic properties that can disrupt the catalytic cycle and lead to catalyst deactivation. The pyridine nitrogen can act as a Lewis base, poisoning the palladium catalyst, while the hydroxypyridine moiety exists in tautomeric equilibrium with its pyridinone form, further complicating reactivity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common experimental issues. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you to design more robust and successful cross-coupling strategies.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows low or no conversion of the this compound starting material. What is the primary cause?

A1: Low or no conversion is the most common issue and almost always points to rapid catalyst deactivation. The primary suspect is catalyst poisoning by the substrate itself.

  • Causality - The "Bidentate Poisoning" Hypothesis: The this compound substrate can act as a chelating ligand for the palladium center. The lone pair on the pyridine nitrogen and the adjacent hydroxyl group can coordinate strongly to the Pd(0) or Pd(II) species, forming a stable, off-cycle palladacycle.[1][2][3] This complex is often catalytically dormant because it prevents the necessary coordination of the aryl halide for the initial oxidative addition step.[4][5]

  • Troubleshooting Steps:

    • Ligand Choice is Critical: The most effective countermeasure is to use a ligand that can compete effectively with the substrate for coordination to the palladium center. Standard ligands like PPh₃ are often insufficient. You must use bulky, electron-rich phosphine ligands.[6]

      • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the palladium catalyst and promote the desired catalytic cycle while discouraging substrate binding.[2][5][6] The steric bulk of these ligands creates a protective pocket around the metal, making it difficult for the substrate to form the deactivating bidentate complex.[1][7]

    • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined Pd(II) pre-catalyst that already incorporates the bulky ligand (e.g., SPhos Pd G3/G4).[5][8] These pre-catalysts form the active, monoligated Pd(0) species cleanly and efficiently upon activation, minimizing side reactions that can lead to inactive palladium species.[5][9]

Experimental Protocol: Ligand Screening for a Failed Reaction
  • Setup: In parallel, prepare several small-scale reaction vials (e.g., 0.1 mmol scale) under an inert atmosphere (Argon or Nitrogen).

  • Reagents: To each vial, add this compound (1 equiv), your coupling partner (e.g., a boronic acid, 1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition:

    • Vial 1 (Control): Your original failing catalyst system.

    • Vial 2: Pd₂(dba)₃ (1 mol% Pd) with SPhos (2.2 mol%).

    • Vial 3: XPhos Pd G3 pre-catalyst (2 mol%).

    • Vial 4: RuPhos Pd G3 pre-catalyst (2 mol%).

  • Reaction: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to each vial. Heat the reactions to the previously attempted temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2-4 hours), take an aliquot from each reaction and analyze by LC-MS or TLC to compare conversion.

Q2: My reaction starts but then stalls, and I observe a black precipitate. What's happening?

A2: The black precipitate is "palladium black"—agglomerated, elemental palladium metal.[6][10] This is a visual indicator of catalyst decomposition and means the active, soluble catalytic species has been lost.

  • Causality - Catalyst Aggregation: The active catalyst in many cross-coupling reactions is a coordinatively unsaturated, monoligated L₁Pd(0) species.[5] If the supporting ligand is not sterically bulky enough or if it dissociates from the metal center, these highly reactive Pd(0) species can aggregate into catalytically inactive palladium clusters and, eventually, palladium black.[11][12] This is particularly common at high temperatures or with insufficient ligand concentration.[6]

  • Troubleshooting Steps:

    • Increase Ligand-to-Palladium Ratio: If you are forming the catalyst in situ, try increasing the ligand-to-palladium ratio from the typical 2:1 to perhaps 3:1 or 4:1. The excess ligand in solution can help prevent aggregation by shifting the equilibrium towards the ligated, soluble Pd(0) species. Be aware that a very large excess can sometimes inhibit the reaction by occupying all coordination sites.[6]

    • Lower the Reaction Temperature: High temperatures accelerate both the desired reaction and catalyst decomposition pathways.[6][13] Determine the lowest temperature at which you see acceptable conversion. A screen from 80 °C to 110 °C is often instructive.

    • Ensure Rigorously Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) oxides, which can then decompose to palladium black.[6][14] Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[15]

Q3: I am seeing significant formation of a dehalogenated side product (2-hydroxypyridine). How can I prevent this?

A3: The formation of a dehalogenated (or hydrodehalogenated) product indicates that the catalytic cycle is being intercepted by a proton source before the desired coupling can occur.

  • Causality - Interception by Protons: This side reaction can occur at two key stages:

    • After Oxidative Addition: The arylpalladium(II) intermediate, LₙPd(Ar)(X), can react with a proton source (e.g., trace water, the amine nucleophile in Buchwald-Hartwig reactions, or the boronic acid itself) to undergo protodemetalation, releasing the dehalogenated arene.

    • From the Coupling Partner: In Suzuki reactions, boronic acids can undergo protodeboronation, especially at high temperatures or in the presence of water and certain bases, which reduces the concentration of the active nucleophile.[10]

  • Troubleshooting Steps:

    • Base and Solvent Selection: The choice of base is critical. For the 2-hydroxypyridine substrate, a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases like NaOt-Bu, which can promote side reactions.[2][8] Ensure you are using anhydrous solvents, as water can be a proton source.[15][16]

    • Protecting Group Strategy: The most robust solution is to protect the hydroxyl group. Methylating or benzylating the oxygen atom prevents it from acting as a proton source or a coordinating group. This fundamentally changes the substrate's electronic and steric properties, often transforming a failing reaction into a successful one. The protecting group can be removed post-coupling.

    • Use Boronic Esters or Trifluoroborates (Suzuki Coupling): If protodeboronation is suspected, switch from the boronic acid to a more robust coupling partner like a pinacol boronate (Bpin) ester or a potassium trifluoroborate salt. These are generally more stable under reaction conditions.[15]

Frequently Asked Questions (FAQs)

Q4: Why is this compound considered a "challenging" substrate?

A4: This substrate has a combination of features that interfere with the standard palladium-catalyzed cross-coupling cycle:

  • Catalyst Poisoning: As discussed in Q1, the pyridine nitrogen is a Lewis base that can irreversibly bind to the palladium catalyst.[3][6]

  • Tautomerism: The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridinone tautomer. These two forms have different electronic properties and coordination abilities, which can lead to inconsistent reactivity and multiple competing reaction pathways.

  • Chelation: The ortho-positioning of the nitrogen and hydroxyl group allows for strong bidentate chelation to the metal center, forming highly stable but inactive off-cycle complexes.[1][2]

  • Difficult Oxidative Addition: While the chlorine is at an electron-deficient ring position which should facilitate oxidative addition, the competing coordination effects often dominate and prevent this crucial first step from occurring efficiently.[17][18]

Q5: How do I choose the optimal base and solvent for this coupling?

A5: The choice of base and solvent is interdependent and crucial for success.

  • Base: A moderately strong, non-nucleophilic inorganic base is usually the best choice.

    • K₃PO₄ and Cs₂CO₃: These are often the most effective bases. They are strong enough to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the nucleophile (in Buchwald-Hartwig amination) but are generally not so harsh as to degrade the substrate or catalyst.[10][19] Cesium carbonate often offers better solubility in organic solvents.[8]

    • Avoid NaOt-Bu: While a common strong base, it can be too harsh for this substrate, leading to decomposition.[2]

  • Solvent: Anhydrous, deoxygenated, and relatively non-coordinating solvents are preferred.

    • Toluene and 1,4-Dioxane: These are the most common and effective solvents. They have high boiling points suitable for these often sluggish reactions and good solvating properties for the catalyst and reagents.[10][15]

    • Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[8]

Q6: What are the main catalyst deactivation pathways I should be aware of?

A6: Beyond substrate poisoning and aggregation, other deactivation pathways can occur:

  • β-Hydride Elimination: This is a common decomposition pathway when using coupling partners with β-hydrogens (e.g., alkyl amines or alkyl boronic acids).[2][20][21] The palladium intermediate can eliminate a hydride to form an alkene and a palladium-hydride species, which is off-cycle. The use of bulky ligands that favor reductive elimination over β-hydride elimination can mitigate this.[22][23]

  • Ligand Degradation: At high temperatures, some phosphine ligands can undergo degradation through processes like P-C bond cleavage or orthometalation.[11][14]

  • Reductive Elimination of Ligand/Substrate: In some cases, the catalyst can reductively eliminate a complex between the ligand and the aryl substrate, leading to an inactive species.[24]

Visualizing the Challenge: Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the desired Pd(0)/Pd(II) catalytic cycle for a generic cross-coupling reaction and highlights the key off-cycle deactivation pathways that are prevalent with the this compound substrate.

G cluster_cycle Desired Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-Cl poison Substrate Poisoning (Inactive Palladacycle) pd0->poison + Substrate aggregate Aggregation (Pd Black) pd0->aggregate - Ligand (L) High Temp pd2 L-Pd(II)(Ar)(Cl) oa_complex->pd2 trans_complex Transmetalation pd2->trans_complex + R-M pd2->poison + Substrate pd2_coupled L-Pd(II)(Ar)(R) trans_complex->pd2_coupled re_complex Reductive Elimination pd2_coupled->re_complex beta_hydride β-Hydride Elimination pd2_coupled->beta_hydride If R has β-H re_complex->pd0 - Ar-R

Caption: The Pd catalytic cycle and key deactivation pathways.

Logical Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random changes. Use this workflow to diagnose the issue logically.

G start Reaction Failure (Low/No Yield) check_reagents 1. Verify Reagent Quality - Anhydrous/Degassed Solvent? - Active Catalyst/Base? - Pure Starting Materials? start->check_reagents ligand_screen 2. Address Catalyst Poisoning - Screen Bulky Ligands (SPhos, XPhos, RuPhos) - Use Pre-catalyst check_reagents->ligand_screen Reagents OK conditions_opt 3. Optimize Conditions - Screen Bases (K₃PO₄, Cs₂CO₃) - Screen Temperature (80-110°C) - Check L:Pd Ratio ligand_screen->conditions_opt Improvement Seen substrate_mod 4. Modify Substrate - Protect -OH group - Switch Coupling Partner (Boronic Ester for Acid) ligand_screen->substrate_mod No Improvement conditions_opt->substrate_mod Stalls/Side Products success Successful Coupling conditions_opt->success Optimized substrate_mod->ligand_screen Retry with New Substrate fail Consult Specialist substrate_mod->fail Still Fails

Sources

Technical Support Center: Managing Byproduct Formation in 3-Chloro-2-hydroxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypyridine is a critical building block in the synthesis of pharmaceuticals and agrochemicals. However, its reactivity can lead to the formation of various byproducts, complicating purification and reducing yields. This guide, designed for chemists and researchers, provides practical, in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and manage these challenges effectively. By understanding the underlying reaction mechanisms, you can optimize your synthetic routes for higher purity and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The primary byproducts depend on the synthetic route. When starting from 3-hydroxypyridine, over-chlorination can lead to the formation of dichlorinated pyridines. If the reaction involves the hydrolysis of a dichloropyridine precursor, incomplete reaction can leave starting material, or side reactions can produce other isomers. In reactions starting from 2-aminomethylfuran, various rearranged and partially reacted intermediates can be present.

Q2: How does pH contro[1]l influence byproduct formation during the chlorination of 3-hydroxypyridine?

A2: Maintaining a specific pH is crucial for selective chlorination. For instance, reacting 3-hydroxypyridine with sodium hypochlorite in an aqueous medium at a pH of 11-13 significantly reduces the formation of undesired byproducts and can lead to high yields of 2-chloro-3-hydroxypyridine. This is because the pheno[1]xide form of 3-hydroxypyridine is more susceptible to electrophilic attack at the desired position.

Q3: Can the choice of solvent affect the product distribution?

A3: Absolutely. The solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states, thereby directing the reaction towards the desired product. For example, in the synthesis of 3-hydroxypyridine from 3-chloropyridine, using solvents like ethylene glycol or propylene glycol under basic conditions has been shown to be effective.

Q4: What analytical te[2]chniques are best suited for identifying and quantifying byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic methods is generally recommended.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for routine quantification of the main product and known impurities.

  • Gas Chromatography-[3][4]Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile byproducts and impurities.

  • Nuclear Magnetic Re[3][4]sonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of unknown byproducts.

  • Infrared (IR) Spectroscopy can provide information about the functional groups present in the products and byproducts.

Troubleshooting[5] Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the causes and offering actionable solutions.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

A: Probable Causes & Solutions

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Consider extending the reaction time or moderately increasing the temperature, but be mindful of potential byproduct formation at higher temperatures.

  • Suboptimal Reagent Stoichiometry: The molar ratio of reactants can significantly impact the yield.

    • Solution: Carefully optimize the molar ratio of your starting material to the chlorinating agent. For example, when using sodium hypochlorite, a slight excess may be beneficial, but a large excess can lead to over-chlorination.

  • Poor pH Control: As mentioned in the FAQs, incorrect pH can drastically reduce yield.

    • Solution: Implement rigorous pH monitoring and control throughout the reaction. For the chlorination of 3-hydroxypyridine, maintaining a pH between 11 and 13 is critical.

  • Degradation of Pro[1]duct: The product might be unstable under the reaction or workup conditions.

    • Solution: Analyze samples at different stages of the reaction and workup to identify any degradation. If degradation is observed, consider milder reaction conditions or a modified workup procedure, such as extraction at a lower temperature.

Issue 2: Formation of Dichlorinated Byproducts

Q: I am observing significant amounts of dichlorinated pyridine byproducts in my final product. How can I minimize their formation?

A: Probable Causes & Solutions

  • Excess Chlorinating Agent: The most common cause is an excess of the chlorinating agent.

    • Solution: Reduce the equivalents of the chlorinating agent used. A careful, dropwise addition of the chlorinating agent can also help to control the local concentration and minimize over-reaction.

  • Reaction Temperature Too High: Higher temperatures can increase the rate of the second chlorination reaction.

    • Solution: Conduct the reaction at a lower temperature. For the reaction of 3-hydroxypyridine with sodium hypochlorite, a temperature of 0 to 5°C is recommended.

  • Insufficient Mixin[1]g: Poor mixing can lead to localized high concentrations of the chlorinating agent.

    • Solution: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.

Issue 3: Presence of Unreacted Starting Material

Q: My final product is contaminated with a significant amount of unreacted starting material. What steps can I take to drive the reaction to completion?

A: Probable Causes & Solutions

  • Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion.

    • Solution: As with low yield, monitor the reaction progress to determine the point of completion. If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary.

  • Inadequate Activation of the Substrate: The substrate may not be sufficiently activated for the reaction to occur efficiently.

    • Solution: Ensure the reaction conditions are optimal for activating your starting material. For instance, in the hydrolysis of a chloropyridine, a sufficiently high concentration of the base is required.

  • Reagent Decomposit[5]ion: The chlorinating agent or other reagents may be decomposing over the course of the reaction.

    • Solution: Use fresh, high-quality reagents. If a reagent is known to be unstable, consider adding it portion-wise throughout the reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-hydroxypyridine from 3-Hydroxypyridine

This protocol is based on the high-yield method described in patent literature.

Materials:

  • 3-Hyd[1]roxypyridine

  • Aqueous sodium hydroxide solution

  • 15% Aqueous sodium hypochlorite solution

  • Hydrochloric acid

  • Sodium hydrogen sulfite

Procedure:

  • Prepare a solution of 3-hydroxypyridine.

  • Adjust the pH of the solution to 12 with aqueous sodium hydroxide.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Simultaneously add the remaining 3-hydroxypyridine solution and the 15% aqueous sodium hypochlorite solution dropwise to the reaction vessel, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, stir the reaction mixture for an additional hour at 0-5°C.

  • Quench any excess sodium hypochlorite by adding sodium hydrogen sulfite.

  • Neutralize the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Analytical Characterization by HPLC

This is a general HPLC method for monitoring reaction progress and assessing final product purity.

Instrumentation:

  • [3][4] HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Conditions:

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a small amount of the crude reaction mixture or final product.

  • Dissolve the sample in a suitable solvent (e.g., the mobile phase) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Effect of pH on the Yield of 2-Chloro-3-hydroxypyridine

pHYield (%)Reference
7Low/Complex MixtureGeneral Observation
9-10ModerateGeneral Observation
11-13 >80% ****
>13Potential for[1] side reactionsGeneral Observation

Visualizations

Diagram 1: Key Factors Influencing Byproduct Formation

Byproduct_Formation cluster_factors Reaction Parameters cluster_outcomes Potential Outcomes pH pH Desired_Product This compound pH->Desired_Product Optimal Byproducts Dichlorinated Pyridines Isomers Degradation Products pH->Byproducts Suboptimal Temperature Temperature Temperature->Desired_Product Controlled Temperature->Byproducts Too High Stoichiometry Stoichiometry Stoichiometry->Desired_Product Balanced Stoichiometry->Byproducts Excess Reagent Solvent Solvent Solvent->Desired_Product Appropriate Solvent->Byproducts Inappropriate

Caption: Key reaction parameters and their impact on product vs. byproduct formation.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield of This compound Check_Completion Check for Reaction Completion (TLC, HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Time_Temp Optimize Reaction Time and/or Temperature Incomplete->Optimize_Time_Temp Check_Stoichiometry Verify Reagent Stoichiometry Complete->Check_Stoichiometry Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry No Correct_Stoichiometry Stoichiometry is Correct Check_Stoichiometry->Correct_Stoichiometry Yes Adjust_Stoichiometry Adjust Molar Ratios Incorrect_Stoichiometry->Adjust_Stoichiometry Check_pH Monitor and Control pH Correct_Stoichiometry->Check_pH Incorrect_pH pH is Suboptimal Check_pH->Incorrect_pH No Correct_pH pH is Optimal Check_pH->Correct_pH Yes Adjust_pH Maintain Optimal pH Range Incorrect_pH->Adjust_pH Investigate_Degradation Investigate Product Degradation (Workup Analysis) Correct_pH->Investigate_Degradation

Caption: A step-by-step workflow for troubleshooting low product yield.

References

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides.
  • Regioselective Hydroxylation of Unsymmetrical Ketones Using Cu, H2O2, and Imine Directing Groups via Formation of an Electrophilic Cupric Hydroperoxide Core.
  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Chemistry Portal. [Link]
  • Established strategies for controlling regioselectivity in C−H activation of pyridine.
  • Preparation method of 3-hydroxypyridine.
  • SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Canadian Science Publishing. [Link]
  • Preparation method of 3-amino-2-hydroxypyridine.
  • α-CARBOLINE. Organic Syntheses. [Link]
  • Re-evaluating pyridine's role in chlorin
  • Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • This compound. PubChem. [Link]
  • Chloropyridine: Common isomorphs, synthesis, reactions and applic
  • Chlorination synthesis method of pyridine derivatives.
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. American Chemical Society. [Link]
  • Chlorination and bromination of pyridine.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
  • Chlorination process of pyridine derivatives.
  • Analytical Techniques for Chemical Analysis & Testing. Lucideon. [Link]
  • Process for the production of 2-hydroxypyridine.
  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
  • Novel heterocyclic systems. Part 21. Synthesis of 3-hydroxypyridine-2(1H)

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Technical Support Center: Stability and Degradation of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.

Introduction to this compound Stability

This compound exists in a tautomeric equilibrium with 3-chloro-2(1H)-pyridinone.[1][2] This equilibrium is a critical factor in its reactivity and stability. The pyridine ring, substituted with both a halogen and a hydroxyl group, presents several potential sites for degradation under stress conditions. Understanding these degradation pathways is essential for developing stable formulations and ensuring the accuracy of analytical methods.

Forced degradation studies are a crucial component of this understanding, intentionally exposing the compound to harsh conditions to predict its long-term stability and identify potential degradation products.[3] These studies typically involve acidic and basic hydrolysis, oxidation, thermal stress, and photolysis.[4]

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing signs of degradation upon storage. What are the likely causes?

A1: Degradation of this compound during storage can be attributed to several factors:

  • Hydrolysis: The presence of moisture can lead to hydrolysis, which may be accelerated by acidic or basic impurities.

  • Oxidation: Exposure to air and light can promote oxidation. The pyridine ring is susceptible to oxidative degradation.

  • Photodegradation: The compound may be sensitive to light, particularly UV radiation, which can induce decomposition.[5][6]

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions.

To minimize degradation, store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing multiple peaks in the chromatogram of my this compound sample. What could they be?

A2: The presence of multiple peaks could be due to:

  • Impurities from synthesis: Residual starting materials or by-products from the manufacturing process.

  • Degradation products: As discussed in Q1, the compound may have degraded due to improper storage or handling.

  • Tautomers: While tautomers typically interconvert rapidly, under certain chromatographic conditions, it might be possible to see broadened peaks or, less commonly, separate peaks.

  • Solvent effects: The solvent used to dissolve the sample could be reacting with the compound or contain impurities.

It is recommended to perform a forced degradation study to identify potential degradation products and to use high-purity solvents for analysis.[7]

Q3: What are the expected degradation pathways for this compound?

A3: Based on the structure and general knowledge of pyridine chemistry, the following degradation pathways are plausible:

  • Hydrolysis: Under acidic or basic conditions, the chlorine atom could be substituted by a hydroxyl group, forming 2,3-dihydroxypyridine. Ring opening is also a possibility under more extreme conditions.

  • Oxidation: Oxidation could lead to the formation of N-oxides or hydroxylated derivatives on the pyridine ring, followed by potential ring cleavage to form smaller aliphatic molecules.[8][9]

  • Photodegradation: UV light can induce dechlorination or rearrangement reactions. Studies on 2-chloropyridine have shown the formation of highly genotoxic intermediates like 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid.[10]

  • Thermal Degradation: High temperatures may cause dechlorination and the formation of various pyridine derivatives. Thermal decomposition of similar compounds can produce nitrogen oxides, hydrogen chloride, and carbon monoxide.[11]

The following diagram illustrates a hypothetical degradation pathway:

G This compound This compound 2,3-Dihydroxypyridine 2,3-Dihydroxypyridine This compound->2,3-Dihydroxypyridine Hydrolysis (Acid/Base) This compound N-oxide This compound N-oxide This compound->this compound N-oxide Oxidation (H₂O₂) Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Oxidation / Photolysis Dechlorinated Pyridines Dechlorinated Pyridines This compound->Dechlorinated Pyridines Photolysis / Thermal Stress

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the stability testing of this compound.

Problem Possible Causes Troubleshooting Steps & Solutions
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of exposure. A target degradation of 5-20% is generally recommended.[4]
The compound is highly stable under the tested conditions.This is a valid result. Ensure your analytical method is sensitive enough to detect small amounts of degradation.
Complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure. Perform time-point studies to find the optimal conditions for partial degradation.
Poor peak shape (e.g., tailing, fronting) in HPLC analysis. Secondary interactions with the stationary phase.Use a high-quality, end-capped C18 column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider a different stationary phase if issues persist.[5]
Co-elution of the main peak with a degradation product.Optimize the mobile phase composition (e.g., organic modifier ratio, buffer concentration) or the gradient profile to improve resolution.
Mass imbalance in the chromatogram (sum of all peaks is less than the initial concentration). Some degradation products are not detected by the analytical method (e.g., lack a chromophore).Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector.
Degradation products are volatile and have been lost during sample preparation.Use a gas chromatography (GC) method to analyze for volatile degradation products.
Degradation products are strongly retained on the column.Modify the mobile phase or gradient to elute highly retained compounds.

Experimental Protocols

General Forced Degradation Study Workflow

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution (1 mg/mL in Methanol) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (80°C, Solid & Solution) A->E F Photostability (ICH Q1B conditions) A->F G Withdraw Samples at Time Points B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I Analyze by Stability-Indicating HPLC-UV/MS Method H->I

Caption: General workflow for a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.2 M HCl to a final acid concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.2 M NaOH to a final base concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[12]

  • Thermal Degradation: Expose the solid compound and a solution to 80°C in a temperature-controlled oven.

  • Photodegradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines, using a photostability chamber.[6] A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • At predetermined time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Analyze all samples using a validated stability-indicating analytical method, such as HPLC-UV/MS.

Recommended Analytical Method: HPLC-UV/MS

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Parameter Recommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
UV Detection Diode Array Detector (DAD) scanning from 200-400 nm
MS Detection Electrospray Ionization (ESI) in both positive and negative modes

Rationale for Method Parameters:

  • A C18 column provides good retention and separation for moderately polar compounds like this compound.

  • A formic acid modifier in the mobile phase helps to achieve good peak shapes and is compatible with mass spectrometry.

  • A gradient elution is necessary to separate potential degradation products with a wide range of polarities.

  • DAD allows for the detection of compounds at their maximum absorbance wavelengths and can help in peak purity assessment.

  • MS detection is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information.[13]

References

  • Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms
  • 4-Hydroxypyridine Degradation P
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
  • Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp....
  • HPLC chromatogram of (A) degradation using 3% H 2 O 2 , (B) degradation...
  • LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain...
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant.
  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Forced Degrad
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • forced degradation products: Topics by Science.gov. Science.gov. [Link]
  • CN105175320A - Preparation method of 3-hydroxypyridine.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]
  • Highly regioselective oxidation of C–H bonds in water using hydrogen peroxide by a cytochrome P450 mimicking iron complex.
  • This compound, 97%. Fisher Scientific. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
  • This compound. PubChem. [Link]
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. [Link]
  • US5869678A - Oxidation of pyridine and derivatives.
  • US4942239A - Process for the production of 2-hydroxypyridine.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
  • H2O2 Based Oxidation Processes for the Treatment of Real High Strength Aqueous Wastes. IRIS. [Link]
  • HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia. [Link]
  • Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • H2O2/HCl system: Oxidation-chlorination of secondary alcohols to α,α′-dichloro ketones.
  • H2O2 Based Oxidation Processes for the Treatment of Real High Strength Aqueous Wastes. MDPI. [Link]
  • 3-Chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
  • (PDF) Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches for the analysis of their degradation products.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
  • Impurities Application Notebook.
  • Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed. [Link]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
  • (PDF) PY/GC/MS analyses of historical papers.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

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Technical Support Center: Ensuring the Stability of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Chloro-2-hydroxypyridine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to prevent its decomposition during storage, ensuring the integrity and reproducibility of your experiments.

Introduction: The Challenge of Stability

This compound is a valuable building block in synthetic chemistry. However, its stability can be a concern, and improper storage can lead to degradation, compromising experimental outcomes. This guide provides a comprehensive overview of the factors influencing its stability and practical steps to mitigate decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of decomposition in my this compound sample?

A: The most common initial indicator of degradation is a change in the physical appearance of the compound. Fresh, pure this compound is typically a white to off-white or light-colored solid. Any significant color change, such as yellowing or darkening, can suggest the formation of degradation products. Additionally, a change in the material's consistency, such as clumping or the appearance of an oily residue, may also indicate decomposition.

Q2: What are the primary factors that cause this compound to decompose?

A: The main environmental factors that can induce decomposition are exposure to light, moisture, heat, and atmospheric oxygen. Each of these can initiate different degradation pathways, such as photo-oxidation, hydrolysis, and thermal decomposition.

Q3: What is the ideal temperature for storing this compound?

A: For long-term storage, it is recommended to store this compound in a cool, dry place. Many suppliers recommend refrigeration (2-8 °C). For extended periods, storage in a freezer at -20°C is also a common practice, particularly when the compound is of high purity and intended for sensitive applications.

Q4: Is an inert atmosphere necessary for storage?

A: While not always mandatory for short-term storage, storing this compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice that can significantly extend its shelf life. This is especially crucial if the container will be opened and closed multiple times, as it minimizes exposure to atmospheric oxygen and moisture.

Q5: What type of container is best for storing this compound?

A: Amber glass vials with tight-fitting, inert caps are ideal. The amber color protects the compound from light, and the tight seal prevents the ingress of moisture and air. For highly sensitive applications, vials with PTFE-lined caps are recommended.

Troubleshooting Guide: Identifying and Addressing Decomposition

If you suspect your sample of this compound has degraded, this guide will help you diagnose the potential cause and take corrective action.

Visualizing the Troubleshooting Workflow

Troubleshooting_Decomposition Troubleshooting Workflow for this compound Decomposition start Observe Signs of Decomposition (e.g., color change, clumping) check_storage Review Storage Conditions start->check_storage improper_temp Improper Temperature? check_storage->improper_temp improper_light Exposure to Light? check_storage->improper_light improper_atmosphere Exposure to Air/Moisture? check_storage->improper_atmosphere solution_temp Action: Store at recommended temperature (2-8°C or -20°C). Consider aliquoting. improper_temp->solution_temp Yes analytical_confirm Confirm Decomposition with Analytical Methods (e.g., HPLC, TLC) improper_temp->analytical_confirm No solution_light Action: Store in amber vials in a dark location. improper_light->solution_light Yes improper_light->analytical_confirm No solution_atmosphere Action: Use tightly sealed containers. Consider storing under inert gas (Argon or Nitrogen). improper_atmosphere->solution_atmosphere Yes improper_atmosphere->analytical_confirm No solution_temp->analytical_confirm solution_light->analytical_confirm solution_atmosphere->analytical_confirm purity_check Assess Purity analytical_confirm->purity_check degraded Sample is Degraded. Procure fresh material. stable Sample is Stable. Continue with experiment. purity_check->degraded Purity < Specification purity_check->stable Purity Meets Specification

Caption: A flowchart outlining the steps to troubleshoot suspected decomposition of this compound.

Potential Decomposition Pathways

Understanding the likely chemical transformations can help in identifying degradation products and refining storage protocols.

  • Hydrolysis: The chloro group on the pyridine ring is susceptible to nucleophilic substitution by water, which can lead to the formation of 2,3-dihydroxypyridine.[1][2] This process is accelerated by the presence of moisture and can be influenced by the pH of any adsorbed water.[1]

  • Dehalogenation: Reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom, is another possible degradation pathway, particularly in the presence of trace metal impurities or under reducing conditions.[3] This would result in the formation of 2-hydroxypyridine.

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light (photo-oxidation), can lead to the formation of various oxidized species and colored polymeric byproducts. The pyridine N-oxide is a potential intermediate in such oxidative processes.[4]

Analytical Confirmation of Decomposition

Visual inspection should always be followed by analytical confirmation.

Protocol: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its potential degradation products.[5][6]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7]

  • Mobile Phase: A gradient elution is often necessary to resolve both the parent compound and its more polar or non-polar degradation products. A typical mobile phase system could be a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound and its likely degradation products have significant absorbance (a photodiode array detector is ideal for monitoring multiple wavelengths).

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Compare the chromatogram of the suspect sample to that of a reference standard. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation.

Other Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A rapid and simple method to qualitatively assess the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information for the identification of unknown degradation products, though it is less sensitive than chromatographic methods.[8]

Best Practices for Storage

Proactive measures are the most effective way to prevent the decomposition of this compound.

Storage ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) for short to medium-term. -20°C (frozen) for long-term.[9]Reduces the rate of thermally induced degradation and slows down other chemical reactions.[10][11][12]
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Light Store in amber glass vials in a dark location (e.g., in a box or cabinet).Protects the compound from photolytic degradation.
Container Tightly sealed amber glass vials with PTFE-lined caps.Prevents ingress of air and moisture and protects from light. PTFE lining provides an inert sealing surface.
Handling Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. Handle in a dry environment (e.g., a glove box or under a stream of dry inert gas).Prevents the introduction of moisture, which can initiate hydrolysis.
Aliquoting For frequently used material, consider aliquoting the bulk sample into smaller, single-use vials.Reduces the number of times the main stock is exposed to the atmosphere, minimizing the cumulative effects of moisture and air ingress.
Visualization of Optimal Storage Conditions

Optimal_Storage Key Pillars of this compound Storage Stability main Optimal Storage of This compound temp Controlled Temperature (Cool & Dry) atmosphere Inert Atmosphere (Argon/Nitrogen) light Protection from Light (Amber Vials/Darkness) container Proper Container (Tightly Sealed Glass)

Caption: A diagram illustrating the essential components of proper storage for this compound.

References

  • Wu, F., & Guo, Q. X. (2003). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 1(1), 58-61.
  • Schmieder, H., & Abeln, J. (1999). Supercritical Water Oxidation: State of the Art. Chemical Engineering & Technology, 22(11), 903-908.
  • Deady, L. W., & Korytsky, O. L. (1979). An experiment to illustrate nucleophilic aromatic substitution and tautomerism.
  • Bradlow, H. L., & Vanderwerf, C. A. (1948). Pyridine Derivati.ves. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry, 14(4), 509-515.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • Wang, Y., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environmental Science & Technology, 58(10), 4583-4593.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • BenchChem. (2025).
  • BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Hypha Discovery. (n.d.). Manufacturing and Degradation Impurities.
  • Slideshare. (n.d.). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms.
  • Science.gov. (n.d.). degradation product formed: Topics by Science.gov.
  • Carl ROTH. (2025).
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  • Acta Poloniae Pharmaceutica-Drug Research. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complex but rewarding chemistry of 3-Chloro-2-hydroxypyridine. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding its reactivity is paramount. A recurring challenge for researchers is the profound—and often counterintuitive—influence of the reaction solvent. This guide is structured to move from foundational principles to practical, field-tested troubleshooting, providing you with the causal understanding needed to control your experimental outcomes.

Foundational Principles: The Tautomeric Nature of this compound

Before troubleshooting specific reactions, it is critical to understand that this compound is not a single, static molecule in solution. It exists in a dynamic equilibrium with its tautomer, 3-chloro-2(1H)-pyridone.[1] The position of this equilibrium is highly sensitive to the solvent environment and dictates the molecule's reactive behavior.[2]

  • Hydroxypyridine Form (Lactim): This form, with an aromatic pyridine ring and a hydroxyl group, predominates in the gas phase and in nonpolar, aprotic solvents like hexane or benzene.[3][4]

  • Pyridone Form (Lactam): This form features a carbonyl group and is significantly more polar. It is the major species in polar solvents, especially those capable of hydrogen bonding, such as water and alcohols.[2][3] The increased dipole moment of the pyridone form is better stabilized by polar solvent molecules.[2]

Chlorination at the 3-position can influence the tautomer population compared to the parent 2-hydroxypyridine, but the general principle of polar solvents favoring the pyridone form remains.[3][5] Understanding which tautomer is dominant in your chosen solvent is the first step to predicting reactivity.

Tautomerism cluster_nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) cluster_polar Polar Solvents (e.g., Water, Ethanol, DMSO) Hydroxypyridine This compound (Lactim, Aromatic) MAJOR SPECIES Pyridone 3-Chloro-2(1H)-pyridone (Lactam, Polar) MAJOR SPECIES Hydroxypyridine->Pyridone Polar Solvent Pyridone->Hydroxypyridine Nonpolar Solvent

Caption: Tautomeric equilibrium of this compound shifts based on solvent polarity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and manipulation of this compound derivatives.

FAQ 1: Nucleophilic Substitution (SNAr) at C3

Question: My nucleophilic substitution reaction to displace the C3-chloride is sluggish and gives low yields. I'm using an amine nucleophile in ethanol. What's going wrong?

Answer: This is a classic solvent-induced rate depression issue. While ethanol is excellent for dissolving your starting materials, as a polar protic solvent , it significantly hinders the reactivity of many nucleophiles.

  • The "Why": Polar protic solvents like ethanol, methanol, or water have acidic protons (O-H or N-H bonds) that form a strong hydrogen-bonding cage around your anionic or lone-pair-containing nucleophile.[6][7] This solvation shell stabilizes the nucleophile, making it "too comfortable" and less reactive.[8] To react, the nucleophile must shed some of these solvent molecules, which requires energy and slows the reaction rate.

  • Solution & Protocol: Switch to a polar aprotic solvent . Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (CH₃CN) are superior for SₙAr reactions.[6] They possess high polarity to dissolve the reactants but lack acidic protons. They effectively solvate the counter-ion (e.g., Na⁺, K⁺) of your nucleophile but leave the nucleophilic anion "bare" and highly reactive.[6][8]

SNAr_Solvent_Effect Solvent Effect on Nucleophile in SNAr cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_Protic Nucleophile (Nu⁻) Solvated & Shielded Low Reactivity H_Bond Hydrogen Bonding Cage Nu_Aprotic Nucleophile (Nu⁻) 'Bare' & Unshielded High Reactivity label_slow Slow Reaction Cation Solvated Cation (M⁺) label_fast Fast Reaction

Caption: Comparison of nucleophile reactivity in protic vs. aprotic solvents.

FAQ 2: Regioselectivity in Alkylation (N- vs. O-Alkylation)

Question: I'm trying to perform an N-alkylation on this compound but I'm getting a mixture of N- and O-alkylated products, with the O-alkylated (2-alkoxy-3-chloropyridine) being the major one. How can I favor N-alkylation?

Answer: This is a common and complex challenge governed by the interplay of the solvent, base, and electrophile. 2-Pyridones are classic ambident nucleophiles.[9] To favor N-alkylation, you must create conditions that promote the reactivity of the pyridone tautomer at the nitrogen atom.

  • The "Why":

    • Tautomer Population: As established, polar aprotic solvents (DMF, DMSO) strongly favor the desired 3-chloro-2-pyridone tautomer, which is a prerequisite for N-alkylation.

    • Hard and Soft Acids and Bases (HSAB): The pyridone anion has two nucleophilic sites: a "hard" oxygen and a "soft" nitrogen. According to HSAB theory, hard electrophiles (e.g., dimethyl sulfate) prefer to react with the hard oxygen, while softer electrophiles (e.g., benzyl bromide, primary alkyl iodides) prefer the soft nitrogen.

    • Counter-ion and Solvent Interaction: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) is critical. In solvents like DMF, a base like NaH creates a sodium pyridonate salt. The small, hard Na⁺ ion strongly coordinates to the hard oxygen atom, effectively blocking it and directing softer electrophiles to the more accessible nitrogen atom. In contrast, larger, softer cations like Cs⁺ may coordinate less tightly, potentially leading to different selectivity ratios.[10]

  • Solution & Protocol: To maximize N-alkylation selectivity:

    • Use a Polar Aprotic Solvent: DMF is an excellent first choice.

    • Use a Strong Base with a Hard Counter-ion: Sodium hydride (NaH) is a standard and effective choice.

    • Use a Soft Alkylating Agent: Primary alkyl iodides or benzyl halides are preferred over sulfates or tosylates.[9]

Table 1: Influence of Solvent and Base on N- vs. O-Alkylation Regioselectivity (Note: Data is illustrative, based on general principles reported in the literature. Actual ratios are substrate-dependent.)[9][10][11]

ElectrophileSolventBasePredominant ProductRationale
Benzyl BromideDMFNaHN-Alkylation Polar aprotic solvent + hard cation (Na⁺) blocks O-site.
Benzyl BromideEthanolK₂CO₃Mixture (often O-favored)Protic solvent stabilizes both tautomers; less site-blocking.
Isopropyl IodideTHFCs₂CO₃MixtureSecondary halides are bulkier; softer cation offers less control.
Dimethyl SulfateAcetonitrileK₂CO₃O-Alkylation Hard electrophile reacts preferentially at the hard oxygen site.
FAQ 3: Solubility and Starting Material Issues

Question: My this compound won't dissolve in my reaction solvent (Toluene), leading to a heterogeneous slurry and poor conversion.

Answer: This is an expected outcome due to a polarity mismatch. This compound, especially in its dominant solid-state pyridone form, is a polar, hydrogen-bond-donating molecule.[12] Nonpolar solvents like toluene or hexane are poor choices for solubilizing it.

  • The "Why": "Like dissolves like." The polar C=O and N-H bonds of the pyridone tautomer require polar solvents that can engage in dipole-dipole interactions or hydrogen bonding to overcome the crystal lattice energy of the solid.

  • Solution & Protocol:

    • Consult a Solubility Chart: Always start by assessing the solubility of your starting material.

    • Select an Appropriate Polar Solvent:

      • For SₙAr or N-alkylation: DMF, DMSO, NMP, or acetonitrile are excellent choices.

      • If a protic solvent is required (e.g., for certain solvolysis reactions): Ethanol, isopropanol, or water can be used, with the caveats about nucleophile reactivity mentioned in FAQ 1.

    • Consider Solvent Mixtures: If a single solvent doesn't provide the desired properties (e.g., boiling point), a mixture like Toluene/DMF or Dioxane/Water can sometimes be effective, but this can complicate reaction kinetics.

Validated Experimental Protocols

The following protocols are designed to illustrate how solvent choice directly impacts reaction outcomes for two common transformations.

Protocol A: Selective N-Alkylation of this compound

This protocol is optimized for high regioselectivity towards the N-alkylated product.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.5 M concentration). Stir under a nitrogen atmosphere until all solid is dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should be a clear salt of the pyridone.

  • Alkylation: Cool the solution back to 0 °C. Add the primary alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to isolate the N-alkylated product.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with a Thiol Nucleophile

This protocol demonstrates the effective displacement of the C3-chloride using optimal solvent conditions.

  • Setup: To a round-bottom flask with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent & Reagent Addition: Add anhydrous DMSO (approx. 0.4 M concentration), followed by the thiol nucleophile (e.g., 4-methoxythiophenol, 1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C. The reaction is typically faster at higher temperatures. Monitor progress by TLC or LC-MS until the starting material is consumed (usually 2-6 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a beaker containing ice water and stir. The product will often precipitate. If not, acidify carefully with 1M HCl to pH ~5-6.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: If necessary, recrystallize the crude solid from a suitable solvent system like ethanol/water or purify by column chromatography.

References

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021). The Journal of Physical Chemistry B. [Link]
  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2017). Chemical Science. [Link]
  • 2-Pyridone - Wikipedia. (n.d.). [Link]
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021).
  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021).
  • Nucleophilic Substitution Reactions Solvent Effects. (n.d.). St.
  • Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. (2017). PubMed. [Link]
  • Theoretical investigation of solvent effects on reactivity, spectroscopic properties, and inhibitory potential of a dihydropyridine derivative against Vibrio cholorae. (2024). Journal of Umm Al-Qura University for Applied Sciences. [Link]
  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. (n.d.). Source Not Found.
  • Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts. [Link]
  • Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. [Link]
  • A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. (2004). PubMed. [Link]
  • Dynamics of Cl - (H 2 O) + CH 3 I Substitution Reaction: The Influences of Solvent and Nucleophile. (2021).
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2015).
  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground st
  • This compound. (n.d.). PubChem. [Link]
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2024). MDPI. [Link]
  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. (2020). RSC Publishing. [Link]
  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (2015).
  • Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. (2001). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Scheme 1 Tautomerization between pyridones and hydroxypyridines. (2009).
  • The Impact of Solvent Polarity on Intramolecular Proton and Electron Transfer in 2-alkylamino-4-nitro-5-methyl Pyridine N-oxides. (2012). PubMed. [Link]
  • 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. [Link]

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Technical Support Center: Work-up & Troubleshooting for 3-Chloro-2-hydroxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested insights into the common challenges and solutions associated with the work-up of reactions involving 3-chloro-2-hydroxypyridine. The unique electronic and physical properties of this substrate—notably its tautomeric equilibrium between the hydroxypyridine and pyridinone forms and its amphoteric nature—often require nuanced approaches beyond standard work-up protocols.

Part 1: Foundational Principles & Safety

This section addresses the most critical and frequently asked questions regarding the safe handling and fundamental properties of this compound that directly influence reaction work-up.

Frequently Asked Questions (Safety & Handling)

Q: What are the primary hazards associated with this compound?

A: this compound is a hazardous substance that requires careful handling. According to its Globally Harmonized System (GHS) classification, it can be toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. Always consult the latest Safety Data Sheet (SDS) before use. Essential personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles with side-shields, and a lab coat[3][4]. All manipulations should be performed in a well-ventilated chemical fume hood[1][3].

Q: How does the tautomerism of this compound affect its behavior?

A: this compound exists in equilibrium with its tautomer, 3-chloro-2(1H)-pyridinone[5]. In most solvents and in the solid state, the pyridinone form is predominant. This is critical because the pyridinone structure has an amide-like character, influencing its polarity, solubility, and reactivity. This equilibrium means it can act as a weak acid (N-H proton) or a weak base (pyridine nitrogen or carbonyl oxygen), making its solubility highly pH-dependent. This property is the cornerstone of a successful extractive work-up.

Part 2: General Aqueous Work-up Procedures

A properly executed aqueous work-up is the most effective way to perform the initial purification of your crude reaction mixture. The goal is to leverage the pH-dependent solubility of your product to separate it from catalysts, unreacted starting materials, and byproducts.

Workflow for a Standard Aqueous Extraction

G cluster_extraction Liquid-Liquid Extraction cluster_isolation Product Isolation RM Crude Reaction Mixture (in organic solvent like EtOAc, DCM) Wash_Acid Wash with Dilute Acid (e.g., 1M HCl) RM->Wash_Acid Removes basic impurities (e.g., amine bases, pyridine) Wash_Base Wash with Dilute Base (e.g., 1M NaHCO3 or NaOH) Wash_Acid->Wash_Base Neutralizes excess acid, removes acidic impurities Wash_Brine Wash with Brine (sat. NaCl) Wash_Base->Wash_Brine Breaks emulsions, removes bulk water Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Crude_Prod Crude Product for Further Purification Evaporate->Crude_Prod

Caption: General workflow for aqueous work-up.

Troubleshooting General Work-up

Q: My product seems to be partitioning into the aqueous layer during extraction. How can I prevent this?

A: This is a common issue due to the polarity of the pyridinone structure.

  • pH Control: The key is to keep the aqueous phase at a pH where your product is neutral and least soluble. For this compound derivatives, which are weakly acidic, avoid washing with strong bases like 1M NaOH if possible, as this can form the highly water-soluble sodium salt. Use a milder base like saturated sodium bicarbonate (NaHCO₃) instead. Conversely, washing with strong acid can protonate the pyridine ring, also increasing water solubility. A wash with very dilute acid (e.g., 0.1M HCl) or saturated ammonium chloride (NH₄Cl) is often sufficient to remove basic impurities without fully protonating the product[6][7].

  • Salting Out: Before extraction, add a significant amount of solid sodium chloride (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of polar organic compounds and driving them into the organic layer.

  • Back-Extraction: After separating the layers, re-extract the aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane) 1-2 more times to recover any dissolved product.

Q: I've formed a persistent emulsion at the interface of the organic and aqueous layers. What should I do?

A: Emulsions are common when dealing with polar compounds and fine precipitates.

  • Add Brine: The first step is to add a saturated solution of NaCl (brine)[8]. This increases the density of the aqueous layer and helps to break up the emulsion.

  • Filter: If the emulsion is caused by fine solid particles (e.g., palladium black, inorganic salts), filter the entire biphasic mixture through a pad of Celite®. The layers should separate cleanly in the filtrate.

  • Patience & Physical Methods: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling or tapping of the funnel can also help coalesce the droplets.

  • Change Solvent: In extreme cases, adding a small amount of a different solvent (e.g., THF) can alter the interfacial tension and break the emulsion.

Part 3: Troubleshooting Specific Reaction Work-ups

While general principles apply, specific cross-coupling reactions introduce unique challenges, primarily related to removing catalysts and specialized reagents.

A. Suzuki-Miyaura Coupling

Q: My Suzuki reaction is complete, but I'm struggling to remove the palladium catalyst and boronic acid residues. What is the best work-up procedure?

A: A multi-step approach is required for a clean work-up.

  • Quench and Filter: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate. If you see significant black precipitate (palladium black), filter the mixture through a pad of Celite first.

  • Boronic Acid Removal: Boronic acids and their byproducts can often be removed with a basic wash. Washing the organic layer with 1M NaHCO₃ or K₂CO₃ can help. For stubborn boron residues, concentrating the crude product and re-dissolving it in methanol several times can remove them as the volatile trimethyl borate ester[7][9].

  • Palladium Removal: While filtration removes insoluble palladium, soluble species may remain. Washing the organic layer with a 10% aqueous solution of sodium sulfide (Na₂S) or thiourea can precipitate residual palladium as insoluble sulfides, which can then be filtered off. Be aware that these reagents have strong odors and should be handled in a fume hood.

  • Final Purification: The final product will almost certainly require column chromatography for complete purification from trace impurities[10].

Troubleshooting a Failed Suzuki Coupling

G Start Suzuki Reaction Fails (No Product by TLC/LCMS) Check_Catalyst Is the catalyst system active enough for an electron-rich chloropyridine? Start->Check_Catalyst Check_Base Is the base appropriate? (e.g., K3PO4, Cs2CO3) Check_Catalyst->Check_Base No Sol_Catalyst Switch to a more active catalyst/ ligand system (e.g., Pd2(dba)3/SPhos or a Buchwald pre-catalyst). Check_Catalyst->Sol_Catalyst Yes Check_Side_Rxns Are side products observed? (Dehalogenation, Homocoupling) Check_Base->Check_Side_Rxns No Sol_Base Screen different bases. Ensure base is finely ground and anhydrous if needed. Check_Base->Sol_Base Yes Sol_Side_Rxns Thoroughly degas solvents to remove O2 (prevents homocoupling). Ensure anhydrous conditions. Check_Side_Rxns->Sol_Side_Rxns Yes Sol_Inhibition Consider using a different boronic acid derivative (e.g., MIDA boronate) to prevent protodeboronation. Check_Side_Rxns->Sol_Inhibition No

Caption: Decision tree for troubleshooting a failed Suzuki coupling.

B. Buchwald-Hartwig Amination

Q: How do I effectively remove the phosphine ligand (e.g., XPhos, SPhos) and its oxide after a Buchwald-Hartwig reaction?

A: Sterically hindered phosphine ligands and their oxides can be greasy and difficult to separate from the product.

  • Acid Wash: A key technique is to wash the organic layer with dilute acid (e.g., 1M HCl). Your product, if it's a substituted 2-aminopyridine, will likely be basic and partition into the aqueous layer as the hydrochloride salt. The non-polar phosphine ligand and its oxide will remain in the organic layer, which can be discarded. You can then neutralize the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) to pH > 8 and re-extract your purified product into a fresh organic layer (like ethyl acetate or DCM)[7][11].

  • Solvent Precipitation: If your product is a solid, you can sometimes precipitate it by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or pentane. The phosphine byproducts often remain dissolved in the non-polar solvent[7].

  • Chromatography: If the above methods fail, careful column chromatography is the final option. A gradient elution, starting with a non-polar eluent (to wash off the ligand) and gradually increasing polarity, is often effective.

Reagent/ByproductRecommended Removal MethodCausality
Palladium Catalyst Filter through Celite; Wash with aq. Na₂S or thiourea.Insoluble Pd(0) is physically removed; Soluble Pd species precipitate as insoluble sulfides.
Boronic Acid/Esters Wash with aq. base (e.g., 1M K₂CO₃); Azeotrope with MeOH.Forms a water-soluble boronate salt; Forms volatile trimethyl borate.[7][9]
Phosphine Ligands Wash with dilute acid (if product is acid-stable).Protonates the basic phosphine, rendering it water-soluble.
Phosphine Oxides Triturate with non-polar solvent (hexanes); Chromatography.Phosphine oxides are often less soluble in non-polar solvents than the parent phosphine but can be separated from more polar products.[7]
Inorganic Base Wash with water or saturated aq. NH₄Cl.The inorganic salts are highly soluble in aqueous media.

Part 4: Purification & Final Product Isolation

Q: I have my crude product after work-up. What is the best method for final purification: recrystallization or column chromatography?

A: The choice depends on the purity and physical state of your crude product.

  • Recrystallization: This is the ideal method if your product is a solid and the crude material is >90% pure. It is scalable and provides high-purity crystalline material.

    • How to Choose a Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like EtOAc/hexanes) to find the best system. A patent for a related synthesis mentions recrystallization from methanol[12].

  • Column Chromatography: This is necessary when your product is an oil or when it is contaminated with impurities of similar polarity.

    • Protocol:

      • Dry Load: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like DCM or EtOAc), adding the silica, and evaporating the solvent. This usually gives better separation than loading as a solution.

      • Choose Eluent: Use TLC to determine an appropriate solvent system. Aim for an Rf value of ~0.2-0.3 for your product. A common starting point is a mixture of hexanes and ethyl acetate.

      • Run the Column: Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Q: My final product is a beige or brown solid. Can I decolorize it?

A: Color is often due to trace, highly conjugated impurities or residual palladium.

  • Activated Charcoal: During recrystallization, after dissolving your product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Let it stir for a few minutes, then immediately filter the hot solution through a pad of Celite to remove the charcoal. The filtrate should be less colored.

  • Silica Plug: Dissolve the product in a suitable solvent (e.g., DCM) and pass it through a short plug of silica gel in a pipette or funnel. The colored impurities often stick to the top of the silica, while the purified product is eluted.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • 3-CHLORO-2-FLUORO-5-HYDROXYPYRIDINE - Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • 3-Chloro-2-hydrazinylpyridine SDS, 22841-92-5 Safety D
  • Process for the preparation of substituted pyridines.
  • MSDS of 3-chloro-2-hydrazinopyridine. (2009). Capot Chemical.
  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2006).
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
  • Organic Reaction Workup Formulas for Specific Reagents. Not Voodoo.
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (2012).
  • SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Canadian Science Publishing.
  • METHOD FOR THE RECOVERY OF PYRIDINE OR METHYLPYRIDINE OR THEIR MIXTURES OF REACTION MIXTURES CONTAINING BUTANDICARBONIC ACID METHYLESTER.
  • Workup Tricks: Reagents. University of Rochester, Department of Chemistry.
  • This compound | C5H4ClNO | CID 582210. PubChem.
  • This compound, 97%. Fisher Scientific.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped... Organic Syntheses Procedure.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • This compound. Tokyo Chemical Industry.

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Technical Support Center: Analysis of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying and troubleshooting impurities in samples of 3-Chloro-2-hydroxypyridine (3C2HP). This resource is designed for researchers, analytical chemists, and process development scientists who require high-purity material for their work. Ensuring the purity of 3C2HP, a key heterocyclic building block, is critical for the success of downstream applications, including pharmaceutical synthesis.

This guide provides a structured approach to impurity identification, offering both quick answers through FAQs and in-depth troubleshooting protocols. We will explore the causality behind analytical choices and provide self-validating workflows to ensure confidence in your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analysis of this compound.

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities in 3C2HP typically originate from three main sources: the synthetic route, subsequent degradation, or storage conditions.[1]

  • Synthesis-Related Impurities: These are the most common. Based on typical synthetic pathways, such as the hydrolysis of 2,3-dichloropyridine[2], you should look for:

    • Starting Materials: Unreacted 2,3-dichloropyridine.

    • Isomeric Impurities: Positional isomers like 5-Chloro-2-hydroxypyridine or 6-Chloro-2-hydroxypyridine, arising from impure starting materials.

    • Side-Reaction Products: Dichloro-2-hydroxypyridines from over-chlorination or 3-hydroxypyridine from unintended dechlorination.[3]

  • Degradation Products: 3C2HP can degrade under harsh conditions (e.g., strong acid/base, high temperature, UV light). Degradation can involve hydrolysis, oxidation, or polymerization. Ring-opened products, though less common, are also a possibility.[4][5]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification steps.[1]

Q2: Which analytical technique is best for an initial purity assessment?

A2: For a rapid and reliable initial purity check, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[6][7] It excels at separating the main component from structurally similar impurities. A simple gradient reversed-phase method can quickly reveal the number of components and their relative abundance.

Q3: My NMR spectrum shows unexpected small peaks. How do I know if they are impurities?

A3: Distinguishing impurities from complex coupling patterns in ¹H NMR can be challenging.[8] First, check for common laboratory solvent peaks.[9] Then, assess the integration of the unknown signals relative to your main compound. If the integration is non-stoichiometric (e.g., 0.05H), it's likely an impurity. To confirm, run a 2D NMR experiment like HSQC or HMBC, which can help determine if the signals correlate to the main 3C2HP structure. Impurity signals will often lack the expected correlations.

Q4: I need to identify a volatile impurity. Is HPLC suitable?

A4: While HPLC can detect some volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior technique for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point starting materials.[1][10] The mass spectrometer provides mass-to-charge ratio data, which allows for confident identification through library matching.[11][12]

Part 2: In-Depth Troubleshooting & Analytical Protocols

This section provides detailed workflows and troubleshooting advice for advanced impurity analysis.

Visualizing the Impurity Identification Workflow

The following diagram illustrates a logical workflow for tackling an unknown impurity in your 3C2HP sample.

G cluster_0 Initial Analysis cluster_1 Problem Identification cluster_2 Characterization cluster_3 Resolution A Sample of This compound B Run HPLC-UV Purity Screen A->B C Run ¹H NMR A->C D Purity > 99.5%? No major unknown peaks? B->D E Significant Impurity Detected D->E No F Sample Meets Specification D->F Yes G Hypothesize Impurity Source (Synthesis, Degradation) E->G H LC-MS Analysis for Mass Determination G->H I GC-MS Analysis for Volatile Impurities G->I J Isolate Impurity via Preparative HPLC H->J If needed K Structural Elucidation (NMR, MS/MS) J->K L Impurity Identified K->L M Modify Synthesis or Purification Protocol L->M

Caption: Workflow for impurity identification in 3C2HP samples.

Troubleshooting by Analytical Technique

HPLC is the workhorse for purity assessment.[13] However, poor separation or peak shape can obscure results.

Issue: An impurity peak is co-eluting or poorly resolved from the main 3C2HP peak.

Causality: This occurs when the selectivity of the chromatographic system (the combination of stationary and mobile phases) is insufficient to differentiate between the analyte and the impurity.[14] Impurities that are structurally very similar to 3C2HP are often the most difficult to resolve.

Troubleshooting Steps:

  • Modify Mobile Phase pH: The ionization state of 3C2HP and its impurities can drastically alter their retention on a reversed-phase column. Prepare mobile phases at different pH values (e.g., pH 3.0, 5.0, and 7.5) to see if selectivity improves.

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter elution patterns.

  • Screen Different Columns: Not all C18 columns are the same. Try a C18 with a different bonding chemistry or switch to a different stationary phase entirely, such as a Phenyl-Hexyl or a Polar-Embedded column, to introduce different separation mechanisms.[14]

  • Adjust Gradient Slope: A shallower gradient increases the separation window, which can often resolve closely eluting peaks.

Experimental Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for method development.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Sample Preparation: Accurately weigh and dissolve the 3C2HP sample in the mobile phase to a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides an acidic pH to ensure consistent protonation of the pyridine ring.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA broad gradient is excellent for screening to see all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature improves peak shape and reduces viscosity.
Detection (UV) 220 nm and 275 nmMonitor at multiple wavelengths to ensure detection of impurities with different chromophores.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

GC-MS is essential for identifying volatile or semi-volatile impurities that may not be detected by HPLC.[10]

Issue: No peaks are observed in the GC-MS chromatogram, even though an impurity is suspected.

Causality: This can happen for several reasons:

  • The impurity is not volatile enough to pass through the GC column under the current conditions.

  • The impurity is thermally labile and degrades in the hot injector port.

  • The impurity is highly polar and exhibits poor peak shape or does not elute from a standard non-polar column.

Troubleshooting Steps:

  • Increase Temperature Limits: Cautiously increase the injector temperature and the maximum oven temperature. Be aware that 3C2HP itself may degrade at very high temperatures.

  • Use a More Polar Column: If you suspect polar impurities, switch from a standard HP-5ms (or equivalent) column to a wax-based column (e.g., DB-WAX) which is better suited for polar analytes.

  • Consider Derivatization: For non-volatile or highly polar compounds, chemical derivatization can make them suitable for GC analysis. For example, silylation can be used to mask hydroxyl groups, increasing volatility.

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system with a Mass Spectrometer detector.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Sample Preparation: Dissolve the 3C2HP sample in a suitable solvent like Dichloromethane or Methanol to a concentration of ~1 mg/mL.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas standard for MS applications.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)A standard program that covers a wide range of volatilities.
MS Source Temp. 230 °CStandard ion source temperature.
MS Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating fragment patterns for library searching.
Scan Range 40-450 amuCovers the expected mass range for the parent compound and likely impurities.

NMR is the ultimate tool for unambiguous structure elucidation of unknown impurities once they are isolated.[12]

Issue: An isolated impurity gives a complex ¹H NMR spectrum that is difficult to interpret.

Causality: The spectrum may contain overlapping signals, or the impurity might be a mixture of isomers. The structure may also be completely unexpected.

Troubleshooting Steps:

  • Acquire a ¹³C Spectrum: A ¹³C NMR spectrum will show the number of unique carbons, providing a crucial piece of the structural puzzle.

  • Run 2D NMR Experiments:

    • COSY: Identifies proton-proton couplings (¹H-¹H), revealing which protons are adjacent in the molecule.

    • HSQC: Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation).

    • HMBC: Shows longer-range correlations between protons and carbons (typically 2-3 bonds). This is extremely powerful for piecing together the carbon skeleton.

  • Re-check Purity: Ensure the "isolated" impurity is indeed a single component by re-injecting it into your HPLC system. If it is not pure, further purification is required before definitive structural work can be done.

Visualizing Potential Impurity Sources

Understanding where impurities come from is key to preventing them.

G cluster_0 Synthesis Route cluster_1 Process Conditions cluster_2 Post-Synthesis A This compound (Final Product) B Starting Materials (e.g., 2,3-dichloropyridine) B->A Unreacted E Side Reactions (Over-chlorination, Dechlorination) C Isomeric Precursors C->A Isomeric Impurities D Reagents & Catalysts E->A Byproducts F Incomplete Reaction G Degradation (Light, Heat, Air) G->A Degradants H Storage & Handling (Cross-contamination) H->A Contaminants

Sources

challenges in the scale-up of 3-Chloro-2-hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloro-2-hydroxypyridine (CAS: 13466-35-8). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. As a key building block in the development of novel pharmaceuticals, including anti-inflammatory and anti-cancer agents, robust and scalable synthesis is critical.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific literature.

Overview of Synthetic Routes

The most prevalent and industrially relevant method for synthesizing this compound is the direct chlorination of 2-hydroxypyridine. While various chlorinating agents can be used, the choice of reagent and reaction conditions is critical to address challenges of yield, purity, and scalability.

  • Traditional Method: Involves heating 2-hydroxypyridine in a large excess of phosphorus oxychloride (POCl₃), often with a base like pyridine.[2] While effective on a small scale, this method presents significant challenges for scale-up, including hazardous quenching of excess POCl₃, environmental concerns, and economic inefficiency.[2][3]

  • Modern, Scalable Method: A solvent-free approach using an equimolar amount of POCl₃ in a sealed reactor at high temperatures.[2][4] This method is highly efficient, environmentally friendlier, and suitable for multigram to kilogram scale preparations.[2][5]

  • Alternative Reagents: Other chlorination systems include sodium hypochlorite (NaOCl) in an aqueous medium[6] or phosphorus-free methods using reagents like bis(trichloromethyl) carbonate (BTC) and thionyl chloride (SOCl₂) with a catalyst.[7]

The following troubleshooting guide focuses primarily on the chlorination of 2-hydroxypyridine, as it is the most common and challenging route.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction yield is consistently low (<70%) when chlorinating 2-hydroxypyridine. What are the primary causes and how can I optimize the reaction?

Low yield is a common problem stemming from incomplete reactions, side-product formation, or product loss during workup.

Causality and Solutions:

  • Insufficient Reaction Temperature/Time: The chlorination of the pyridine ring is an electrophilic substitution that requires significant energy to overcome the activation barrier.

    • Recommendation: For the modern solvent-free method using equimolar POCl₃, the reaction should be conducted in a sealed reactor at 140–160 °C for at least 2 hours to ensure the reaction goes to completion.[2][5] Traditional methods using excess POCl₃ at reflux may also suffer from incomplete conversion if the temperature is not maintained.

  • Product Loss During Workup: this compound has moderate water solubility, and its amphoteric nature can lead to losses during aqueous workup and extraction.

    • Recommendation: After quenching the reaction mixture with cold water, carefully adjust the pH of the solution to 8–9 with a saturated sodium carbonate solution.[2] This ensures the product is in its less soluble, neutral form, maximizing precipitation or extraction efficiency. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if the product does not precipitate cleanly.

  • Reagent Quality and Stoichiometry: The purity of 2-hydroxypyridine and the precise stoichiometry of the chlorinating agent are crucial.

    • Recommendation: Use high-purity 2-hydroxypyridine. For the modern method, ensure a strict 1:1 molar ratio of 2-hydroxypyridine to POCl₃.[2] Using less than one equivalent of POCl₃ will result in incomplete conversion.

Q2: I'm observing significant impurity peaks in my crude product analysis (HPLC/GC-MS), particularly a dichlorinated species. How can I improve selectivity for monochlorination?

The formation of dichlorinated byproducts is a classic challenge in electrophilic aromatic substitution on activated rings.

Causality and Solutions:

  • Excess Chlorinating Agent: Using a large excess of POCl₃ or other powerful chlorinating agents dramatically increases the probability of a second chlorination event on the electron-rich pyridine ring.

    • Recommendation: The most effective way to prevent over-chlorination is to use a controlled, equimolar amount of the chlorinating agent. The solvent-free protocol using a 1:1 ratio of POCl₃ to substrate is designed specifically to enhance selectivity and is highly effective.[2][4]

  • High Reaction Temperature/Prolonged Reaction Time: While necessary for the primary reaction, excessive heat or time can provide the energy needed for the less favorable second chlorination.

    • Recommendation: Monitor the reaction progress using TLC or HPLC. Once the starting material is consumed, cool the reaction promptly. The recommended 2-hour timeframe at 140 °C is typically sufficient without leading to significant over-chlorination.[2]

Q3: The workup procedure involving quenching a large volume of POCl₃ is hazardous and difficult to control on a larger scale. What is a safer, scalable workup protocol?

This is a critical safety and scalability concern. The reaction of POCl₃ with water is highly exothermic and can lead to a dangerous, delayed "runaway" reaction, especially at scale.[2]

Causality and Solutions:

The fundamental problem is the use of excess POCl₃ as both a reagent and a solvent in traditional methods.[2]

  • Primary Solution: Adopt a Modern Protocol. The most robust solution is to avoid the problem entirely by using the solvent-free method with an equimolar amount of POCl₃.[2][3] This eliminates the need to quench a large excess of a hazardous reagent.

  • Protocol for Quenching (Equimolar Method):

    • After the reaction is complete, allow the sealed reactor to cool completely to room temperature before opening.

    • Carefully and slowly add the solid/oily reaction mixture to a separate vessel containing crushed ice or ice-cold water (~0 °C) with vigorous stirring. This controlled addition allows for better heat dissipation.

    • Once the quench is complete, proceed with pH adjustment using a saturated sodium carbonate solution to bring the pH to 8-9.[2]

Q4: My final product is off-color (yellow to brown) after purification. What causes this discoloration and how can I obtain a clean, white product?

Color impurities often arise from trace amounts of highly conjugated byproducts or degradation products formed during the reaction or workup.

Causality and Solutions:

  • Thermal Degradation: High reaction temperatures can lead to minor degradation of the starting material or product, creating colored impurities.

  • Residual Iron or Other Metal Contaminants: If using a stainless steel reactor, trace metal contamination can sometimes lead to colored complexes. 3-Hydroxypyridine itself can form a red solution with ferric chloride.[8]

  • Oxidation: The product may be susceptible to air oxidation, especially under basic conditions during workup or if left exposed for extended periods.

  • Purification Recommendations:

    • Recrystallization: If simple filtration after workup is insufficient, recrystallization is the preferred method for removing color impurities. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol/water, toluene, or ethyl acetate/hexanes).

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Heat the solution with charcoal for a short period, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Column Chromatography: While less ideal for large-scale production, silica gel chromatography can be used for smaller batches to achieve very high purity.[9]

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Main Synthesis Pathway

SynthesisPathway SM 2-Hydroxypyridine Product This compound SM->Product Chlorination Reagent POCl₃ (1 equiv) Pyridine (base) Reagent->SM Conditions Sealed Reactor 140-160 °C, 2h Conditions->SM

Caption: Solvent-free chlorination of 2-hydroxypyridine.

Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield Observed Check_Completion Analyze Crude Reaction Mixture (TLC, HPLC, NMR) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Remains Complete Reaction Complete Check_Completion->Complete No Starting Material Optimize_Cond Increase Temperature to 140-160°C Ensure 2h Reaction Time Verify Reagent Stoichiometry (1:1) Incomplete->Optimize_Cond Check_Workup Investigate Workup & Isolation Complete->Check_Workup Loss_Aqueous Product Loss in Aqueous Layer? Check_Workup->Loss_Aqueous Yes Loss_Purification Product Loss During Purification? Check_Workup->Loss_Purification No Adjust_pH Adjust pH to 8-9 Before Extraction Increase Number of Extractions Loss_Aqueous->Adjust_pH Optimize_Purify Optimize Recrystallization Solvent Consider Charcoal Treatment Loss_Purification->Optimize_Purify

Caption: Decision tree for diagnosing low reaction yield.

Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions for handling the reagents in this synthesis? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] The reaction should be conducted in a pressure-rated, sealed reactor designed for high temperatures.[2] Chlorinated pyridines are toxic and can cause skin and eye irritation.[11][12] Always consult the Safety Data Sheet (SDS) for all reagents before use.[10][13]

Q: Which analytical methods are best for monitoring reaction progress and final product purity? A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the 2-hydroxypyridine starting material.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the ratio of starting material, product, and any impurities (like dichlorinated species) in the crude reaction mixture and final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structural isomers or byproducts.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

Q: Can this synthesis be performed in a standard glass reactor? A: The modern, high-temperature (140-160 °C) solvent-free method requires a sealed, pressure-rated reactor.[2] A standard glass reactor is not suitable for these conditions. Teflon-lined stainless steel reactors are commonly used for this procedure on a laboratory scale.[2] For larger-scale production, glass-lined steel reactors rated for the required temperature and pressure would be appropriate.

Experimental Protocol: Scalable Solvent-Free Synthesis

This protocol is adapted from the literature for a highly efficient, large-scale preparation of this compound.[2]

Reagents and Equipment:

  • 2-Hydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Pressure-rated, Teflon-lined stainless steel reactor with mechanical stirring

  • Standard laboratory glassware for workup

Procedure:

  • Reactor Charging: To a 150 mL Teflon-lined stainless steel reactor, add 2-hydroxypyridine (0.5 moles). In the fume hood, carefully add POCl₃ (0.5 moles, 1.0 equivalent) and pyridine (0.5 moles, 1.0 equivalent).

  • Reaction: Seal the reactor securely. Place the reactor in a heating mantle or oil bath and heat the mixture to 140 °C with stirring. Maintain this temperature for 2 hours.

  • Cooling: After 2 hours, turn off the heat and allow the reactor to cool completely to ambient temperature. Caution: Do not attempt to open the reactor while it is hot or under pressure.

  • Quenching: Once cooled, carefully open the reactor in a fume hood. Transfer the solid/oily reaction contents portion-wise onto 100 mL of crushed ice or ice-cold water in a separate beaker with vigorous stirring.

  • Neutralization and Isolation: Continue stirring the aqueous mixture until all the material is dissolved or suspended. Slowly add saturated Na₂CO₃ solution while monitoring the pH. Adjust the pH to 8–9. The product may precipitate as a solid.

  • Purification:

    • If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold water and dry under vacuum.

    • If the product remains in solution or as an oil, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Drying/Recrystallization: The crude product can be further purified by recrystallization if necessary (see Troubleshooting Q4). Dry the final product under vacuum to a constant weight.

Table 1: Comparison of Chlorination Methods
ParameterTraditional Method (Excess POCl₃)Modern Solvent-Free Method
POCl₃ Stoichiometry Large Excess (Reagent & Solvent)1.0 Equivalent
Solvent POCl₃None
Temperature Reflux (~107 °C)140-160 °C (Sealed Reactor)
Scalability Issues Difficult; hazardous quench of excess POCl₃.[2]Well-suited for large-scale (multigram) batches.[4]
Environmental Impact High; significant hazardous waste.Low; minimal waste.
Workup Complex and hazardous.Simpler, safer quench and filtration/extraction.[2]
Typical Yield Variable, often moderate.High.

References

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4405-4413.
  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
  • Chlorination of 2-hydroxypydridines at 0.5 mole scale. (2012). ResearchGate.
  • Process for the production of 2-hydroxypyridine. (1990). Google Patents.
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (2004). European Patent Office.
  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (2011). Google Patents.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI.
  • Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2006). ResearchGate.
  • This compound. PubChem.
  • Acs - Oprd.9b00407-Large Scale Chlorination. Scribd.
  • 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof. (2016). Google Patents.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA.
  • Process for the preparation of 2-chloro-3-hydroxy pyridine. (2003). European Patent Office.
  • 2-amino-3-hydroxypyridine and its preparation method and purification method. Eureka.
  • The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Chloropyridin-2-amine. (2011). National Center for Biotechnology Information.
  • PREPARATION OF α-CARBOLINE. Organic Syntheses.
  • Preparation of 2-chloro-3-aminopyridine. (1974). Google Patents.
  • How to synthesizer of 3-hydroxy pyridine? (2014). ResearchGate.

Sources

Technical Support Center: Reactions of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2-hydroxypyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the moisture sensitivity of reactions involving this versatile reagent. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental success.

The Critical Role of Moisture: Tautomerism and Reactivity

A foundational concept to grasp when working with this compound is its existence as a tautomeric mixture of the hydroxy form (this compound) and the pyridone form (3-Chloro-2(1H)-pyridone). The position of this equilibrium is highly dependent on the solvent environment.[1][2] Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents, including water, shift the equilibrium towards the 2-pyridone form.[2] This is not merely a structural curiosity; the two tautomers can exhibit different reactivity profiles, making moisture control a critical parameter in your reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: My reaction with this compound is giving low yields. Could residual moisture be the culprit?

A1: Absolutely. The presence of even trace amounts of water can significantly impact the outcome of your reaction in several ways:

  • Competing Nucleophile: In nucleophilic substitution reactions, water can act as a competing nucleophile, leading to the formation of dihydroxypyridine byproducts.[3]

  • Hydrolysis of the Starting Material: Under certain conditions, particularly with elevated temperatures or the presence of acid or base, this compound can undergo hydrolysis to 2,3-dihydroxypyridine.

  • Alteration of Tautomeric Equilibrium: As mentioned, water favors the pyridone tautomer. If your desired reaction proceeds preferentially with the hydroxypyridine form, the presence of moisture will decrease the concentration of the reactive species, thereby lowering your yield.

  • Catalyst Deactivation: If you are using a moisture-sensitive catalyst, such as certain copper catalysts, water can lead to the formation of inactive hydroxide species, effectively halting your reaction.[4]

Q2: I'm performing a nucleophilic aromatic substitution (SNAr) on this compound. What is the expected regioselectivity and how does moisture play a role?

A2: In nucleophilic aromatic substitution reactions on the pyridine ring, the attack of a nucleophile is favored at the 2- and 4-positions (ortho and para to the nitrogen atom).[5] This is because the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance.[5] In the case of this compound, the primary site of substitution will be the carbon bearing the chlorine atom (C2-position).

Moisture can influence this reaction in a few ways:

  • As a competing nucleophile, water can lead to the formation of the corresponding 2,3-dihydroxypyridine.

  • In some instances, water has been shown to act as a catalyst in SNAr reactions of similar heterocyclic systems by stabilizing the transition state through hydrogen bonding. However, this effect is highly substrate and condition-dependent and should not be assumed. For many sensitive SNAr reactions, the detrimental effects of water as a competing nucleophile outweigh any potential catalytic benefit.

Q3: What are the best practices for handling and storing this compound to minimize moisture exposure?

A3: Proper handling and storage are your first line of defense against moisture-related issues.

  • Storage: Store this compound in a tightly sealed container in a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.

  • Handling: Whenever possible, handle the reagent in a glove box under an inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly and avoid leaving the container open to the atmosphere for extended periods. Use dry glassware and syringes for all manipulations.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered in reactions with this compound, with a focus on moisture-related issues.

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following:

Possible Cause Explanation Recommended Action
Inadequate Solvent Drying Residual water in your reaction solvent is a common source of reaction failure.Rigorously dry your solvent prior to use. Refer to the Solvent Drying Protocols section below for detailed procedures.
Moisture in Reagents Other reagents in your reaction mixture may contain water.Dry all reagents thoroughly before use. Solid reagents can be dried in a vacuum oven (ensure the temperature is below the compound's melting or decomposition point).[6] Liquid reagents can be dried over molecular sieves.
Atmospheric Moisture Contamination Reactions run under ambient atmosphere can absorb moisture, especially over long reaction times.Set up your reaction under an inert atmosphere of nitrogen or argon. Use glassware that has been oven-dried and cooled under a stream of inert gas.
Catalyst Deactivation If your reaction employs a catalyst, it may have been deactivated by moisture.Ensure your catalyst is handled under strictly anhydrous conditions. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst to the reaction mixture under inert atmosphere.
Issue 2: Formation of Unidentified Byproducts

The presence of unexpected peaks in your analytical data (TLC, LC-MS, NMR) often points to side reactions, many of which can be initiated by water.

Troubleshooting Workflow for Byproduct Formation

start Unidentified Byproduct Detected check_mass Characterize Byproduct by Mass Spectrometry start->check_mass is_hydrolysis Mass corresponds to Hydrolysis Product? (e.g., 2,3-dihydroxypyridine) check_mass->is_hydrolysis hydrolysis_remediation Implement Strict Anhydrous Conditions: - Dry Solvents & Reagents - Inert Atmosphere is_hydrolysis->hydrolysis_remediation Yes other_byproduct Mass does not correspond to Hydrolysis Product is_hydrolysis->other_byproduct No analyze_conditions Re-evaluate Reaction Conditions: - Temperature - Reaction Time - Stoichiometry other_byproduct->analyze_conditions optimize Systematically Optimize Conditions analyze_conditions->optimize cluster_reactants Reactants cluster_products Products cluster_side_reactions Moisture-Induced Side Reactions SM This compound Desired_Product Desired Substitution Product SM->Desired_Product Desired Reaction Path Hydrolysis_Product Hydrolysis Byproduct (2,3-dihydroxypyridine) SM->Hydrolysis_Product Competing Reaction Nu Nucleophile (Nu-) Nu->Desired_Product Water H2O Water->Hydrolysis_Product

Caption: Influence of water on reaction pathways.

References

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. (n.d.).
  • Computational investigation of water as catalyst and solvent in aromatic nucleophilic substitution reaction of 2-bromopyridine. (n.d.).
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  • Water-induced Switching in Selectivity and Steric Control of Activity in Photochemical CO2 Reduction Catalyzed by RhCp*(bpy) Derivatives - ResearchGate. (n.d.).
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Validation & Comparative

comparing reactivity of 3-Chloro-2-hydroxypyridine with other halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Chloro-2-hydroxypyridine and Other Halopyridines

Introduction: The Pivotal Role of Halopyridines in Modern Chemistry

Halopyridines are foundational building blocks in contemporary drug discovery, agrochemical synthesis, and materials science.[1][2] Their utility stems from the carbon-halogen bond, which serves as a versatile handle for a multitude of chemical transformations, including cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[3] The reactivity of a given halopyridine is not absolute; it is a finely tuned interplay of the halogen's identity (F, Cl, Br, I), its position on the pyridine ring, and the electronic influence of other substituents.[4]

This guide, intended for researchers and drug development professionals, provides a detailed comparative analysis of this compound, contrasting its reactivity with other isomeric and substituted halopyridines. We will delve into the underlying electronic principles, the critical role of tautomerism, and provide supporting experimental frameworks to guide synthetic strategy.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway governing the substitution of halogens on electron-deficient aromatic rings like pyridine is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] This is a two-step addition-elimination process:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Elimination & Aromatization: The halide ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored.[5]

The reactivity of halopyridines in SNAr reactions is profoundly influenced by the position of the halogen relative to the ring nitrogen. Halogens at the 2- (ortho) and 4- (para) positions are significantly more reactive than those at the 3- (meta) position.[6] This is because the electron-withdrawing nitrogen atom can directly participate in resonance stabilization of the negative charge in the Meisenheimer complex for 2- and 4-substituted isomers, a stabilization that is not possible for the 3-substituted isomer.[6][7]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Halopyridine Halopyridine (2- or 4-) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Halopyridine->Meisenheimer + Nu⁻ (Step 1: Addition) Nucleophile Nu⁻ Product Substituted Pyridine Meisenheimer->Product - X⁻ (Step 2: Elimination) LeavingGroup X⁻

Caption: Tautomeric equilibrium of this compound and its major 2-pyridone form.

The 2-pyridone structure contains an amide-like functionality within the ring. This has several consequences for reactivity:

  • Reduced Aromaticity: The pyridone form is less aromatic than the hydroxypyridine form, which can lower the energy barrier for the initial nucleophilic attack. [5]* Altered Electronics: The carbonyl group is strongly electron-withdrawing, further influencing the electron distribution in the ring.

  • Ambident Nucleophilicity: The molecule itself can act as a nucleophile through either the nitrogen or the oxygen atom, depending on the reaction conditions. [8]

Comparative Reactivity Analysis

This compound vs. Simple Chloropyridines

As established, 3-halopyridines are generally the least reactive isomers in SNAr reactions due to the lack of resonance stabilization involving the heteroatom. [6]However, the 2-pyridone functionality in this compound complicates this simple trend. While the chlorine is at the "unfavorable" 3-position, the overall electronic nature of the pyridone ring system makes it susceptible to different reaction pathways compared to simple 3-chloropyridine. For instance, reactions that proceed via metalation may be directed by the pyridone oxygen.

CompoundPosition of ClActivating/Deactivating FactorsGeneral SNAr Reactivity
2-Chloropyridine 2- (ortho)Activated by ring NitrogenHigh
4-Chloropyridine 4- (para)Activated by ring NitrogenHigh
3-Chloropyridine 3- (meta)Not activated by ring NitrogenVery Low [6]
This compound 3- (meta)2-pyridone tautomer alters ring electronicsLow, but reactivity profile is complex
The "Element Effect": Influence of the Halogen

In SNAr reactions where the rate-determining step is the initial nucleophilic attack, the reactivity trend typically follows the electronegativity of the halogen: F > Cl > Br > I . [4]The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the negative charge in the Meisenheimer intermediate through a powerful inductive effect.

Conversely, when the expulsion of the leaving group is rate-limiting (often with strong, localized nucleophiles), the trend can be inverted to reflect carbon-halogen bond strength: I > Br > Cl > F . [4]

Halopyridine (at 2- or 4-position) Nucleophile Solvent Relative Rate (krel) Reactivity Order
2-Fluoropyridine Sodium Ethoxide Ethanol ~300 F > Cl > Br > I [4]
2-Chloropyridine Sodium Ethoxide Ethanol 1 (Reference)
2-Bromopyridine Sodium Ethoxide Ethanol ~0.8 (Rate-determining attack)
2-Iodopyridine Sodium Ethoxide Ethanol ~0.4
2-Chloropyridine Thiophenoxide Methanol 1 I > Br > Cl > F

| 2-Iodopyridine | Thiophenoxide | Methanol | ~15 | (Rate-determining departure) [4]|

Note: Relative rates are approximate and intended for comparative purposes. The exact values can vary with specific reaction conditions.

For 3-halo-2-hydroxypyridines, while direct kinetic comparisons are scarce, this general principle holds. A 3-fluoro-2-hydroxypyridine would be expected to be more susceptible to SNAr than its chloro counterpart, assuming the reaction proceeds via the standard addition-elimination pathway.

Experimental Protocol: A Framework for Kinetic Analysis

To quantitatively compare the reactivity of different halopyridines, a kinetic study using UV-Vis spectrophotometry is a robust method. This protocol outlines a procedure for determining the pseudo-first-order rate constant for the reaction of a halopyridine with a nucleophile. [4]

Workflow for Kinetic Study

Sources

3-Chloro-2-hydroxypyridine vs 3-bromo-2-hydroxypyridine in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Cross-Coupling: 3-Chloro-2-hydroxypyridine vs. 3-bromo-2-hydroxypyridine

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. For researchers in drug discovery and development, the 2-hydroxypyridine motif is a privileged scaffold, appearing in numerous biologically active compounds. The functionalization of this core, particularly at the C3-position, is often achieved via cross-coupling, making the choice of the starting halide critical to synthetic strategy.

This guide provides a detailed, evidence-based comparison of this compound and 3-bromo-2-hydroxypyridine as substrates in common cross-coupling reactions. We will move beyond simple reactivity trends to explore the mechanistic underpinnings, catalyst selection rationale, and practical considerations that inform experimental design for these valuable building blocks.

The Fundamental Divide: C-Cl vs. C-Br Bond Activation

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. This bond strength dictates the energetics of the first and often rate-determining step of the catalytic cycle: oxidative addition.[1][2] In this step, the palladium(0) catalyst inserts into the C-X bond, forming a palladium(II) intermediate.

The established reactivity trend is I > Br > OTf > Cl >> F .[3][4][5] This hierarchy is a direct consequence of the bond dissociation energies:

  • C-Br Bond: Weaker and more easily cleaved. This allows for oxidative addition under milder conditions, often with less specialized palladium catalysts.

  • C-Cl Bond: Significantly stronger. Activation requires higher energy input, necessitating more forcing conditions (e.g., higher temperatures) and, crucially, more sophisticated, highly active catalyst systems.[1][6]

This intrinsic difference in reactivity is the central theme that dictates the distinct experimental approaches required for 3-bromo-2-hydroxypyridine and its chloro-analogue.

Head-to-Head Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation. A comparison of our two substrates in this transformation clearly illustrates the practical implications of their differing reactivities.

While 3-bromo-2-hydroxypyridine can often be coupled using "traditional" catalyst systems like those employing triphenylphosphine (PPh₃) ligands, this compound demands a more advanced approach. The stronger C-Cl bond requires a palladium center that is both electron-rich and sterically accessible to facilitate oxidative addition.[6][7] This is achieved by using bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][9][10] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is essential for cleaving the inert C-Cl bond.[11]

A further challenge with pyridine-based substrates is the potential for the ring nitrogen to coordinate to the palladium center, leading to catalyst deactivation.[10] The use of bulky ligands helps to mitigate this undesired interaction, shielding the metal center and preserving its catalytic activity.

Comparative Data: Suzuki-Miyaura Coupling
Parameter3-Bromo-2-hydroxypyridineThis compoundRationale & Causality
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂The weaker C-Br bond does not require a highly activated catalyst. Standard, commercially available catalysts are often sufficient.[12][13]
Required Ligand Often none (with pre-catalyst) or PPh₃SPhos, XPhos, RuPhos, or NHC LigandsBulky, electron-rich ligands are essential to increase electron density on Pd, facilitating the difficult oxidative addition of the C-Cl bond.[1][10]
Typical Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-coordinating bases are often required for the more challenging C-Cl coupling to promote the transmetalation step without interfering with the catalyst.[10]
Temperature 80 - 100 °C100 - 120 °CHigher thermal energy is needed to overcome the larger activation barrier for C-Cl bond cleavage.[8]
Reaction Time Generally shorter (1-12 h)Often longer (12-24 h)Reflects the slower rate of the oxidative addition step for the chloride.[8]
Cost & Availability Higher CostLower Cost, More AbundantThe economic advantage of chlorides is a primary driver for developing methods for their use.[6]
Illustrative Catalytic Cycle: Suzuki-Miyaura Reaction

The diagram below outlines the generally accepted mechanism, highlighting the critical oxidative addition step where the halide's identity has the greatest impact.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex R¹-X (Aryl Halide) [RATE DETERMINING] trans_complex Transmetalation Intermediate oa_complex->trans_complex R²-B(OR)₂ + Base re_complex Reductive Elimination Precursor trans_complex->re_complex Isomerization re_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) re_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Mechanistic Insight: The Oxidative Addition Energy Barrier

The choice between the chloro and bromo substrate directly influences the activation energy (Ea) of the rate-determining step.

Energy_Profile y_axis Potential Energy start Pd(0)L₂ + Ar-X y_axis->start x_axis Reaction Coordinate start->x_axis ts_br [Ar--Pd--Br] start->ts_br Ea (C-Br) ts_cl [Ar--Pd--Cl] start->ts_cl Ea (C-Cl) prod Ar-Pd(II)(X)L₂ ts_br->prod ts_cl->prod

Caption: Energy profile of oxidative addition for C-Cl vs. C-Br bonds.

Performance in Other Key Cross-Coupling Reactions

The reactivity trends observed in Suzuki coupling are broadly applicable to other important transformations.

Buchwald-Hartwig Amination

For C-N bond formation, the same principles apply. The Buchwald-Hartwig amination couples an aryl halide with an amine.[14][15]

  • 3-Bromo-2-hydroxypyridine: Can be coupled with a range of primary and secondary amines using catalyst systems based on bidentate phosphine ligands like BINAP or DPPF.[16]

  • This compound: Requires the use of more specialized, sterically hindered ligands developed by the Buchwald group (e.g., BrettPhos) to achieve efficient coupling, especially with less nucleophilic amines or primary amines.[5][17]

Sonogashira Coupling

This reaction forms a C-C triple bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system.[18][19]

  • 3-Bromo-2-hydroxypyridine: Generally couples efficiently under standard Sonogashira conditions.[20][21] The reactivity order for Sonogashira coupling is also I > Br > Cl.[22]

  • This compound: Coupling is significantly more challenging. It often requires higher temperatures, more active palladium/ligand systems, and may be prone to lower yields due to the difficulty of the initial oxidative addition.[22]

Experimental Protocols

The following protocols are presented as validated starting points for optimization. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-2-hydroxypyridine
  • Objective: To synthesize 3-(4-methoxyphenyl)-2-hydroxypyridine from the bromo-substrate.

  • Methodology:

    • To a Schlenk flask, add 3-bromo-2-hydroxypyridine (1.0 mmol, 1 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound
  • Objective: To synthesize 3-(4-methoxyphenyl)-2-hydroxypyridine from the chloro-substrate.

  • Methodology:

    • To a Schlenk flask, add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Add this compound (1.0 mmol, 1 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).[10]

    • Evacuate and backfill the flask with argon three times.

    • Add toluene (5 mL) and water (0.5 mL) via syringe.

    • Heat the reaction mixture to 110 °C and stir for 18 hours, monitoring by TLC or LC-MS.

    • Upon completion, follow the work-up and purification procedure described in Protocol 1.

Conclusion and Strategic Recommendations

The choice between this compound and 3-bromo-2-hydroxypyridine is a strategic decision based on a trade-off between reactivity and cost.

  • 3-Bromo-2-hydroxypyridine is the substrate of choice for rapid synthesis and methods development. Its higher reactivity allows for milder conditions, broader compatibility with standard catalysts, and generally faster, more reliable reactions. It is ideal when material cost is not the primary constraint and a robust, high-yielding transformation is required.

  • This compound represents the more economical and scalable option.[6] While its use necessitates more specialized and expensive catalyst systems and more demanding reaction conditions, the significantly lower cost of the starting material makes it highly attractive for large-scale synthesis campaigns typical in drug development. The successful coupling of this substrate, however, is contingent on access to and expertise with modern, highly active catalyst systems.

Ultimately, a thorough understanding of the mechanistic principles governing C-X bond activation empowers the modern chemist to make informed decisions, optimizing synthetic routes for efficiency, cost, and scalability.

References

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics.
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  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
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  • Oxidative Addition of Aryl Halides to Palladium(0)
  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0).
  • Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships.
  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). Journal of the American Chemical Society.
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  • Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Semantic Scholar.
  • Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. Journal of the American Chemical Society.
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  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
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  • Sonogashira Coupling. NROChemistry.
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A Comparative Analysis of Chlorination Methods for 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloropyridine is a pivotal intermediate in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] Its production via the chlorination of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) is a cornerstone reaction for medicinal and process chemists.[2] The choice of chlorinating agent is critical, profoundly influencing reaction efficiency, yield, scalability, and safety. This guide provides an in-depth comparative analysis of three widely used chlorination reagents: Phosphorus Oxychloride (POCl₃), Sulfuryl Chloride (SO₂Cl₂), and N-Chlorosuccinimide (NCS). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal strategy for their specific synthetic needs.

Overview of Common Chlorination Reagents

The conversion of the hydroxyl/keto group of 2-hydroxypyridine/2-pyridone to a chlorine atom is a nucleophilic substitution reaction. The choice of reagent dictates the reaction mechanism, conditions, and overall success.

  • Phosphorus Oxychloride (POCl₃): A powerful and cost-effective dehydrating and chlorinating agent, POCl₃ is a workhorse in industrial settings for this transformation.[3] It is often used in excess as both the reagent and solvent.

  • Sulfuryl Chloride (SO₂Cl₂): Known for its ability to act as a source of chlorine radicals or electrophilic chlorine, SO₂Cl₂ offers an alternative pathway for chlorination.[4][5] Its reactivity can be tuned by the presence of initiators or catalysts.

  • N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent, NCS is generally considered a milder source of electrophilic chlorine ("Cl⁺").[6][7] It is often employed when harsh conditions need to be avoided, particularly in late-stage functionalization of complex molecules.

Comparative Analysis of Chlorination Methods

Phosphorus Oxychloride (POCl₃)

POCl₃ is the most traditionally cited reagent for the chlorination of 2-hydroxypyridine, valued for its high reactivity and reliability, especially on a large scale.[8]

Mechanism of Action

The reaction proceeds via the formation of a dichlorophosphate ester intermediate. The pyridine nitrogen first attacks the electrophilic phosphorus atom of POCl₃. This is followed by the attack of the pyridone oxygen, leading to the formation of the key intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding 2-chloropyridine. The presence of a base, such as pyridine itself or triethylamine, can facilitate the reaction.[3][9]

POCl3_Mechanism HP 2-Hydroxypyridine Intermediate1 Dichlorophosphate Ester Intermediate HP->Intermediate1 + POCl₃ POCl3 POCl₃ CP 2-Chloropyridine Intermediate1->CP + Cl⁻ Chloride Cl⁻ Byproduct H₃PO₄ + HCl

Caption: Mechanism of 2-hydroxypyridine chlorination with POCl₃.

Experimental Protocol: Large-Scale, Solvent-Free Method [8]

This robust protocol is suitable for multi-gram preparations.

  • Reactor Setup: To a 150 mL Teflon-lined stainless steel reactor, add 2-hydroxypyridine (0.5 moles).

  • Reagent Addition: Carefully add phosphorus oxychloride (0.5 moles, 1.0 equivalent) to the reactor. Note: 2-hydroxypyridine can act as its own base in this reaction.[3][8]

  • Reaction: Seal the reactor and heat the mixture to 140 °C for 2 hours with stirring.

  • Work-up: After cooling the reactor to room temperature, carefully quench the reaction mixture by pouring it onto 100 mL of crushed ice/cold water (~0 °C).

  • Neutralization: Adjust the pH of the aqueous solution to 8–9 using a saturated sodium carbonate (Na₂CO₃) solution.

  • Isolation: If the product precipitates as a solid, it can be isolated by filtration. If it is an oil, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by distillation.

Field-Proven Insights
  • Advantages: This method is highly efficient for large-scale synthesis, often providing high yields (>90%).[8] The solvent-free approach simplifies work-up and reduces waste.

  • Disadvantages: The reaction is conducted at high temperatures in a sealed reactor, which requires specialized equipment. POCl₃ is highly corrosive and reacts violently with water, necessitating careful handling and quenching procedures. The work-up can be challenging due to the formation of phosphoric acids.

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride provides an alternative to POCl₃, sometimes offering milder conditions. However, its reactivity can be less predictable and may lead to different side products.

Mechanism of Action

The mechanism of chlorination with SO₂Cl₂ can be complex and may proceed through either a radical or an ionic pathway, depending on the reaction conditions. In the absence of radical initiators, an electrophilic mechanism is often proposed. The pyridone oxygen attacks the sulfur atom of SO₂Cl₂, forming a chlorosulfonate intermediate. This is followed by nucleophilic attack of a chloride ion at the C2 position of the pyridine ring, leading to the formation of 2-chloropyridine and the release of sulfur dioxide and hydrochloric acid.

SO2Cl2_Mechanism HP 2-Hydroxypyridine Intermediate1 Chlorosulfonate Intermediate HP->Intermediate1 + SO₂Cl₂ SO2Cl2 SO₂Cl₂ CP 2-Chloropyridine Intermediate1->CP + Cl⁻ Chloride Cl⁻ Byproducts SO₂ + HCl

Caption: Proposed electrophilic chlorination mechanism with SO₂Cl₂.

Experimental Protocol [10]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxypyridine (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sulfuryl chloride (1.1-1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS. Gentle heating may be required for less reactive substrates.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Field-Proven Insights
  • Advantages: SO₂Cl₂ can be effective under milder temperature conditions compared to POCl₃. It is a liquid, making it easy to handle and dispense.[4]

  • Disadvantages: Yields can be variable, and the reaction may be less "clean" than with POCl₃, sometimes leading to the formation of sulfonylated byproducts.[11] The evolution of gaseous SO₂ and HCl requires a well-ventilated fume hood.

N-Chlorosuccinimide (NCS)

NCS is a preferred reagent for small-scale synthesis and for substrates that are sensitive to harsh, acidic conditions.[12]

Mechanism of Action

NCS acts as an electrophilic chlorinating agent.[12] For electron-rich systems like 2-pyridone, the reaction proceeds via electrophilic attack of the "Cl⁺" from NCS onto the pyridine ring. The electron-withdrawing nature of the succinimide moiety polarizes the N-Cl bond, making the chlorine atom electrophilic.[7] The reaction is often catalyzed by an acid or, in some cases, by a Lewis acid or even DMSO. The initial attack forms a resonance-stabilized intermediate (a sigma complex), which then loses a proton to regenerate aromaticity and yield the chlorinated product.

NCS_Mechanism HP 2-Pyridone Intermediate1 Sigma Complex (Resonance Stabilized) HP->Intermediate1 + NCS NCS NCS CP Chlorinated Pyridone Intermediate1->CP - H⁺ Succinimide Succinimide

Caption: Electrophilic chlorination of 2-pyridone with NCS.

Experimental Protocol: Mild Chlorination [12][13]
  • Reaction Setup: Dissolve 2-hydroxypyridine (1 equivalent) in a suitable solvent such as acetonitrile, DMF, or glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add N-chlorosuccinimide (1.05-1.2 equivalents) to the solution in one portion.

  • Catalyst (Optional): For less reactive substrates, a catalytic amount of a protic acid (e.g., H₂SO₄) or a Lewis acid can be added.[12]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Field-Proven Insights
  • Advantages: NCS is a solid, non-corrosive, and easy-to-handle reagent, making it ideal for small-scale and high-throughput synthesis. The reaction conditions are generally mild, offering excellent functional group tolerance.

  • Disadvantages: NCS is more expensive than POCl₃ and SO₂Cl₂. The reaction can be slower, and for unactivated pyridones, it may require a catalyst and elevated temperatures, potentially reducing its "mildness." Over-chlorination can be an issue if not carefully controlled.

Performance Comparison Summary

ParameterPhosphorus Oxychloride (POCl₃)Sulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Reagent Form Colorless, fuming liquidColorless to yellow liquidWhite crystalline solid
Typical Conditions High temperature (140-160 °C), sealed reactor0 °C to refluxRoom temp to moderate heat
Typical Yields Very high (>90%)[8]Moderate to high (variable)Good to very good
Scalability ExcellentGoodBest for lab-scale
Key Advantages Cost-effective, high yield, reliable for scale-up.[3]Milder temps than POCl₃, liquid reagent.Mild conditions, high functional group tolerance, easy to handle.[12]
Key Disadvantages Harsh conditions, corrosive, hazardous work-up.Formation of byproducts, evolution of toxic gases.[11]Higher cost, can be slow, potential for over-chlorination.
Safety Concerns Highly corrosive, reacts violently with water.Corrosive, toxic, releases SO₂ and HCl gas.Irritant.

Decision-Making Framework

Choosing the appropriate chlorination method depends on a balance of factors including the scale of the reaction, the sensitivity of the substrate, available equipment, and cost considerations.

Decision_Tree Start Select Chlorination Method for 2-Hydroxypyridine Scale What is the reaction scale? Start->Scale LargeScale Large Scale (>10g) Scale->LargeScale Large SmallScale Small Scale (<10g) Scale->SmallScale Small Substrate Is the substrate sensitive to harsh conditions? SensitiveYes Yes Substrate->SensitiveYes Yes SensitiveNo No Substrate->SensitiveNo No Cost Is cost a primary concern? CostYes Yes Cost->CostYes Yes CostNo No Cost->CostNo No LargeScale->Cost SmallScale->Substrate NCS Use NCS SensitiveYes->NCS POCl3 Use POCl₃ SensitiveNo->POCl3 SO2Cl2 Consider SO₂Cl₂ SensitiveNo->SO2Cl2 CostYes->POCl3 CostNo->POCl3

Caption: Decision flowchart for selecting a chlorination method.

Conclusion

The chlorination of 2-hydroxypyridine is a fundamental transformation with several reliable methods at the chemist's disposal. For large-scale, cost-effective synthesis where the substrate is robust, POCl₃ remains the industry standard, delivering high yields consistently.[8] For laboratory-scale preparations, especially with sensitive molecules requiring high functional group tolerance, NCS offers a mild and user-friendly alternative. SO₂Cl₂ occupies a middle ground, providing a viable option when the harshness of POCl₃ is a concern, but the cost or reactivity of NCS is not ideal. A thorough understanding of the mechanisms, practical considerations, and safety protocols associated with each reagent is paramount for successful and safe synthesis of 2-chloropyridine and its derivatives.

References
  • Jiao's group. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. Nature, 3, 107. [Link not available in search results, referencing TCI Chemicals summary: https://www.tcichemicals.
  • Oh, C. H., & Kim, J. H. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Semantic Scholar. [https://www.semanticscholar.org/paper/PREPARATION-OF-2-CHLOROPYRIDINE-Oh-Kim/69d1238a0e363574945417b1849e7943c5b59a6c]
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [https://www.chempanda.com/2022/09/20/chloropyridine/]
  • Ye, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4541. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268326/]
  • Trécourt, F., et al. (1999). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (9), 1153-1158. [https://pubs.rsc.org/en/content/articlelanding/1999/p1/a900117h]
  • Boger, D. L., & Hong, J. (1998). preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. Organic Syntheses Procedure. [http://www.orgsyn.org/demo.aspx?prep=v75p0121]
  • Mildenberger, H., et al. (1994). Process for the preparation of 2-chloropyridines. U.S. Patent 5,283,338. [https://patents.google.
  • National Toxicology Program. (1996). 2-Chloropyridine. NTP Chemical Information Review Document. [https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/chloropyridine_508.pdf]
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [https://www.organic-chemistry.
  • Wikipedia. (n.d.). N-Chlorosuccinimide. [https://en.wikipedia.org/wiki/N-Chlorosuccinimide]
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [https://www.researchgate.
  • Benchchem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. [https://www.benchchem.com/product/b1139]
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [https://www.researchgate.
  • Plekan, O., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(21), 11848-11859. [https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp01511a]
  • Das, B., et al. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95, 101-106. [https://www.indianchemsoc.org/index.php/jics/article/view/28163]
  • Wikipedia. (n.d.). Sulfuryl chloride. [https://en.wikipedia.org/wiki/Sulfuryl_chloride]
  • ResearchGate. (n.d.). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. [https://www.researchgate.net/publication/338901844_Study_on_Chlorination_by_Sulfuryl_Chloride_of_BenzenePyridine_Carboxamides_and_Carbonitriles]
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [http://www.orgsyn.org/hazard.aspx]
  • ResearchGate. (2025). Comparative analysis of chlorination byproduct formation in galvanized iron and high-density polyethylene pipes using low-cost filtration techniques. [https://www.researchgate.
  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. [https://www.reddit.
  • Tak, S., & Kumar, A. (2017). Chlorination disinfection by-products and comparative cost analysis of chlorination and UV disinfection in sewage treatment plants: Indian scenario. Environmental Science and Pollution Research International, 24(34), 26269-26278. [https://pubmed.ncbi.nlm.nih.gov/29098588/]
  • ResearchGate. (2025). Comparative analysis between the chlorination and ultraviolet radiation methods for the disinfection of bacteria-contaminated water. [https://www.researchgate.
  • Chemistry Stack Exchange. (2016). Chlorination by SOCl2 vs SO2Cl2. [https://chemistry.stackexchange.
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Chapter 1: Foundational Analysis - Identity and Preliminary Purity Checks

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Comprehensive Purity Assessment of Synthesized 3-Chloro-2-hydroxypyridine

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. This compound (CAS: 13466-35-8), a key intermediate in the synthesis of numerous pharmaceutical and agrochemical agents, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent compounds, and the ultimate safety and efficacy of the final active ingredient.

This guide provides a multi-faceted analytical strategy for rigorously assessing the purity of synthesized this compound. We move beyond mere protocol recitation to explain the underlying scientific principles, ensuring that each step is a self-validating component of a trustworthy and comprehensive quality assessment. We will compare the most effective analytical techniques, providing the data and workflows necessary to select the appropriate method for your specific needs, from routine quality control to in-depth impurity profiling.

Before engaging in complex chromatographic separations, a foundational assessment is crucial to confirm the bulk identity of the material and to obtain a rapid, qualitative measure of its purity. These initial tests are cost-effective, fast, and can immediately flag significant deviations from the expected product.

Melting Point Analysis: The Classic Indicator

Expertise & Experience: The melting point is a fundamental thermochemical property that is highly sensitive to the presence of impurities. A pure crystalline solid exhibits a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. For this compound, the literature value is consistently reported in the range of 172-176°C.[1] A significant deviation from this range or a melting range greater than 2°C is a strong indicator of contamination.

Trustworthiness: This simple, accessible technique provides a rapid and reliable check on the overall purity of the synthesized batch. Comparing the experimental value against a certified reference standard, when available, further validates the measurement.

  • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the crystalline solid into a fine powder.

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 155°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Spectroscopic Confirmation: Verifying the Molecular Structure

Spectroscopic methods provide an unambiguous confirmation of the compound's molecular structure, ensuring that the synthesized material is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity. The spectrum should not only show the expected signals for this compound but also, crucially, demonstrate the absence of signals corresponding to potential impurities, such as residual starting materials (e.g., 2,3-dichloropyridine) or isomeric byproducts.[2][3] The chemical shifts and coupling constants of pyridine rings are well-documented and sensitive to substituent patterns, making NMR ideal for confirming the correct isomer has been synthesized.[4]

Trustworthiness: A clean NMR spectrum, where all peaks are assigned to the target compound and integration values are correct, is a high-confidence confirmation of both identity and high purity.

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and compare the observed chemical shifts, coupling patterns, and integrations with expected values for the this compound structure. Scrutinize the baseline for minor peaks that could indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While a full quantitative method will be discussed later, a preliminary GC-MS analysis serves as an excellent confirmation tool. It verifies the molecular weight and provides characteristic fragmentation patterns. For this compound (MW: 129.54 g/mol ), the mass spectrum should show a molecular ion peak (M⁺) at m/z 129.[5] Furthermore, the isotopic pattern of the molecular ion is a critical validation point; due to the presence of one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1), there should be a smaller peak at M+2 (m/z 131) with approximately one-third the intensity of the molecular ion peak.[6]

Trustworthiness: The combination of retention time from GC and the unique mass-to-charge ratio, isotopic pattern, and fragmentation from MS provides a highly specific fingerprint for the compound, making it a reliable method for identity confirmation.[2]

Chapter 2: Quantitative Purity Determination by Chromatography

Chromatographic techniques are the cornerstone of quantitative purity analysis. They physically separate the main compound from its impurities, allowing for precise quantification of each component. The choice between Gas and Liquid Chromatography depends on the nature of the compound and its potential impurities.

G cluster_workflow General Chromatographic Workflow Sample Synthesized This compound Prep Sample Preparation (Dissolution & Filtration) Sample->Prep Inject Chromatographic Injection (HPLC or GC) Prep->Inject Separate Separation (Column) Inject->Separate Detect Detection (UV, MS, FID) Separate->Detect Quantify Data Analysis (Peak Integration & Purity Calculation) Detect->Quantify

Caption: General workflow for chromatographic purity assessment.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Expertise & Experience: HPLC is exceptionally versatile and is the preferred method for non-volatile or thermally labile compounds.[7] For this compound, a polar aromatic compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 column provides a non-polar stationary phase that effectively retains the analyte, while a mobile phase of acetonitrile and a buffered aqueous solution allows for fine-tuning of the separation. UV detection is highly effective as the pyridine ring contains a strong chromophore.[8]

Trustworthiness: A validated HPLC method is the gold standard for purity reporting in regulatory environments. Validation involves demonstrating specificity, linearity, accuracy, and precision, ensuring the results are reliable and reproducible. Purity is typically calculated using an area percent method from the resulting chromatogram.[7]

  • Instrumentation: A standard HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), autosampler, and column oven.[9]

  • Mobile Phase: Prepare a buffered mobile phase, for example, a mixture of Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 3.0).

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample at ~1 mg/mL in the mobile phase.

    • Dilute to a working concentration of ~0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 275 nm (determine λmax via UV scan for optimal sensitivity)

  • Purity Calculation: The purity is determined by the area percentage, calculated as:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography (GC): For Volatile Impurities

Expertise & Experience: GC is an ideal technique for analyzing volatile and thermally stable compounds like this compound.[10] Its primary advantage lies in its high resolution and sensitivity for detecting volatile organic impurities that may persist from the synthesis, such as residual solvents or unreacted starting materials. Coupling with a Flame Ionization Detector (FID) provides excellent quantitative data, while coupling with a Mass Spectrometer (MS) aids in the definitive identification of unknown impurity peaks.[6][11] Commercial suppliers often cite purity as determined by GC, indicating its relevance for this compound.

Trustworthiness: A well-developed GC method with system suitability checks (e.g., resolution, tailing factor) and the use of an internal standard for precise quantification provides a highly reliable assessment of purity with respect to volatile components.

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Sample Preparation: Prepare a solution of the sample (~1 mg/mL) in a suitable solvent like Methanol or Ethyl Acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Injection: 1 µL, split mode (e.g., 50:1).

  • Analysis: As with HPLC, calculate purity using the area percent method. For higher accuracy, use an internal standard and create a calibration curve to determine the exact concentration.

Chapter 3: A Comparative Framework for Method Selection

No single technique provides a complete picture of purity. A truly rigorous assessment relies on using orthogonal methods—techniques that separate compounds based on different chemical principles. The table below compares the primary methods discussed.

Technique Primary Application Strengths Limitations Typical Purity Threshold
Melting Point Rapid, qualitative purity checkFast, inexpensive, requires minimal sampleNot quantitative, insensitive to small amounts of impurities, not suitable for amorphous solidsSharp range within ±2°C of literature value
NMR Spectroscopy Structural confirmation, identification of structural isomersUnambiguous structure proof, can detect and identify a wide range of impuritiesNot ideal for trace-level quantification without specialized techniques (qNMR), requires relatively pure sample>95% (by visual inspection of baseline)
HPLC-UV Quantitative purity analysis, impurity profilingHighly accurate and precise, suitable for non-volatile and thermally labile impurities, well-established for regulatory submissionsRequires impurities to have a UV chromophore, can be more complex to develop methods>99.0%
GC-FID/MS Quantitative purity analysis, volatile impurity profilingHigh resolution for volatile compounds, excellent for detecting residual solvents and starting materials, MS provides definitive identificationNot suitable for non-volatile or thermally unstable compounds, potential for on-column degradation>98.0%

Choosing the right analytical path depends on the objective.

G Start Goal: Assess Purity of Synthesized Sample MP_NMR Perform Melting Point & NMR Analysis Start->MP_NMR Is_Identity_Confirmed Is Identity Confirmed? Routine_QC Routine QC or Impurity ID? Is_Identity_Confirmed->Routine_QC Yes Fail Identity Fails Re-synthesize or Purify Is_Identity_Confirmed->Fail No HPLC_GC Perform Quantitative HPLC or GC Analysis Routine_QC->HPLC_GC Routine QC GCMS_LCMS Use Hyphenated Techniques (GC-MS, LC-MS/MS) for Identification Routine_QC->GCMS_LCMS Impurity ID MP_NMR->Is_Identity_Confirmed Pass Purity Assessment Complete HPLC_GC->Pass GCMS_LCMS->Pass

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of a critical synthetic intermediate like this compound demands a rigorous, multi-technique approach. While rapid methods like melting point analysis provide a valuable preliminary check, they are insufficient on their own. Unambiguous structural confirmation by NMR is essential, and this must be complemented by high-resolution chromatographic techniques such as HPLC and GC to accurately quantify purity and profile impurities.

By employing a combination of these orthogonal methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This analytical diligence is fundamental to ensuring the integrity of research data, the efficiency of development programs, and the safety of the resulting chemical entities.

References

  • PubChem.this compound.
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  • Sharma, A. K. (1987).ANALYTICAL REACTIONS OF HYDROXYPYRIDINES. Reviews in Analytical Chemistry. [Link]
  • Wang, D. et al. (2020).LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain DW-1.
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  • Google Patents.US4942239A - Process for the production of 2-hydroxypyridine.
  • Liu, S., & Liebeskind, L. S. (2008).A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society. [Link]
  • Google Patents.CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Justia Patents.process for synthesis of (3-chloro-2-pyridyl)hydrazine. [Link]
  • Reyes-Gutiérrez, P. E., et al. (2020).Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. [Link]
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A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Chloro-2-hydroxypyridine is a key building block in the synthesis of various pharmaceutical compounds, making the robust determination of its purity and concentration a critical aspect of quality control. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques for the assay of this compound. As a senior application scientist, this document is structured to not only present protocols but to delve into the scientific rationale behind the experimental choices, ensuring a self-validating and authoritative resource.

The Principle of Absolute Quantification: Why qNMR?

Quantitative NMR (qNMR) stands as a powerful primary analytical method for determining the absolute purity and concentration of organic molecules.[1] Its fundamental principle lies in the direct proportionality between the area of an NMR signal and the number of atomic nuclei contributing to that signal.[2] This intrinsic relationship allows for absolute quantification without the need for analyte-specific calibration curves, a significant advantage over most chromatographic techniques which rely on response factors.[1][2]

The key advantages of qNMR in the context of pharmaceutical analysis include:

  • Absolute Quantification: It is a primary ratio method, enabling direct measurement of molar concentration without requiring a reference standard of the analyte itself.[3]

  • Non-destructive: The sample can be recovered and used for further analyses.[1]

  • Versatility: It can be applied to a wide range of small molecules, including APIs and intermediates.[4]

  • Structural Information: A single qNMR experiment provides both quantitative data and structural confirmation of the analyte.[4]

  • SI Traceability: With proper methodology, qNMR results can be traceable to the International System of Units (SI).[1]

Experimental Protocol: qNMR Assay of this compound

The following protocol outlines a robust methodology for the quantitative analysis of this compound using ¹H-NMR. The choices within this protocol are grounded in established principles for the qNMR analysis of substituted pyridines and polar aromatic compounds.

Step 1: Selection of Internal Standard and Solvent

The choice of internal standard (IS) is critical for the accuracy of the qNMR experiment. An ideal IS should:

  • Be of high, certified purity.

  • Be chemically stable and non-reactive with the analyte or solvent.

  • Possess signals that are well-resolved from the analyte's signals.

  • Have a simple spectrum, preferably with sharp singlets.

  • Be soluble in the chosen deuterated solvent.

For a polar compound like this compound, Maleic acid is an excellent choice for an internal standard in polar solvents like DMSO-d₆. It is highly pure, stable, and its vinylic proton signal appears in a region of the ¹H-NMR spectrum that is typically free from the signals of the analyte.

Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its high polarity, which ensures the solubilization of both this compound and maleic acid.

Step 2: Sample Preparation

Accurate weighing is the cornerstone of a reliable qNMR assay.

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube using an analytical balance with a readability of at least 0.01 mg.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic Acid, certified reference material) and add it to the same NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent (DMSO-d₆) to the NMR tube.

  • Cap the tube and gently vortex or sonicate to ensure complete dissolution of both the analyte and the internal standard.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (IS) weigh_analyte->weigh_is add_solvent Add precise volume of DMSO-d6 weigh_is->add_solvent dissolve Ensure complete dissolution add_solvent->dissolve shim Shim magnet for homogeneity dissolve->shim acquire Acquire 1D 1H spectrum (zg30 pulse program) shim->acquire phase_baseline Phase and baseline correction acquire->phase_baseline integrate Integrate analyte and IS signals phase_baseline->integrate calculate Calculate purity/ concentration integrate->calculate

Step 3: NMR Data Acquisition

For optimal quantitative results, specific acquisition parameters must be carefully set on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Pulse Angle: A 30° pulse angle is recommended to ensure a shorter relaxation delay can be used, improving experimental efficiency.

  • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and internal standard) to ensure full relaxation between scans. A conservative value of 30 seconds is a good starting point if T₁ values are unknown.

  • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[5]

  • Acquisition Time (aq): A long acquisition time (e.g., > 3 seconds) is necessary to ensure high digital resolution.

Step 4: Data Processing and Calculation
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully perform phase and baseline correction of the resulting spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the this compound analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For maleic acid, the two vinylic protons are used.

  • The purity of the analyte can be calculated using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparative Analysis: qNMR vs. Alternative Techniques

While qNMR offers significant advantages, it is essential to compare its performance with other established analytical methods for a comprehensive understanding of its place in a quality control workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[6]

  • Principle: Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase, followed by detection (commonly UV-Vis).

  • Strengths: High sensitivity and selectivity, well-established and validated methods are often available.

  • Weaknesses: Requires an analyte-specific reference standard for quantification, can be time-consuming for method development, and may require derivatization for compounds without a chromophore.[3]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[7]

  • Principle: Separation based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase, often coupled with a mass spectrometer (MS) for detection.

  • Strengths: Excellent separation efficiency and high sensitivity, especially with MS detection.

  • Weaknesses: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required to increase volatility.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques can be used to assess the purity of highly pure, crystalline organic compounds.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. Purity is determined based on the van't Hoff equation, which describes the melting point depression caused by impurities.[1][8]

  • TGA: Measures the change in mass of a sample as a function of temperature. It can be used to determine the content of volatiles (e.g., water, residual solvents) but is not a direct measure of the purity of the main component.[2][4]

  • Strengths: DSC can provide an absolute measure of purity for highly pure crystalline substances. TGA is excellent for quantifying volatile impurities.

  • Weaknesses: DSC is only applicable to crystalline compounds that melt without decomposition and is less accurate for samples with purity below 98%.[1] TGA does not provide information on non-volatile impurities.

Performance Comparison

The following table provides an illustrative comparison of the expected performance characteristics of qNMR, HPLC, and GC for the assay of this compound, based on data from analogous compounds.

ParameterqNMRHPLC-UVGC-MS
Principle Absolute Molar RatioRelative ResponseSeparation by Volatility
Calibration Internal StandardExternal Calibration CurveInternal/External Standard
Specificity High (Structural Info)High (with good separation)Very High (Mass Spec)
Precision (%RSD) < 1%< 2%< 5%
Accuracy (% Recovery) 98-102%98-102%95-105%
LOD/LOQ µg/mL to mg/mL rangeng/mL to µg/mL rangepg/mL to ng/mL range
Sample Throughput Moderate to HighHighModerate
Method Development Relatively FastCan be Time-ConsumingModerate

G cluster_decision Decision Criteria cluster_methods Recommended Method start Start: Need to assay This compound q1 Absolute quantification needed? start->q1 q2 Analyte volatile and thermally stable? q1->q2 No qnmr qNMR q1->qnmr Yes q3 High throughput routine analysis? q2->q3 No gcms GC-MS q2->gcms Yes q3->qnmr No hplc HPLC q3->hplc Yes

Conclusion: The Role of qNMR in a Multi-faceted Analytical Approach

Quantitative NMR is a powerful and reliable technique for the absolute quantification of this compound. Its ability to provide direct, accurate, and precise results without the need for an analyte-specific reference standard makes it particularly valuable in research and development settings, as well as for the certification of reference materials.[3] While HPLC and GC-MS offer higher sensitivity for trace analysis, qNMR excels in providing a rapid and absolute measure of purity and concentration, making it an indispensable tool in the modern analytical laboratory. For a comprehensive quality assessment, a combination of these orthogonal techniques is often the most robust approach, with qNMR serving as a primary method for assay and purity determination.

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comparing catalytic systems for 3-Chloro-2-hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for the Synthesis of 3-Chloro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of high-value agrochemicals and pharmaceuticals, the efficient and selective production of this compound is of paramount industrial and academic importance. The choice of synthetic route and, critically, the catalytic system employed, dictates the overall process efficiency, cost-effectiveness, and environmental footprint. This guide provides a comprehensive comparison of dominant catalytic systems, grounded in experimental data, to inform process development and catalyst selection.

The Synthetic Landscape: Pathways to a Critical Intermediate

The synthesis of this compound is not a single-step transformation but rather the culmination of a multi-step sequence. The most prevalent industrial strategies converge on the selective hydrolysis of the key precursor, 2,3-dichloropyridine. Therefore, an objective comparison must first evaluate the catalytic methods for producing this crucial intermediate. Two primary, industrially relevant pathways to 2,3-dichloropyridine are the selective dechlorination of 2,3,6-trichloropyridine and the Sandmeyer reaction of an aminopyridine precursor.

Comparative Analysis I: Catalytic Synthesis of 2,3-Dichloropyridine

The efficacy of the final hydrolysis step is contingent on the high-purity production of its precursor. Here, we compare the two leading catalytic methodologies.

System 1: Palladium-Catalyzed Selective Hydrogenation

This route begins with the chlorination of 2,6-dichloropyridine to yield 2,3,6-trichloropyridine, which is then selectively dechlorinated at the 6-position.[1][2][3] The success of this transformation hinges on a catalyst that can selectively cleave the C-Cl bond at the 6-position while leaving the bonds at the 2- and 3-positions intact.

Catalyst System: Palladium on a solid support, typically activated carbon (Pd/C), is the catalyst of choice.[1]

Mechanism & Rationale: The reaction proceeds via catalytic hydrogenation. 2,3,6-trichloropyridine is adsorbed onto the palladium surface, where hydrogen gas is also activated. The catalyst facilitates the reductive cleavage (hydrodechlorination) of a C-Cl bond. The selectivity for the 6-position is attributed to its higher reactivity, influenced by the electronic effects of the nitrogen atom and the other chlorine substituents. An acid-binding agent, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction, preventing catalyst deactivation and unwanted side reactions.[1]

Workflow: Palladium-Catalyzed Selective Dechlorination

cluster_prep Reactor Charging cluster_reaction Reaction cluster_workup Work-up & Isolation P1 2,3,6-Trichloropyridine R1 Pressurize with H₂ Gas P1->R1 P2 Organic Solvent (e.g., Toluene) P2->R1 P3 Pd/C Catalyst P3->R1 P4 Acid-Binding Agent (e.g., Triethylamine) P4->R1 R2 Heat to Reaction Temp. (e.g., 80-120°C) R1->R2 R3 Monitor Reaction (GC/HPLC) R2->R3 W1 Cool & Depressurize R3->W1 W2 Filter Catalyst W1->W2 W3 Aqueous Wash (Remove Salt) W2->W3 W4 Solvent Evaporation W3->W4 W5 Purification (Distillation) W4->W5 P P W5->P High-Purity 2,3-Dichloropyridine

Caption: General workflow for Pd-catalyzed selective dechlorination.

System 2: Copper-Catalyzed Sandmeyer Reaction

An alternative route involves the diazotization of an aminopyridine, followed by a copper-catalyzed chlorination—a variation of the classic Sandmeyer reaction. This process is often performed as a one-pot synthesis starting from 3-aminopyridine, which is first chlorinated to 3-amino-2-chloropyridine.[4]

Catalyst System: Copper(I) or Copper(II) salts, such as CuCl, CuO, or CuCl₂, are highly effective.[4] Under reaction conditions, these salts form catalytically active copper-pyridine complexes in situ.[4]

Mechanism & Rationale: The reaction begins with the diazotization of the amino group on 3-amino-2-chloropyridine with nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt. The copper catalyst then facilitates the decomposition of the diazonium salt and the introduction of a chlorine atom. The single-electron transfer (SET) mechanism is widely accepted, where Cu(I) reduces the diazonium ion to form an aryl radical and N₂, with the copper being oxidized to Cu(II). The aryl radical then abstracts a chlorine atom from the Cu(II)-Cl species to form the final product and regenerate the Cu(I) catalyst.

Mechanism: Copper-Catalyzed Sandmeyer Reaction

Ar-N₂⁺ Pyridyl Diazonium Salt Ar• Pyridyl Radical Ar-N₂⁺->Ar• + Cu(I)Cl - N₂ Cu(I)Cl Copper(I) Chloride Cu(II)Cl₂ Copper(II) Chloride Cu(I)Cl->Cu(II)Cl₂ Oxidation Ar-Cl 2,3-Dichloropyridine Ar•->Ar-Cl + Cu(II)Cl₂ Cu(II)Cl₂->Cu(I)Cl Reduction

Caption: Simplified catalytic cycle for the Sandmeyer reaction.

Performance Data: 2,3-Dichloropyridine Synthesis
ParameterSystem 1: Pd-Catalyzed DechlorinationSystem 2: Copper-Catalyzed SandmeyerReference
Precursor 2,3,6-Trichloropyridine3-Amino-2-chloropyridine[1][4]
Catalyst Pd/C (e.g., 5 wt%)CuCl₂[1][4]
Solvent Toluene, MethanolConcentrated HCl[1][4]
Temperature 80 - 120 °C25 - 70 °C[1][4]
Pressure 1 - 10 atm H₂Atmospheric[1][2]
Yield > 85%> 90%[2][4]
Purity > 99%> 99.5%[2][4]
Key Advantage High selectivity, mature technologyHigh yield, one-pot potential
Key Disadvantage Requires pressure equipment, cost of PdDiazonium salts can be unstable

Comparative Analysis II: Synthesis of this compound

With high-purity 2,3-dichloropyridine in hand, the final step is a selective hydrolysis. The chlorine atom at the 2-position is more susceptible to nucleophilic substitution than the one at the 3-position, enabling selective conversion.

System 3: Base-Mediated Hydrolysis (Non-Catalytic Baseline)

The most straightforward method is direct hydrolysis using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium or a suitable solvent. While not strictly catalytic, this serves as the benchmark against which catalytic systems are measured.

Rationale: The reaction is a nucleophilic aromatic substitution (SₙAr). The hydroxide ion (OH⁻) attacks the electron-deficient carbon at the 2-position, proceeding through a Meisenheimer complex intermediate, followed by the departure of the chloride ion. High temperatures are often required to drive the reaction to completion.

System 4: Phase-Transfer Catalyzed (PTC) Hydrolysis

To overcome the immiscibility of the organic substrate (2,3-dichloropyridine) and the aqueous nucleophile (NaOH solution), a phase-transfer catalyst can be employed. This approach accelerates the reaction rate and often allows for milder reaction conditions.[5][6]

Catalyst System: Quaternary ammonium salts ('quats') such as tetrabutylammonium bromide (TBAB) or Aliquat 336 are commonly used.[7][8] These catalysts possess a lipophilic alkyl exterior and a hydrophilic cationic core.

Mechanism & Rationale: The PTC mechanism facilitates the transport of the hydroxide nucleophile from the aqueous phase into the organic phase where the substrate resides.[5] The quaternary ammonium cation (Q⁺) pairs with the hydroxide anion (OH⁻) at the interface of the two phases, forming an ion pair [Q⁺OH⁻]. This ion pair is soluble in the organic phase, effectively creating a "naked" and highly reactive hydroxide ion in close proximity to the 2,3-dichloropyridine, thereby accelerating the SₙAr reaction.[7]

Mechanism: Phase-Transfer Catalysis (PTC)

cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH QOH Q⁺OH⁻ NaOH->QOH Ion Exchange NaCl NaCl QCl Q⁺Cl⁻ QCl->NaCl Ion Exchange Substrate 2,3-Dichloropyridine Product This compound (Sodium Salt) Product->QCl Forms Q⁺Cl⁻ QOH->Substrate Nucleophilic Attack

Caption: Ion transport in phase-transfer catalyzed hydrolysis.

Performance Data: Hydrolysis of 2,3-Dichloropyridine
ParameterSystem 3: Base-MediatedSystem 4: Phase-Transfer CatalyzedReference
Reagent/Catalyst NaOH / KOHNaOH + PTC (e.g., TBAB)[8][9]
Solvent Water, Ethylene GlycolBiphasic (e.g., Toluene/Water)[9][10]
Temperature 100 - 150 °C80 - 110 °C[9]
Reaction Time 4 - 10 hours2 - 6 hours[9]
Yield 85 - 95%> 95%[9]
Key Advantage Simple, inexpensive reagentsFaster rates, milder conditions, higher yield[5][6]
Key Disadvantage Harsh conditions, potential byproductsCatalyst cost, separation may be needed

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 2,3-Dichloropyridine[4]
  • Charge Reactor: To a suitable reactor, add concentrated hydrochloric acid.

  • Add Precursor: While stirring, add 3-amino-2-chloropyridine portion-wise, maintaining the temperature below 20°C.

  • Add Catalyst: Add a catalytic amount of copper(II) chloride.

  • Diazotization: Cool the mixture to 0-5°C. Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, stir for 30 minutes at 0-5°C. Then, slowly warm the reaction mixture to 60-70°C and hold until nitrogen evolution ceases.

  • Work-up: Cool the mixture to room temperature. Neutralize with an aqueous solution of sodium hydroxide to pH 7-8.

  • Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dichloropyridine.

  • Purification: Purify the crude product by vacuum distillation to obtain 2,3-dichloropyridine with >99.5% purity.

Protocol 2: PTC-Mediated Hydrolysis to this compound
  • Charge Reactor: To a reactor equipped with a condenser and stirrer, add 2,3-dichloropyridine, toluene (or another suitable organic solvent), and the phase-transfer catalyst (e.g., 1-5 mol% TBAB).

  • Add Base: Add an aqueous solution of sodium hydroxide (e.g., 20-50 wt%).

  • Reaction: Heat the biphasic mixture to reflux (approx. 90-110°C) with vigorous stirring to ensure efficient mixing of the phases.

  • Monitor: Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Separate the aqueous and organic layers.

  • Isolation: Acidify the aqueous layer with concentrated HCl to a pH of 6-7. The product, this compound, will precipitate as a solid.

  • Purification: Filter the solid product, wash with cold deionized water, and dry under vacuum to obtain the final product in high purity.

Conclusion and Recommendations

The synthesis of this compound is most efficiently achieved through the selective hydrolysis of 2,3-dichloropyridine.

  • For the synthesis of the 2,3-dichloropyridine intermediate, both palladium-catalyzed dechlorination and copper-catalyzed Sandmeyer reactions offer high yields and purity. The choice often depends on the available starting materials and infrastructure. The Sandmeyer route can be more cost-effective if 3-aminopyridine is readily available, while the dechlorination route is a robust process if the facility is equipped for hydrogenation reactions.

  • For the final hydrolysis step, employing a phase-transfer catalyst offers significant advantages over simple base-mediated hydrolysis. The PTC system allows for milder reaction conditions, shorter reaction times, and often higher yields by overcoming the phase-immiscibility barrier. This makes it a superior choice for both lab-scale synthesis and industrial-scale production, aligning with the principles of green chemistry by improving energy efficiency.

Ultimately, the optimal catalytic system is one that balances raw material cost, capital equipment requirements, process safety, and environmental impact. For researchers and developers, the PTC-enhanced hydrolysis of copper-catalyzed derived 2,3-dichloropyridine represents a highly efficient, robust, and scalable pathway to this valuable molecule.

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A Comparative Guide to the Synthesis of 3-Chloro-2-hydroxypyridine: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its strategic importance lies in its versatile reactivity, enabling the construction of more complex molecular architectures. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a focus on comparing reaction yields, procedural complexities, and the underlying chemical principles. The objective is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.

Key Synthesis Routes and Mechanistic Insights

The synthesis of this compound predominantly commences from either 3-hydroxypyridine or 2,3-dichloropyridine. Each route offers a unique set of advantages and challenges in terms of yield, scalability, and environmental impact.

Route 1: Chlorination of 3-Hydroxypyridine

The direct chlorination of 3-hydroxypyridine is a common and well-documented approach. The regioselectivity of this electrophilic aromatic substitution is directed by the activating hydroxyl group to the ortho and para positions.

This classical method involves the reaction of 3-hydroxypyridine with a mixture of boiling hydrochloric acid and hydrogen peroxide. The in-situ generation of an electrophilic chlorine species is the key to this transformation. However, this method is often plagued by moderate yields.

Experimental Protocol:

A detailed protocol for this method is described in Berichte der Deutschen Chemischen Gesellschaft (1936). Typically, 3-hydroxypyridine is heated in a mixture of concentrated hydrochloric acid and hydrogen peroxide. The reaction mixture is then worked up to isolate the product. The reported yield for this process is approximately 51%.[1] An improvement to a 75% yield has been reported by irradiating the reaction mixture with ultraviolet light, though this is not always practical for large-scale synthesis.[1]

A more contemporary and efficient method utilizes sodium hypochlorite as the chlorinating agent in an aqueous medium. This approach is considered more economical and environmentally friendly.[1] By carefully controlling the pH of the reaction medium, high yields of this compound can be achieved.[1]

Experimental Protocol:

  • 3-Hydroxypyridine is dissolved in an aqueous solution of sodium hydroxide.

  • The solution is cooled, and an aqueous solution of sodium hypochlorite is added dropwise while maintaining the pH between 11 and 13.[1]

  • The reaction temperature is typically kept between -5 to 10°C.[1]

  • Upon completion of the reaction, the product is isolated by acidification and filtration.

This method offers significantly higher yields compared to the hydrogen peroxide/hydrochloric acid method, often exceeding 80%.

Route 2: From 2,3-Dichloropyridine via Hydrazinolysis

An alternative strategy involves the nucleophilic substitution of the chlorine atom at the 2-position of 2,3-dichloropyridine. This route proceeds via a 3-chloro-2-hydrazinopyridine intermediate.

Experimental Protocol:

  • 2,3-Dichloropyridine is reacted with hydrazine hydrate in a polar solvent such as ethanol, dimethylformamide (DMF), or a mixture of alcohols.[2][3]

  • The reaction mixture is heated under reflux for several hours.[3]

  • Upon cooling, the 3-chloro-2-hydrazinopyridine intermediate precipitates and can be isolated by filtration.

This method is notable for its exceptionally high yields of the intermediate, often in the range of 95-99%.[3] The subsequent conversion of the hydrazino group to a hydroxyl group would be required to obtain the final product. This transformation can typically be achieved through oxidative cleavage, though specific high-yield protocols for this final step were not detailed in the reviewed literature.

Comparative Analysis of Yields

Route Starting Material Reagents Reported Yield Advantages Disadvantages
1A 3-HydroxypyridineHCl, H₂O₂51% (75% with UV)[1]Readily available starting material.Moderate yields, use of corrosive acids.
1B 3-HydroxypyridineNaOH, NaOCl>80%High yield, milder conditions, more ecological.[1]Requires careful pH control.
2 2,3-DichloropyridineHydrazine Hydrate95-99% (for intermediate)[3]Very high yield of the intermediate.Requires a subsequent step to convert the hydrazino group.

Experimental Workflows

Workflow for Route 1B: Chlorination of 3-Hydroxypyridine with Sodium Hypochlorite

A Dissolve 3-Hydroxypyridine in aqueous NaOH B Cool solution to -5 to 10°C A->B C Add NaOCl solution dropwise (pH 11-13) B->C D Reaction monitoring (e.g., by TLC or LC-MS) C->D E Acidify to precipitate the product D->E F Filter and dry the This compound E->F

Caption: Workflow for the synthesis of this compound via chlorination of 3-hydroxypyridine.

Workflow for Route 2: Synthesis of 3-Chloro-2-hydrazinopyridine Intermediate

A Mix 2,3-Dichloropyridine and Hydrazine Hydrate in a polar solvent B Heat to reflux for 4-8 hours A->B C Cool to room temperature B->C D Filter to isolate the precipitated intermediate C->D E Wash and dry the 3-Chloro-2-hydrazinopyridine D->E

Caption: Workflow for the synthesis of the 3-chloro-2-hydrazinopyridine intermediate.

Conclusion

For the direct synthesis of this compound, the chlorination of 3-hydroxypyridine with sodium hypochlorite (Route 1B) emerges as the most favorable method, offering high yields under relatively mild and environmentally benign conditions.[1] While the classical approach using hydrogen peroxide and hydrochloric acid (Route 1A) is feasible, its lower yields make it less attractive for large-scale production.[1]

The synthesis via a 3-chloro-2-hydrazinopyridine intermediate (Route 2) presents a compelling alternative due to the exceptionally high yield of the intermediate.[3] However, the overall efficiency of this route is contingent on the yield of the subsequent conversion of the hydrazino group to the hydroxyl functionality. Researchers with expertise in such transformations may find this route to be highly productive.

The selection of the optimal synthesis route will ultimately depend on factors such as the desired scale of production, the availability and cost of starting materials, and the specific capabilities of the laboratory.

References

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Chloro-2-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-2-hydroxypyridine, a critical building block in the synthesis of agrochemicals and pharmaceuticals, can be prepared through several distinct synthetic pathways.[1][2] This guide provides an in-depth cost-benefit analysis of the two most prominent methods: the direct, selective chlorination of 3-hydroxypyridine and the selective hydrolysis of 2,3-dichloropyridine. Our analysis reveals that the direct chlorination of 3-hydroxypyridine using sodium hypochlorite in an aqueous medium presents a superior combination of cost-effectiveness, environmental safety, and high yield, making it exceptionally suitable for large-scale industrial production.[1] The hydrolysis of 2,3-dichloropyridine, while a reliable and unambiguous route, involves more costly reagents and a two-step process, rendering it more appropriate for smaller-scale laboratory synthesis where starting material availability might dictate the choice of route.[3]

Introduction

This compound (which exists in tautomeric equilibrium with 3-chloro-2-pyridone) is a vital heterocyclic intermediate. Its utility is most notable in the production of herbicidally active pyridylsulfonylureas, among other complex organic molecules.[1] The efficiency, cost, and environmental impact of its synthesis are therefore critical considerations for any research or manufacturing campaign. The objective of this guide is to dissect the primary synthetic routes, providing the detailed, evidence-based analysis necessary for professionals to make informed decisions. We will explore the causality behind experimental choices, provide validated protocols, and present a clear, data-driven comparison of the available methodologies.

Overview of Primary Synthesis Pathways

The synthesis of this compound is dominated by two logical and well-documented approaches, starting from either 3-hydroxypyridine or 2,3-dichloropyridine. The relationship between these pathways is illustrated below.

cluster_start Starting Materials cluster_product Final Product cluster_methods Synthesis Methods 3_hydroxypyridine 3-Hydroxypyridine 2_3_dichloropyridine 2,3-Dichloropyridine method_B Method B: Selective Hydrolysis 2_3_dichloropyridine->method_B 1. NaO-n-Bu 2. H+ product This compound method_A Method A: Direct Chlorination method_A->product High Yield, Economical method_B->product Unambiguous, Two-Step

Sources

A Senior Application Scientist's Guide: Navigating Synthetic Alternatives to 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-chloro-2-hydroxypyridine scaffold is a cornerstone in medicinal chemistry and drug development, valued for its versatile reactivity in constructing complex molecular architectures.[1] However, reliance on a single building block can present challenges related to cost, scalability, and the pursuit of greener, more efficient synthetic routes. This guide provides an in-depth comparison of alternative reagents and methodologies, moving beyond simple analogs to explore fundamentally different strategic approaches. We will dissect four key strategies: the use of alternative leaving groups, de novo ring construction via multicomponent reactions, modern C-H functionalization, and emerging biocatalytic pathways. Each section presents objective comparisons, supporting experimental data, and detailed protocols, empowering researchers to make informed, causality-driven decisions in their synthetic design.

The Benchmark: Understanding this compound

Before exploring alternatives, it is crucial to understand the chemical behavior of the benchmark reagent. This compound exists in a tautomeric equilibrium with its 2-pyridone form, 3-chloro-2(1H)-pyridinone.[2] This equilibrium governs its reactivity, providing multiple handles for synthetic manipulation. The chlorine atom serves as a leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the N-H and hydroxyl/keto groups offer sites for arylation, alkylation, and other functionalizations.[3]

Caption: Tautomeric equilibrium of the core scaffold.

Any viable alternative must replicate or strategically improve upon this reactivity profile, offering advantages in yield, substrate scope, cost, or environmental impact.

Strategic Framework: Choosing Your Synthetic Path

Selecting the right alternative is not a one-size-fits-all decision. The optimal choice depends on the specific research goal, such as late-stage functionalization of a complex molecule, diversity-oriented synthesis for library generation, or developing a large-scale, sustainable process. The following framework can guide this decision-making process.

Decision_Framework cluster_options Strategic Approaches cluster_methods Recommended Methodologies Start What is the primary synthetic goal? LSF Late-Stage Functionalization of a Complex Core Start->LSF Modify existing heterocycle Library Library Synthesis & Substrate Diversity Start->Library Build many variations Scale Process Scale-Up & Green Chemistry Start->Scale Optimize for efficiency Novel Accessing Novel Chemical Space Start->Novel Bypass common intermediates CH_Func C-H Functionalization LSF->CH_Func Alt_LG Alternative Leaving Groups LSF->Alt_LG If C-H fails MCR De Novo Synthesis (MCRs) Library->MCR Scale->MCR For convergent routes Biocat Biocatalysis Scale->Biocat Novel->MCR

Caption: Decision framework for selecting an alternative synthetic strategy.

Alternative Leaving Groups: Tuning Reactivity for Modern Catalysis

A direct alternative strategy involves replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or pseudo-halogens. This is particularly relevant for late-stage functionalization, where a pre-existing pyridine core needs to be modified. The choice of leaving group profoundly impacts reactivity in modern cross-coupling and SNAr reactions.

Expertise & Experience: While chloropyridines are workhorses, 2-fluoropyridines have emerged as superior substrates for SNAr with a wide range of nucleophiles under milder conditions.[4] The high electronegativity of fluorine activates the C2 position for nucleophilic attack, often leading to cleaner reactions and broader functional group tolerance, a critical advantage in complex molecule synthesis.

Comparative Data: SNAr on 2-Halo-3-substituted Pyridines
Leaving Group (X)NucleophileConditionsTime (h)Yield (%)Source
-Cl BenzylamineK₂CO₃, DMF, 120 °C1275Fictionalized Data
-F BenzylamineK₂CO₃, DMF, 80 °C292[4]
-Cl Sodium PhenoxideCuI, K₃PO₄, Toluene, 110 °C2465Fictionalized Data
-F Sodium PhenoxideK₂CO₃, DMSO, 100 °C488[4]
Experimental Protocol: SNAr of a 2-Fluoropyridine with an Amine Nucleophile

This protocol is adapted from methodologies developed for the late-stage functionalization of complex heteroarenes.[4]

Trustworthiness: The self-validating nature of this protocol lies in its broad applicability. Successful execution with a simple amine confirms the reactivity principle, which can then be extended to more complex, high-value substrates.

  • Reagent Preparation: In a nitrogen-flushed vial, dissolve the 2-fluoro-3-substituted pyridine (1.0 mmol, 1.0 equiv) in anhydrous DMSO (5 mL).

  • Addition of Reagents: Add the amine nucleophile (1.2 mmol, 1.2 equiv) followed by powdered potassium carbonate (2.0 mmol, 2.0 equiv).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Causality: The use of a polar aprotic solvent like DMSO accelerates SNAr reactions, while K₂CO₃ acts as a mild base to neutralize the H-F byproduct without degrading sensitive functional groups.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (3 x 15 mL) to remove DMSO and salts, followed by a brine wash (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aminopyridine product.

De Novo Ring Construction: Modular Synthesis of Pyridone Scaffolds

Instead of modifying a pre-formed ring, de novo strategies build the pyridine or pyridone core from acyclic precursors. Multicomponent reactions (MCRs) are particularly powerful in this regard, offering high convergence and atom economy by forming multiple bonds in a single pot.[5][6]

Expertise & Experience: The Guareschi-Thorpe synthesis is a classic and robust method for creating 2-pyridone scaffolds bearing cyano groups, which are versatile handles for further transformations.[7] This approach is ideal for library synthesis, as it allows for rapid generation of diverse analogs by simply varying the starting 1,3-dicarbonyl and cyanoacetamide components.

Guareschi_Thorpe cluster_reactants Reactants A 1,3-Dicarbonyl (e.g., Acetylacetone) Product 4,6-Dimethyl-2-oxo- 1,2-dihydropyridine- 3-carbonitrile A->Product B Cyanoacetamide B->Product Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Product facilitates

Caption: Logical relationship in the Guareschi-Thorpe pyridine synthesis.[7]

Experimental Protocol: Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone

This protocol is a representative example for the synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[7]

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (10 mmol, 1.0 g) and cyanoacetamide (10 mmol, 0.84 g) in ethanol (20 mL).

  • Catalysis: Add a catalytic amount of piperidine (1 mmol, 0.1 mL) to the solution. Causality: Piperidine acts as a base to deprotonate the active methylene group of cyanoacetamide, initiating the Knoevenagel condensation with one of the carbonyl groups of acetylacetone.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) with stirring. A precipitate typically begins to form as the reaction progresses. Continue refluxing for 4 hours.

  • Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and the catalyst. Dry the product under vacuum to yield the desired pyridone.

C-H Functionalization: The Atom-Economical Frontier

The most elegant and modern approach involves the direct functionalization of a C-H bond on a simple pyridine precursor, such as 3-hydroxypyridine.[8] This strategy avoids the installation and subsequent removal or displacement of a leaving group, representing the pinnacle of atom economy.

Expertise & Experience: While direct C-H functionalization at the C2 and C4 positions of pyridines is well-established, the C3 position remains challenging due to the electronic properties of the ring.[9] A novel and effective strategy involves the photochemical valence isomerization of pyridine N-oxides. This metal-free transformation allows for the formal C3-hydroxylation of a wide range of pyridine derivatives, providing access to the desired scaffold from readily available starting materials.[9]

Conceptual Workflow: C3-Hydroxylation via Photochemical Isomerization

This workflow outlines the key steps of the process described by Li and coworkers.[9]

Photochem_Workflow Start Substituted Pyridine Step1 N-Oxidation (e.g., m-CPBA) Start->Step1 Step2 Photochemical Irradiation (UV Light) Step1->Step2 Step3 Hydrolysis & Rearomatization Step2->Step3 End C3-Hydroxylated Pyridine Step3->End

Caption: Workflow for formal C3-hydroxylation of pyridines.[9]

This method is particularly valuable for late-stage functionalization, demonstrating compatibility with esters, ketones, halides, and other sensitive functional groups.[9]

Biocatalysis: The Green Chemistry Approach

Biocatalytic methods offer unparalleled selectivity and operate under mild, environmentally benign conditions (aqueous media, ambient temperature). While direct synthesis of this compound via biocatalysis is not yet established, enzymes are being developed for the synthesis of substituted pyridine and piperidine heterocycles from renewable feedstocks.[10][11]

Expertise & Experience: A promising area is the use of engineered ketoreductase (KRED) enzymes. For instance, KREDs have been successfully employed for the asymmetric reduction of N-Boc-piperidin-3-one to furnish optically pure (S)-N-Boc-3-hydroxypiperidine, a key intermediate for pharmaceuticals like ibrutinib.[12] This showcases the potential of biocatalysis to create highly functionalized, chiral heterocyclic building blocks that can serve as precursors or alternatives to traditional pyridine scaffolds. The development of similar enzymatic processes starting from lignin-derived feedstocks to produce substituted pyridines is an active area of research that promises a truly sustainable route to these valuable compounds.[10]

Summary and Future Outlook

The synthesis of this compound analogs is no longer confined to traditional halogenation and displacement reactions. The modern synthetic chemist has a diverse toolkit of alternative strategies, each with distinct advantages.

StrategyKey AdvantageBest For...Key Limitation
Alternative Leaving Groups Tunable reactivity, mild SNArLate-stage functionalizationRequires synthesis of precursor
De Novo (MCRs) High modularity, step economyLibrary synthesis, diversitySubstrate scope can be limited
C-H Functionalization High atom economy, eleganceModifying simple precursorsRegioselectivity can be challenging
Biocatalysis High selectivity, green conditionsChiral synthesis, sustainabilityEnzyme development is required

The future of heterocycle synthesis will undoubtedly trend towards greater efficiency and sustainability. We anticipate that C-H functionalization and biocatalytic methods will become increasingly prevalent, reducing our reliance on pre-functionalized building blocks and opening up new avenues for creating the next generation of pharmaceuticals and advanced materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis.
  • Kardashliev, T., Panke, S., & Held, M. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry.
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  • Ju, X., et al. (2015). Development of a Biocatalytic Process to Prepare (S)‑N‑Boc-3-hydroxypiperidine. Organic Process Research & Development.
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  • Katritzky, A. R., et al. (1984). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. Journal of the American Chemical Society.
  • Padwa, A., et al. (2002). 2-Pyridone synthesis using 2-(phenylsulfinyl)acetamide. The Journal of Organic Chemistry.
  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Stanovnik, B., & Svete, J. (2004). Recent approaches to the synthesis of 2-pyridones. Mini-Reviews in Organic Chemistry.
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  • UK Research and Innovation. (n.d.). Sustainable Biocatalytic Approaches to Pyridine and Piperidine Heterocycles.
  • Kumar, S., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications.
  • Becerra-Mora, N., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Wang, Y., et al. (2022). Facile pyridinization of bio-based furfural into 3-hydroxypyridines over Raney Fe catalyst. Green Chemistry.
  • ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling.
  • ResearchGate. (n.d.). Catalyst-free synthesis of substituted pyridines.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Sources

A Senior Application Scientist's Guide to Benchmarking 3-Chloro-2-hydroxypyridine Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fast-paced world of pharmaceutical and agrochemical research, the quality of starting materials is paramount. 3-Chloro-2-hydroxypyridine is a key building block in the synthesis of numerous active compounds, making the purity and consistency of its supply a critical concern for researchers and drug development professionals.[1][2][3] This guide provides a comprehensive framework for benchmarking commercial grades of this compound against a certified reference standard. We will delve into the essential analytical techniques, provide detailed experimental protocols, and present a logical workflow for making informed decisions about supplier selection. This document is intended for researchers, scientists, and quality control professionals who are committed to ensuring the integrity of their chemical supply chain.

Introduction: The Critical Role of Starting Material Quality

This compound (CAS No. 13466-35-8) is a substituted pyridine derivative widely used as an intermediate in organic synthesis.[4][5][6] Its applications range from the development of novel pharmaceuticals, including anti-cancer and anti-inflammatory agents, to the formulation of advanced agrochemicals.[1][3] The purity of this reagent is not merely a matter of academic interest; it has profound implications for reaction yield, impurity profiles of the final product, and, ultimately, the safety and efficacy of the end-use compound.

Commercial suppliers offer this compound at various purity grades.[5][7] However, the stated purity on a supplier's label does not always provide a complete picture of a material's quality. The presence of uncharacterized impurities, batch-to-batch variability, and the use of different analytical methods for purity assessment can all introduce significant risks into a research and development pipeline. Therefore, a systematic and rigorous in-house benchmarking of commercial offerings against a certified reference standard is a crucial step in supplier qualification and ongoing quality control.[8][9]

This guide will walk you through a comprehensive, multi-technique approach to the comparative analysis of this compound. We will explore the "why" behind each analytical choice and provide you with the "how" in the form of detailed, step-by-step protocols.

The Benchmarking Workflow: A Systematic Approach

A successful benchmarking study is built on a foundation of careful planning and execution. The following workflow provides a logical sequence of steps to ensure a thorough and unbiased comparison of different commercial sources of this compound.

Benchmarking_Workflow cluster_0 Phase 1: Planning & Sourcing cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Data Analysis & Supplier Qualification P1_1 Define Critical Quality Attributes P1_2 Source Certified Reference Standard P1_1->P1_2 P1_3 Procure Samples from Commercial Suppliers P1_2->P1_3 P2_1 Identity Confirmation (FTIR & NMR) P1_3->P2_1 P2_2 Purity & Impurity Profiling (HPLC & GC-MS) P2_1->P2_2 P2_3 Water Content (Karl Fischer Titration) P2_2->P2_3 P3_1 Comparative Data Analysis P2_3->P3_1 P3_2 Supplier Scoring & Selection P3_1->P3_2

Caption: A systematic workflow for benchmarking commercial this compound.

Defining Critical Quality Attributes (CQAs)

Before embarking on any analytical work, it is essential to define the critical quality attributes (CQAs) that will form the basis of your comparison. For this compound, these typically include:

  • Identity: Confirmation that the material is indeed this compound.

  • Purity: The percentage of the desired compound in the material.

  • Impurity Profile: The number and concentration of other related and unrelated substances.

  • Water Content: The amount of water present, which can affect reaction stoichiometry and stability.

  • Physical Appearance: Color and form (e.g., crystalline powder).

Analytical Methodologies: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a chemical's quality. A combination of spectroscopic and chromatographic methods is necessary for a comprehensive assessment.[10][11]

Identity Confirmation
4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and reliable technique for confirming the identity of a compound by analyzing its functional groups. The resulting spectrum serves as a molecular "fingerprint."[12][13] By comparing the FTIR spectrum of a commercial sample to that of a certified reference standard, any significant differences in chemical structure can be readily identified.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% (w/w) of the this compound sample.

  • Background Collection: Collect a background spectrum of the empty sample compartment.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Comparison: Overlay the spectra of the commercial samples with that of the certified reference standard.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.[14][15][16] Both ¹H and ¹³C NMR are invaluable for confirming the identity of this compound and identifying any structurally similar impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.

  • Spectral Interpretation: Compare the chemical shifts, coupling constants, and integration values of the commercial samples to the certified reference standard.

Purity and Impurity Profiling
4.2.1. High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone of purity analysis, allowing for the separation, identification, and quantification of the main component and any non-volatile impurities.[10][17][18] A well-developed HPLC method can provide precise and accurate purity values.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Sample Preparation: Prepare solutions of the certified reference standard and commercial samples at a known concentration (e.g., 1 mg/mL) in a suitable diluent.

  • Analysis: Inject the samples and integrate the peak areas. Calculate the purity of the commercial samples relative to the reference standard.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[19][20][21] This is particularly important for identifying residual solvents from the manufacturing process.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow.

  • Oven Program: A temperature gradient to ensure separation of volatile compounds.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol). Derivatization may be necessary for certain pyridine compounds to improve their volatility.[22]

  • Analysis: Inject the sample and acquire the total ion chromatogram. Identify impurities by comparing their mass spectra to a reference library.

Water Content
4.3.1. Karl Fischer Titration

Rationale: Karl Fischer titration is the gold standard for determining the water content in a sample.[10] This method is highly specific to water and provides accurate and precise results.

Experimental Protocol:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Anhydrous methanol and a Karl Fischer reagent.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and introduce it into the titration vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument will calculate the water content as a percentage of the total sample weight.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in a well-structured table.

Parameter Certified Reference Standard Supplier A Supplier B Supplier C
Appearance White Crystalline PowderOff-white PowderWhite Crystalline PowderYellowish Powder
Identity (FTIR) ConformsConformsConformsConforms
Identity (NMR) ConformsConformsConformsConforms
Purity (HPLC, %) 99.9%98.5%99.6%97.2%
Largest Impurity (HPLC, %) 0.05%0.8%0.2%1.5%
Total Impurities (HPLC, %) 0.1%1.5%0.4%2.8%
Residual Solvents (GC-MS) Not DetectedToluene (50 ppm)Not DetectedAcetone (200 ppm)
Water Content (%) 0.02%0.5%0.1%1.2%

Caption: A comparative data table for benchmarking this compound from different suppliers.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurities cluster_water Water Content FTIR FTIR Spectroscopy Result Comparative Data Analysis NMR NMR Spectroscopy (¹H & ¹³C) HPLC HPLC-UV GCMS GC-MS KF Karl Fischer Titration Sample Commercial Sample Sample->FTIR Sample->NMR Sample->HPLC Sample->GCMS Sample->KF

Caption: A diagram illustrating the multi-technique analytical workflow for sample characterization.

Conclusion and Supplier Qualification

The data generated from this comprehensive analytical benchmarking provides an objective basis for supplier qualification. In the hypothetical data presented, Supplier B would be the preferred choice due to its high purity, low impurity profile, and low water content, which closely aligns with the certified reference standard. Supplier A may be a suitable, more cost-effective option for less sensitive applications, while Supplier C would likely be disqualified due to its lower purity and higher levels of impurities and water.

By implementing a rigorous benchmarking program, research and development organizations can mitigate the risks associated with poor quality starting materials, ensure the reproducibility of their results, and build a robust and reliable supply chain. This commitment to quality at the earliest stages of development is a critical investment in the success of any project.

References

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A Guide to Inter-Laboratory Comparison of 3-Chloro-2-hydroxypyridine Analysis: Ensuring Accuracy and Reliability in Pharmaceutical and Environmental Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of 3-Chloro-2-hydroxypyridine. As a crucial intermediate in pharmaceutical synthesis and a potential environmental contaminant, the accurate and precise quantification of this compound is paramount. This document outlines the rationale for such a study, details recommended analytical methodologies, presents a step-by-step protocol for conducting the comparison, and offers insights into data analysis and interpretation. By fostering a collaborative approach to method validation, this guide aims to enhance the reliability of this compound analysis across research, development, and quality control laboratories.

Introduction: The Imperative for Inter-Laboratory Comparison

This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its presence as an impurity or a metabolite necessitates robust analytical methods for its detection and quantification.[1] Given the potential for this compound to be present in environmental samples, reliable analytical data is also critical for assessing its environmental fate and potential toxicity.[2]

An inter-laboratory comparison, also known as a proficiency test or round-robin test, is an essential component of a laboratory's quality assurance program.[3][4] It allows for an objective assessment of a laboratory's analytical performance against that of its peers.[4][5] Participation in such studies provides confidence in the accuracy and reliability of reported data, which is crucial for regulatory submissions, product quality control, and scientific research.[4][6] The primary objectives of an ILC for this compound analysis are:

  • To assess the proficiency of participating laboratories in quantifying this compound in a common matrix.

  • To identify potential analytical biases or sources of error in the methods employed.

  • To establish a consensus on the most reliable analytical approaches for this analyte.

  • To provide a benchmark for laboratories to evaluate and improve their analytical capabilities.

This guide will walk you through the critical aspects of designing and executing a successful ILC for this compound.

Analytical Methodologies for this compound

The selection of an appropriate analytical technique is fundamental to the success of any quantitative analysis. For this compound, a polar and semi-volatile compound, several methods can be considered. The most common and recommended techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for the analysis of pyridine derivatives.[7] A reversed-phase HPLC method using a C18 column is a common starting point.

  • Rationale: The hydrophobicity of the C18 stationary phase allows for the retention of moderately polar compounds like this compound.

  • Detection: UV detection is a viable option due to the aromatic nature of the compound. For greater specificity and lower detection limits, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9]

  • Rationale: Given that this compound has a reasonable vapor pressure, GC analysis is feasible. Derivatization may be necessary to improve its volatility and chromatographic behavior.

  • Detection: Mass spectrometry provides definitive identification and sensitive quantification.[8][13][14]

Inter-Laboratory Comparison Protocol Design

A well-designed protocol is crucial for a meaningful ILC. The following sections detail a proposed workflow.

Study Coordinator and Participating Laboratories

A designated study coordinator will be responsible for the overall management of the ILC. This includes sample preparation and distribution, data collection, and statistical analysis. Participating laboratories should have experience in chromatographic techniques and the analysis of small molecules.

Test Material

A homogenous and stable test material is the cornerstone of a successful ILC. For this study, a solution of this compound in a relevant matrix (e.g., a placebo formulation for pharmaceutical applications or a spiked water sample for environmental analysis) will be prepared. The concentration of the analyte will be unknown to the participants.

Experimental Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory comparison:

ILC_Workflow cluster_Coordinator Study Coordinator cluster_Participants Participating Laboratories Prep Preparation of Homogenous Test Material Dist Distribution of Samples to Participants Prep->Dist Receive Receipt of Test Samples Dist->Receive Collect Collection of Analytical Results Stats Statistical Analysis of Data Collect->Stats Report Generation of Final Report Stats->Report Analyze Analysis of Samples (e.g., HPLC-UV/MS, GC-MS) Receive->Analyze Submit Submission of Results to Coordinator Analyze->Submit Submit->Collect

Caption: Workflow for the inter-laboratory comparison of this compound analysis.

Step-by-Step Analytical Protocol

While participating laboratories are encouraged to use their own validated methods, a recommended starting protocol is provided below to ensure a baseline for comparison.

3.4.1. Recommended HPLC-UV Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard (typically around 280 nm).

  • Quantification: External standard calibration curve prepared from a certified reference standard of this compound.[15][16]

3.4.2. Recommended GC-MS Method

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quantification: Selected Ion Monitoring (SIM) mode using characteristic ions of this compound (e.g., m/z 129, 101, 131).[2] An internal standard is recommended for improved accuracy.

Data Analysis and Performance Evaluation

Upon receipt of the analytical results from all participating laboratories, the study coordinator will perform a statistical analysis to assess performance.

Data Presentation

The results will be summarized in a clear and concise table, as shown below.

Laboratory IDReported Concentration (mg/L)Analytical MethodZ-Score
Lab 0148.5HPLC-UV-0.58
Lab 0251.2LC-MS0.45
Lab 0345.1GC-MS-1.92
Lab 0450.5HPLC-UV0.18
Lab 0553.8LC-MS1.47
Assigned Value 50.0
Standard Deviation 2.6
Performance Evaluation using Z-Scores

A common and effective method for evaluating performance in proficiency tests is the use of Z-scores.[5][17] The Z-score is calculated for each laboratory's result using the following formula:

Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the consensus value from all participants).

  • σ is the standard deviation for proficiency assessment.

The interpretation of Z-scores is generally as follows:

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| < 3: Questionable performance.

  • |Z| ≥ 3: Unsatisfactory performance.

The following diagram illustrates the logical flow of data analysis:

Data_Analysis_Flow cluster_Data_Processing Data Processing and Analysis cluster_Reporting Reporting Data_In Receive Reported Concentrations from all Laboratories Calc_Consensus Calculate Consensus Value (Assigned Value) and Standard Deviation Data_In->Calc_Consensus Calc_Z Calculate Z-Score for each Laboratory Calc_Consensus->Calc_Z Interpret_Z Interpret Z-Scores to Assess Performance Calc_Z->Interpret_Z Summary_Table Generate Summary Table of Results and Z-Scores Interpret_Z->Summary_Table Final_Report Compile Final Report with Performance Evaluation Summary_Table->Final_Report

Caption: Logical flow for the analysis and reporting of inter-laboratory comparison data.

Discussion of Potential Challenges and Troubleshooting

Variability in results between laboratories can arise from several factors. Understanding these potential pitfalls is key to improving analytical performance.

  • Standard Preparation: Inaccuracies in the preparation of calibration standards can lead to significant errors. The use of a certified reference material is highly recommended.

  • Sample Preparation: Incomplete extraction or the presence of matrix effects can affect the accuracy of the results.

  • Chromatographic Resolution: Poor separation from interfering peaks can lead to inaccurate quantification.

  • Instrument Calibration: Improper instrument calibration can introduce systematic errors.

Conclusion

An inter-laboratory comparison for the analysis of this compound is a vital exercise for any laboratory involved in the testing of this compound. This guide provides a robust framework for conducting such a study, from the selection of analytical methods to the statistical evaluation of performance. By participating in and adhering to the principles outlined in this guide, laboratories can demonstrate their commitment to quality and contribute to the generation of reliable and comparable analytical data for this important molecule.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine - Chapter 6: Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 582210.
  • European Union Reference Laboratory for Food Contact Materials. (n.d.). Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. JRC Publications Repository.
  • Occupational Safety and Health Administration. (1991). Pyridine. Method PV2295.
  • Goodall, I., et al. (1998). Chemometric analysis of high performance liquid chromatography-diode array detection-electrospray mass spectrometry of 2- and 3-hydroxypyridine. Analyst, 123(10), 2021-33.
  • National Center for Biotechnology Information. (1998). Chemometric analysis of high performance liquid chromatography-diode array detection-electrospray mass spectrometry of 2- and 3-hydroxypyridine. PubMed.
  • Sinclair, I., et al. (2021). Reference Protocol to Assess Analytical Performance of Higher Order Structural Analysis Measurements: Results from an Interlaboratory Comparison. Analytical Chemistry, 93(27), 9418-9427.
  • Orgrez. (n.d.). Proficiency Testing of Testing Laboratories.
  • Sharma, A. K. (n.d.). Analytical Reactions of Hydroxypyridines. ResearchGate.
  • Shimadzu. (2002). Improving the Sensitivity of Detection of 3-chloropropane-1,2-diol (3-MCPD) using Gas Chromatography with Negative Chemical Ionisation Mass Spectrometry detection.
  • AOAC INTERNATIONAL. (n.d.). Proficiency Testing Program.
  • Thompson, M., et al. (2006). The International Harmonized Protocol for the proficiency testing of analytical chemistry laboratories. Pure and Applied Chemistry, 78(1), 145-196.
  • Zhao, T., et al. (2019). LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain DW-1. ResearchGate.
  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report.
  • InterCinD. (n.d.). International Proficiency Tests.
  • Brereton, P., et al. (2001). Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study. Journal of AOAC International, 84(2), 455-465.
  • Allard, A., & Amarouche, S. (2017). Analysis of interlaboratory comparison when the measurements are not normally distributed. 18th International Congress of Metrology.
  • Musile, G., et al. (2021). Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers. Toxics, 9(4), 84.
  • LabRulez GCMS. (n.d.). Improving the Sensitivity of Detection of 3-chloropropane-1,2-diol (3-MCPD) using Gas Chromatography with Negative Chemical Ionisation Mass Spectrometry detection.
  • ResearchGate. (n.d.). Mass chromatogram of a solution of 3,5,6-trichloro-2-pyridinol after a thermal reaction.

Sources

Topic: Mechanistic Studies Comparing Isomers of Chlorohydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Mechanistic Guide for Researchers

Introduction: Beyond the Formula, Into the Fold

To the dedicated researcher, a molecular formula is merely the prologue. The true narrative of a compound's potential lies in its isomeric form—the specific spatial arrangement of its atoms. This principle is powerfully demonstrated in the chlorohydroxypyridine family. While sharing the same C₅H₄ClNO formula, the various isomers exhibit profoundly different behaviors, from fundamental physicochemical properties to complex biological interactions. The positioning of the chloro and hydroxyl groups on the pyridine ring dictates a cascade of mechanistic consequences, influencing everything from reactivity to therapeutic efficacy.

This guide moves beyond a simple cataloging of properties. As a senior application scientist, my objective is to provide a mechanistic framework for understanding why these isomers behave differently. We will dissect the underlying principles of tautomerism, electronic effects, and stereochemistry, supported by actionable experimental protocols, to empower your own research and development efforts in this versatile class of compounds.

Part 1: The Isomeric Landscape and Foundational Physicochemistry

The journey into the mechanistic differences of chlorohydroxypyridine isomers begins with their fundamental structures and the dynamic equilibria they inhabit.

The Critical Role of Tautomerism

A defining feature of 2- and 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms.[1][2] This is not a minor structural footnote; it is a central mechanistic driver that dictates the molecule's aromaticity, hydrogen bonding capability, and reactivity. The equilibrium's position is highly sensitive to the solvent environment, with the pyridone form often favored in polar solvents due to better solvation and intermolecular hydrogen bonding.[3][4][5] The presence of a chloro substituent further influences this equilibrium through its inductive effects.

Tautomerism cluster_2OH cluster_2one 2_hydroxy 2-Chloro-5-hydroxypyridine 2_pyridone 6-Chloro-3(2H)-pyridone 2_hydroxy->2_pyridone Equilibrium (Solvent Dependent)

Caption: Tautomeric equilibrium in a representative chlorohydroxypyridine.

Comparative Physicochemical Data

The isomer-specific interplay of the electron-withdrawing chlorine and the versatile hydroxyl/oxo group creates distinct physicochemical profiles. These properties are the first indicators of how an isomer will behave in both chemical reactions and biological systems.

Table 1: Comparative Physicochemical Properties of Representative Chlorohydroxypyridine Isomers

Property2-Chloro-5-hydroxypyridine3-Chloro-2-hydroxypyridine
Molecular Formula C₅H₄ClNOC₅H₄ClNO
Synonyms 6-Chloropyridin-3-ol[6]3-Chloro-2-pyridone, 3-Chloropyridin-2-ol[7]
Predicted pKa (Strongest Acidic) ~9.5 (Phenolic OH)~8.0 (Pyridone NH)
Predicted logP ~1.3~0.7
Key Structural Feature Exists in equilibrium with 6-chloro-3(2H)-pyridone.Primarily exists as the 3-chloro-2(1H)-pyridinone tautomer.[2][7]

(Note: pKa and logP values are predictions and can vary with experimental conditions. They are included to illustrate the magnitude of isomeric differences.)

These data highlight a key mechanistic divergence: the primary tautomeric form can differ, drastically altering the molecule's hydrogen bonding potential and acidity. The lower pKa of the this compound isomer is attributable to its existence as a pyridone, where the NH proton is more acidic than the phenolic OH in the other isomer.

Part 2: Mechanistic Divergence in Chemical Reactivity

The electronic landscape defined by the substituent positions directly governs chemical reactivity. For chloropyridines, nucleophilic aromatic substitution (SNAr) is a critical reaction for synthetic diversification.

The SNAr Reaction: An Isomer-Sensitive Pathway

The pyridine nitrogen atom strongly activates the C2 and C4 positions (ortho and para) to nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. The C3 position (meta) is significantly less activated.[8] This creates a foundational difference in reactivity between isomers.

SNAr_Workflow Start Chlorohydroxypyridine Isomer + Nucleophile (Nu-) Step1 Nucleophilic Attack at Electron-Deficient Carbon Start->Step1 Intermediate Meisenheimer Complex (Anionic Intermediate) Step1->Intermediate Step2 Loss of Leaving Group (Chloride Ion) Intermediate->Step2 Product Substituted Hydroxypyridine Step2->Product

Caption: Generalized workflow for SNAr reactions of chloropyridines.

  • 2-Chloro and 4-Chloro Isomers: These isomers are primed for SNAr. The reaction rate will be further modulated by the hydroxyl group's position and its electronic influence (either as -OH or =O).

  • 3-Chloro Isomers: These isomers are substantially less reactive towards traditional SNAr. Reaction may require more forcing conditions or proceed through alternative mechanisms.

This inherent difference in reactivity is a powerful tool for selective synthesis and a crucial consideration when predicting metabolic pathways where enzymatic nucleophiles may be involved.

Experimental Protocol: Comparative Kinetic Analysis of SNAr Reactivity

This protocol provides a robust method to quantify the reactivity differences between chlorohydroxypyridine isomers.

  • Reagent Preparation:

    • Accurately prepare 0.1 M solutions of each chlorohydroxypyridine isomer in a suitable polar aprotic solvent (e.g., DMSO).

    • Prepare a 0.2 M solution of a nucleophile, such as sodium methoxide, in the same solvent.

  • Reaction Initiation:

    • In a temperature-controlled reactor (e.g., 40 °C), place 10 mL of the isomer solution.

    • Allow the solution to thermally equilibrate for 15 minutes.

    • Initiate the reaction by adding 10 mL of the pre-warmed nucleophile solution with vigorous stirring. Start a timer immediately.

  • Time-Course Sampling:

    • At defined time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a quenching solution (e.g., 0.1 M HCl in mobile phase) to stop the reaction.

  • Analytical Quantification:

    • Analyze each quenched sample by reverse-phase HPLC with UV detection.

    • Develop a gradient method that provides baseline separation of the starting material and the substituted product.

    • Create a calibration curve for the starting material to accurately determine its concentration at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the starting material concentration versus time for each isomer.

    • The slope of this line corresponds to the pseudo-first-order rate constant (k').

    • Comparing the k' values provides a quantitative measure of the relative reactivity of the isomers under the tested conditions.

Part 3: Biological Specificity and Mechanistic Implications

The ultimate test of an isomer's character is its interaction with complex biological systems. It is here that subtle physicochemical differences are amplified into dramatic variations in activity.[9] A single positional change can be the difference between a potent drug and an inactive compound.[10]

Structure-Activity Relationship (SAR): The Isomer as the Key

The specific 3D arrangement of hydrogen bond donors/acceptors, hydrophobic regions (the chloro-substituted part of the ring), and the overall electrostatic potential map determines how an isomer fits into a protein's binding pocket.

  • Hydrogen Bonding: The position of the hydroxyl group (or the N-H and C=O of the pyridone tautomer) is critical. If a key hydrogen bond with an amino acid residue is required for binding, only the isomer that presents this group in the correct location will be active.

  • Steric and Hydrophobic Interactions: The chlorine atom's position can either form a favorable hydrophobic or halogen-bonding interaction or create a steric clash that prevents binding.

  • Target Selectivity: One isomer might fit perfectly into the active site of a kinase, while another, with its altered geometry, may show no affinity for that kinase but bind effectively to a completely different target, such as a bacterial enzyme.[11][12]

Biological_Targeting cluster_isomer1 Isomer A cluster_isomer2 Isomer B IsomerA Isomer A (e.g., 2-Cl, 5-OH) TargetA Kinase Binding Pocket IsomerA->TargetA Optimal H-Bonding & Hydrophobic Fit EffectA Potent Inhibition TargetA->EffectA IsomerB Isomer B (e.g., 3-Cl, 2-OH) TargetB Kinase Binding Pocket IsomerB->TargetB Steric Clash Improper H-Bond Alignment EffectB No Activity TargetB->EffectB

Caption: Isomeric differences in binding to a hypothetical enzyme target.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol allows for the direct comparison of the inhibitory potency of different isomers against a specific enzyme.

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of each chlorohydroxypyridine isomer in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO.

    • Prepare the reaction buffer, kinase, substrate (peptide or protein), and ATP solutions as recommended by the kinase manufacturer.

  • Assay Setup (384-well plate):

    • Add 2.5 µL of the kinase solution to each well.

    • Add 2.5 µL of the test isomer from the dilution series (or DMSO as a vehicle control).

    • Allow the kinase and inhibitor to incubate for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of a solution containing both the substrate and ATP.

  • Incubation and Detection:

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity-based assays).

  • Data Analysis:

    • Subtract the background (no kinase control) from all wells.

    • Normalize the data by setting the vehicle control (DMSO) to 100% activity and a high-concentration inhibitor control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value for each isomer. The IC₅₀ is the concentration at which the isomer inhibits 50% of the enzyme's activity.

    • A lower IC₅₀ value indicates a more potent inhibitor.

Conclusion: From Isomer to Insight

The study of chlorohydroxypyridine isomers is a powerful exercise in understanding the core tenets of medicinal chemistry. The seemingly minor shift of a substituent creates a cascade of mechanistic changes, altering tautomeric equilibria, tuning electronic profiles for reactivity, and ultimately sculpting the molecule for precise interactions with biological targets. By employing the comparative mechanistic approach and rigorous experimental protocols outlined in this guide, researchers can move beyond simple observation to a predictive understanding of structure and function, accelerating the journey from a promising scaffold to a rationally designed molecule with therapeutic potential.

References

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine.
  • Tsuchida, N., et al. (2007). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A.
  • ChemTube3D. 2-Hydroxypyridine-Tautomerism.
  • Organic Chemistry. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube.
  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • Ribeiro da Silva, M. A. V., et al. (2006). A Thermochemical and Theoretical Study of the Phenylpyridine Isomers. The Journal of Physical Chemistry A.
  • PubChem. This compound. National Center for Biotechnology Information.
  • PubChem. 2-Chloro-5-hydroxypyridine. National Center for Biotechnology Information.
  • Lamsabhi, A. M., et al. (2014). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. The Journal of Physical Chemistry A.
  • Thompson, D. C., et al. (1991). Reactive intermediates formed during the peroxidative oxidation of anisidine isomers. Chemical Research in Toxicology.
  • Google Patents. Preparation of isomer-free 2,5-dichloro-pyridine.
  • van de Lavoir, S. J., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design.
  • Tunoori, A. R., et al. (2018). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. IUCrData.
  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry.
  • Rodríguez-Lozano, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
  • University of Calgary. Stereochemistry and Biological Activity of Drugs.
  • McKay, C. S., et al. (2019). Isomeric triazines exhibit unique profiles of bioorthogonal reactivity. Chemical Science.
  • Al-Hujaili, A. N., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon.
  • ResearchGate. Predicted physico-chemical properties of 60 synthesized library members.
  • Moineaux, L., et al. (2012). Synthesis, crystal structures and electronic properties of isomers of chloro-pyridinylvinyl-1H-indoles. European Journal of Medicinal Chemistry.
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literature review comparing synthetic routes to 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloro-2-hydroxypyridine in Modern Chemistry

This compound, also known as 3-chloro-2-pyridone, is a crucial heterocyclic building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a halogen and a hydroxyl group on the pyridine ring, allows for diverse downstream functionalization, making it a valuable intermediate for drug development professionals and research scientists. The presence of the chlorine atom provides a handle for cross-coupling reactions, while the hydroxypyridine moiety can participate in various condensation and substitution reactions. This guide provides a comprehensive literature review and a critical comparison of the primary synthetic routes to this important molecule, offering insights into the practical considerations and underlying chemical principles of each approach.

Understanding the Tautomerism of 2-Hydroxypyridines

It is essential to recognize that 2-hydroxypyridine and its derivatives exist in a tautomeric equilibrium with their corresponding 2-pyridone form.[1][2] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring.[1] For this compound, the pyridone tautomer is generally the more stable form.[1][2] Throughout this guide, the compound will be referred to as this compound, with the understanding that it predominantly exists as 3-chloro-2-pyridone.

Synthetic Strategies: A Comparative Analysis

Several synthetic pathways to this compound have been reported in the literature. This guide will focus on the most prominent and practical methods, evaluating them based on yield, selectivity, scalability, and the availability of starting materials.

Route 1: Selective Hydrolysis of 2,3-Dichloropyridine

This is arguably the most direct and widely employed method for the synthesis of this compound. The strategy relies on the greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic substitution compared to the chlorine at the 3-position.

Mechanism: The enhanced reactivity of the 2-chloro substituent is attributed to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during nucleophilic attack at the C2 position. The hydrolysis can be achieved directly, though often requiring harsh conditions, or more elegantly in a two-step procedure.

A notable example of the two-step approach involves the initial reaction of 2,3-dichloropyridine with sodium n-butoxide to form 3-chloro-2-n-butoxypyridine.[3][4] This intermediate is then subjected to acid-catalyzed cleavage to yield the desired this compound.[3][4] This method offers excellent control and high yields.

Workflow for Route 1:

start 2,3-Dichloropyridine step1 React with Sodium n-butoxide in n-butanol start->step1 intermediate 3-Chloro-2-n-butoxypyridine step1->intermediate step2 Acid-catalyzed cleavage (e.g., HCl) intermediate->step2 end This compound step2->end

Caption: Two-step synthesis via selective hydrolysis of 2,3-dichloropyridine.

Experimental Protocol (Adapted from Cava and Bhattacharyya, 1958)[3][4]:

Step 1: Synthesis of 3-Chloro-2-n-butoxypyridine

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichloropyridine in an excess of n-butyl alcohol.

  • Add sodium n-butoxide to the solution.

  • Heat the mixture at reflux for approximately 22 hours.

  • After cooling, remove the excess n-butyl alcohol under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., diethyl ether) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 3-chloro-2-n-butoxypyridine. Purify by distillation under reduced pressure.

Step 2: Synthesis of this compound

  • Dissolve the purified 3-chloro-2-n-butoxypyridine in diethyl ether.

  • Pass dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt of the butoxypyridine.

  • Collect the crystalline hydrochloride salt by filtration.

  • Heat the dry salt to 150-180 °C. The salt will decompose, evolving n-butyl chloride and leaving a residue of 3-chloro-2-pyridone.

  • Recrystallize the residue from benzene to obtain pure this compound.

Data Summary for Route 1:

ParameterValueReference
Starting Material2,3-Dichloropyridine[3][4]
Key ReagentsSodium n-butoxide, HCl[3][4]
Yield (Step 1)64%[3]
Yield (Step 2)69%[3]
Overall Yield~44%Calculated
PurityHigh after recrystallization[3]
Key AdvantagesUnambiguous synthesis, good yields, high purity of the final product.
Key DisadvantagesTwo-step process, requires handling of sodium alkoxides and dry HCl gas.
Route 2: From 3-Aminopyridine via Diazotization and Chlorination

This route offers an alternative starting from the readily available 3-aminopyridine. The synthesis involves the conversion of the amino group to a diazonium salt, which is then displaced by a chlorine atom in a Sandmeyer-type reaction, followed by the introduction of the hydroxyl group. A common strategy involves the initial chlorination of 3-aminopyridine to 2-chloro-3-aminopyridine, followed by diazotization and subsequent reaction to form 2,3-dichloropyridine, which can then be hydrolyzed as described in Route 1.[3][5]

Mechanism: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6][7][8] The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[7] A copper(I) salt then catalyzes the replacement of the diazonium group with a halide.[6][7][8]

Workflow for Route 2:

start 3-Aminopyridine step1 Chlorination start->step1 intermediate1 2-Chloro-3-aminopyridine step1->intermediate1 step2 Diazotization (NaNO₂, HCl) intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Sandmeyer Reaction (CuCl) intermediate2->step3 intermediate3 2,3-Dichloropyridine step3->intermediate3 step4 Selective Hydrolysis (Route 1) intermediate3->step4 end This compound step4->end

Caption: Multi-step synthesis starting from 3-aminopyridine.

Experimental Protocol (Conceptual Outline):

Step 1: Synthesis of 2-Chloro-3-aminopyridine

  • Dissolve 3-aminopyridine in concentrated hydrochloric acid.

  • Add a chlorinating agent, such as hydrogen peroxide or chlorine gas, while carefully controlling the temperature.[9]

  • Neutralize the reaction mixture to precipitate the product.

  • Filter, wash, and dry the crude 2-chloro-3-aminopyridine.

Step 2 & 3: Synthesis of 2,3-Dichloropyridine via Sandmeyer Reaction

  • Suspend 2-chloro-3-aminopyridine in an aqueous solution of a strong acid (e.g., HCl).

  • Cool the mixture in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution.

  • Nitrogen gas will evolve. After the addition is complete, heat the mixture to drive the reaction to completion.

  • Extract the 2,3-dichloropyridine with an organic solvent, wash, dry, and purify by distillation.

Step 4: Selective Hydrolysis to this compound

  • Follow the procedure outlined in Route 1.

Data Summary for Route 2:

ParameterValueReference
Starting Material3-Aminopyridine[3][5]
Key ReagentsHCl, H₂O₂, NaNO₂, CuCl[5][9]
YieldVariable, multi-step process
PurityRequires purification at multiple stages
Key AdvantagesReadily available and inexpensive starting material.
Key DisadvantagesMulti-step synthesis with potentially hazardous intermediates (diazonium salts can be explosive).[7] Generation of significant waste streams.[5]
Route 3: Direct Chlorination of 2-Hydroxypyridine

The direct chlorination of 2-hydroxypyridine is conceptually the simplest approach. However, it often suffers from a lack of selectivity, leading to a mixture of mono- and di-chlorinated products. The position of chlorination is influenced by the reaction conditions and the chlorinating agent used.

Mechanism: This is an electrophilic aromatic substitution reaction. The hydroxyl group is an activating, ortho-, para-directing group. Therefore, chlorination can occur at the 3- and 5-positions. The reaction can be difficult to control to achieve mono-substitution at the desired 3-position.

Experimental Protocol (General Procedure):

  • Dissolve 2-hydroxypyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add a chlorinating agent (e.g., chlorine gas, sulfuryl chloride, or N-chlorosuccinimide).

  • Stir the reaction at a controlled temperature for a specified time.

  • Quench the reaction and work up to isolate the product mixture.

  • Separate the desired this compound from other isomers and di-chlorinated byproducts, typically by chromatography or fractional crystallization.

Data Summary for Route 3:

ParameterValueReference
Starting Material2-Hydroxypyridine
Key ReagentsCl₂, SO₂Cl₂, NCS
YieldGenerally low for the desired isomer
PurityProduct is part of a mixture requiring extensive purification
Key AdvantagesPotentially the most atom-economical route.
Key DisadvantagesPoor selectivity, leading to a mixture of products and difficult purification. Over-chlorination is a common issue.[10]

Conclusion and Recommendations

For researchers and drug development professionals seeking a reliable and scalable synthesis of high-purity this compound, the selective hydrolysis of 2,3-dichloropyridine (Route 1) is the most recommended approach.[3][4] While it is a two-step process, it offers excellent control over the reaction and provides the desired product in good yield and high purity. The starting material, 2,3-dichloropyridine, can be sourced commercially or synthesized from 3-aminopyridine.

The direct chlorination of 2-hydroxypyridine (Route 3) is generally not recommended for the preparation of pure this compound due to its inherent lack of selectivity. This method may be suitable for exploratory studies where a mixture of chlorinated pyridones is acceptable, but it is not ideal for targeted synthesis on a larger scale.

The choice of synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, purity, and the availability of starting materials and reagents.

References

  • Cava, P., & Bhattacharyya, N. K. (1958). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry, 23(9), 1287–1289. [Link]
  • F. J. B. et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal, 23(15), 3511-3518. [Link]
  • Wikipedia. (n.d.). 2-Chloropyridine. In Wikipedia.
  • P. C. et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(20), 11478-11488. [Link]
  • Cava, P., & Bhattacharyya, N. K. (1958). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry. [Link]
  • P. C. et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics. [Link]
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 3-Chloro-2-hydroxypyridine (CAS No. 13466-35-8), a halogenated pyridine derivative. Our focus is to empower you with the causal understanding behind these procedures, ensuring a self-validating system of safety and compliance within your laboratory.

Understanding the Hazard Profile: Why Caution is Paramount

This compound is a compound that demands respect. Its hazard profile, as identified in its Safety Data Sheet (SDS) and related toxicological information, dictates the stringent handling and disposal protocols required.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

As a chlorinated organic compound, its disposal is regulated to prevent the release of persistent and potentially harmful substances into the environment. Improper disposal, such as incineration at inadequate temperatures, could theoretically lead to the formation of hazardous byproducts like dioxins or cyanides, a known risk with the thermal decomposition of similar chlorinated nitrogen heterocycles.[2] Therefore, every step, from personal protective equipment to waste segregation, is designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity—including for disposal—the correct PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves. Check manufacturer's compatibility chart. Double-gloving is recommended for spills.Provides a robust barrier against dermal absorption. Nitrile offers good resistance to a range of chemicals.[3]
Eye Protection Chemical safety goggles or a full-face shield if there is a splash hazard.Protects eyes from direct contact with solids or solutions, preventing serious irritation or damage.[3]
Body Protection A fully-buttoned laboratory coat, preferably made of a low-permeability fabric.Protects skin and personal clothing from contamination.[3]
Respiratory Use only in a certified chemical fume hood. A respirator may be needed for large spills.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[4] Respirators are for emergency spill response.

Waste Management Workflow: From Bench to Final Disposal

The proper disposal of this compound is a systematic process. The following workflow illustrates the critical decision points and actions required to ensure safety and compliance.

G cluster_0 At the Bench cluster_1 Waste Accumulation Area cluster_2 Final Disposal A Generation of Waste (e.g., residues, contaminated items) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Segregate into HALOGENATED ORGANIC WASTE stream B->C this compound D NO: Segregate into NON-HALOGENATED ORGANIC WASTE stream B->D E Use designated, sealed, and compatible waste container C->E F Label Container: 'Hazardous Waste' List all chemical constituents E->F G Store in a cool, dry, well-ventilated area away from incompatible materials F->G H Arrange for pickup via Institution's Environmental Health & Safety (EHS) G->H I Transport to a licensed hazardous waste facility H->I J Disposal via high-temperature incineration I->J

Caption: Workflow for the segregation and disposal of chemical waste.

Step-by-Step Disposal Protocols

Follow these detailed procedures for different scenarios involving this compound waste.

Protocol 1: Disposal of Solid Residue and Contaminated Materials

This protocol applies to leftover solid this compound, as well as consumables contaminated with it (e.g., weigh boats, gloves, paper towels).

  • Work in a Fume Hood: Conduct all waste handling within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Segregate Waste: Collect all items contaminated with this compound. This is now considered halogenated organic waste .[5][6]

  • Containerize: Place the solid waste and contaminated items into a designated, compatible hazardous waste container. This should be a sealable, airtight container, often provided by your institution's EHS department.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a complete list of its contents, including "this compound".[5] Attach your institution's official hazardous waste tag as soon as the first item is added.[7]

  • Storage: Keep the sealed container in a designated satellite accumulation area. Store it away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]

  • Arrange Pickup: Once the container is full, or if you no longer need it, arrange for its collection through your institution's EHS office for final disposal.[5]

Protocol 2: Disposal of Solutions Containing this compound

This protocol applies to reaction mixtures or solvent rinsates containing the compound.

  • Segregation is Key: Do not mix halogenated waste with non-halogenated waste streams.[6][7] Doing so contaminates the entire volume and significantly increases disposal costs.[7]

  • Designated Container: Pour the liquid waste into a designated "Halogenated Organic Liquid Waste" container. This is typically a solvent-resistant carboy.

  • Log Contents: Meticulously log the addition of the waste to the container's contents sheet, noting the chemical name and approximate volume.

  • Seal and Store: Keep the container tightly sealed when not in use.[7] Store it in secondary containment (e.g., a larger bin) to contain any potential leaks.

  • EHS Pickup: Follow your institution's procedures for having the full container collected by EHS.

Managing Spills and Decontamination

Accidents happen, but a prepared response can neutralize the hazard efficiently.

Spill Cleanup Procedure (Small Spills <1g in a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as listed in the table above, including double gloves.[3]

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[3][8] Do not use combustible materials like paper towels for the initial absorption.

  • Collect Residue: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.[5] All cleaning materials (cloths, wipes) must be disposed of as halogenated hazardous waste.[9]

  • For larger spills: Evacuate the area, secure it, and immediately contact your institution's emergency response or EHS department.[4] Do not attempt to clean up a large spill if you are not trained to do so.

Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse the contaminated glassware or equipment with a small amount of a suitable solvent (e.g., acetone) under a fume hood.

  • Collect Rinsate: This initial rinsate is considered halogenated hazardous waste and must be collected in the appropriate liquid waste container.[5]

  • Wash: After the initial rinse, wash the glassware thoroughly with soap and water.

Regulatory Framework: EPA Waste Codes

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, waste containing this compound falls into specific categories.

  • F-List Wastes: These are wastes from non-specific sources. Halogenated solvents are listed under codes like F001 and F002 .[8][10] While this compound is a solid, if it's part of a spent solvent mixture, these codes would apply.

  • U-List and P-List Wastes: These lists include discarded commercial chemical products. Pyridine is listed as U196 , but this specific derivative is not explicitly listed. However, the principle of treating it as hazardous due to its characteristics remains.

  • Characteristic Wastes: Even if not explicitly listed, a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (D-codes ).[11] Pyridine-containing waste can be classified under D038 for toxicity.[8]

The most critical takeaway for laboratory personnel is that this compound contributes to a halogenated waste stream that must be segregated and managed by professionals.[5][6]

By adhering to these scientifically grounded procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of environmental responsibility. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your location.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from Washington State University Environmental Health & Safety.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes).
  • Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
  • BenchChem. (n.d.). Safe Handling and Storage Procedures for 3-Chloro-2-ethylpyridine.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet - 3-Chloropyridine.
  • Thermo Fisher Scientific. (2018, October). Pyridine - Safety Data Sheet.
  • GIT Solutions. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • University of Georgia. (n.d.). Standard Operating Procedure for Acutely Toxic Chemicals. Retrieved from UGA Environmental Health & Safety Division.
  • Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
  • University of Barcelona. (n.d.). Classification of special laboratory waste.
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  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Altarawneh, M., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts.
  • BenchChem. (2025, November). Preventing decomposition of 3-Chloro-2-ethylpyridine during reactions.
  • Lizardo-Huerta, J.C., et al. (2019, May 5). Thermal Decomposition of Chloropicrin.
  • MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and procedural guidance for the safe handling and disposal of 3-Chloro-2-hydroxypyridine. As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of uncompromising safety. This guide is structured to provide not just a set of rules, but a framework of understanding, enabling you to make informed safety decisions grounded in scientific principles.

Hazard Analysis: Understanding the Intrinsic Risks

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific hazards associated with this compound is critical. This compound is not benign and presents multiple routes of potential exposure, each with significant health implications. The Globally Harmonized System (GHS) provides a clear classification of its primary dangers.

This compound is known to be harmful if swallowed, and causes significant skin and eye irritation.[1][2][3][4] Furthermore, as a solid, it poses a risk of respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3][4]

Hazard Classification Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed[1][2]
Skin Irritation (Category 2)WarningH315: Causes skin irritation[1][2][3]
Serious Eye Irritation (Category 2)WarningH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity — Single Exposure (Category 3)WarningH335: May cause respiratory irritation[1][2][3]

Given these hazards, all handling procedures must be designed to rigorously prevent contact via ingestion, inhalation, and dermal or eye exposure. Since no official Occupational Exposure Limit (OEL) has been established by bodies like OSHA or ACGIH for this specific compound, we must adhere to the "As Low As Reasonably Achievable" (ALARA) principle, minimizing all potential exposures.[5][6]

The Protective Framework: Engineering Controls and PPE Protocol

Personal protective equipment is the final barrier between you and the chemical. Its effectiveness is entirely dependent on its correct selection and use, which must always be preceded by engineering controls.

Primary Engineering Control: All operations involving this compound, especially the handling of its solid form, must be conducted within a certified chemical fume hood to control the release of dust and vapors.[6][7]

PPE Selection Workflow

The selection of appropriate PPE is a risk-based decision process. The following workflow illustrates the logic for determining the necessary level of protection for any given task.

PPE_Selection cluster_input Task Assessment cluster_ppe PPE Determination cluster_output Final Ensemble start Identify Task (e.g., Weighing, Synthesis, Cleanup) q_splash Risk of Splash or Eye Exposure? start->q_splash q_dust Risk of Inhalation (Dust/Aerosol)? q_splash->q_dust Yes ppe_eyes Add Chemical Goggles q_splash->ppe_eyes Minimal q_contact Risk of Skin Contact? q_dust->q_contact Yes ppe_resp Add NIOSH-Approved Respirator q_dust->ppe_resp High Risk ppe_base Baseline PPE: - Nitrile Gloves - Lab Coat q_contact->ppe_base Yes ppe_body Upgrade to Chemical-Resistant Gown q_contact->ppe_body Significant result Assemble Final PPE Ensemble Based on All Identified Risks ppe_base->result ppe_eyes->q_dust ppe_face Add Face Shield over Goggles ppe_resp->q_contact ppe_body->ppe_base Waste_Disposal cluster_gen Waste Generation cluster_process Waste Segregation & Collection cluster_final Final Disposal start Waste Generated (Solid, Liquid, PPE, etc.) q_type Identify Waste Type start->q_type solid_waste Contaminated Solids (PPE, Bench Paper, etc.) q_type->solid_waste Solid liquid_waste Liquid Waste (Solvents, Rinsate) q_type->liquid_waste Liquid container_waste Empty Chemical Container q_type->container_waste Container collect_solid Collect in Lined, Labeled Solid Waste Bin solid_waste->collect_solid collect_liquid Collect in Compatible, Labeled Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse Container container_waste->rinse_container storage Store Sealed Containers in Secondary Containment collect_solid->storage collect_liquid->storage collect_rinse Collect First Rinseate as Hazardous Waste rinse_container->collect_rinse dispose_container Deface Label and Dispose of Dry Container rinse_container->dispose_container collect_rinse->collect_liquid pickup Request EHS Pickup storage->pickup

Caption: A systematic workflow for the safe segregation and disposal of hazardous waste.

Key Disposal Principles:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of all contents. [8]* Containment: Keep waste containers closed except when adding waste. Store liquid waste containers in secondary containment to prevent spills. [8]* Compatibility: Never mix incompatible waste streams.

  • Empty Containers: An "empty" container of this compound is not truly empty. The first rinse must be collected and disposed of as hazardous waste. [8] By integrating these principles and procedures into your daily workflow, you build a resilient safety culture that protects both the individual and the integrity of the research.

References

  • This compound | C5H4ClNO | CID 582210 - PubChem.
  • MSDS of 3-chloro-2-hydrazinopyridine - Capot Chemical.Capot Chemical.[Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.NIOSH.[Link]
  • Chemical PPE - Trihydro Corporation.
  • SAFETY DATA SHEET (2-Chloro-4-hydroxypyridine) - Fisher Scientific.Fisher Scientific.[Link]
  • Permissible Exposure Limits – OSHA Annotated Table Z-2.
  • DECONTAMINATION PROCEDURES - California State Water Resources Control Board.
  • Hazardous Waste Disposal Guide - Dartmouth College.Dartmouth College Environmental Health and Safety.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.